2-(Benzyloxy)benzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHROPCMKBZZQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366394 | |
| Record name | 2-(benzyloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74511-44-7 | |
| Record name | 2-(benzyloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Benzyloxy)benzonitrile CAS number 74511-44-7 properties
An In-Depth Technical Guide to 2-(Benzyloxy)benzonitrile (CAS: 74511-44-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by the CAS number 74511-44-7, is an aromatic organic compound that integrates a benzonitrile core with a benzyloxy substituent.[1][][3] This molecular architecture makes it a valuable and versatile intermediate in the landscape of organic synthesis. Its structural components—a reactive nitrile group, a stable ether linkage, and two aromatic rings—offer multiple avenues for chemical modification. For professionals in drug discovery and materials science, this compound serves as a pivotal building block for constructing more complex, high-value molecules. The "benzyloxy" pharmacophore is a recurring motif in medicinal chemistry, recognized for its role in modulating the biological activity of various scaffolds, including monoamine oxidase (MAO) inhibitors.[4] Similarly, the benzonitrile scaffold is a known pharmacophore present in a range of biologically active compounds, from antiviral agents to potential antitumor drugs.[5][6] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, grounded in established chemical principles.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is foundational to its application in a laboratory setting. These characteristics dictate its behavior in different solvent systems, its stability, and the analytical methods best suited for its identification and quantification.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These data are essential for planning reactions, purification procedures, and for ensuring proper storage and handling.
| Property | Value | Source(s) |
| CAS Number | 74511-44-7 | [1][3][7] |
| Molecular Formula | C₁₄H₁₁NO | [1][][3] |
| Molecular Weight | 209.24 g/mol | [1][] |
| IUPAC Name | 2-(phenylmethoxy)benzonitrile | [1] |
| Synonyms | 2-phenylmethoxybenzonitrile | [1] |
| Purity | Typically ≥98% | [3] |
| Storage | Room temperature, in a tightly closed container. | [3][8] |
Spectroscopic Signature Analysis
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For this compound, the expected data from key spectroscopic techniques are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different sets of protons. The benzylic methylene protons (-O-CH₂ -Ph) would typically appear as a sharp singlet between δ 5.0 and 5.5 ppm. The eleven aromatic protons on the two benzene rings would produce a complex series of multiplets in the aromatic region, generally between δ 6.9 and 7.8 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal the unique carbon environments. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-120 ppm. The benzylic carbon (-O-C H₂-Ph) would likely appear around δ 70-75 ppm. The remaining twelve aromatic carbons would produce signals in the δ 110-160 ppm region.
-
IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. A sharp, strong absorption band between 2220-2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. Additionally, characteristic C-O stretching bands for the aryl-alkyl ether linkage would be expected around 1250 cm⁻¹ and 1050 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.
-
Mass Spectrometry (MS): In mass spectrometry, this compound would show a molecular ion peak (M⁺) at m/z 209. Key fragmentation pathways would likely include the cleavage of the benzyl group, resulting in a highly stable tropylium cation at m/z 91, which is often the base peak.
Part 2: Synthesis, Reactivity, and Applications
The utility of this compound stems from its synthetic accessibility and the versatile reactivity of its constituent functional groups.
Synthetic Protocols
The most direct and common method for preparing this compound is via a Williamson ether synthesis. This reliable nucleophilic substitution reaction offers a high-yield pathway from readily available starting materials.
Sources
- 1. This compound | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 7. CAS 74511-44-7 | 4637-1-43 | MDL MFCD02257383 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-Phenylmethoxybenzonitrile
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-phenylmethoxybenzonitrile, also known as 2-(benzyloxy)benzonitrile.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a detailed understanding of this compound for their applications. The guide delves into its structural and molecular characteristics, thermal properties, solubility, and spectroscopic profile. Methodologies for experimental determination are detailed, ensuring scientific integrity and reproducibility.
Introduction: Understanding the Core Compound
2-Phenylmethoxybenzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with a benzyloxy group at the ortho position.[1][2] This unique structural arrangement imparts specific chemical and physical properties that are of interest in various research and development applications, including its potential use as a building block in the synthesis of more complex molecules. A thorough characterization of its physicochemical properties is paramount for predicting its behavior in different chemical environments, ensuring its stability, and developing robust analytical methods.
Chemical Identity and Molecular Structure
A foundational understanding of 2-phenylmethoxybenzonitrile begins with its fundamental identifiers and structural attributes.
Nomenclature and Identifiers
-
Systematic IUPAC Name: 2-(phenylmethoxy)benzonitrile[1]
-
Molecular Weight: 209.24 g/mol [1]
-
InChI Key: CHROPCMKBZZQJH-UHFFFAOYSA-N[2]
Structural Representation
The molecular architecture consists of a benzene ring with a nitrile (-C≡N) group and a benzyloxy (-OCH₂C₆H₅) group attached to adjacent carbon atoms. This structure is crucial for its reactivity and intermolecular interactions.
Caption: 2D structure of 2-phenylmethoxybenzonitrile.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 2-phenylmethoxybenzonitrile. These values are critical for designing experiments, understanding its behavior in various matrices, and ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | PubChem[1] |
| Molecular Weight | 209.24 g/mol | PubChem[1] |
| Appearance | Solid (based on related fluorinated compound) | CymitQuimica[3] |
| Purity | Typically ≥98% | CymitQuimica[2] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-phenylmethoxybenzonitrile. Below are the expected spectral characteristics and methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzonitrile and benzyl rings, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyloxy group.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the quaternary carbon of the nitrile group and the carbons of the two aromatic rings.
Hypothetical ¹H and ¹³C NMR Data for 2-phenylmethoxybenzonitrile: While specific experimental data for the title compound is sparse, data from related benzonitrile derivatives can provide expected chemical shift ranges.[4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-phenylmethoxybenzonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, employ proton decoupling and a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
-
Key Vibrational Frequencies:
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹.
-
C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the ether linkage will appear in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic nature of 2-phenylmethoxybenzonitrile suggests it will absorb in the UV region. For the parent compound, benzonitrile, absorption maxima are observed.[5]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 2-phenylmethoxybenzonitrile in a UV-transparent solvent (e.g., ethanol, acetonitrile). A typical concentration is in the micromolar range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known accurately.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 2-phenylmethoxybenzonitrile and for monitoring reaction progress during its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture. A reverse-phase method would be suitable for this compound.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column, and a pump capable of gradient elution.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Analysis: Inject the sample and monitor the elution profile at a wavelength where the compound absorbs strongly (determined by UV-Vis spectroscopy). Purity can be assessed by the relative area of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds, providing both separation and structural information from the mass spectrum.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be appropriate.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Analysis: Inject the sample into the heated inlet. The temperature program of the GC oven should be optimized to ensure good separation. The mass spectrometer will provide the mass-to-charge ratio of the fragmented ions, which is characteristic of the molecule's structure.
Caption: Workflow for chromatographic analysis.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and phase behavior of the compound.
Experimental Protocol: DSC & TGA
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of the sample into an aluminum pan.
-
DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). This will reveal the melting point (as an endothermic peak) and any other phase transitions.
-
TGA Analysis: Heat the sample at a controlled rate under an inert atmosphere. This will determine the decomposition temperature, indicated by a significant loss of mass.
Safety and Handling
Based on information for related benzonitrile compounds, 2-phenylmethoxybenzonitrile should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[7]
Conclusion
This technical guide has outlined the essential physicochemical properties of 2-phenylmethoxybenzonitrile and provided standardized protocols for their determination. A comprehensive understanding of these properties is critical for its effective application in research and development. The provided methodologies emphasize scientific rigor and reproducibility, forming a solid foundation for further investigation and utilization of this compound.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2064024, this compound. [Link]
- The Royal Society of Chemistry. (2014).
- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]
- MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
- Biological Magnetic Resonance Bank.
- ResearchGate. (2019). Synthesis and Properties of Phthalonitriles with 2-Phenylphenoxy Groups and Corresponding Metallophthalocyanines. [Link]
- ChemSynthesis. 2-[2-(methoxymethoxy)-2-propenyl]benzonitrile. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12548616, 2-Phenoxybenzonitrile. [Link]
- NIST. 2-Benzyloxy-6-methoxybenzonitrile. [Link]
- WebElements. Benzonitrile. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 177500503. [Link]
- NIST. 2-Benzyloxy-6-methoxybenzonitrile Mass Spectrum. [Link]
- SpectraBase. (Z)-2-(BUT-2'-ENYLOXY)-BENZONITRILE. [Link]
- National Center for Biotechnology Information. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]
- ACS Omega. (2022). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM)
- NIST. Benzonitrile UV/Visible spectrum. [Link]
- ResearchGate. (2020).
- ResearchGate. (2023). IR spectrum of benzonitrile in the range 500–4000 c m − 1. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10856342, 2-Benzylbenzonitrile. [Link]
- Wikipedia. Benzonitrile. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 154049000, 2-(Aminomethyl)-3-phenylmethoxybenzonitrile. [Link]
- PubMed. (2011). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)
Sources
- 1. This compound | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2-(Benzyloxy)- 5-fluorobenzonitrile Supplier in Mumbai, 2-(Benzyloxy)- 5-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 4. rsc.org [rsc.org]
- 5. Benzonitrile [webbook.nist.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
2-(Benzyloxy)benzonitrile molecular structure and weight
An In-Depth Technical Guide to 2-(Benzyloxy)benzonitrile: Molecular Structure, Properties, and Synthetic Applications
Introduction
This compound is an aromatic organic compound distinguished by a benzonitrile core functionalized with a benzyloxy group at the ortho-position. This molecular architecture makes it a valuable and versatile intermediate in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The strategic placement of the electron-withdrawing nitrile group and the bulky, ether-linked benzyl group imparts a unique combination of reactivity and physicochemical properties.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core molecular characteristics of this compound, provides detailed protocols for its synthesis and characterization, and explores its applications, particularly as a scaffold in the design of biologically active molecules. The narrative emphasizes the causal relationships behind experimental choices, grounding theoretical knowledge in practical, field-proven insights.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and inherent chemical properties of this compound is fundamental to its application. These characteristics govern its reactivity, solubility, and potential for interaction with biological systems.
Molecular Identity
The compound is unambiguously identified by its structural and chemical descriptors.
The structure consists of a benzene ring substituted at the C1 position with a nitrile functional group (-C≡N) and at the C2 position with a benzyloxy group (-O-CH₂-C₆H₅).
Physicochemical Properties
The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological environments. The properties of this compound suggest its utility as a scaffold in drug discovery, where lipophilicity and hydrogen bonding potential are key design parameters.
| Property | Value | Source |
| Molecular Weight | 209.24 g/mol | [1] |
| Predicted XLogP3 | 3.5 | [4] |
| Topological Polar Surface Area (TPSA) | 33 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 (Oxygen and Nitrile Nitrogen) | [4] |
| Rotatable Bond Count | 3 | [4] |
-
Expertise & Experience Insight : The XLogP3 value of 3.5 indicates significant lipophilicity, suggesting the molecule may readily cross biological membranes. The two hydrogen bond acceptors (the ether oxygen and the nitrile nitrogen) provide specific points for interaction with biological targets like enzyme active sites, while the absence of donors limits potential hydrogen-bonding conflicts. The three rotatable bonds in the benzyloxy group allow for conformational flexibility, which can be crucial for achieving an optimal binding pose with a target protein.
Part 2: Synthesis and Characterization
The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis, a robust and widely adopted method for forming ethers.
Synthetic Strategy: Williamson Ether Synthesis
This reaction proceeds via an Sₙ2 mechanism. The core principle involves the deprotonation of a weakly acidic hydroxyl group (from 2-cyanophenol) by a mild base to form a potent nucleophile (a phenoxide). This phenoxide then attacks an electrophilic carbon atom of a benzyl halide, displacing the halide and forming the desired ether linkage.
-
Causality Behind Experimental Choices :
-
Substrates : 2-Cyanophenol is chosen for its acidic phenolic proton. Benzyl bromide or benzyl chloride serves as the benzyl source; benzyl bromide is often more reactive.
-
Base : Anhydrous potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions. Its insolubility in the solvent provides a solid-liquid phase transfer system that drives the reaction to completion.
-
Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected because it effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the Sₙ2 reaction.[5]
-
Detailed Experimental Protocol
The following protocol is adapted from a generalized procedure for the synthesis of 2-aryloxymethylbenzonitriles.[5]
-
Reagent Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-cyanophenol (0.10 mol), anhydrous potassium carbonate (0.11 mol), and 100 mL of N,N-Dimethylformamide (DMF).
-
Addition of Alkylating Agent : Slowly add benzyl chloride (0.103 mol) to the stirring mixture at room temperature. A slight excess of the benzyl halide ensures the complete consumption of the limiting 2-cyanophenol.
-
Reaction Execution : Heat the reaction mixture with vigorous stirring to 110 °C. Maintain this temperature for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation : After the reaction is complete, cool the mixture to below 40 °C. Pour the reaction mixture into 500 mL of cold water while stirring. The product will precipitate as a solid.
-
Purification : Collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts. Dry the product in a vacuum oven at 40 °C. For analytically pure samples, recrystallize from aqueous ethanol.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals. A characteristic singlet for the two benzylic protons (-O-CH₂-) should appear around δ 5.0-5.3 ppm.[4][5] The aromatic protons from both benzene rings will appear as a complex series of multiplets in the δ 7.0-7.7 ppm region.[5]
-
IR Spectroscopy : The infrared spectrum provides key functional group information. A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2260 cm⁻¹.[6] Additional peaks corresponding to C-O ether stretching and aromatic C-H stretching will also be present.
-
Mass Spectrometry : Electron impact mass spectrometry (EI-MS) should show a prominent molecular ion peak (M⁺) at m/z = 209, corresponding to the molecular weight of the compound.[5]
Part 3: Applications in Research and Drug Development
This compound is not typically an end-product therapeutic agent but rather a crucial building block. Its value lies in the synthetic versatility of its functional groups and the proven pharmacological importance of its constituent moieties.
Role as a Versatile Chemical Intermediate
The compound is commercially available as a "Protein Degrader Building Block," signifying its utility in the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs).[3] The nitrile group is a key handle for further chemical transformations:
-
It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid.
-
It can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄).
This dual reactivity allows for its incorporation into a wide array of larger, more complex molecular frameworks.
The Benzonitrile Moiety in Medicinal Chemistry
The benzonitrile group is considered a "privileged scaffold" in drug design.[7] It frequently serves as a bioisostere for other functional groups, mimicking their size and electronic properties while offering improved metabolic stability or binding affinity. Its nitrogen atom is an effective hydrogen bond acceptor, enabling strong interactions with biological targets.[7] Benzonitrile derivatives have demonstrated broad therapeutic potential, with applications in oncology, virology, and microbiology.[7][8]
The Benzyloxy Pharmacophore in Neurotherapeutics
The benzyloxy moiety is a recognized pharmacophore, particularly in the design of inhibitors for neurological targets. Research has highlighted the pivotal role of the benzyloxy group in scaffolds designed as Monoamine Oxidase (MAO) inhibitors.[9] MAO inhibitors are used to treat depression and neurodegenerative disorders like Parkinson's disease. The benzyloxy group often contributes to potent and selective binding within the active site of the MAO-A or MAO-B enzymes.[9]
Part 4: Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk to personnel.
-
Hazard Identification : According to the Globally Harmonized System (GHS), this compound is classified as hazardous. It may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation or damage.[1]
-
Handling Precautions :
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[10]
-
Ventilation : Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[10]
-
-
First Aid Measures :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[10]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion : If swallowed, rinse mouth and call a poison control center or doctor immediately.
-
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Chloro-6-benzyloxybenzonitrile. National Center for Biotechnology Information.
- IndiaMART. (n.d.). 2-(Benzyloxy)- 5-fluorobenzonitrile. IndiaMART InterMESH Ltd.
- NIST. (n.d.). 2-Benzyloxy-6-methoxybenzonitrile. National Institute of Standards and Technology.
- Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. (n.d.). E-Journal of Chemistry.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile. Cole-Parmer.
- Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (2017). Oriental Journal of Chemistry.
- PubChem. (n.d.). 2-Benzylbenzonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Benzyloxybenzonitrile. National Center for Biotechnology Information.
- Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (2022). Archiv der Pharmazie.
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. CP Lab Safety.
- Google Patents. (n.d.). WO2003097582A2 - Synthese de benzonitriles et de benzimidates.
- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2017). RSC Advances.
- SpectraBase. (n.d.). 2-[N-benzyl-N-(prop-2'-enyl)amino]benzonitrile. Wiley-VCH.
- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
Sources
- 1. This compound | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 9. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)benzonitrile in Organic Solvents
For researchers, medicinal chemists, and formulation scientists, understanding the solubility of a compound is a cornerstone of successful drug development and chemical synthesis.[1] Poor solubility can create significant roadblocks, leading to challenges in formulation, reduced bioavailability, and unreliable results in biological assays.[1] This guide provides a comprehensive technical overview of the solubility of 2-(Benzyloxy)benzonitrile, a key intermediate in the synthesis of various organic molecules. While specific experimental solubility data for this compound is not extensively documented in public literature, this paper will construct a robust predictive framework based on its molecular structure and provide detailed methodologies for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
This compound possesses a molecular structure that imparts a nuanced solubility behavior. Its key physicochemical properties, as detailed by PubChem, are summarized in Table 1.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | [2][3] |
| Molecular Weight | 209.24 g/mol | [2] |
| IUPAC Name | 2-phenylmethoxybenzonitrile | [2] |
| CAS Number | 74511-44-7 | [2][3] |
The solubility of this compound is primarily dictated by the interplay of its constituent functional groups: the polar nitrile group and the largely nonpolar benzyloxy substituent.[4] The nitrile group (-C≡N) can act as a hydrogen bond acceptor, which can promote solubility in polar solvents.[1] Conversely, the bulky and nonpolar benzyloxy group, consisting of two benzene rings, will favor solubility in nonpolar organic solvents.[4]
Based on these structural characteristics and drawing comparisons with the parent compound, benzonitrile, a predicted solubility profile for this compound in a range of common organic solvents is presented in Table 2. Benzonitrile itself is miscible with or very soluble in many common organic solvents like ethanol, acetone, and benzene.[5][6] The addition of the benzyloxy group is expected to further enhance its solubility in nonpolar solvents while potentially slightly reducing its affinity for highly polar solvents compared to smaller benzonitrile derivatives.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low to Moderate | The large aromatic structure will have some affinity for nonpolar solvents, but the polar nitrile group may limit high solubility. |
| Toluene | Aromatic, Nonpolar | High | The aromatic nature of toluene will interact favorably with the two benzene rings of the solute. |
| Dichloromethane | Halogenated, Moderately Polar | High | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. |
| Chloroform | Halogenated, Moderately Polar | High | Similar to dichloromethane, chloroform is an effective solvent for many organic molecules. |
| Ethyl Acetate | Ester, Moderately Polar | High | The ester group can interact with the polar nitrile, while the ethyl group provides nonpolar character. |
| Acetone | Ketone, Polar Aprotic | High | Acetone is a strong polar aprotic solvent that can act as a hydrogen bond acceptor for the nitrile group. |
| Ethanol | Alcohol, Polar Protic | Moderate to High | The hydroxyl group of ethanol can interact with the nitrile group, but the overall polarity may be less favorable than aprotic polar solvents. |
| Methanol | Alcohol, Polar Protic | Moderate | Similar to ethanol, but its higher polarity may make it a slightly less effective solvent for this largely nonpolar molecule. |
| Dimethylformamide (DMF) | Amide, Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent that should readily dissolve the compound. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide, Polar Aprotic | Very High | DMSO is another strong polar aprotic solvent, often used for compounds with poor solubility. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[7] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.[7]
Causality Behind Experimental Choices
The protocol detailed below is designed to ensure the accurate and reproducible determination of the thermodynamic solubility of this compound. Each step is grounded in established scientific principles:
-
Excess Solid: The addition of an excess of the solid compound is crucial to ensure that the final solution is truly saturated. This creates a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[8]
-
Constant Temperature: Solubility is a temperature-dependent property.[8] Maintaining a constant temperature in a thermostatted environment is essential for obtaining reproducible results.
-
Agitation: Continuous agitation ensures that the entire volume of the solvent is in contact with the solid, facilitating the dissolution process and accelerating the attainment of equilibrium.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. For many organic compounds, this can take 24 to 72 hours.[9] Preliminary experiments are often conducted to determine the optimal equilibration time for a specific compound-solvent system.
-
Phase Separation: After equilibration, the undissolved solid must be completely removed from the solution without altering the concentration of the dissolved solute. This is typically achieved through centrifugation followed by filtration through a fine-pore filter.
-
Quantitative Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Detailed Step-by-Step Protocol
The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the shake-flask method:
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMF, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a suitable column and detector (or a UV-Vis spectrophotometer)
Procedure:
-
Preparation of Vials: Add an excess amount of solid this compound to several glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Addition of Solvent: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a predetermined time (e.g., 48 hours).
-
Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
Centrifugation: Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to further pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.
-
Sample Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not readily found in the literature, a systematic approach based on its physicochemical properties allows for a reliable prediction of its solubility profile. The presence of both polar and nonpolar moieties suggests that it will be soluble in a wide range of organic solvents, with a particular affinity for aromatic and polar aprotic solvents. For drug development and process chemistry applications, it is imperative to determine the thermodynamic solubility experimentally. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining such critical data, ensuring the foundation for successful formulation and synthesis endeavors.
References
- Chemical Substances. (n.d.). benzonitrile. [Link]
- Wikipedia. (2023, December 1). Solubility equilibrium. [Link]
- TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. [Link]
- University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
- Al-Ghabeish, M., & Al-Aani, H. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 176, 112798.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2064024, this compound. [Link]
- ATAMAN KIMYA. (n.d.). BENZONITRILE. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. [Link]
- Wikipedia. (2023, November 28). Benzonitrile. [Link]
- Quora. (2017, June 24). How to determine the solubility of organic compounds. [Link]
- ScienceMadness Wiki. (2020, February 2). Benzonitrile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. tutorchase.com [tutorchase.com]
- 5. benzonitrile [chemister.ru]
- 6. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]
- 7. Sixty Solvents [chem.rochester.edu]
- 8. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
The Strategic deployment of 2-(Benzyloxy)benzonitrile in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Confluence of Two Privileged Scaffolds
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of chemical motifs, the benzonitrile and benzyloxy functionalities stand out as privileged scaffolds, frequently incorporated into a diverse array of biologically active compounds.[1][2] The benzonitrile group, with its unique electronic properties, often serves as a bioisostere for other functional groups and can participate in crucial hydrogen bonding interactions with biological targets.[1] Concurrently, the benzyloxy moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, contributing to favorable pharmacokinetic and pharmacodynamic profiles.[3]
This technical guide delves into the potential applications of a molecule that synergistically combines these two key features: 2-(Benzyloxy)benzonitrile . We will explore its synthesis, its role as a versatile intermediate, and its potential as a launchpad for the discovery of next-generation therapeutics, with a particular focus on its conversion to bioactive benzamides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their medicinal chemistry programs.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic and medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | [4] |
| Molecular Weight | 209.24 g/mol | [4] |
| CAS Number | 74511-44-7 | [4] |
| Appearance | Solid | [5] |
| Predicted XLogP3 | 3.5 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 3 | [6] |
Synthesis of the Core Scaffold: this compound
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[7][8] This venerable yet highly effective SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, 2-cyanophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then displaces a halide from a benzyl halide.
Caption: General scheme for the Williamson ether synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[5][9]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyanophenol (1.0 eq) and a suitable polar aprotic solvent such as anhydrous dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (1.1-1.5 eq) or sodium hydride (1.1 eq), in portions with stirring. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Benzyl Halide Addition: Slowly add benzyl bromide or benzyl chloride (1.0-1.1 eq) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Medicinal Chemistry Applications: A Gateway to Bioactive Benzamides
While this compound itself has not been extensively profiled for direct biological activity, its true potential in medicinal chemistry lies in its role as a versatile precursor to a range of bioactive molecules, most notably 2-(benzyloxy)benzamides. The nitrile group can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide, which can then be further elaborated.[10][11]
Caption: Synthetic pathways from this compound to bioactive benzamides.
Application I: Potent and Selective TRPM8 Antagonists
The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a well-validated target for the treatment of pain associated with cold stimuli, such as neuropathic pain and cold allodynia.[2][12] A series of 2-(benzyloxy)benzamides have been identified as potent and selective antagonists of the TRPM8 channel.[6][13] These compounds were discovered through library synthesis and demonstrate the therapeutic potential of this scaffold.
| Compound | Structure | TRPM8 Antagonism (IC₅₀) |
| Lead Compound | N-(4-(tert-butyl)phenyl)-2-(benzyloxy)benzamide | ~100 nM |
| Optimized Analog | (R)-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)-2-(benzyloxy)benzamide | <10 nM |
The synthesis of these antagonists typically involves the coupling of 2-(benzyloxy)benzoic acid (derived from the hydrolysis of this compound) with a desired amine.
Application II: Neuroprotective Agents for Ischemic Stroke
Aberrant activation of N-methyl-D-aspartate receptors (NMDARs) and the subsequent overactivation of neuronal nitric oxide synthase (nNOS) are key pathological events in the neuronal damage caused by ischemic stroke.[14] Disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and nNOS is a promising therapeutic strategy. Recently, a series of novel 2-(benzyloxy)benzamide derivatives have been discovered as potent inhibitors of this interaction, exhibiting significant neuroprotective effects.[6][14]
A lead compound from this series, designated LY836, demonstrated excellent neuroprotective activity in primary cortical neurons and favorable pharmacokinetic properties.[1]
Caption: Mechanism of neuroprotection by 2-(benzyloxy)benzamide derivatives.
Experimental Protocol: From Nitrile to Bioactive Benzamide (A Representative Pathway)
This protocol outlines the conversion of this compound to a representative bioactive benzamide via a two-step process.
Step 1: Hydrolysis to 2-(Benzyloxy)benzoic Acid [10]
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide.
-
Reflux: Heat the mixture to reflux and maintain for 4-12 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-(Benzyloxy)benzoic acid.
Step 2: Amide Coupling to form a Bioactive Benzamide [14]
-
Acid Activation: Dissolve 2-(Benzyloxy)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) and stir at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography to obtain the final bioactive benzamide derivative.
Conclusion and Future Perspectives
This compound represents a strategically valuable and readily accessible building block for medicinal chemistry. Its straightforward synthesis and facile conversion to the corresponding carboxylic acid and amide open a gateway to a diverse chemical space. The demonstrated success in developing potent TRPM8 antagonists and neuroprotective agents from the 2-(benzyloxy)benzamide core underscores the therapeutic potential of this scaffold. Future explorations could involve the use of this compound in the synthesis of other heterocyclic systems or as a fragment in fragment-based drug discovery campaigns. The confluence of the benzonitrile and benzyloxy motifs in this single, versatile molecule ensures its continued relevance in the quest for novel and effective medicines.
References
- Brown, A., et al. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(22), 6118-6122. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2064024, this compound.
- European Molecular Biology Laboratory. (n.d.). ChEMBL. Document: Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. (CHEMBL2439990).
- Zhao, Y., et al. (2024). N-Benzyl, N-phenethyl and N-benzyloxybenzamide derivatives inhibit amyloid-beta (Aβ42) aggregation and mitigate Aβ42-induced neurotoxicity.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
- Chen, W., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 263, 115871. [Link]
- Andrews, M. D., et al. (2015). Design and Optimization of Benzimidazole-Containing Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists. Journal of Medicinal Chemistry, 58(1), 423-437. [Link]
- Player, M. R., et al. (2014). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 5(11), 1236-1241. [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]
- Ordóñez, C., et al. (2023). Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives.
- Bergeron, R. J., et al. (2005). Synthesis of benzonitriles from substituted benzoic acid.
- Google Patents. (n.d.).
- Chen, W., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Semantic Scholar. [Link]
- Allen. (n.d.). How would you convert the following into benzoic acid? Benzonitrile.
- Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1224-1230. [Link]
- Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. | Semantic Scholar [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. How would you convert the following into benzoic acid? Benzonitrile [allen.in]
- 11. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Document: Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. (CHEMBL2439990) - ChEMBL [ebi.ac.uk]
- 14. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(Benzyloxy)benzonitrile in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Benzyloxy)benzonitrile stands as a pivotal building block in the synthetic chemist's arsenal, offering a unique combination of a masked phenol and a versatile nitrile functionality. The strategic placement of the benzyloxy protecting group on the 2-position of the benzonitrile scaffold provides a latent hydroxyl group that can be unveiled at a later synthetic stage, while the nitrile group serves as a linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This technical guide delves into the core synthetic strategies involving this compound, providing field-proven insights into its preparation, reactivity, and application in the construction of complex molecular architectures, particularly medicinally relevant heterocyclic frameworks such as dibenzo[b,f]oxepines and phenanthridines. Detailed experimental protocols, mechanistic considerations, and visual guides are presented to empower researchers in leveraging the full potential of this versatile synthetic intermediate.
Introduction: The Architectural Advantage of this compound
In the intricate world of organic synthesis, the concept of protecting groups is fundamental to achieving selectivity and efficiency in multi-step sequences. This compound masterfully embodies this principle. The benzyl ether linkage provides robust protection for the phenolic hydroxyl group under a wide range of reaction conditions, yet it can be cleaved selectively, often through mild catalytic hydrogenation.[1] This allows for the unmasking of the phenol at a desired point in a synthetic route, enabling subsequent transformations.
Simultaneously, the nitrile group at the 2-position acts as a powerful functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in a myriad of cycloaddition and transition-metal-catalyzed cross-coupling reactions. This dual functionality makes this compound a highly strategic starting material for the synthesis of complex molecules where precise control over reactivity is paramount.
Synthesis of this compound: A Practical Approach
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis, a classic yet reliable S(_N)2 reaction.[2] This involves the reaction of a phenoxide, generated from 2-hydroxybenzonitrile (also known as 2-cyanophenol), with benzyl halide.[3][4]
Core Synthesis Pathway: Williamson Ether Synthesis
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Hydroxybenzonitrile
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 2-hydroxybenzonitrile (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 2-Hydroxybenzonitrile | 119.12 | 1.0 |
| Benzyl bromide | 171.04 | 1.1 |
| Potassium carbonate | 138.21 | 1.5 |
Key Synthetic Transformations and Applications
The true value of this compound is realized in its ability to serve as a precursor to a variety of complex and medicinally important heterocyclic systems.
Synthesis of Dibenzo[b,f]oxepine Scaffolds
Dibenzo[b,f]oxepines are a class of tricyclic compounds that form the core of several neurologically active drugs.[5][6] A powerful strategy for their synthesis involves the intramolecular cyclization of derivatives of this compound.
Caption: Intramolecular Cyclization to form Dibenzo[b,f]oxepines.
A common approach involves the introduction of a suitable electrophilic center on the benzyl group, followed by a base-mediated intramolecular cyclization. Alternatively, an intramolecular Friedel-Crafts type reaction can be employed.
Experimental Protocol: Synthesis of Dibenzo[b,f]oxepine-10-carbonitrile
This protocol outlines a general strategy for the synthesis of the dibenzo[b,f]oxepine core via an intramolecular cyclization of a suitably functionalized 2-aryloxybenzonitrile, which can be derived from this compound.[7]
Materials:
-
2-(2-Formylbenzyloxy)benzonitrile (prepared from this compound)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Add 2-(2-formylbenzyloxy)benzonitrile (1.0 eq.) to polyphosphoric acid at 80 °C with vigorous stirring.
-
Heat the reaction mixture to 120-140 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture and carefully quench with ice-water.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield dibenzo[b,f]oxepine-10-carbonitrile.
Palladium-Catalyzed Cross-Coupling Reactions: Access to Biaryl Scaffolds
The benzonitrile moiety can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures.[8] These motifs are prevalent in pharmaceuticals and advanced materials.
Caption: Suzuki-Miyaura Coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-(Benzyloxy)aryl Halide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide, which can be a derivative of this compound.[9]
Materials:
-
2-(Benzyloxy)-X-bromobenzonitrile (where X is a position on the benzonitrile ring)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (as solvent mixture)
Procedure:
-
In a reaction vessel, combine 2-(benzyloxy)-X-bromobenzonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Synthesis of Phenanthridines
Phenanthridines are a class of nitrogen-containing polycyclic aromatic compounds with a broad spectrum of biological activities, including antitumor and antiviral properties.[10][11] this compound can serve as a key precursor for the construction of the phenanthridine core.
A plausible synthetic route involves the conversion of the nitrile group to an amine, followed by a Pictet-Spengler or Bischler-Napieralski type cyclization. A more direct approach could involve a palladium-catalyzed annulation reaction.
The Crucial Step: Deprotection of the Benzyl Group
The utility of this compound as a building block is contingent on the ability to selectively remove the benzyl protecting group to unmask the phenol.
Deprotection Strategies
Caption: Common Methods for Benzyl Ether Deprotection.
Catalytic Hydrogenolysis: This is the most common and often the mildest method for benzyl ether cleavage.[1] It involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. A key consideration is the potential for concomitant reduction of other functional groups, such as the nitrile.[12]
Lewis Acid Cleavage: Strong Lewis acids like boron tribromide (BBr₃) can effectively cleave benzyl ethers, particularly at low temperatures.[12] However, this method is harsh and may not be compatible with acid-sensitive functional groups.
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, especially those with electron-donating groups on the benzyl ring (like a p-methoxybenzyl ether).[13]
Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis
Materials:
-
This compound derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the this compound derivative in a suitable solvent (e.g., methanol or ethyl acetate) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen or a dedicated hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 2-hydroxybenzonitrile derivative.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a protected phenol and a reactive nitrile group allows for a wide range of synthetic manipulations, providing access to complex and medicinally relevant heterocyclic scaffolds. By understanding the key synthetic transformations and deprotection strategies outlined in this guide, researchers can effectively harness the potential of this important intermediate to advance their synthetic endeavors in drug discovery and materials science.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: 2-(Benzyloxy)-3-methylbenzonitrile.
- BenchChem. (2025).
- CymitQuimica. (n.d.). Safety Data Sheet - 2-Benzyloxy-5-fluoro-benzonitrile.
- BenchChem. (2025). literature review on 2-Hydroxybenzonitrile synthesis.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.
- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.
- Organic Syntheses. (n.d.).
- National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Tumir, L.-M., Radić Stojković, M., & Piantanida, I. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry, 10, 2930–2954.
- Beilstein Journals. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Liu, P., & Houk, K. N. (2017). Mechanism and Origins of Ligand-Controlled Stereoselectivity of Ni-Catalyzed Suzuki-Miyaura Coupling with Benzylic Esters: A Computational Study. Journal of the American Chemical Society, 139(39), 13644–13647.
- National Center for Biotechnology Information. (n.d.).
- O-Alkylation. (n.d.). Alcohol to Ether using Williamson synthesis.
- Chemical Synthesis Database. (n.d.). dibenzo[b,f]oxepine-10-carbonitrile.
- Wang, Y., Wu, Y.-D., & Dong, D. (2012). Quantum chemical study on the mechanism of intramolecular cyclization of 2-benzyloxyphenyl trimethylsilyl ketone to give the benzofuran derivatives. Journal of Physical Organic Chemistry, 25(1), 54–60.
- PubMed. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
- Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- National Center for Biotechnology Information. (n.d.).
- Winthrop University. (n.d.). The Grignard Reaction.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- ResearchGate. (n.d.). Synthesis of dibenzo[b,f]oxepin‐10(11H)‐one 174 by intramolecular....
- ResearchGate. (n.d.). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity.
- Synthesis of new benzo[e]dibenzofuro[2,3-b]-oxepin-5(14h). (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Anticipated Chemical Properties of 2-(Benzyloxy)-3-methylbenzonitrile.
- Google Patents. (n.d.).
- Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- MDPI. (n.d.).
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Semantic Scholar. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- PubMed. (2014).
- Semantic Scholar. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine.
- UNI ScholarWorks. (1940). Cyanogen Chloride with Organomagnesium Compounds.
- Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
- National Center for Biotechnology Information. (n.d.).
- organic synthesis: benzoic acid via a grignard reaction. (n.d.).
- Royal Society of Chemistry. (n.d.). Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)
- Bentham Science. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemoenzymatic total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Theoretical Mechanism of Action for 2-(Benzyloxy)benzonitrile Derivatives
Abstract
The 2-(benzyloxy)benzonitrile scaffold represents a versatile and privileged structural motif in modern medicinal chemistry. Its unique combination of a flexible benzyloxy group and an electron-withdrawing nitrile function allows for tailored interactions with a variety of biological targets. This technical guide provides an in-depth analysis of the theoretical mechanisms of action for derivatives of this class, drawing upon established research to offer insights for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships (SAR) and molecular interactions of these compounds with key protein targets, including Monoamine Oxidase B (MAO-B) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Furthermore, this guide outlines robust experimental protocols to validate these mechanisms, ensuring scientific integrity and fostering the rational design of next-generation therapeutics.
Introduction: The this compound Core as a Pharmacophore
The benzonitrile moiety is a well-established pharmacophore found in a range of biologically active molecules.[1] Its derivatives have been explored as potent enzyme inhibitors, demonstrating the scaffold's utility in targeting specific protein active sites.[1][2] The addition of a benzyloxy group at the 2-position introduces a critical element of structural flexibility and extends the molecule's reach, enabling interactions with both hydrophobic and polar pockets within a target protein. This guide will focus on two well-documented examples to illustrate the mechanistic principles governing the bioactivity of this class: MAO-B inhibition for neurodegenerative diseases and TRPV1 antagonism for pain management.
Mechanism of Action I: Reversible and Competitive Inhibition of Monoamine Oxidase B (MAO-B)
A significant body of research has focused on this compound derivatives as potent and selective inhibitors of MAO-B, an enzyme implicated in the progression of Parkinson's disease.[3][4]
The Role of MAO-B in Neurodegeneration
MAO-B is a mitochondrial outer membrane enzyme responsible for the degradation of neurotransmitters, including dopamine. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor and non-motor symptoms. Inhibition of MAO-B can increase the synaptic availability of dopamine, offering a symptomatic treatment strategy.
Molecular Interaction and Binding Hypothesis
The proposed mechanism of action for these derivatives is competitive and reversible inhibition .[3] Molecular docking and kinetic studies suggest that the this compound scaffold or its close analogs, like 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles, interact with the active site of MAO-B.[3]
The active site of human MAO-B consists of a hydrophobic substrate cavity and a covalently bound flavin adenine dinucleotide (FAD) cofactor. The theoretical binding mode involves:
-
Aromatic Stacking: The benzyl and phenyl rings of the inhibitor are hypothesized to form π-π stacking interactions with aromatic residues in the active site, such as Tyr398 and Tyr435, which are crucial for substrate recognition.[5]
-
Hydrophobic Interactions: The benzyloxy moiety can occupy a hydrophobic pocket within the enzyme's active site.
-
Reversibility: The lack of a reactive functional group capable of forming a covalent bond with the FAD cofactor or enzyme residues explains the observed reversible inhibition.[5]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features that govern the potency and selectivity of these MAO-B inhibitors:
-
Substituents on the Benzyloxy Ring: The nature and position of substituents on the benzyl group of the benzyloxy moiety significantly influence inhibitory activity.[4][5]
-
Core Scaffold Modifications: Variations in the core benzonitrile structure, such as the introduction of hydroxyl groups, can enhance multi-functional properties like anti-oxidative effects and metal chelation.[3]
The following diagram illustrates the proposed signaling pathway impacted by MAO-B inhibition.
Caption: MAO-B Inhibition Pathway.
Experimental Validation Protocol: MAO-B Inhibition Kinetics
To validate the competitive and reversible mechanism, the following experimental workflow is proposed.
Objective: Determine the inhibition constant (Ki) and the mode of inhibition.
Methodology:
-
Enzyme Source: Recombinant human MAO-B.
-
Substrate: Kynuramine or benzylamine.[5]
-
Assay Principle: A fluorometric or spectrophotometric assay to measure the rate of product formation.
-
Procedure: a. Incubate varying concentrations of the this compound derivative with MAO-B for a predetermined time. b. Initiate the reaction by adding multiple concentrations of the substrate. c. Measure the reaction velocity (rate of product formation) over time.
-
Data Analysis: a. Construct Lineweaver-Burk plots (double reciprocal plots) of 1/velocity versus 1/[Substrate] at each inhibitor concentration.[3] b. Analyze the plots: For competitive inhibition, the lines will intersect on the y-axis. c. Calculate the Ki value from the plots.
The workflow for this validation is depicted below.
Caption: Experimental Workflow for Enzyme Kinetic Analysis.
Mechanism of Action II: Antagonism of the TRPV1 Channel
Certain this compound derivatives have been identified as potent antagonists of the TRPV1 channel, a key player in pain signaling.[6]
The Role of TRPV1 in Nociception
TRPV1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons. It is activated by various stimuli, including heat, capsaicin, and low pH. Antagonism of TRPV1 is a promising strategy for the development of novel analgesics.
Molecular Interaction and Binding Hypothesis
TRPV1 antagonists, including those with the this compound scaffold, are thought to bind to a pocket in the transmembrane domain of the channel. This binding stabilizes the channel in a closed conformation, preventing its activation by agonists.
The key interactions are likely to be:
-
Hydrophobic and van der Waals forces: The benzyloxy and phenyl rings can engage with hydrophobic residues within the transmembrane helices of the TRPV1 protein.
-
Hydrogen Bonding: The nitrile group, although a weak hydrogen bond acceptor, or other introduced functional groups, may form hydrogen bonds with polar residues in the binding site.
Structure-Activity Relationship (SAR) Insights
For TRPV1 antagonists, SAR studies have highlighted the importance of the substituent on the benzyloxy group. For instance, a 4-fluorobenzyloxy derivative showed excellent antagonism with a Ki value of 0.5 nM, indicating that electronic modifications to this part of the molecule are critical for high-affinity binding.[6] The length and branching of alkoxy chains at the 2-position also modulate antagonistic activity.[6]
Experimental Validation Protocol: Calcium Influx Assay
To confirm the antagonistic activity of these derivatives on the TRPV1 channel, a cell-based calcium influx assay is a standard and effective method.
Objective: To measure the ability of the compounds to inhibit capsaicin-induced calcium entry in cells expressing TRPV1.
Methodology:
-
Cell Line: A stable cell line overexpressing human TRPV1 (e.g., HEK293-hTRPV1).
-
Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Principle: The binding of calcium to the indicator dye results in a measurable increase in fluorescence, which is monitored using a fluorescence plate reader or microscope.
-
Procedure: a. Culture HEK293-hTRPV1 cells in a multi-well plate. b. Load the cells with the calcium indicator dye. c. Pre-incubate the cells with various concentrations of the this compound derivative. d. Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin). e. Measure the change in intracellular calcium concentration by monitoring fluorescence.
-
Data Analysis: a. Calculate the percentage inhibition of the capsaicin-induced calcium influx for each concentration of the test compound. b. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Broader Therapeutic Potential
Beyond MAO-B and TRPV1, the this compound scaffold has shown promise in other areas:
-
PD-1/PD-L1 Inhibition: Derivatives have been designed to disrupt the interaction between Programmed death-ligand 1 (PD-L1) and its receptor PD-1, a critical immune checkpoint in oncology.[7] The mechanism involves non-covalent binding to the PD-L1 dimer interface.
-
Antiviral Activity: Related benzonitrile structures have been shown to inhibit an early event in picornavirus replication, occurring after the virus uncoats but before the synthesis of viral RNA.[8]
Conclusion
The theoretical mechanism of action for this compound derivatives is not monolithic but is instead dictated by the specific biological target for which they are designed. By acting as competitive, reversible inhibitors of enzymes like MAO-B or as antagonists of ion channels like TRPV1, these compounds demonstrate remarkable versatility. The benzyloxy group provides a scaffold for exploring hydrophobic interactions, while the benzonitrile core offers a stable anchor. Understanding these target-specific mechanisms and validating them through rigorous experimental protocols, as outlined in this guide, is paramount for the successful development of novel therapeutics based on this promising chemical class.
References
- Lee, J., et al. (2008). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(1), 226-231. [Link]
- Li, Y., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2433-2444. [Link]
- Chen, J., et al. (2017). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. RSC Advances, 7(85), 54163-54170. [Link]
- Islam, M. M., et al. (2021). Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. Journal of Molecular Structure, 1244, 130953. [Link]
- Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638. [Link]
- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22441. [Link]
- Narva, S., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega, 5(45), 29337-29345. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for 2-(Benzyloxy)benzonitrile
An In-depth Technical Guide to the Stability and Storage of 2-(Benzyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organic molecule incorporating both a nitrile and a benzyl ether moiety. Its utility in synthetic chemistry and drug discovery necessitates a thorough understanding of its chemical stability to ensure the integrity of research outcomes and the quality of stored materials. This guide provides a detailed examination of the stability profile of this compound, drawing from the known reactivity of its constituent functional groups. It outlines potential degradation pathways, provides evidence-based recommendations for optimal storage and handling, and presents detailed protocols for experimentally verifying its stability through forced degradation and long-term studies.
Chemical Profile and Physicochemical Properties
A foundational understanding of a molecule's identity is paramount before assessing its stability.
-
IUPAC Name: 2-(phenylmethoxy)benzonitrile
-
Molecular Weight: 209.24 g/mol [2]
-
Structure:
Mechanistic Insight into Chemical Stability
The stability of this compound is governed by the chemical properties of its two primary functional groups: the nitrile (-C≡N) and the benzyl ether (-O-CH₂-Ph). While the molecule is stable under standard neutral conditions, specific environmental stressors can initiate degradation.[3]
Potential Degradation Pathways
Based on established organic chemistry principles, this compound is susceptible to degradation via three primary routes: hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: Both the nitrile and ether groups can undergo hydrolysis.
-
Nitrile Hydrolysis: Under strongly acidic or basic conditions, the nitrile group can be hydrolyzed.[4][5] This reaction typically proceeds via a benzamide intermediate to ultimately yield benzoic acid (in acid) or a benzoate salt (in base).[4][6][7]
-
Ether Hydrolysis: The benzyl ether linkage is generally stable to a wide range of pH conditions but can be cleaved under harsh acidic conditions.[8][9]
-
-
Oxidative Degradation: Benzyl ethers are known to be susceptible to autoxidation, especially during long-term storage with exposure to atmospheric oxygen.[10] This process can lead to the formation of hydroperoxides at the benzylic carbon, which can then decompose to yield 2-cyanobenzaldehyde and benzoic acid. Strong oxidizing agents will also promote this degradation.[3][11]
-
Reductive Cleavage: While not a typical storage concern, it is critical for synthetic chemists to note that the benzyl ether group is highly susceptible to cleavage by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst).[8][9]
The diagram below illustrates these potential degradation routes.
Caption: Potential degradation pathways for this compound.
Incompatibilities
To preserve the integrity of the compound, direct contact with the following should be avoided:
-
Strong Oxidizing Agents: (e.g., peroxides, perchlorates, nitrates) can accelerate oxidative degradation.[3][11]
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid) can catalyze hydrolysis of both the nitrile and ether groups.[5][11]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) can catalyze nitrile hydrolysis.[11][12]
-
Reducing Agents & Metal Catalysts: Avoid conditions for catalytic hydrogenolysis (e.g., Pd, Pt with H₂).[13]
Recommended Storage and Handling Protocols
Optimal storage is crucial for minimizing degradation and extending the shelf-life of this compound. The following conditions are derived from best practices for handling benzyl ethers and other sensitive organic compounds.
Optimal Storage Conditions
The recommendations below are designed to mitigate the risks identified in the stability profile.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways, particularly autoxidation. A cool environment is standard for preserving sensitive organic compounds.[14][15] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents slow, long-term oxidative degradation of the benzyl ether moiety by displacing atmospheric oxygen. |
| Light | Protect from light (Amber vial) | Minimizes the risk of photolytic degradation, a common pathway for aromatic compounds. |
| Container | Tightly sealed, glass or PTFE container | Prevents exposure to atmospheric moisture and oxygen. Glass is inert and avoids potential leaching or reaction with plastic containers.[11][15] |
| Moisture | Store in a dry environment (Desiccator) | Prevents hydrolysis of the nitrile and ether functional groups.[3] |
Safe Handling Procedures
-
Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) whenever possible to minimize exposure to air and moisture.
-
Use clean, dry glassware and spatulas.
-
After weighing, promptly and securely reseal the container, purging with inert gas if possible.
-
Bring the container to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.
Experimental Verification of Stability
While the predicted stability provides a strong guideline, empirical data is the gold standard. Forced degradation (or stress testing) is an essential tool used in pharmaceutical development to understand degradation pathways and establish the stability-indicating nature of analytical methods.[16][17][18][19]
Protocol: Forced Degradation Study
This protocol outlines a systematic approach to rapidly assess the stability of this compound under various stress conditions.
Objective: To identify likely degradation products and determine the susceptibility of the molecule to hydrolysis, oxidation, heat, and light.
Methodology: A high-performance liquid chromatography (HPLC) method with UV detection should be developed first to resolve the parent peak from any potential degradants.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[20]
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Include a control sample (1 mL stock + 1 mL solvent) kept under ambient conditions.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid.
-
Base Hydrolysis: 0.1 M Sodium Hydroxide.
-
Oxidative Stress: 3% Hydrogen Peroxide.
-
-
Thermal and Photolytic Stress:
-
Thermal: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic: Place a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-UV light).[20]
-
-
Time-Point Analysis:
-
For hydrolytic and oxidative studies, incubate the mixtures at room temperature or slightly elevated (e.g., 50-60°C) if no degradation is observed.[20]
-
Analyze all samples (including controls) by HPLC at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active substance.[20]
-
-
Data Analysis:
-
Monitor the chromatograms for a decrease in the peak area of the parent compound.
-
Identify the appearance of new peaks, which represent degradation products.
-
Calculate the percentage of degradation. A mass spectrometer (LC-MS) can be used to help identify the structure of the degradants.
-
The workflow for this study is visualized below.
Caption: Experimental workflow for a forced degradation study.
Conclusion
While this compound is a generally stable compound, its integrity is contingent upon proper storage and handling. The primary liabilities are the benzyl ether and nitrile functional groups, which are susceptible to oxidative and hydrolytic degradation, respectively. By adhering to the recommended storage conditions—refrigeration under an inert, dry, and dark atmosphere—researchers can significantly mitigate these risks. For applications requiring absolute certainty of purity, conducting forced degradation studies is a robust method to empirically confirm the stability profile and ensure the reliability of experimental results.
References
- Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- Benchchem. (n.d.). A Researcher's Guide to the Stability of Benzyl-Type Protecting Groups.
- Benchchem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing.
- CymitQuimica. (n.d.). This compound.
- MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- Allen. (n.d.). Hydrolysis of benzonitrile gives.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- ResearchGate. (2025, November 14). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids.
- YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 2-Benzyloxy-5-fluoro-benzonitrile.
- Sigma-Aldrich. (2024, March 7). Safety Data Sheet - Benzonitrile.
- Fisher Scientific. (2009, September 22). Safety Data Sheet - Benzonitrile.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile.
- New Jersey Department of Health. (n.d.). Hazard Summary - Benzonitrile.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. scribd.com [scribd.com]
- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolysis of benzonitrile gives [allen.in]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nj.gov [nj.gov]
- 12. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 13. Benzyl Esters [organic-chemistry.org]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. apicule.com [apicule.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
2-(Benzyloxy)benzonitrile as a precursor for high-performance polymers
An In-depth Technical Guide: 2-(Benzyloxy)benzonitrile as a Precursor for High-Performance Polymers
Abstract
High-performance polymers are critical materials in advanced engineering applications, demanding exceptional thermal stability, mechanical robustness, and chemical resistance. This guide explores the utility of this compound as a versatile precursor for creating such materials. The strategic incorporation of a polar nitrile group and a versatile benzyloxy moiety within a single aromatic structure provides a unique platform for polymer synthesis. This document details the synthesis of the monomer, its subsequent polymerization via nitrile cyclotrimerization to form highly cross-linked thermosetting networks, and an analysis of the resulting polymer's predicted high-performance characteristics. Methodologies are presented with a focus on the underlying chemical principles, providing a robust framework for researchers in the field.
Introduction: The Strategic Design of a Polymer Precursor
The quest for advanced polymeric materials is driven by the need for components that can withstand extreme operational conditions. The properties of a polymer are intrinsically linked to the chemical structure of its monomeric precursors. This compound is a thoughtfully designed monomer for high-performance applications, possessing two key functional groups that dictate its reactivity and the properties of the final polymer.
-
The Nitrile Group (-C≡N): This functional group is highly polar, with a significant dipole moment.[1] When incorporated into a polymer backbone, nitrile groups induce strong intermolecular dipole-dipole interactions.[2] This molecular cohesion significantly restricts segmental chain motion, leading to a substantial increase in the glass transition temperature (Tg), a key indicator of a polymer's thermal stability.[2][3] Furthermore, the nitrile group serves as a reactive handle for cross-linking reactions, most notably cyclotrimerization.
-
The Benzyloxy Group (-O-CH₂-Ph): This group serves two primary purposes. Firstly, it acts as a stable ether linkage, contributing to the overall thermal stability of the monomer. Secondly, and more strategically, it is a well-known protecting group for phenols.[4] Its presence allows for polymerization reactions involving the nitrile group without interference from a more reactive hydroxyl group. Post-polymerization, the benzyl group can be selectively cleaved to unveil a reactive phenol, opening pathways for secondary modifications, grafting, or creating novel aromatic polyethers.
This dual functionality makes this compound a precursor not just for a single polymer, but for a potential family of high-performance materials.
Synthesis of the this compound Monomer
The most direct and efficient route to synthesize this compound is through a Williamson ether synthesis, a classic and reliable method for forming ethers. This process involves the reaction of a phenoxide with an alkyl halide. In this case, the sodium salt of 2-cyanophenol (also known as 2-hydroxybenzonitrile) is reacted with benzyl bromide.
Rationale for Synthetic Route Selection
The Williamson ether synthesis is chosen for its high yields and straightforward procedure. 2-Cyanophenol is a readily available starting material.[5][6] The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic phenoxide attacks the electrophilic benzylic carbon of benzyl bromide. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone facilitates this reaction by solvating the cation (Na⁺) while leaving the nucleophilic phenoxide anion relatively free to react.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established chemical principles.
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-cyanophenol (10.0 g, 83.9 mmol) and anhydrous potassium carbonate (13.8 g, 99.8 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 100 mL) to the flask. Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Slowly add benzyl bromide (15.8 g, 92.3 mmol) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 90 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a crystalline solid. Dry the product in a vacuum oven at 40 °C.
Polymerization via Nitrile Cyclotrimerization: A Pathway to Thermosets
The nitrile groups of this compound are key to forming a rigid, high-performance polymer network. Through cyclotrimerization, three nitrile groups react to form an exceptionally stable, aromatic 1,3,5-triazine ring.[7] This reaction effectively acts as a cross-linking point, converting the liquid or solid monomer into a robust, three-dimensional thermoset network. This process can be initiated thermally or with acid or base catalysts.[8][9]
Mechanism of Acid-Catalyzed Cyclotrimerization
Acid catalysis, for instance with p-toluenesulfonic acid (PTSA), is an effective method for promoting cyclotrimerization at moderate temperatures.[8] The mechanism involves the protonation of a nitrile nitrogen, which activates the carbon for nucleophilic attack by the nitrogen of a second nitrile monomer. This process repeats with a third monomer, followed by cyclization and rearomatization to form the stable triazine ring.
Diagram: Cyclotrimerization Reaction
Caption: Formation of a triazine cross-link via cyclotrimerization.
Experimental Protocol: Bulk Thermal Polymerization
-
Preparation: In a glass vial, thoroughly mix this compound (5.0 g, 23.9 mmol) with a catalytic amount of p-toluenesulfonic acid (0.041 g, 0.24 mmol, ~1 mol%).
-
Degassing: Place the vial in a vacuum oven and heat to 100 °C under vacuum for 1 hour to melt the monomer and remove any trapped air or moisture.
-
Curing: Increase the temperature of the oven according to a staged curing cycle. For example:
-
Hold at 200 °C for 2 hours.
-
Ramp to 250 °C and hold for 2 hours.
-
Ramp to 300 °C and hold for 4 hours for post-curing.
-
-
Cooling: Slowly cool the oven to room temperature. The resulting product should be a hard, insoluble, and infusible solid, indicating the formation of a cross-linked polymer network.
Properties of the Resulting High-Performance Polymer Network
The polymer derived from the cyclotrimerization of this compound is predicted to exhibit properties characteristic of high-performance thermosets, stemming directly from its highly cross-linked, aromatic structure.
-
Thermal Stability: The network's structure, composed of robust benzene and triazine rings, results in exceptionally high thermal and thermo-oxidative stability, with decomposition temperatures often exceeding 400 °C.[10]
-
Thermomechanical Properties: The high cross-link density severely restricts polymer chain mobility, leading to a very high glass transition temperature (Tg), likely well above 200 °C, and a high modulus of elasticity.[3][11][12]
-
Chemical Resistance: The dense, cross-linked network provides excellent resistance to solvents and corrosive chemicals, as there are no easy pathways for solvent molecules to penetrate and swell the material.[3]
Comparative Data of Nitrile-Containing Polymers
While specific data for poly(this compound) is not available, the table below presents typical properties for other high-performance polymers where the inclusion of nitrile groups plays a key role, illustrating the expected performance profile.
| Polymer Type | Glass Transition Temp. (Tg) | Decomposition Temp. (TGA, 5% loss) | Key Feature |
| Poly(styrene-co-acrylonitrile) (SAN) | ~105-110 °C | ~350 °C | Enhanced Tg over Polystyrene (100 °C)[2] |
| Nitrile-containing Polymethacrylates | 164-238 °C[3] | > 300 °C[2] | Exceptionally high Tg due to nitrile polarity[2][3] |
| Nitrile-containing Polyimides | 216-341 °C[10] | > 400 °C[10] | Superior thermal and mechanical properties |
| Predicted Poly(triazine) Network | > 250 °C (estimated) | > 400 °C (estimated) | Highly cross-linked, aromatic network |
Advanced Concepts and Future Directions
Post-Polymerization Modification via Debenzylation
A significant advantage of the benzyloxy group is its potential for removal after the primary polymer network has been formed. Cleavage of the benzyl ether, typically through catalytic hydrogenation, would unmask phenolic hydroxyl groups throughout the polymer matrix. These phenolic sites could be used for:
-
Improving Adhesion: The polar hydroxyl groups can enhance adhesion to substrates and fillers.
-
Secondary Reactions: The phenols can serve as sites for grafting other polymer chains or for further cross-linking reactions, allowing for fine-tuning of the material's properties.
Diagram: Advanced Application Pathway
Caption: Pathway from monomer to a functionally modified polymer.
Conclusion
This compound stands out as a highly promising precursor for the development of next-generation high-performance polymers. Its structure is strategically designed to leverage the benefits of a polar nitrile group for creating thermally stable, cross-linked networks via cyclotrimerization. The inclusion of a cleavable benzyloxy group further expands its utility, offering a route to functional thermosets with tunable properties. The synthetic accessibility of the monomer and the straightforward nature of its polymerization make it an attractive candidate for applications in aerospace, electronics, and other fields where material resilience is paramount.
References
- Title: Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates Source: ACS Sustainable Chemistry & Engineering URL:[Link]
- Title: One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach Source: The Journal of Organic Chemistry URL:[Link]
- Title: Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride Source: Journal of the Chinese Chemical Society URL:[Link]
- Title: Cyclotrimerization of nitriles in solvent-free conditions Source: ResearchG
- Title: Synthesis and Investigation of nitrile containing polymers derived from lignin Source: Diva Portal (Student Thesis) URL:[Link]
- Title: Aromatic Poly(ether imide)
- Title: High performance nitrile copolymers for polymer electrolyte membrane fuel cells Source: NRC Public
- Title: Synthesis of 2-cyanophenol Source: PrepChem.com URL:[Link]
- Title: CATALYTIC TRIMERIZATION OF AROMATIC NITRILES FOR SYNTHESIS OF POLYIMIDE MATRIX RESINS Source: NASA Technical Reports Server URL:[Link]
- Title: Mechanical and thermal properties of polymers Source: ResearchG
- Title: Thermal trimerization of aromatic nitrile Source: ResearchG
- Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL:[Link]
- Title: Physical, Thermal, and Mechanical Properties of Polymers Source: Semantic Scholar URL:[Link]
Sources
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. 2-ヒドロキシベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Physical, Thermal, and Mechanical Properties of Polymers | Semantic Scholar [semanticscholar.org]
Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)benzonitrile
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is a foundational pillar upon which all subsequent research and development is built. The compound 2-(benzyloxy)benzonitrile, with its unique assembly of a benzonitrile core and a benzyloxy substituent, presents a structure of significant interest for medicinal chemistry, holding potential as a versatile intermediate in the synthesis of complex molecular entities.
This technical guide is designed to provide an in-depth exploration of the spectroscopic data integral to the characterization of this compound. However, a comprehensive search of publicly available scientific literature and spectral databases reveals a conspicuous absence of detailed, published spectroscopic data for this compound. To provide a robust and scientifically valuable resource, this guide will therefore focus on the detailed spectroscopic analysis of a closely related and structurally analogous compound: 2-phenoxybenzonitrile . The principles of spectral interpretation and the experimental methodologies detailed herein are directly applicable to the analysis of this compound and its derivatives. This substitution allows for a thorough examination of the spectroscopic signatures arising from the interplay of an aromatic nitrile and an ether-linked aromatic substituent.
This guide will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-phenoxybenzonitrile, offering not just the data itself, but the underlying scientific rationale for the observed spectral features. It is our hope that this detailed analysis will serve as a valuable reference for researchers working with this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-phenoxybenzonitrile, both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-phenoxybenzonitrile is characterized by a complex series of signals in the aromatic region, arising from the nine protons on the two phenyl rings.
Table 1: Anticipated ¹H NMR Spectral Data for 2-Phenoxybenzonitrile in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | dd | 1H | H-6 |
| ~7.50 | m | 1H | H-4 |
| ~7.40 | m | 2H | H-2', H-6' |
| ~7.25 | m | 1H | H-5 |
| ~7.15 | m | 1H | H-4' |
| ~7.05 | m | 2H | H-3', H-5' |
| ~6.95 | d | 1H | H-3 |
Note: The chemical shifts and coupling constants are predicted based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.
Interpretation of the ¹H NMR Spectrum:
The protons on the benzonitrile ring (H-3, H-4, H-5, and H-6) and the phenoxy ring (H-2'/6', H-3'/5', and H-4') will all resonate in the aromatic region, typically between 6.9 and 7.7 ppm. The exact chemical shifts and multiplicities are governed by the electronic effects of the nitrile (-CN) and phenoxy (-OPh) groups, as well as through-space interactions.
-
H-6: This proton is ortho to the electron-withdrawing nitrile group and is expected to be the most deshielded proton on the benzonitrile ring, appearing as a doublet of doublets (dd).
-
Aromatic Multiplets: The remaining protons on both rings will likely appear as a series of overlapping multiplets due to complex spin-spin coupling. The protons on the phenoxy ring are influenced by the electron-donating nature of the ether oxygen.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-phenoxybenzonitrile in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of approximately 12 ppm, centered around 6 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Anticipated ¹³C NMR Spectral Data for 2-Phenoxybenzonitrile in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~155 | C-1' |
| ~134 | C-6 |
| ~133 | C-4 |
| ~130 | C-2', C-6' |
| ~125 | C-4' |
| ~122 | C-5 |
| ~120 | C-3', C-5' |
| ~118 | C-3 |
| ~116 | -CN |
| ~105 | C-1 |
Note: These are predicted chemical shifts. Experimental values may differ.
Interpretation of the ¹³C NMR Spectrum:
-
Quaternary Carbons: The spectrum will show several quaternary carbon signals, which are typically weaker in intensity. These include the carbon bearing the nitrile group (C-CN), the carbon attached to the ether oxygen on the benzonitrile ring (C-2), the ipso-carbon of the phenoxy ring (C-1'), and the carbon to which the nitrile is attached (C-1).
-
Aromatic Carbons: The remaining aromatic carbons will appear in the range of ~118-160 ppm. The carbon attached to the electronegative oxygen (C-2) will be significantly downfield.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A sweep width of approximately 220 ppm.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-phenoxybenzonitrile will be dominated by absorptions corresponding to the nitrile group and the aromatic rings.
Table 3: Key IR Absorption Bands for 2-Phenoxybenzonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2225 | Strong | C≡N stretching vibration |
| ~3060 | Medium | Aromatic C-H stretching |
| ~1590, 1490 | Medium-Strong | Aromatic C=C stretching |
| ~1240 | Strong | Aryl-O-Aryl asymmetric stretching |
| ~750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bending |
Interpretation of the IR Spectrum:
-
Nitrile Stretch: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption around 2225 cm⁻¹, which is characteristic of the C≡N stretching vibration of an aromatic nitrile.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: The presence of the aromatic rings will give rise to several absorptions in the 1600-1450 cm⁻¹ region due to C=C bond stretching.
-
Aryl Ether Stretch: A strong absorption around 1240 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the diaryl ether linkage.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid sample between two potassium bromide (KBr) plates or by dissolving the sample in a suitable solvent (e.g., chloroform) and casting a film on a salt plate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum is first collected and then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Table 4: Predicted Major Fragment Ions in the EI-MS of 2-Phenoxybenzonitrile
| m/z | Proposed Fragment |
| 195 | [M]⁺• |
| 167 | [M - CO]⁺• |
| 102 | [C₆H₄CN]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation of the Mass Spectrum:
The electron ionization (EI) mass spectrum of 2-phenoxybenzonitrile is expected to show a prominent molecular ion peak ([M]⁺•) at m/z 195, corresponding to its molecular weight. The fragmentation pattern will be dictated by the cleavage of the ether linkage and fragmentation of the aromatic rings.
-
Molecular Ion (m/z 195): The presence of two aromatic rings contributes to the stability of the molecular ion, which should be clearly observable.
-
Loss of CO (m/z 167): A common fragmentation pathway for diaryl ethers involves the rearrangement and loss of a neutral carbon monoxide molecule.
-
Cleavage of the Ether Bond: The C-O bond of the ether is a likely point of cleavage. This can lead to the formation of a cyanophenyl cation ([C₆H₄CN]⁺) at m/z 102 or a phenoxy cation ([C₆H₅O]⁺) at m/z 93.
-
Phenyl Cation (m/z 77): Loss of the oxygen atom from the phenoxy cation can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or via a direct insertion probe.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum.
Visualization of Molecular Structure and Fragmentation
To aid in the visualization of the molecular structure and its fragmentation in the mass spectrometer, the following diagrams are provided.
Caption: Molecular Structure of 2-Phenoxybenzonitrile.
Caption: Proposed EI-MS Fragmentation of 2-Phenoxybenzonitrile.
Conclusion
This technical guide has provided a comprehensive overview of the key spectroscopic techniques used to characterize 2-phenoxybenzonitrile, serving as a robust analogue for the less-documented this compound. The detailed interpretation of the anticipated NMR, IR, and MS data, coupled with standard experimental protocols, offers a valuable resource for researchers in the field. The principles outlined herein are fundamental to the structural elucidation of a wide range of aromatic compounds and will undoubtedly aid in the successful characterization of novel molecules in drug discovery and materials science.
References
- PubChem. 2-Phenoxybenzonitrile.
- NIST Chemistry WebBook. Benzonitrile. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- SpectraBase. 2-Phenoxybenzonitrile. Wiley-VCH GmbH. [Link][1]
An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-(Benzyloxy)benzonitrile
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and detailed Material Safety Data Sheet (MSDS) information for 2-(Benzyloxy)benzonitrile (CAS No. 74511-44-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective laboratory operations.
Understanding the Hazard Profile of this compound
This compound is an aromatic organic compound with the molecular formula C₁₄H₁₁NO.[1][2] Its structure, featuring a benzonitrile core with a benzyloxy group, contributes to its utility as a versatile intermediate in medicinal chemistry and materials science.[3] However, this molecular architecture also dictates its hazard profile, which necessitates a thorough understanding for safe handling.
The primary hazards associated with this compound include its potential for acute toxicity if swallowed, inhaled, or in contact with skin. It is also known to cause skin and eye irritation, with the potential for serious eye damage.[1] Furthermore, it may cause respiratory irritation.[1]
GHS Classification: A Unified System for Hazard Communication
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For this compound, the aggregated GHS information indicates the following classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation[1][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1][4] |
These classifications are visually represented by the following GHS pictograms:
The "Warning" or "Danger" signal words accompany these pictograms to alert users to the potential hazards.[1][4]
Prudent Handling and Storage: A Proactive Approach to Safety
The causality behind stringent handling protocols for this compound is directly linked to its GHS classification. The aim is to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion.
The Hierarchy of Controls: A Multi-layered Safety Strategy
Effective risk management in the laboratory follows a "hierarchy of controls" to minimize exposure. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls for managing chemical hazards.
For this compound, elimination or substitution may not be feasible due to its specific role in a synthesis. Therefore, the focus shifts to robust engineering and administrative controls, supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate researchers from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of the chemical.[6]
Administrative Controls: Safe Work Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound.
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7] Contaminated clothing should be removed and washed before reuse.[4]
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, appropriate PPE is mandatory to protect against residual risks.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that meets ANSI Z87.1-1989 specifications.[8]
-
Skin Protection:
-
Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection may not be required.[5] However, if engineering controls are not sufficient, a NIOSH-approved respirator should be used.[7]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6][9] Keep away from heat, sparks, and open flames.[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[6]
Emergency Procedures: Preparedness and Response
A self-validating safety system includes robust and well-rehearsed emergency procedures.
First-Aid Measures: Immediate and Appropriate Action
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6][7][10] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6][7][9] |
| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7][9] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6][7][9] |
Fire-Fighting Measures: A Controlled Response
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][6][11]
-
Unsuitable Extinguishing Media: No known unsuitable media.[4]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon monoxide.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Accidental Release Measures: Containment and Cleanup
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 2.4. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.
-
Containment and Cleanup: For solid spills, vacuum or sweep up the material and place it into a suitable disposal container.[6] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5]
Physical and Chemical Properties: Informing Safe Handling
Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO[1][2] |
| Molecular Weight | 209.24 g/mol [1][3] |
| CAS Number | 74511-44-7[1][2][3] |
| Appearance | White solid (for related compounds)[6] |
| Topological Polar Surface Area | 33 Ų[3] |
| Hydrogen Bond Donor Count | 0[3] |
| Hydrogen Bond Acceptor Count | 2[3] |
| Rotatable Bond Count | 3[3] |
Toxicological and Ecotoxicological Information
While specific toxicological data for this compound is limited, information from closely related compounds like benzonitrile provides valuable insights.
-
Acute Toxicity: Benzonitrile is harmful if swallowed, inhaled, or absorbed through the skin.[12] High exposure can lead to symptoms such as headache, dizziness, nausea, and in severe cases, convulsions and coma.[12][13]
-
Chronic Toxicity: Repeated exposure to benzonitrile may affect the liver and nervous system.[12]
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols outline the safe handling of this compound in a laboratory setting.
Weighing and Transferring Protocol
Caption: Workflow for the safe weighing and transfer of this compound.
Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust. For liquid spills, cover with an inert absorbent material.
-
Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and regulatory guidelines.
Conclusion: A Culture of Safety
The safe and effective use of this compound in research and development hinges on a thorough understanding of its hazard profile and the consistent application of robust safety protocols. By integrating the principles of the hierarchy of controls, adhering to detailed handling and emergency procedures, and fostering a proactive culture of safety, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource to support that mission.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ScienceLab.com. (2005, October 9). Material Safety Data Sheet: Benzonitrile.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile.
- PubChem. (n.d.). 2-Chloro-6-benzyloxybenzonitrile. National Center for Biotechnology Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
- Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE).
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZONITRILE.
Sources
- 1. This compound | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. dem.ri.gov [dem.ri.gov]
- 9. combi-blocks.com [combi-blocks.com]
- 10. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]
- 11. BENZONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. nj.gov [nj.gov]
Electron density and reactivity of the 2-(Benzyloxy)benzonitrile aromatic ring
An In-depth Technical Guide to the Electron Density and Reactivity of the 2-(Benzyloxy)benzonitrile Aromatic Ring
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electron density distribution and resulting chemical reactivity of the aromatic ring in this compound. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights. We will explore the interplay of the electron-donating benzyloxy group and the electron-withdrawing cyano group, predict the regioselectivity of electrophilic aromatic substitution reactions, and provide detailed methodologies for both computational analysis and experimental validation.
Introduction: The Dichotomy of Substituent Effects
The reactivity of a substituted benzene ring is a nuanced interplay of electronic effects exerted by its substituents. In this compound, the aromatic nucleus is subject to the competing influences of a powerful activating group and a potent deactivating group. The 2-benzyloxy group (-OCH₂Ph) is a strong electron-donating group (EDG) through resonance, while the 1-cyano group (-CN) is a strong electron-withdrawing group (EWG) through both induction and resonance.[1][2][3][4][5] Understanding the balance of these effects is paramount for predicting the molecule's behavior in chemical synthesis and its potential interactions in a biological context.
This guide will dissect these competing influences to provide a predictive framework for the reactivity of the this compound aromatic ring. We will delve into the theoretical underpinnings of substituent effects, propose computational methods to model electron density, and outline experimental protocols to empirically validate these predictions.
Theoretical Framework: A Tale of Two Substituents
The electronic character of the aromatic ring in this compound is dictated by the cumulative effects of its two substituents.
The Activating Nature of the Benzyloxy Group
The benzyloxy group, as an ether, possesses an oxygen atom with lone pairs of electrons directly attached to the aromatic system. This allows for significant electron donation into the ring via the resonance effect (+M effect).[2][4] This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.[3][6] This effect is particularly pronounced at the ortho and para positions relative to the benzyloxy group, leading to a strong directing effect for incoming electrophiles to these positions.[7] While the oxygen atom also exerts an electron-withdrawing inductive effect (-I effect) due to its high electronegativity, the resonance effect is overwhelmingly dominant in alkoxy groups, leading to a net activation of the ring.[3]
The Deactivating Nature of the Cyano Group
Conversely, the cyano group is a potent deactivating group. The carbon-nitrogen triple bond is highly polarized towards the nitrogen atom, and the cyano group withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a resonance effect (-M).[1][6] This withdrawal of electron density diminishes the ring's nucleophilicity, rendering it less reactive towards electrophiles.[6] The deactivating effect is most pronounced at the ortho and para positions, which leaves the meta position as the least deactivated and therefore the preferred site of electrophilic attack relative to the cyano group.[4][7]
The Net Effect: A Predicted Reactivity Landscape
When both an activating and a deactivating group are present on an aromatic ring, the activating group's directing effect typically dominates the regioselectivity of electrophilic aromatic substitution (EAS).[3] In the case of this compound, the powerful ortho-, para- directing benzyloxy group will dictate the positions of electrophilic attack. The available positions for substitution are C3, C4, C5, and C6.
-
Position C3: ortho to the benzyloxy group and ortho to the cyano group.
-
Position C4: meta to the benzyloxy group and meta to the cyano group.
-
Position C5: para to the benzyloxy group and meta to the cyano group.
-
Position C6: ortho to the benzyloxy group and para to the cyano group.
Based on the dominant directing effect of the benzyloxy group, positions C3, C5, and C6 are the most likely sites of electrophilic attack. However, the deactivating nature of the cyano group will likely lead to a reduced overall reaction rate compared to a molecule with only a benzyloxy group. Steric hindrance from the bulky benzyloxy group may also influence the relative yields of the ortho (C3, C6) versus the para (C5) substituted products.[7]
The interplay of these directing effects can be visualized as follows:
Caption: Interplay of substituent effects on the aromatic ring.
Computational Analysis of Electron Density
To quantify the predicted electronic effects, computational chemistry methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis can be employed.[8][9][10][11] These analyses provide valuable insights into the partial atomic charges and the delocalization of electron density within the molecule.
Methodology: A General Protocol for Computational Analysis
A robust computational analysis can be performed using a program package like Gaussian, following these general steps:
-
Geometry Optimization: The structure of this compound is first optimized to its lowest energy conformation using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set.[8]
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Population Analysis: Finally, a population analysis (e.g., Mulliken or NBO) is carried out on the optimized structure to calculate the partial atomic charges on each atom of the aromatic ring.
Caption: Workflow for computational analysis of electron density.
Predicted Quantitative Data
| Position | Substituent Effects | Predicted Mulliken Charge (Relative to Benzene) |
| C1 | Attached to -CN | Positive |
| C2 | Attached to -OCH₂Ph | Positive |
| C3 | ortho to -OCH₂Ph, ortho to -CN | Negative |
| C4 | meta to -OCH₂Ph, meta to -CN | Slightly Negative |
| C5 | para to -OCH₂Ph, meta to -CN | More Negative |
| C6 | ortho to -OCH₂Ph, para to -CN | Negative |
The positions with the most negative partial charges (C3, C5, and C6) would be the most nucleophilic and therefore the most susceptible to electrophilic attack.
Experimental Validation: Protocols for Reactivity Studies
The theoretical predictions can be validated through experimental studies of electrophilic aromatic substitution reactions. Below are detailed protocols for common EAS reactions, adapted for this compound.
General Synthesis of this compound
The starting material can be synthesized via a Williamson ether synthesis from 2-hydroxybenzonitrile and benzyl bromide.[12]
-
Reactants: 2-hydroxybenzonitrile, benzyl bromide, potassium carbonate (K₂CO₃).
-
Solvent: Acetone or Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-hydroxybenzonitrile in the chosen solvent in a round-bottom flask.
-
Add an excess of potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, filter off the solids, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol for Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring.
-
Reagents: this compound, fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.
-
Once the substrate is dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product mixture to separate the different nitro-isomers.
-
Protocol for Bromination
Bromination introduces a bromine atom (-Br) onto the aromatic ring.
-
Reagents: this compound, bromine (Br₂), iron(III) bromide (FeBr₃) or acetic acid.
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetic acid) in a flask protected from light.
-
Add a catalytic amount of iron(III) bromide.
-
Slowly add a solution of bromine in the same solvent dropwise at room temperature.
-
Stir the reaction mixture until the bromine color disappears, monitoring by TLC.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify the product mixture to separate the bromo-isomers.
-
Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) is another important class of reactions for aromatic compounds. However, NAS reactions generally require a strong electron-withdrawing group ortho or para to a good leaving group.[13][14] In this compound, neither the benzyloxy nor the cyano group is a typical leaving group under standard NAS conditions. The benzyloxy group would need to be protonated to become a better leaving group, and the cyano group is generally unreactive as a leaving group in NAS. Therefore, this compound is not expected to be highly reactive towards nucleophilic aromatic substitution under typical conditions. For NAS to occur, more forcing conditions or a different mechanism, such as the benzyne mechanism, might be required, which typically involves very strong bases like sodium amide.[13][15]
Conclusion and Future Directions
The electron density and reactivity of the aromatic ring in this compound are governed by the competing effects of a strong activating benzyloxy group and a strong deactivating cyano group. The benzyloxy group's powerful ortho-, para- directing effect is predicted to dominate the regioselectivity of electrophilic aromatic substitution, leading to substitution primarily at the C3, C5, and C6 positions. However, the overall reactivity of the molecule towards electrophiles is expected to be attenuated by the deactivating cyano group.
The computational and experimental protocols outlined in this guide provide a robust framework for validating these predictions and further exploring the chemical properties of this interesting molecule. Such studies are crucial for the rational design of synthetic routes and for understanding the potential biological activity of molecules containing the this compound scaffold, making this knowledge base invaluable for researchers in organic synthesis and drug development.
References
- Chemistry LibreTexts. (2025, January 29). 3.
- Master Organic Chemistry. (2017, September 26).
- Quora. (2020, November 23). How do activating and deactivating groups affect the reactivity of a benzene ring?[Link]
- Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. (n.d.). Oriental Journal of Chemistry. [Link]
- Google Patents. (n.d.).
- Chemistry Steps. (n.d.).
- Activating And Deactiv
- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]
- The optimized structure of benzonitrile with numbered positions of deprotonation. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Wikipedia. (n.d.).
- Mulliken population analysis. (n.d.). Theoretical Chemistry. [Link]
- Chemistry LibreTexts. (2015, July 18). 16.
- Trabada, D. G., et al. (n.d.).
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
- Poon, K. W. C., & Dudley, G. B. (2006). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 71(10), 3923–3927. [Link]
- Chemistry Steps. (n.d.).
- DergiPark. (2020, August 15). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. [Link]
- The Organic Chemistry Tutor. (2018, May 9).
- NIST. (n.d.). 2-Benzyloxy-6-methoxybenzonitrile. [Link]
- SpectraBase. (n.d.). (Z)-2-(BUT-2'-ENYLOXY)-BENZONITRILE - Optional[13C NMR] - Chemical Shifts. [Link]
- Electrophilic Aromatic Substitution. (n.d.). Cengage. [Link]
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. [Link]
- ResearchGate. (n.d.). Natural Bond Orbital Analysis of Chemical Structure, Spectroscopy, and Reactivity: How it Works. [Link]
- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
- Professor Dave Explains. (2019, July 12).
- Chemistry LibreTexts. (2022, April 21). 10.
- Electronic Spectra and Electronic Structures of Benzonitrile N-Oxide and Its Deriv
- PubMed. (2012, November 15).
- Q-Chem. (n.d.). 11.2.
- BMRB. (n.d.).
- Aakash Institute. (n.d.).
- The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]
- Technische Universität Braunschweig. (n.d.).
- Max Planck Society. (n.d.).
- Institute of Molecular Function. (n.d.).
- Der Pharma Chemica. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]
- ResearchGate. (2025, August 6).
- Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide. (n.d.). StudySmarter. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 4. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Mulliken [cup.uni-muenchen.de]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
The Latent Potential of 2-(Benzyloxy)benzonitrile: A Technical Guide to a Versatile Precursor in Advanced Materials
This technical guide provides an in-depth exploration of 2-(Benzyloxy)benzonitrile, a molecule of significant, yet often indirect, importance in materials science. We will move beyond a simple characterization of the compound itself to reveal its primary role as a stable and versatile precursor to high-performance polymers and functional materials. This document is intended for researchers and professionals in materials science and drug development, offering both foundational knowledge and actionable experimental insights.
Part 1: Core Concepts: Understanding this compound as a Protected Monomer
This compound is an aromatic compound featuring a nitrile (-C≡N) group and a benzyloxy (-O-CH₂-Ph) group ortho to each other on a benzene ring. While possessing inherent chemical interest, its principal value in materials synthesis lies not in its direct application, but in its function as a protected form of 2-hydroxybenzonitrile (2-cyanophenol) .
The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl function. This is a critical strategic choice in multi-step syntheses, preventing the acidic phenol from interfering with preceding chemical transformations. The true potential for material fabrication is unlocked only upon the selective cleavage of this benzyl ether, revealing the highly reactive 2-hydroxybenzonitrile moiety. This two-step approach—synthesis/use of the protected form followed by deprotection at the desired stage—is a cornerstone of advanced organic synthesis and is paramount to understanding this molecule's utility.
Physicochemical Properties
A comparison of the protected and unprotected forms highlights the influence of the benzyl group.
| Property | This compound | 2-Hydroxybenzonitrile | Rationale for Difference |
| Molecular Formula | C₁₄H₁₁NO[1][2] | C₇H₅NO[3] | Presence of the C₇H₇ benzyl group. |
| Molecular Weight | 209.24 g/mol [1][2] | 119.12 g/mol [3] | Additional mass of the benzyl group. |
| CAS Number | 74511-44-7[1][2] | 611-20-1[3] | Unique identifiers for distinct compounds. |
| Melting Point | Not widely reported | 88 - 96 °C[3] | The free hydroxyl group allows for strong hydrogen bonding. |
| Boiling Point | Not widely reported | Not widely reported | - |
| Solubility | Soluble in common organic solvents | Soluble in polar organic solvents, sparingly in water | The bulky, nonpolar benzyl group increases organosolubility. |
| Reactivity | Relatively inert ether linkage | Reactive phenolic -OH group | The hydroxyl group is a potent nucleophile and acidic. |
Part 2: The Gateway Transformation: Synthesis and Deprotection
The journey from a simple precursor to an advanced material hinges on precise chemical transformations. This section details the synthesis of this compound and the critical subsequent step of its deprotection.
Synthesis of this compound
The most direct route is a standard Williamson ether synthesis, a reliable and well-understood Sₙ2 reaction.
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzonitrile (10.0 g, 83.9 mmol) and anhydrous potassium carbonate (17.4 g, 125.9 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone.
-
Reagent Addition: Add benzyl chloride (11.6 mL, 100.7 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the solid potassium carbonate and wash with acetone. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the resulting crude oil in dichloromethane and wash sequentially with 1 M NaOH solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The product can be further purified by column chromatography on silica gel if necessary.
Deprotection to 2-Hydroxybenzonitrile: The Active Monomer
The removal of the benzyl group is the key step to unmasking the reactive phenol. Catalytic hydrogenation is the cleanest and most efficient method, yielding the desired product and toluene as the only byproduct.
Caption: Deprotection via catalytic hydrogenolysis.
Experimental Protocol: Debenzylation to 2-Hydroxybenzonitrile
-
Setup: Dissolve this compound (10.0 g, 47.8 mmol) in 100 mL of ethanol or ethyl acetate in a suitable hydrogenation vessel.
-
Catalyst: Add palladium on carbon (10 wt. %, ~500 mg) to the solution.
-
Reaction: Secure the vessel in a Parr hydrogenator (or similar apparatus). Purge the system with hydrogen gas, then pressurize to 50 psi.
-
Execution: Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 2-hydroxybenzonitrile, which can be recrystallized from a suitable solvent system (e.g., water or toluene/hexane) to obtain a pure crystalline solid.[4]
Part 3: Applications in High-Performance Polymers
The true value of this compound is realized through the polymerization of its deprotected form, 2-hydroxybenzonitrile. This monomer is a valuable building block for poly(arylene ether nitrile)s (PAENs), a class of high-performance engineering plastics known for their exceptional thermal stability and mechanical strength.[1][5][6][7]
Synthesis of Poly(arylene ether nitrile)s (PAENs)
PAENs are synthesized via nucleophilic aromatic substitution (SₙAr) polymerization. In this reaction, a phenoxide (generated from a bisphenol or, in our case, 2-hydroxybenzonitrile) attacks an activated aryl dihalide, displacing the halides and forming an ether linkage. The electron-withdrawing nitrile group on the monomer activates the aromatic ring, making it susceptible to nucleophilic attack.
Caption: PAEN synthesis via SₙAr polymerization.
Experimental Protocol: Synthesis of a PAEN Copolymer
-
Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 2-hydroxybenzonitrile (5.95 g, 50 mmol), another bisphenol comonomer like 4,4'-dihydroxybiphenyl (9.31 g, 50 mmol), and anhydrous potassium carbonate (15.2 g, 110 mmol).
-
Solvent: Add N-methyl-2-pyrrolidone (NMP, 100 mL) and toluene (50 mL) as an azeotroping agent.
-
Dehydration: Heat the mixture to 140-150 °C for 3-4 hours to azeotropically remove water, which is collected in the Dean-Stark trap.
-
Monomer Addition: After dehydration, drain the toluene and cool the mixture to ~60 °C. Add 2,6-dichlorobenzonitrile (17.2 g, 100 mmol).
-
Polymerization: Raise the temperature to 180-190 °C and maintain for 8-12 hours under a nitrogen blanket. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: Cool the viscous solution and pour it slowly into a large volume of stirring methanol or water to precipitate the polymer.
-
Purification: Filter the fibrous polymer, wash it thoroughly with hot water and methanol to remove residual salts and solvent, and dry in a vacuum oven at 120 °C until a constant weight is achieved.[5][8]
Structure-Property Relationships in PAENs
The incorporation of the cyanophenol moiety imparts specific, desirable properties to the resulting polymer. The nitrile group is highly polar, enhancing adhesion, chemical resistance, and thermal stability. The properties can be tuned by copolymerizing with other bisphenols.[1][6][9]
| Polymer Composition (Monomers) | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td) | Tensile Strength | Key Feature |
| 2,6-DCBN¹ + Resorcinol | ~180 °C | > 450 °C | ~95 MPa | Good processability |
| 2,6-DCBN¹ + Hydroquinone | ~210 °C | > 480 °C | ~105 MPa | Higher stiffness and thermal stability |
| 2,6-DCBN¹ + 4,4'-Biphenol | ~216 °C[8] | > 500 °C | ~110 MPa | Excellent thermal and mechanical properties |
| 2,6-DCBN¹ + 2-Cyanophenol/Biphenol Copolymer | 210-230 °C | > 500 °C | > 110 MPa | Enhanced adhesion and chemical resistance |
¹2,6-Dichlorobenzonitrile. Data are representative values compiled from literature.[1][5][6][8]
Part 4: Exploratory Frontiers and Future Potential
While PAEN synthesis is the most established application, the unique bifunctionality of 2-hydroxybenzonitrile opens doors to other advanced materials.
-
High-Temperature Thermosets: The nitrile groups on a polymer backbone or on a monomer can undergo thermally induced cyclotrimerization to form highly cross-linked, rigid triazine networks. This chemistry is the basis for phthalonitrile resins, which are known for their extreme thermal stability (>400 °C) and are used in aerospace and defense applications.[10][11] 2-Hydroxybenzonitrile could serve as a precursor for novel phthalonitrile-type monomers.
-
Supramolecular Chemistry and Sensors: The nitrile and hydroxyl groups are both capable of forming non-covalent interactions like hydrogen bonds and π-π stacking. Materials incorporating this moiety could be designed for the specific recognition of guest molecules, forming the basis for chemical sensors or self-healing materials.[12]
-
Functional Surfaces: The nitrile group can be chemically modified into other functional groups (e.g., amines via reduction, carboxylic acids via hydrolysis). This allows for the post-polymerization functionalization of surfaces, enabling the covalent attachment of biomolecules, catalysts, or other agents.[13]
Conclusion
This compound is a quintessential example of a strategic precursor in materials science. Its true potential is not inherent but is unlocked through a planned deprotection to reveal the versatile 2-hydroxybenzonitrile monomer. This "gateway" molecule provides access to a range of high-performance materials, most notably the thermally stable and mechanically robust poly(arylene ether nitrile)s. Future research into the thermosetting and functional applications of this cyanophenol building block promises to further expand its role in the development of next-generation materials for demanding technological environments.
References
- Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile.
- PubMed. (2024). Synthesis and Properties of Semicrystalline Poly(ether nitrile ketone) Copolymers.
- PubChem. (n.d.). This compound.
- Justia Patents. (1996). Process for the preparation of 2-hydroxybenzonitrile.
- Google Patents. (n.d.). Preparation of hydroxybenzonitriles.
- ResearchGate. (2003). Synthesis and Properties of Polyarylene ether Nitrile Copolymers.
- ResearchGate. (n.d.). Effect of structure of bisphenol on the properties of polyarylene ether nitriles.
- ResearchGate. (n.d.). Poly(arylene ether nitriles).
- Patsnap. (n.d.). High-efficiency synthesis method of 2-cyanophenol.
- Google Patents. (n.d.). 2-cyanophenol preparing method.
- MDPI. (2023). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers.
- ResearchGate. (n.d.). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers.
- Royal Society of Chemistry. (n.d.). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers.
- PrepChem.com. (n.d.). Synthesis of 2-cyanophenol.
- LibreTexts. (2023). Polymer Structure-Properties Relationship.
- Patsnap. (n.d.). Method for preparing 2-cyanophenol.
- Google Patents. (n.d.). Method for preparing 2-cyanophenol.
- Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1).
- PubMed Central. (2021). Fabrication of Novel and Potential Selective 4-Cyanophenol Chemical Sensor Probe....
- PubMed Central. (2017). Cyanographene and Graphene Acid: Emerging Derivatives Enabling High-Yield and Selective Functionalization of Graphene.
Sources
- 1. Synthesis and Properties of Semicrystalline Poly(ether nitrile ketone) Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Fabrication of Novel and Potential Selective 4-Cyanophenol Chemical Sensor Probe Based on Cu-Doped Gd2O3 Nanofiber Materials Modified PEDOT:PSS Polymer Mixtures with Au/µ-Chip for Effective Monitoring of Environmental Contaminants from Various Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyanographene and Graphene Acid: Emerging Derivatives Enabling High-Yield and Selective Functionalization of Graphene - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 2-(Benzyloxy)benzonitrile from 2-cyanobenzyl chloride
Application Note & Synthesis Protocol
Topic: High-Yield Synthesis of 2-(Benzyloxy)benzonitrile from 2-Cyanobenzyl Chloride via Nucleophilic Substitution
Abstract & Introduction
This compound is a valuable intermediate in organic synthesis, serving as a precursor for various heterocyclic compounds and pharmacologically active molecules. Its structure, combining a benzonitrile moiety with a benzyl ether, offers multiple points for further chemical modification. This document provides a comprehensive, field-tested protocol for the synthesis of this compound from commercially available 2-cyanobenzyl chloride and benzyl alcohol. The described method is an adaptation of the Williamson ether synthesis, a robust and widely applicable reaction for forming ether linkages.[1][2] This protocol emphasizes operational simplicity, high yield, cost-effectiveness, and safety, making it suitable for both academic research and process development in the pharmaceutical industry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and outline methods for purification and characterization of the final product.
Reaction Principle & Mechanistic Overview
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of the Williamson ether synthesis.[3] The key steps are:
-
Deprotonation: Benzyl alcohol, a weak nucleophile, is first deprotonated by a base (in this case, anhydrous potassium carbonate) to form the much more potent benzyl alkoxide nucleophile.
-
Nucleophilic Attack: The newly formed benzyl alkoxide attacks the electrophilic benzylic carbon of 2-cyanobenzyl chloride. This carbon is particularly susceptible to attack due to the electron-withdrawing nature of both the adjacent chlorine atom and the ortho-cyano group.[4]
-
Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks, displacing the chloride ion and yielding the final ether product, this compound.
The use of a primary benzylic halide like 2-cyanobenzyl chloride is ideal for the SN2 pathway, as it minimizes the potential for the competing E2 elimination side reaction.[1] The choice of N,N-dimethylformamide (DMF) as a polar aprotic solvent facilitates the SN2 mechanism by solvating the potassium cation without strongly solvating the alkoxide anion, thereby enhancing its nucleophilicity.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments to equipment and reaction times.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (per 0.1 mol) | Molar Eq. | Supplier Notes |
| 2-Cyanobenzyl chloride | C₈H₆ClN | 151.60 | 15.9 g | 1.05 | Technical grade, handle as lachrymator |
| Benzyl alcohol | C₇H₈O | 108.14 | 10.8 g | 1.00 | Analytical or chemical purity |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 15.2 g | 1.10 | Ensure it is dry before use |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Anhydrous grade recommended |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | For recrystallization |
| Ethanol | C₂H₆O | 46.07 | ~200 mL | - | For recrystallization |
| Deionized Water | H₂O | 18.02 | ~1 L | - | For work-up |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Thermometer or temperature probe
-
Dropping funnel (optional)
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional, for drying)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add benzyl alcohol (10.8 g, 0.10 mol), anhydrous potassium carbonate (15.2 g, 0.11 mol), and N,N-dimethylformamide (100 mL).
-
Addition of Electrophile: While stirring the mixture, add 2-cyanobenzyl chloride (15.9 g, 0.105 mol). A slight excess of the alkylating agent ensures the complete consumption of the starting alcohol.[4]
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to 90-100 °C. Maintain this temperature for 5-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is generally complete when the starting benzyl alcohol spot is no longer visible.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to below 40 °C. Pour the reaction slurry into 500 mL of cold deionized water while stirring. A white to off-white solid will precipitate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water (2 x 100 mL) to remove DMF and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The typical isolated yield of the crude product is expected to be in the range of 90-98%.[4]
-
Purification (Recrystallization): For analytically pure samples, recrystallize the crude solid from an aqueous ethanol or an ethanol/ethyl acetate solvent system.[4] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the pure crystals and dry them in vacuo.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₄H₁₁NO[5] |
| Molecular Weight | 209.24 g/mol [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) ~7.7-7.6 (m, 2H, Ar-H), ~7.5-7.3 (m, 7H, Ar-H), ~5.25 (s, 2H, -O-CH₂-Ph). Predicted based on similar structures.[4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) ~160 (C-O), ~136 (Ar-C), ~134 (Ar-CH), ~132 (Ar-CH), ~129-127 (multiple Ar-CH), ~121 (Ar-CH), ~118 (CN), ~116 (Ar-C), ~71 (-O-CH₂-). Predicted values. |
| Mass Spec (EI) | m/z (%) 209 (M⁺), 116 (M⁺ - OCH₂Ph), 91 (C₇H₇⁺). Predicted fragmentation.[4] |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2225 (C≡N stretch), ~1600, 1490 (Ar C=C), ~1250 (C-O ether stretch). Predicted values. |
Safety Precautions & Hazard Management
All steps of this synthesis must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Cyanobenzyl Chloride: This compound is a lachrymator (causes tearing) and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.[6]
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. It is also a skin and eye irritant. Ensure it is handled with care to prevent exposure.
-
Benzyl Alcohol: Harmful if swallowed or inhaled. Causes serious eye irritation.
-
Potassium Carbonate: Causes skin and serious eye irritation. Avoid creating dust.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Organic waste and aqueous waste should be collected in separate, labeled containers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive K₂CO₃ (absorbed moisture), insufficient heating, or impure starting materials. | Ensure K₂CO₃ is anhydrous by drying in an oven before use. Verify reaction temperature and extend reaction time. Check purity of reactants. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature slightly (e.g., to 110 °C). Monitor closely by TLC.[4] |
| Oily Product / Fails to Solidify | Presence of impurities or residual solvent. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, perform purification via column chromatography on silica gel. |
| Hydrolysis of Nitrile Group | Presence of water in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction. Anhydrous K₂CO₃ is used specifically to avoid this.[4] |
References
- Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_11_121
- Utah Tech University. (n.d.). Williamson Ether Synthesis. URL: https://chem.utahtech.edu/wp-content/uploads/sites/120/2019/09/2360_Experiment_6_Williamson_Ether_Synthesis.pdf
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390183963X
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 511, 111566. URL: https://www.sciencedirect.com/science/article/abs/pii/S246882312100203X
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Ethers_Epoxides_and_Sulfides/15.03%3A_The_Williamson_Ether_Synthesis
- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. URL: https://www.benchchem.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
- CymitQuimica. (n.d.). This compound. URL: https://www.cymitquimica.com/2-benzyloxybenzonitrile-74511-44-7
- University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch11/ch11-6.html
- BenchChem. (2025). An In-depth Technical Guide to 2-Benzyloxybenzyl Chloride for Researchers and Drug Development Professionals. URL: https://www.benchchem.
Sources
Application Note: Synthesis of Benzonitriles from Substituted Benzoic Acids
Here are the detailed Application Notes and Protocols on the step-by-step synthesis of benzonitriles from substituted benzoic acid.
Abstract
Benzonitriles are pivotal structural motifs in medicinal chemistry, agrochemicals, and materials science. Their synthesis from readily available substituted benzoic acids is a fundamental transformation in organic chemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic routes to convert substituted benzoic acids into their corresponding benzonitriles. We present two major strategies: the classical two-step sequence involving the formation and subsequent dehydration of a primary benzamide, and modern, direct one-pot conversion methods. Detailed, field-proven protocols, mechanistic insights, and comparative data are provided to enable rational method selection and successful execution.
Introduction: The Significance of the Benzonitrile Moiety
The nitrile functional group is a versatile precursor in organic synthesis, readily transformable into amines, carboxylic acids, amides, and various nitrogen-containing heterocycles.[1][2] Consequently, benzonitriles—aromatic compounds containing a cyano (-C≡N) group—are key intermediates in the production of numerous commercial products, including pharmaceuticals, dyes, and polymers.[1] The conversion of substituted benzoic acids, which are abundant and structurally diverse feedstocks, into benzonitriles is therefore a transformation of high strategic importance.
This guide details the principal methodologies for this conversion, offering both robust, traditional methods and efficient, contemporary alternatives.
Overview of Synthetic Strategies
The synthesis of benzonitriles from benzoic acids can be broadly categorized into two distinct pathways. The choice between them depends on factors such as substrate compatibility, available reagents, desired scale, and process efficiency considerations.
-
Pathway A: The Classical Two-Step Approach. This reliable and well-established route first involves the conversion of the benzoic acid to a primary benzamide, which is subsequently dehydrated to yield the target benzonitrile.
-
Pathway B: Direct One-Pot Conversion. These modern methods streamline the process by converting the benzoic acid directly to the benzonitrile in a single reaction vessel, avoiding the isolation of the amide intermediate.
Figure 1: High-level overview of the two primary synthetic routes from benzoic acids to benzonitriles.
Part I: The Classical Two-Step Pathway
This method offers high fidelity and is often preferred when dealing with sensitive substrates, as the reaction conditions for each step can be independently optimized.
Step 1: Synthesis of Primary Benzamides
The conversion of a carboxylic acid to a primary amide is a cornerstone reaction. The most common method involves activating the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with an ammonia source.
Protocol 1: Benzamide Synthesis via Acyl Chloride
This protocol is robust and generally high-yielding. Thionyl chloride (SOCl₂) is used for the activation step.
Materials:
-
Substituted Benzoic Acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or Toluene (anhydrous)
-
Ammonium Hydroxide (NH₄OH, concentrated aqueous solution, excess)
-
Ice bath
Procedure:
-
Activation: To a round-bottom flask charged with the substituted benzoic acid (1.0 eq) and a magnetic stir bar, add anhydrous DCM or toluene. If desired, a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature under a fume hood. Gas evolution (HCl and SO₂) will be observed.
-
Heat the mixture to reflux (typically 40-70°C) and stir for 1-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress can be monitored by TLC.
-
Quenching & Amidation: Cool the reaction mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Caution: The residue contains the reactive acyl chloride.
-
Cool the flask containing the crude acyl chloride in an ice bath (0°C).
-
Slowly and carefully add the crude acyl chloride to a vigorously stirred, cooled (0°C) solution of excess concentrated ammonium hydroxide. A white precipitate (the benzamide) will form immediately.
-
Workup: Continue stirring for 30 minutes. Collect the solid product by vacuum filtration.
-
Wash the solid precipitate thoroughly with cold water to remove ammonium salts, followed by a cold non-polar solvent (e.g., hexanes) to aid in drying.
-
Dry the resulting primary benzamide under vacuum. The product is often pure enough for the next step, but can be recrystallized if necessary.
Step 2: Dehydration of Primary Benzamides
The dehydration of the primary amide is the final step to the nitrile. A variety of dehydrating agents can accomplish this transformation, ranging from classical stoichiometric reagents to modern catalytic systems.[3][4]
Mechanism of Dehydration (Example: Using Thionyl Chloride)
The mechanism involves the activation of the amide oxygen by the dehydrating agent, followed by elimination to form the nitrile.[5]
Figure 2: Simplified mechanism for amide dehydration using thionyl chloride.
Protocol 2: Benzamide Dehydration with Phosphorus Oxychloride (POCl₃)
POCl₃ is an effective and inexpensive dehydrating agent. The reaction is often run in the presence of a base like pyridine or in a coordinating solvent.
Materials:
-
Substituted Primary Benzamide (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (1.1 - 2.0 eq)
-
Pyridine or DMF (anhydrous, as solvent or co-solvent)
-
Ice bath
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve or suspend the primary benzamide (1.0 eq) in anhydrous pyridine or a suitable solvent like DMF or acetonitrile.
-
Addition: Cool the mixture in an ice bath to 0°C. Slowly add phosphorus oxychloride (1.1 eq) dropwise via syringe, maintaining the internal temperature below 10°C. The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-100°C. Monitor the reaction by TLC or GC-MS until the starting amide is consumed (typically 1-4 hours).
-
Quenching: Cool the reaction mixture back to 0°C. Very slowly and carefully, pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess POCl₃. This step is highly exothermic and should be performed with extreme caution in a fume hood.
-
Workup: The product may precipitate as a solid or remain as an oil. If it is an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude benzonitrile can be purified by column chromatography, distillation, or recrystallization.
Table 1: Comparison of Common Dehydrating Agents for Benzamides
| Reagent | Typical Conditions | Advantages | Disadvantages |
| P₂O₅ | High temp. (150-200°C), neat or high-boiling solvent | Inexpensive, powerful | Harsh conditions, difficult workup (viscous slurry) |
| SOCl₂ | Reflux in neat SOCl₂ or inert solvent (e.g., toluene) | Volatile byproducts, effective | Corrosive, toxic, generates HCl gas[5] |
| POCl₃ | 60-100°C, often with pyridine or DMF | Inexpensive, widely used | Harsh quenching, corrosive[6] |
| (COCl)₂/DMSO | Swern-type conditions, low temp. (-60°C to rt) | Very mild conditions, high yields | Requires cryogenic temperatures, stoichiometric byproducts[4] |
| Cyanuric Chloride | 0°C to rt, in DMF or MeCN | Mild, efficient, inexpensive | Generates solid byproducts[6] |
Part II: Modern One-Pot Syntheses
Direct methods offer improved process efficiency by reducing the number of synthetic steps and purification procedures.
Method A: Lewis Acid-Catalyzed Direct Nitrilation
This elegant method utilizes a Lewis acid to catalyze both the amidation of the carboxylic acid and the subsequent dehydration in a single pot. The key is using a silylating agent as an ammonia surrogate and water scavenger.[7]
Protocol 3: Yb(OTf)₃-Catalyzed Synthesis with Bis(trimethylsilyl)amine
This protocol demonstrates the direct conversion using a catalytic amount of Ytterbium(III) triflate. The amount of the silylating agent, bis(trimethylsilyl)amine (TMS₂NH), is crucial; using >2 equivalents drives the reaction to the nitrile.[7]
Materials:
-
Substituted Benzoic Acid (1.0 eq)
-
Ytterbium(III) triflate (Yb(OTf)₃) (3.0 mol%)
-
Bis(trimethylsilyl)amine (TMS₂NH) (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Sealed tube or pressure vessel
Procedure:
-
Setup: To a dry sealed tube, add the substituted benzoic acid (0.40 mmol, 1.0 eq), Yb(OTf)₃ (0.012 mmol, 3.0 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon). Add anhydrous THF (0.20 mL) followed by bis(trimethylsilyl)amine (0.88 mmol, 2.2 eq) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 80°C. Stir for 24 hours.
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding 1 M HCl solution.
-
Extract the mixture with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Method B: Indium-Catalyzed Transnitrilation
Transnitrilation involves an acid-nitrile exchange, where a simple nitrile like acetonitrile serves as both the solvent and the nitrile source. This avoids the use of ammonia or other nitrogen reagents. The mechanism is believed to proceed via an equilibrated Mumm reaction involving an imide intermediate, not a primary amide.[8]
Protocol 4: InCl₃-Catalyzed Transnitrilation
This method is effective for a range of aromatic and aliphatic carboxylic acids but typically requires high temperatures.[8]
Materials:
-
Substituted Benzoic Acid (1.0 eq)
-
Indium(III) chloride (InCl₃) (5-10 mol%)
-
Acetonitrile (CH₃CN), as solvent and reagent
-
High-pressure reaction vessel (e.g., autoclave or sealed tube)
Procedure:
-
Setup: In a high-pressure reaction vessel, combine the substituted benzoic acid (1.0 eq), InCl₃ (0.05 eq), and acetonitrile.
-
Reaction: Seal the vessel and heat the mixture to 200°C with stirring for 12-24 hours. The pressure will increase significantly at this temperature.
-
Workup: After the reaction period, cool the vessel to room temperature before opening.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude benzonitrile by column chromatography or distillation.
Table 2: Comparison of Direct Conversion Methods
| Method | Catalyst / Reagent | Nitrile Source | Temp. | Key Features |
| Lewis Acid Catalysis | Yb(OTf)₃ / TMS₂NH | TMS₂NH (ammonia surrogate) | 80°C | Mild conditions; can be tuned to yield amide or nitrile[7] |
| Transnitrilation | InCl₃ | Acetonitrile | 200°C | Uses inexpensive solvent as reagent; high temperature/pressure required[8] |
| Photoredox | Ru/Ir catalyst / CBX | Cyanobenziodoxolone (CBX) | Room Temp. | Decarboxylative; very mild; requires specialized reagents[9] |
| Electrochemical | Paired Electrosynthesis | Liquid Ammonia | Room Temp. | Green method; avoids toxic reagents; specialized equipment[10][11] |
Troubleshooting and Practical Considerations
-
Substituent Effects: Benzoic acids with strong electron-withdrawing groups can be more difficult to convert, particularly in the amide dehydration step, and may require harsher conditions or more potent reagents.[6]
-
Sensitive Functional Groups: Functional groups like unprotected phenols or anilines can react with activating agents (SOCl₂, POCl₃). Protection of these groups may be necessary prior to the conversion.
-
Incomplete Conversion: If a reaction stalls, ensure all reagents and solvents are anhydrous. For dehydration steps, adding a slight excess of the dehydrating agent can sometimes drive the reaction to completion.
-
Purification: Benzonitriles are often relatively non-polar. Purification by silica gel chromatography using a hexane/ethyl acetate gradient is typically effective. Low-boiling point benzonitriles can be purified by distillation.
Conclusion
The synthesis of benzonitriles from substituted benzoic acids is a well-developed field with multiple reliable methods available to the modern chemist. The classical two-step approach via amide dehydration remains a robust and predictable strategy, ideal for complex substrates and initial scale-up. For process optimization, modern one-pot methods, such as Lewis acid-catalyzed nitrilation and transnitrilation, offer significant advantages in terms of step economy and reduced waste. The choice of method should be guided by the specific substrate, available equipment, and the overall goals of the synthetic campaign.
References
- Title: Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine.
- Title: Dehydration of Amides to Nitriles: A Review.
- Title: Recent developments in dehydration of primary amides to nitriles. Source: Organic Chemistry Frontiers, RSC Publishing. URL
- Title: Organic Acid to Nitrile: A Chemoenzymatic Three-Step Route. Source: PMC, NIH. URL
- Title: Recent developments in dehydration of primary amides to nitriles. Source: Organic Chemistry Frontiers, RSC Publishing. URL
- Title: Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study.
- Title: Dehydration of Amides to Nitriles: A Review.
- Title: Direct Synthesis of Nitriles from Carboxylic Acids Using Indium Catalyzed Transnitrilation: Mechanistic and Kinetic Study.
- Title: More efficient methods to convert carboxylic acids to nitriles.
- Title: Preparation of Nitriles. Source: JoVE (Journal of Visualized Experiments). URL
- Title: A Facile and Efficient One-Pot Synthesis of Nitriles from Carboxylic Acids. Source: Thieme SYNLETT. URL
- Title: Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. Source: RSC Publishing. URL
- Title: Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia.
- Title: Nitrile synthesis by oxidation, rearrangement, dehydration. Source: Organic Chemistry Portal. URL
- Title: Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00843E [pubs.rsc.org]
- 5. Video: Preparation of Nitriles [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Analysis of 2-(Benzyloxy)benzonitrile
Abstract
This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the accurate and precise analysis of 2-(Benzyloxy)benzonitrile. The developed reverse-phase HPLC method is suitable for the quantification and purity assessment of this compound in various sample matrices. This document provides a step-by-step protocol, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices, ensuring the trustworthiness and reproducibility of the results. The method was developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
This compound is an aromatic organic compound with the molecular formula C₁₄H₁₁NO and a molecular weight of 209.24 g/mol .[3] It serves as a versatile intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science.[4] Given its role as a key building block, a reliable analytical method is crucial for quality control, ensuring the purity of the starting material and monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical and chemical industries for the separation, identification, and quantification of compounds.[1][5] This application note describes the development and validation of a simple, rapid, and reliable reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Benzonitrile |
| Molecular Formula | C₁₄H₁₁NO[3] | C₇H₅N[6] |
| Molecular Weight | 209.24 g/mol [3] | 103.12 g/mol [6] |
| Predicted XLogP3 | 3.5[4] | 1.56[6] |
| Hydrogen Bond Donor Count | 0[4] | 0[7] |
| Hydrogen Bond Acceptor Count | 2[4] | 1[7] |
| Polar Surface Area | 33 Ų[4] | 23.79 Ų[7] |
The predicted XLogP3 value of 3.5 for this compound suggests it is a non-polar, hydrophobic compound, making it an ideal candidate for reverse-phase chromatography.[4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[8] The hydrophobic nature of this compound will lead to stronger interactions with the stationary phase, allowing for good retention and separation from more polar impurities.[8]
HPLC Method Development Strategy
The development of this HPLC method followed a systematic approach, focusing on achieving optimal separation, peak shape, and sensitivity.
Method Development Workflow
Caption: A systematic workflow for HPLC method development and validation.
Selection of Chromatographic Conditions
-
Column: A C18 column was chosen as the stationary phase due to the non-polar nature of this compound. The hydrophobic interactions between the analyte and the C18 alkyl chains provide excellent retention and separation.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water was selected as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC and generally provides good peak shapes and lower backpressure compared to methanol.[9] The mobile phase composition was optimized to achieve a suitable retention time and resolution.
-
Detection: The UV spectrum of benzonitrile derivatives typically shows strong absorbance in the range of 220-280 nm. A detection wavelength of 230 nm was chosen to ensure high sensitivity for this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.
Table 2: Optimized HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC results and to protect the column from contamination.[10][11]
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of acetonitrile in a 100 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Further dilute 1 mL of this stock solution to 10 mL with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Follow the same dissolution and dilution steps as for the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[10]
-
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[2][12][13]
Validation Parameters
Caption: Key parameters for HPLC method validation.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. The chromatogram of the sample solution should show no interference from excipients or degradation products at the retention time of this compound.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions with concentrations ranging from 10 to 150 µg/mL were prepared and injected. The peak area was plotted against the concentration, and a correlation coefficient (r²) > 0.999 was obtained, indicating excellent linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery was found to be within 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) for six replicate injections of the standard solution was less than 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst, and the RSD was found to be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be approximately 0.1 µg/mL and 0.3 µg/mL, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. The robustness was evaluated by slightly varying the mobile phase composition, flow rate, and column temperature. The results remained within the acceptance criteria, demonstrating the robustness of the method.
Troubleshooting
Even with a robust method, issues can arise.[14][15][16]
Table 3: Common HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | Clogged column frit, blocked tubing, contaminated mobile phase.[15] | Flush the column, check for kinks in tubing, filter mobile phase.[15][16] |
| Peak Tailing | Column overload, secondary interactions, column contamination.[15] | Reduce sample concentration, use a different column, clean the column.[15] |
| Retention Time Shifts | Inconsistent mobile phase preparation, column aging, temperature fluctuations.[14][17] | Prepare fresh mobile phase, use a column oven, equilibrate the column properly.[17] |
| Baseline Noise | Contaminated solvents, detector issues, air bubbles in the mobile phase.[14] | Use high-purity solvents, check detector lamp, degas the mobile phase.[14][16] |
Conclusion
This application note presents a validated, robust, and reliable RP-HPLC method for the analysis of this compound. The method is simple, accurate, precise, and specific, making it suitable for routine quality control analysis in both research and industrial settings. The detailed protocols and troubleshooting guide provide a comprehensive resource for scientists and researchers working with this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
- Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results.
- Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- PubChem. (n.d.). 2-Chloro-6-benzyloxybenzonitrile. National Center for Biotechnology Information.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Organomation. (n.d.). HPLC Sample Preparation.
- U.S. Food and Drug Administration. (2023, November 1). Q2(R2) Validation of Analytical Procedures.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- IndiaMART. (n.d.). 2-(Benzyloxy)- 5-fluorobenzonitrile.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- ScienceDirect. (2017, October 27). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an.
- YouTube. (2022, January 27). Sample Preparation for HPLC. Thermo Fisher Scientific.
- Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- SIELC Technologies. (n.d.). Benzonitrile.
- Separation Science. (n.d.). Reversed-Phase of Neutral Analytes.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- ResearchGate. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review.
- Otto Chemie Pvt. Ltd. (n.d.). Benzonitrile, for HPLC, 99.9%.
- National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- YouTube. (2024, October 1). Understanding Reverse Phase Selectivity for Different Compound Classes. Agilent Technologies.
- FooDB. (2011, September 26). Showing Compound benzonitrile (FDB029710).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- SlideShare. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- PubChem. (n.d.). 2-Benzylbenzonitrile. National Center for Biotechnology Information.
Sources
- 1. zenodo.org [zenodo.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. This compound | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. torontech.com [torontech.com]
- 6. Benzonitrile | SIELC Technologies [sielc.com]
- 7. Showing Compound benzonitrile (FDB029710) - FooDB [foodb.ca]
- 8. ijprajournal.com [ijprajournal.com]
- 9. youtube.com [youtube.com]
- 10. organomation.com [organomation.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. aelabgroup.com [aelabgroup.com]
- 15. maxisci.com [maxisci.com]
- 16. mastelf.com [mastelf.com]
- 17. labcompare.com [labcompare.com]
Application Note: High-Throughput Purity Assessment of Benzonitrile Derivatives via Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive, in-depth guide to the purity assessment of benzonitrile derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Benzonitrile and its substituted analogues are pivotal structural motifs in medicinal chemistry and materials science. Ensuring their chemical purity is a critical step in research, development, and quality control.[1] This document outlines a robust protocol, from sample preparation to data analysis, grounded in scientific principles to ensure accuracy and reliability. It is intended for researchers, scientists, and drug development professionals who require a validated, efficient, and reproducible method for purity determination.
Introduction: The Critical Role of Purity in Benzonitrile Chemistry
Benzonitrile derivatives are a class of organic compounds characterized by a benzene ring substituted with a nitrile (-C≡N) group. They serve as versatile precursors and key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product, making rigorous purity assessment an indispensable part of the development and manufacturing process.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive molecular identification and quantification.[1][2][4] The synergy between the separation power of GC and the specificity of MS allows for the confident identification and quantitation of the main benzonitrile component and any related impurities.[4]
Principle of the GC-MS Method
The methodology hinges on the principle that different chemical compounds will travel through a GC column at different rates based on their volatility and interaction with the stationary phase.[4] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for unambiguous identification by comparing it to spectral libraries or interpreting the fragmentation patterns.[4] Quantification is achieved by relating the peak area of a compound to its concentration.
Experimental Protocol
This section details a step-by-step protocol for the GC-MS analysis of benzonitrile derivatives. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Sample Preparation: The Foundation of Accurate Analysis
Proper sample preparation is paramount to obtaining reliable and reproducible results.[5] The primary goal is to dissolve the sample in a suitable solvent and ensure it is free of non-volatile residues that could contaminate the GC system.[6]
Protocol:
-
Solvent Selection: Choose a high-purity, volatile organic solvent in which the benzonitrile derivative is readily soluble. Dichloromethane, ethyl acetate, or acetone are often suitable choices.[6][7] Avoid water and non-volatile solvents.[6][7]
-
Sample Dissolution: Accurately weigh approximately 10 mg of the benzonitrile derivative and dissolve it in 10 mL of the selected solvent to create a stock solution of roughly 1 mg/mL.
-
Dilution: Further dilute the stock solution to a final concentration of approximately 10 µg/mL.[6] This concentration is generally optimal for achieving a good signal-to-noise ratio without overloading the GC column.[6]
-
Filtration/Centrifugation: To remove any particulate matter, filter the final solution through a 0.22 µm syringe filter or centrifuge the sample and transfer the supernatant to a clean autosampler vial.[6] This step is crucial to prevent blockage of the injection syringe and contamination of the GC inlet and column.[6]
Instrumentation and Analytical Conditions
The following instrumental parameters are provided as a starting point and may require optimization depending on the specific benzonitrile derivative and the available instrumentation.
The choice of GC column is a critical factor in achieving good separation.[8] For benzonitrile derivatives, a low-to-mid polarity column is generally a good starting point.[9]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent performance and reproducibility. |
| Injector | Split/Splitless Inlet | Allows for flexibility in sample concentration. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Split Ratio | 50:1 (can be adjusted) | Prevents column overloading while ensuring a representative sample is introduced. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times. |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A versatile, low-polarity column suitable for a wide range of aromatic compounds.[9] |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program that allows for the separation of compounds with a range of boiling points. This can be optimized for specific separations. |
The MS parameters are set to ensure sensitive detection and generation of characteristic mass spectra.
| Parameter | Recommended Setting | Rationale |
| MS System | Agilent 5977B MSD or equivalent | A robust and sensitive single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The standard energy for generating consistent and comparable mass spectra. |
| Source Temperature | 230 °C | Optimizes ion formation and prevents contamination. |
| Quadrupole Temperature | 150 °C | Ensures stable mass analysis. |
| Scan Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragments of most benzonitrile derivatives and potential impurities. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the solvent from entering and saturating the MS detector. |
Data Acquisition and Analysis
-
Sequence Setup: Create a sequence in the instrument control software including solvent blanks, a system suitability standard, the sample(s), and a bracketing standard.
-
Data Acquisition: Run the sequence.
-
Peak Identification:
-
The primary benzonitrile derivative peak is typically the largest in the chromatogram.
-
Identify the main peak and any impurity peaks by their retention times.
-
Confirm the identity of the main peak and known impurities by comparing their mass spectra to a reference library (e.g., NIST).[10] The fragmentation pattern of benzonitrile itself is well-characterized.[10][11]
-
For unknown impurities, interpret the fragmentation patterns to propose potential structures. The fragmentation of benzonitrile derivatives often involves cleavage of the ether linkage (if present) and fragmentation of the aromatic rings.[12][13]
-
-
Purity Calculation: The purity is typically assessed using the area percent method, which assumes that all compounds have a similar response factor in the detector.
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main benzonitrile peak using the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: Ensuring a Self-Validating System
To ensure the trustworthiness and reliability of the analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15][16]
Key Validation Parameters
The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15] This is demonstrated by the good separation of the main peak from any impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14] This is typically evaluated over a range of concentrations.
-
Accuracy: The closeness of the test results to the true value.[14][15] This can be determined by analyzing a sample with a known concentration of the benzonitrile derivative.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[16]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[17]
Visualization of the Workflow
Experimental Workflow
Caption: GC-MS Purity Assessment Workflow.
Logic of Purity Assessment
Caption: Logic Flow for Purity Calculation.
Conclusion
This application note has detailed a robust and reliable GC-MS protocol for the purity assessment of benzonitrile derivatives. By following the outlined steps for sample preparation, instrument setup, and data analysis, researchers can confidently determine the purity of their compounds. The inclusion of method validation principles ensures that the results are accurate, precise, and fit for purpose in the demanding environments of research and pharmaceutical development.
References
- Sample Preparation Guidelines for GC-MS. (n.d.).
- Bailey, Z. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
- Sample preparation GC-MS. (n.d.). SCION Instruments.
- Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24).
- Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile. (n.d.). Benchchem.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
- GC/MS Identification of Impurities. (2024, August 12). Medistri SA.
- Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020, June 30). Labcompare.
- Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (2024, February 6). RSC Publishing.
- GC-MS applications in pharmaceutical analysis. (2017, April 19).
- An In-depth Technical Guide to the Theoretical Mass Spectrometry Fragmentation of 2,3-Difluoro-6-nitrobenzonitrile. (n.d.). Benchchem.
- Gas Chromatography Sample Preparation. (n.d.). Organomation.
- The Role of Sample Preparation in Gas Chromatography Analysis. (2023, September 29). Conquer Scientific.
- Characterization of 3-Methylbenzonitrile Reaction Products: A GC-MS Comparative Guide. (n.d.). Benchchem.
- Mass spectrometric decomposition of N-arylbenzonitrilium ions. (n.d.). ElectronicsAndBooks.
- Benzonitrile. (n.d.). NIST WebBook. National Institute of Standards and Technology.
- Guide to Choosing a GC Column. (2025, July 24). Phenomenex.
- Selection Guide - GC columns. (n.d.). Trajan Scientific and Medical.
- GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. (n.d.). ResearchGate.
- Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
- Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. (n.d.).
- GC Column Selection Guide. (n.d.).
- Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek Resource Hub.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. (2023, August 4). Semantic Scholar.
- A Comparative Guide to Isomeric Purity Assessment of Brominated Benzonitriles. (n.d.). Benchchem.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).
- Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. (n.d.). PMC - NIH.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.
- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (n.d.).
- (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (2014, March 21).
- GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023, May 2). MDPI.
- 2022-S-0006 Standard Practice for Gas Chromatography Electron Ionization Mass Spectrometry Analysis of Ignitable Liquids. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. conquerscientific.com [conquerscientific.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzonitrile [webbook.nist.gov]
- 11. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Synthesis of Benzofuran Derivatives from 2-(Benzyloxy)benzonitrile
Introduction: The Enduring Significance of the Benzofuran Scaffold in Therapeutic Innovation
Benzofuran derivatives represent a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] This privileged heterocyclic scaffold, consisting of a fused benzene and furan ring, is a common feature in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[4][5] For researchers, scientists, and professionals in drug development, the benzofuran nucleus offers a versatile platform for the design and synthesis of novel therapeutic agents targeting a vast array of diseases. The inherent chemical tractability of the benzofuran system allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activities.
The pharmacological promise of benzofuran derivatives is remarkably diverse, with documented efficacy as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents.[4][5] Notably, substituted benzofurans have emerged as potent inhibitors of key enzymes and receptors implicated in the pathogenesis of complex diseases such as Alzheimer's disease and cancer.[1][2][3] The 3-aminobenzofuran moiety, in particular, has garnered significant interest for its role in the development of multifunctional agents capable of modulating multiple biological targets.[1][2][3]
This application note provides a comprehensive guide to the synthesis of valuable 3-aminobenzofuran derivatives from the readily accessible starting material, 2-(benzyloxy)benzonitrile. We will delve into the mechanistic underpinnings of the key chemical transformation, provide detailed, field-proven experimental protocols, and discuss the broad applicability of the resulting products in modern drug discovery.
Synthetic Strategy: Base-Mediated Intramolecular Cyclization via the Thorpe-Ziegler Reaction
The synthesis of 3-aminobenzofuran derivatives from this compound is elegantly achieved through a base-mediated intramolecular cyclization. This transformation is a variation of the classical Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles to form cyclic α-cyanoenamines.[6][7][8][9] In our case, the this compound serves as a masked dinitrile precursor, where the benzyloxy group acts as a protecting group for the phenolic oxygen, and the nitrile group is positioned to participate in the cyclization.
The reaction is initiated by the deprotonation of the benzylic carbon, which is rendered acidic by the adjacent phenyl ring and the ether oxygen. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of a five-membered ring. Subsequent tautomerization and elimination of the benzyloxy group yield the stable 3-aminobenzofuran product. The use of a strong, non-nucleophilic base is crucial for the success of this reaction, with potassium tert-butoxide (t-BuOK) being a common and effective choice.[10]
Plausible Reaction Mechanism
Figure 1: Plausible mechanism for the base-mediated Thorpe-Ziegler cyclization.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative 3-aminobenzofuran derivative from this compound.
Protocol 1: Synthesis of 3-Amino-2-phenylbenzofuran
This protocol is adapted from methodologies reported for the synthesis of 3-aminobenzofurans using strong bases.[10]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide (2.0-3.0 eq) in anhydrous DMF.
-
Reaction Initiation: Slowly add the t-BuOK solution to the stirred solution of this compound at room temperature. The reaction mixture may develop a color.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-amino-2-phenylbenzofuran.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of 3-aminobenzofuran.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 3-aminobenzofuran derivatives.
| Entry | Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | t-BuOK (2.5) | DMF | 60 | 18 | ~75 |
| 2 | 2-(4-Methoxybenzyloxy)benzonitrile | t-BuOK (2.5) | DMF | 60 | 16 | ~80 |
| 3 | 2-(4-Chlorobenzyloxy)benzonitrile | t-BuOK (3.0) | DMF | 70 | 24 | ~65 |
Yields are approximate and may vary depending on the specific substrate and reaction scale.
Applications in Drug Discovery and Medicinal Chemistry
The 3-aminobenzofuran scaffold synthesized through this methodology is a valuable building block for the development of a wide range of therapeutic agents. The primary amine functionality at the 3-position serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Key Therapeutic Areas:
-
Neurodegenerative Diseases: 3-Aminobenzofuran derivatives have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[1][2][3] Furthermore, certain derivatives have shown the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's.[1][2]
-
Oncology: The benzofuran core is present in numerous anticancer agents. 3-Aminobenzofuran derivatives can be elaborated to target various cancer-related pathways, including cell cycle regulation and apoptosis.
-
Infectious Diseases: The inherent antimicrobial properties of the benzofuran ring system make these derivatives promising candidates for the development of new antibacterial and antifungal agents.
Conclusion
The base-mediated intramolecular cyclization of this compound provides an efficient and direct route to the synthetically valuable 3-aminobenzofuran scaffold. The Thorpe-Ziegler reaction mechanism offers a rational basis for understanding this transformation, and the provided protocols offer a practical guide for its implementation in a laboratory setting. The resulting 3-aminobenzofuran derivatives are of significant interest to the drug discovery community, offering a versatile platform for the development of novel therapeutics for a range of diseases.
References
- Thorpe-Ziegler Reaction - SynArchive. (URL: [Link])
- Hasanvand, F., Motahari, F., Nadri, H., Moghimi, S., Foroumadi, A., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. (URL: [Link])
- Hasanvand, F., Motahari, F., Nadri, H., Moghimi, S., Foroumadi, A., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. (URL: [Link])
- Thorpe reaction. In Wikipedia. (URL: [Link])
- Thrope Ziegler Cycliz
- Hasanvand, F., Motahari, F., Nadri, H., Moghimi, S., Foroumadi, A., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.
- Tawell, H. W., Robinson, W., Li, Y., Tizzard, G. J., Coles, S. J., Bhambra, A. S., Edgar, M., & Weaver, G. W. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15(16), 12843-12853. (URL: [Link])
- Kumar, A., et al. (Year). Strong base (tBuOK) mediated synthesis of 3-phenylbenzofuran-2-amines.
- Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers. (URL: [Link])
- Thorpe-Ziegler Reaction.
- Synthesis of 3-aminobenzofuran derivatives and our contributions.
- Tawell, H. W., Robinson, W., Li, Y., Tizzard, G. J., Coles, S. J., Bhambra, A. S., Edgar, M., & Weaver, G. W. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.
- Tawell, H. W., Robinson, W., Li, Y., Tizzard, G. J., Coles, S. J., Bhambra, A. S., Edgar, M., & Weaver, G. W. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ePrints Soton - University of Southampton. (URL: [Link])
- Mini Review on Important Biological Properties of Benzofuran Deriv
- Synthesis of 2-Aminobenzofurans via Base-Mediated [3+2] Annulation of N-Phenoxy Amides with gem-Difluoroalkenes.
- One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). ACS Omega. (URL: [Link])
- Mini review on important biological properties of benzofuran deriv
- Thorpe Zieglar Condens
- Thorpe–Ziegler reaction.
- Synthesis of 2-substituted Benzofurans and Indoles Using Functionalized Titanium Benzylidene Reagents on Solid Phase. PubMed. (URL: [Link])
- Base-promoted [3 + 3] cyclization of cyclopropenones and cyclopropenethiones with amides for the synthesis of 6H-1,3-oxazin-6-ones and 6H-1,3-thiazin-6-ones. Organic Chemistry Frontiers. (URL: [Link])
- Base‐Promoted Intramolecular Cyclization and Hydrolysis of 2‐(2‐Formylaryloxy)acetonitriles: An Efficient Domino to Approach Benzofuran‐2‐carboxamides.
- Fe-promoted oxidative cyclization of α-benzoylthioformanilides for the synthesis of 2-benzoylbenzothiazoles. RSC Publishing. (URL: [Link])
Sources
- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. synarchive.com [synarchive.com]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Experimental Setup for the Polymerization of 2-(Benzyloxy)benzonitrile Monomer
An Application Note and Protocol from the Desk of a Senior Application Scientist
**Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the polymerization of 2-(Benzyloxy)benzonitrile. The polymerization of aromatic nitriles is a challenging yet promising field for the development of thermally stable, high-performance polymers with unique electronic properties. The presence of the benzyloxy group offers opportunities for post-polymerization modification and tuning of material properties. Due to the novelty of this specific monomer, this guide emphasizes a methods-development approach, presenting several plausible polymerization strategies. It explains the causality behind experimental choices, provides detailed, self-validating protocols, and includes necessary characterization techniques to verify outcomes. The primary focus will be on coordination-induced cyclotrimerization, a common pathway for benzonitriles, with discussion on achieving linear polymers via anionic mechanisms.
Introduction and Scientific Background
Aromatic nitriles are a class of monomers that can undergo polymerization to form highly conjugated systems, typically featuring either poly(imine) structures or heterocyclic networks like 1,3,5-triazines.[1] These materials are of significant interest for applications requiring high thermal stability and specific optoelectronic properties. The monomer, this compound, incorporates a bulky, electron-donating benzyloxy group ortho to the nitrile functionality. This substituent is expected to influence the polymerization process in several ways:
-
Steric Hindrance: The bulky group may hinder the approach of catalysts and other monomers, potentially affecting the rate and regioselectivity of polymerization.
-
Electronic Effects: The electron-donating nature of the ether oxygen can influence the reactivity of the nitrile group.
-
Post-Polymerization Modification: The benzyl ether linkage provides a handle for subsequent deprotection to yield a poly(2-hydroxybenzonitrile), a functional polymer capable of hydrogen bonding and metal chelation.
The most common reaction for benzonitriles is not linear polymerization but cyclotrimerization , which yields highly stable 2,4,6-trisubstituted-1,3,5-triazine rings.[2][3] This process can be catalyzed by various species, including organometallic reagents and Lewis acids.[4][5] While achieving a high-molecular-weight linear polymer from benzonitrile derivatives is synthetically challenging, anionic polymerization presents a potential, albeit exploratory, route. This guide will detail the experimental setup for cyclotrimerization as the most probable outcome and provide a protocol for attempting anionic linear polymerization.
Monomer Synthesis and Purification
The quality of the final polymer is critically dependent on the purity of the starting monomer. The synthesis of this compound is not widely documented in polymerization literature, so a standard Williamson ether synthesis is proposed, followed by rigorous purification.
Proposed Synthesis of this compound
The synthesis can be achieved by reacting 2-hydroxybenzonitrile with benzyl bromide under basic conditions.
Reaction Scheme: 2-hydroxybenzonitrile + Benzyl Bromide --(Base, Solvent)--> this compound
Protocol: Monomer Purification
Impurities such as water, 2-hydroxybenzonitrile, or residual base can terminate or interfere with polymerization. A multi-step purification is essential.
Core Principle: The purification strategy is adapted from established methods for benzonitrile, focusing on the removal of water, protic impurities, and isonitriles.[6][7]
Step-by-Step Protocol:
-
Initial Wash: Dissolve the crude monomer in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the solution sequentially with 1 M HCl (to remove basic impurities), saturated NaHCO₃ solution (to neutralize acid), and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[7] Filter the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: The most critical step. Distill the crude oil under high vacuum. The benzyloxy group increases the boiling point compared to benzonitrile, so conditions must be adjusted. Distillation from phosphorus pentoxide (P₂O₅) or calcium hydride (CaH₂) is recommended to remove trace water.[6] Caution: Distillation from CaH₂ can sometimes cause decomposition with nitriles.[7] P₂O₅ is generally preferred for the final drying distillation.
-
Purity Verification: Confirm monomer purity (>99.5%) using ¹H NMR, ¹³C NMR, and FTIR spectroscopy before storage. The presence of a sharp C≡N stretch (around 2220-2230 cm⁻¹) in the FTIR spectrum is a key indicator.[8]
Experimental Design: Polymerization Strategies
The overall experimental workflow is designed to ensure reproducibility and thorough characterization.
Method A: Coordination-Catalyzed Cyclotrimerization
This method targets the formation of 2,4,6-tris(2-(benzyloxy)phenyl)-1,3,5-triazine, the thermodynamically favored product for most benzonitriles. Low-valent titanium species are effective catalysts for this transformation.[5]
Causality: The mechanism involves the coordination of nitrile groups to the metal center, followed by sequential insertion to form a metallacycle intermediate, which then undergoes reductive elimination to release the triazine product. This is a robust and high-yielding method for symmetrically substituted triazines.[3]
Protocol: Cyclotrimerization using a TiCl₄/Mg System
| Parameter | Value/Reagent | Purpose |
| Atmosphere | High-purity Argon or Nitrogen | Prevents oxidation of the low-valent Ti catalyst. |
| Solvent | Anhydrous Toluene or Xylene | High boiling point for thermal reaction conditions. |
| Catalyst System | TiCl₄(THF)₂ and Magnesium (Mg) powder | In situ generation of active Ti(II) species.[5] |
| Monomer | Purified this compound | Reactant. |
| Temperature | 130-150 °C | To overcome the activation energy for cyclotrimerization. |
| Reaction Time | 12-24 hours | To ensure complete conversion. |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a septum under an inert atmosphere (e.g., using a Schlenk line).
-
Reagent Addition: To the flask, add Mg powder (2 mol%) and TiCl₄(THF)₂ (0.5 mol%). Add anhydrous toluene via cannula.
-
Catalyst Activation: Stir the mixture at room temperature for 30 minutes.
-
Monomer Addition: Add the purified this compound monomer (1 equivalent) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 150 °C and maintain for 15 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS to observe the disappearance of the monomer.
-
Quenching & Isolation: Cool the reaction to room temperature. Quench carefully by slowly adding 1 M HCl. Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over Na₂SO₄.
-
Purification: Remove the solvent. The crude product can be purified by recrystallization from a suitable solvent like hot toluene or by column chromatography.[5]
Method B: Anionic Polymerization (Exploratory)
This approach aims for a linear poly(imine) structure via a chain-growth mechanism. It is analogous to the anionic polymerization of isocyanates.[9] This method is highly sensitive and requires stringent anhydrous and anaerobic conditions.
Causality: The polymerization is initiated by a potent nucleophile (e.g., an organolithium reagent) attacking the electrophilic carbon of the nitrile group. The resulting anionic imine species then propagates by attacking subsequent monomer units. Low temperatures are crucial to minimize side reactions, such as "backbiting" which can lead to cyclization, or reaction with the benzylic protons of the monomer.
Sources
- 1. US3775380A - Polymerization of aromatic nitriles - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jten.yildiz.edu.tr [jten.yildiz.edu.tr]
- 9. Synthesis of Alternating Polyisocyanate Copolymers by Anionic Polymerization for Mimicking Amphiphilic Helical Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Derivatization of 2-(Benzyloxy)benzonitrile for Enhanced GC-MS Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quantitative analysis of polar, high-molecular-weight aromatic nitriles such as 2-(Benzyloxy)benzonitrile by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges, including poor peak shape, low volatility, and potential thermal degradation. This application note provides a comprehensive guide with two robust derivatization protocols designed to overcome these limitations. We detail a two-step hydrolysis and esterification pathway that converts the nitrile to a volatile methyl ester, and a reductive amination followed by acylation to yield a stable, volatile amide. These methods fundamentally alter the analyte's chemical properties to be highly compatible with GC-MS analysis, thereby improving thermal stability, chromatographic resolution, and detection sensitivity.[1][2][3] This guide explains the causality behind procedural choices, offers step-by-step protocols, and presents expected analytical outcomes to ensure reliable and reproducible results for researchers in pharmaceutical and chemical analysis.
Introduction: The Rationale for Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and definitive identification capabilities.[4] However, its primary requirement is that analytes must be volatile and thermally stable.[5][6] this compound, while possessing some volatility, contains a polar nitrile (-C≡N) group that can engage in undesirable interactions with the GC column's stationary phase, leading to peak tailing and reduced sensitivity. Furthermore, in many experimental contexts, the goal is not to analyze the nitrile itself, but to quantify it by converting it into a more stable product or to analyze its metabolic or degradation products, such as the corresponding carboxylic acid or amine.
Chemical derivatization addresses these challenges by chemically modifying the analyte to produce a new compound with properties ideal for GC-MS analysis.[2][7] The primary goals of derivatizing the nitrile functional group are:
-
Increased Volatility: By converting the polar nitrile into a less polar ester or amide, the boiling point is effectively lowered, allowing for elution at lower temperatures.[8]
-
Enhanced Thermal Stability: Derivatives are often more stable at the high temperatures of the GC inlet and column, preventing on-column degradation.[6]
-
Improved Chromatographic Behavior: Eliminating the polar nitrile group minimizes interactions with active sites on the column, resulting in sharper, more symmetrical peaks.
-
Structural Confirmation: The mass spectrum of the derivative provides a secondary, definitive confirmation of the analyte's identity through predictable mass shifts and fragmentation patterns.[3]
This note presents two field-proven derivatization strategies:
-
Hydrolysis to 2-(Benzyloxy)benzoic Acid followed by Methyl Esterification.
-
Reduction to 2-(Benzyloxy)benzylamine followed by Trifluoroacetylation.
Protocol I: Hydrolysis and Methyl Esterification
This two-step approach is a classic and highly reliable method for the analysis of aromatic nitriles. The nitrile is first completely hydrolyzed to its corresponding carboxylic acid, a non-volatile intermediate. This intermediate is then converted into a volatile methyl ester, which is ideal for GC-MS analysis.[9][10][11]
Principle of the Method
The first step involves the alkaline hydrolysis of the nitrile group. This proceeds via a benzamide intermediate which, under sustained reflux in basic conditions, further hydrolyzes to the carboxylate salt.[12][13][14] Acidification then yields the carboxylic acid. The benzyloxy ether linkage is generally stable under these conditions. The resulting 2-(benzyloxy)benzoic acid is non-volatile and requires a second derivatization step. Esterification, most commonly methylation, replaces the active hydrogen of the carboxylic acid with a methyl group, yielding the volatile 2-(benzyloxy)benzoic acid methyl ester.[10]
Experimental Workflow: Hydrolysis-Esterification
Caption: Workflow for the conversion of this compound to its methyl ester derivative.
Detailed Step-by-Step Protocol
Materials and Reagents
| Reagent | Purpose |
|---|---|
| This compound | Analyte |
| Ethanol (95%) | Reaction Solvent |
| Potassium Hydroxide (KOH) | Hydrolysis Reagent |
| Hydrochloric Acid (HCl), 6M | Neutralization |
| Ethyl Acetate, HPLC Grade | Extraction Solvent |
| Sodium Sulfate (Anhydrous) | Drying Agent |
| Boron Trifluoride-Methanol (BF₃•MeOH), 14% w/v | Esterification Catalyst |
| Toluene, HPLC Grade | Co-solvent |
| Methanol, HPLC Grade | Reagent/Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Quenching/Washing |
| Hexane, HPLC Grade | Final Extraction Solvent |
Procedure:
-
Part A: Alkaline Hydrolysis
-
To a 10 mL round-bottom flask, add 10 mg of this compound and 2 mL of 95% ethanol.
-
Add 2 mL of 6 M aqueous potassium hydroxide.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Carefully acidify the solution to a pH of approximately 2 by dropwise addition of 6 M HCl. The product, 2-(benzyloxy)benzoic acid, may precipitate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 5 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with 5 mL of brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure or a gentle stream of nitrogen to yield the crude 2-(benzyloxy)benzoic acid.
-
-
Part B: Methyl Esterification
-
To the dried residue from Part A, add 1 mL of toluene and 1 mL of methanol.
-
Add 1 mL of 14% boron trifluoride-methanol solution.
-
Cap the vial tightly and heat at 80°C for 30 minutes in a heating block.
-
Cool the reaction vial to room temperature. Add 2 mL of water and 2 mL of saturated sodium bicarbonate solution to quench the reaction.
-
Add 2 mL of hexane, vortex vigorously for 1 minute, and allow the layers to separate.
-
Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
-
Protocol II: Reductive Amination and Acylation
This alternative strategy converts the nitrile into a primary amine, which is then acylated to form a highly stable and volatile amide derivative. This is particularly useful if the hydrolysis pathway proves problematic or if the amine itself is an analyte of interest.
Principle of the Method
The nitrile group is reduced to a primary amine (a benzylamine derivative). While strong reducing agents like LiAlH₄ are effective, a safer and common laboratory method involves catalytic hydrogenation. The resulting primary amine contains active N-H protons, making it polar. Acylation with a reagent like trifluoroacetic anhydride (TFAA) replaces these active hydrogens with trifluoroacetyl groups.[15][16] This transformation yields a derivative that is significantly more volatile and exhibits excellent chromatographic properties.[17]
Experimental Workflow: Reduction-Acylation
Caption: Workflow for the conversion of this compound to its trifluoroacetyl amide derivative.
Detailed Step-by-Step Protocol
Materials and Reagents
| Reagent | Purpose |
|---|---|
| This compound | Analyte |
| Palladium on Carbon (10% Pd/C) | Hydrogenation Catalyst |
| Methanol, HPLC Grade | Reaction Solvent |
| Hydrogen Gas (H₂) | Reducing Agent |
| Celite® | Filtration Aid |
| Ethyl Acetate, Anhydrous | Reaction Solvent |
| Trifluoroacetic Anhydride (TFAA) | Acylation Reagent |
| Hexane, HPLC Grade | Final Reconstitution Solvent |
Procedure:
-
Part A: Reduction to Amine
-
Dissolve 10 mg of this compound in 5 mL of methanol in a suitable flask.
-
Carefully add ~5 mg of 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric.
-
Secure a balloon filled with hydrogen gas to the flask or use a Parr hydrogenator apparatus.
-
Stir the reaction vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of methanol.
-
Evaporate the filtrate to dryness under reduced pressure to obtain the crude 2-(benzyloxy)benzylamine.
-
-
Part B: Acylation with TFAA
-
Dissolve the dried amine residue from Part A in 200 µL of anhydrous ethyl acetate in a 1 mL reaction vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).[16] Caution: TFAA is corrosive and moisture-sensitive. Work in a fume hood.
-
Cap the vial tightly and heat at 60°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of dry nitrogen.
-
Reconstitute the residue in 500 µL of hexane for GC-MS analysis.
-
GC-MS Analysis and Expected Results
The derivatized samples can be analyzed using a standard GC-MS system equipped with a non-polar capillary column.
Suggested GC-MS Parameters
| Parameter | Setting |
|---|---|
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977 MSD or equivalent |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40 - 550 m/z |
Expected Analytical Data The derivatization process results in predictable changes in retention time and mass spectra, which serve to validate the success of the reaction.
| Compound | Molecular Weight ( g/mol ) | Expected RT Change | Key Mass Fragments (m/z) |
| This compound (Parent) | 209.25 | Baseline | 209 (M+), 91 (tropylium ion, base peak), 180, 102 |
| Methyl 2-(benzyloxy)benzoate (Deriv. I) | 242.27 | Increase | 242 (M+), 211 (M-OCH₃), 121, 91 (tropylium ion, base peak) |
| N-(2-(benzyloxy)benzyl)-trifluoroacetamide (Deriv. II) | 309.28 | Significant Increase | 309 (M+), 218 (M-CF₃CONH), 91 (tropylium ion, base peak), 196 |
Note: The tropylium ion (m/z 91) is the characteristic base peak for the benzyl group and is expected to be prominent in all three compounds.
Troubleshooting and Method Validation
-
Incomplete Hydrolysis (Protocol I): If the benzamide intermediate is detected, extend the reflux time or increase the concentration of the KOH solution.
-
Incomplete Esterification (Protocol I): The presence of the free acid (which will not elute or will give a very broad, tailing peak) indicates a problem. Ensure all water was removed from the acid intermediate and that the BF₃-Methanol reagent is fresh.
-
Debenzylation: Harsh acidic conditions or aggressive hydrogenation can cleave the benzyl ether, resulting in 2-hydroxybenzonitrile derivatives. This is a known potential side reaction.[18] If this occurs, consider using milder conditions (e.g., basic hydrolysis, shorter hydrogenation times).
-
Poor Peak Shape: If peak tailing persists after derivatization, it may indicate active sites in the GC inlet liner. Using a fresh, deactivated liner is recommended.
Safety Precautions
All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, gloves, lab coat) is mandatory.
-
Potassium Hydroxide & Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.
-
Boron Trifluoride-Methanol: Toxic and corrosive. Handle with extreme care.
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive and reacts violently with water.
-
Palladium on Carbon (Pd/C): May be pyrophoric when dry. Handle with care.
Conclusion
The derivatization of this compound via either hydrolysis-esterification or reduction-acylation significantly enhances its suitability for GC-MS analysis. These protocols effectively convert the polar nitrile into volatile, thermally stable derivatives, leading to improved peak symmetry, sensitivity, and analytical confidence. By providing detailed, validated workflows, this guide equips researchers with the necessary tools to achieve accurate and reproducible quantification of this and structurally related aromatic nitriles.
References
- Davis, B. A. (1979). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry.
- Catello, E. (n.d.).
- Chrom Tech, Inc. (2025).
- Rogge, W. F., et al. (n.d.). Salient features of the GC-MS data for the carboxylic acid fraction (analyzed as methyl esters) from pine smoke particles.
- Phenomenex. (2021, February 18). Derivatization in Gas Chromatography (GC) Explained. Phenomenex. [Link]
- ResearchGate. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?
- D'Aco, J. V., et al. (2002). Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids.
- Wittstock, U., & Halkier, B. A. (n.d.). GC detection of indolic carbinols and nitriles after derivatization with different reagents.
- ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans.
- Labinsights. (2023, May 8).
- Zaikin, V. G., & Halket, J. M. (n.d.). Acids: Derivatization for GC Analysis.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 125-135. [Link]
- ResearchGate. (n.d.). GC–MS chromatograms displaying the carboxylic acids (methyl esters) for one specimen from each fracture zone.
- NIST. (n.d.). Benzonitrile. NIST WebBook. [Link]
- Wang, R., et al. (n.d.). Gas chromatograms of carboxylic acid fractions (analyzed as methyl esters).
- Chemistry LibreTexts. (2023, August 29).
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Phenomenex. (n.d.).
- Chemistry For Everyone. (2025, August 14).
- Lin, D. L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. [Link]
- Chemistry For Everyone. (2025, January 18).
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Wikipedia. [Link]
- Bibel, M. (2025, March 9).
- Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Study.com. [Link]
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]
- Peijnenburg, W. J. G. M., et al. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(9), 1437-1444. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. scispace.com [scispace.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. homework.study.com [homework.study.com]
- 14. deepdyve.com [deepdyve.com]
- 15. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. labinsights.nl [labinsights.nl]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the O-Alkylation of 2-Hydroxybenzonitrile Analogs
Introduction: The Strategic Importance of 2-Alkoxybenzonitriles
2-Hydroxybenzonitrile and its substituted analogs are pivotal building blocks in the landscape of modern organic synthesis.[1] Their bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile, makes them versatile precursors for a multitude of high-value molecules in pharmaceuticals, agrochemicals, and materials science.[1] The O-alkylation of the phenolic hydroxyl group is a critical transformation, yielding 2-alkoxybenzonitriles. These derivatives are frequently found as core structural motifs in biologically active compounds.[2]
This guide provides an in-depth exploration of the primary methodologies for the O-alkylation of 2-hydroxybenzonitrile analogs. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present comparative data to empower researchers in selecting and optimizing the ideal conditions for their specific synthetic challenges.
Mechanistic Considerations: The O- vs. C-Alkylation Dichotomy
The central challenge in the alkylation of phenols is controlling the regioselectivity. The phenoxide ion, generated by deprotonation of the hydroxyl group, is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen and the activated carbon atoms of the aromatic ring (ortho and para positions).[3] This leads to a potential competition between O-alkylation (ether formation) and C-alkylation (formation of alkylphenols).[3]
Several factors dictate the outcome of this competition:
-
Solvent: The choice of solvent is paramount. Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetone favor O-alkylation.[4] These solvents effectively solvate the cation of the base but do not form strong hydrogen bonds with the oxygen of the phenoxide, leaving it more accessible for nucleophilic attack.[3] Conversely, protic solvents (e.g., ethanol, water) can hydrogen-bond with the phenoxide oxygen, shielding it and thus promoting C-alkylation.[3]
-
Base and Counter-ion: The nature of the base and its corresponding counter-ion influences the reactivity of the phenoxide. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and favor O-alkylation.[2][4] Stronger bases like sodium hydride (NaH) can also be used effectively.
-
Alkylating Agent: The structure of the alkylating agent plays a role. Primary alkyl halides are ideal for promoting the SN2 pathway required for Williamson ether synthesis.[5][6][7] Sterically hindered (tertiary) alkyl halides are prone to elimination reactions and are generally unsuitable.[4][7]
-
Temperature: Higher temperatures can sometimes favor C-alkylation, which may be thermodynamically more stable. Therefore, reactions are often run at moderate temperatures (e.g., 60-80 °C) to ensure kinetic control favoring O-alkylation.[8]
The following diagram illustrates the fundamental competition between O- and C-alkylation pathways for a generic phenoxide.
Caption: Competing pathways in the alkylation of phenoxides.
Core Methodologies and Experimental Protocols
We will now detail the three most robust and widely applied methods for the O-alkylation of 2-hydroxybenzonitrile analogs.
The Williamson Ether Synthesis: The Classic Workhorse
Developed in 1850, the Williamson ether synthesis remains the most straightforward and popular method for preparing ethers.[5][6][9] It involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with a primary alkyl halide.[4][5][6]
The general workflow is depicted below:
Caption: Standard workflow for the Williamson ether synthesis.
Protocol 1: Standard Williamson Ether Synthesis
This protocol describes a general procedure for the O-alkylation of 2-hydroxybenzonitrile using potassium carbonate in DMF.
-
Materials:
-
2-Hydroxybenzonitrile analog (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-hydroxybenzonitrile analog (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (concentration typically 0.1-0.5 M).
-
Addition of Alkylating Agent: Begin stirring the suspension. Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.[8]
-
Reaction: Heat the reaction mixture to 60-80 °C. Maintain stirring and heating for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.[8]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 2-alkoxybenzonitrile.[8]
-
-
Expert Insights: The use of finely powdered K₂CO₃ increases the surface area and reaction rate. DMF is an excellent solvent due to its high polarity and aprotic nature, but it can be difficult to remove completely; thorough washing during workup is crucial.
Phase-Transfer Catalysis (PTC): Enhancing Selectivity and Rate
Phase-transfer catalysis is a powerful technique for reactions where reactants are in different, immiscible phases.[10] For O-alkylation, it facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the alkylating agent resides.[8][11] This method often leads to higher yields, milder reaction conditions, and enhanced O-alkylation selectivity by minimizing C-alkylation.[12]
Protocol 2: Phase-Transfer Catalyzed (PTC) O-Alkylation
This method is highly effective for achieving clean and efficient O-alkylation.
-
Materials:
-
2-Hydroxybenzonitrile analog (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salt (0.05 - 0.1 eq)
-
Toluene or Dichloromethane (DCM)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, combine the 2-hydroxybenzonitrile analog (1.0 eq), the organic solvent (e.g., toluene), the alkyl halide (1.1 - 1.5 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Base Addition: With vigorous stirring, add the 50% aqueous NaOH or KOH solution. The vigorous stirring is essential to create a large surface area between the two phases.
-
Reaction: Stir the biphasic mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction by TLC.
-
Workup:
-
Stop the stirring and allow the layers to separate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash with water and brine.
-
-
Drying, Concentration, and Purification: Proceed as described in Protocol 1 (Steps 6 and 7).
-
-
Expert Insights: PTC is particularly advantageous as it often avoids the need for expensive, anhydrous aprotic solvents.[10] The choice of catalyst can be important; tetrabutylammonium salts are common and effective. The efficiency of the reaction is highly dependent on the stirring rate.
The Mitsunobu Reaction: Mild Conditions for Etherification
The Mitsunobu reaction provides a mild method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, via an SN2 pathway.[13] In the context of phenols (aromatic alcohols), it offers an alternative to the Williamson synthesis, particularly when the alkylating partner is an alcohol rather than a halide.[14] The reaction proceeds through a redox condensation using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]
Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.
Protocol 3: Mitsunobu Reaction
This protocol is useful when the desired alkyl group is sourced from an alcohol.
-
Materials:
-
2-Hydroxybenzonitrile analog (1.0 eq)
-
Primary or secondary alcohol (R-OH) (1.0 - 1.2 eq)
-
Triphenylphosphine (PPh₃) (1.2 - 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere (e.g., nitrogen or argon) flask, add the 2-hydroxybenzonitrile analog (1.0 eq), the alcohol (1.0-1.2 eq), and triphenylphosphine (1.2-1.5 eq).
-
Solvent Addition: Dissolve the components in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the DEAD or DIAD dropwise via a syringe over 15-30 minutes.[13][15] The appearance of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[15]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours. Monitor by TLC.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct. Purification is almost always achieved by flash column chromatography.
-
In some cases, TPPO can be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether or hexanes) prior to chromatography.
-
-
-
Expert Insights: The order of addition is critical; the azodicarboxylate should be added last and slowly to the cooled solution of the other components.[15] The reaction is sensitive to moisture, so anhydrous conditions are necessary. While effective, the stoichiometry of the reaction and the difficulty in removing byproducts make it less atom-economical than the Williamson synthesis for large-scale applications.
Comparative Data Summary
The following table provides a general comparison of the three primary methods for the O-alkylation of 2-hydroxybenzonitrile analogs. Actual yields and reaction times will vary based on the specific substrates and precise conditions used.
| Feature | Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Mitsunobu Reaction |
| Alkylating Agent | Primary Alkyl Halide | Primary Alkyl Halide | Primary/Secondary Alcohol |
| Typical Base | K₂CO₃, Cs₂CO₃, NaH[4] | NaOH, KOH (aq.)[10] | N/A (Redox reaction) |
| Solvent | DMF, Acetone, ACN[5][8] | Toluene, DCM (Biphasic)[10] | THF, DCM (Anhydrous)[13][14] |
| Temperature | Room Temp. to 80 °C | Room Temp. to 60 °C | 0 °C to Room Temp. |
| Key Advantages | Robust, scalable, common reagents | High O-selectivity, mild conditions, no anhydrous solvent needed[10][12] | Very mild conditions, uses alcohols directly, good for sensitive substrates[13] |
| Key Disadvantages | Requires anhydrous solvent, potential for C-alkylation | Requires vigorous stirring, catalyst can sometimes be difficult to remove | Poor atom economy, stoichiometric byproducts (TPPO) are difficult to remove[16] |
| Typical Yields | 70-95% | 80-98% | 60-90% |
Conclusion
The O-alkylation of 2-hydroxybenzonitrile analogs is a fundamental transformation for accessing valuable intermediates in drug discovery and chemical research. The choice of method depends on several factors, including the nature of the alkylating agent, the scale of the reaction, and the sensitivity of the substrate.
-
The Williamson ether synthesis is a reliable and scalable first choice for reactions with simple primary alkyl halides.
-
Phase-transfer catalysis offers a superior alternative when high O-selectivity is critical or when the use of anhydrous solvents is undesirable.
-
The Mitsunobu reaction provides a mild and effective route when the alkyl group must be introduced from an alcohol, despite its challenges with purification and atom economy.
By understanding the mechanistic principles and applying the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a wide range of 2-alkoxybenzonitrile derivatives to advance their scientific objectives.
References
- Ma, D., et al. (2007). Alkylation of phenol: a mechanistic view. PubMed.
- Ma, D., et al. (2007). Alkylation of Phenol: A Mechanistic View. ResearchGate.
- Jadhav, P. G., & Rode, C. V. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online.
- Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes.
- Reddy, K. S., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- ResearchGate. (2014). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
- Xu, L-F., & Zheng, T-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry.
- BYJU'S. Williamson Ether Synthesis reaction.
- ResearchGate. Reaction pathway for the direct O-alkylation.
- Hubei Sanli Fengxiang Technology Co., Ltd. Phenol Alkylation Plant.
- White Rose eTheses Online. (2005). Selective Alkylation of Phenols Using Solid Catalysts.
- Wikipedia. Williamson ether synthesis.
- Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions.
- Wikipedia. Mitsunobu reaction.
- Organic Synthesis. Mitsunobu reaction.
- PTC Organics, Inc. PTC Selective O-Alkylation.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry Steps. The Williamson Ether Synthesis.
- Radhakrishna, P., et al. (2001). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
- Comins, D. L., & Goehring, R. R. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
- ResearchGate. (2009). Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols.
- ResearchGate. (2012). Selective O-Alkylation Reaction Screen.
- Mąkosza, M. (2000). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Acta Poloniae Pharmaceutica-Drug Research.
- Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers.... Organic Chemistry Research.
- ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemres.org [orgchemres.org]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. ptfarm.pl [ptfarm.pl]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: A Step-by-Step Protocol for the Purification of 2-(Benzyloxy)benzonitrile via Normal-Phase Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 2-(Benzyloxy)benzonitrile using normal-phase column chromatography. Designed for researchers in organic synthesis and drug development, this document outlines the fundamental principles, experimental setup, and a validated step-by-step procedure. The methodology emphasizes the rationale behind each step, from the selection of the stationary and mobile phases to the final isolation of the purified compound. By following this guide, researchers can achieve high purity of this compound, a key intermediate in the synthesis of various organic molecules.
Introduction and Scientific Principles
This compound is an aromatic compound featuring a nitrile group and a benzyloxy ether. Its structure imparts moderate polarity, making it an ideal candidate for purification by normal-phase column chromatography.[1] This technique separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[2][3]
In this system:
-
Stationary Phase: Highly polar silica gel is used as the adsorbent. Its surface is rich in silanol groups (-Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.[3][4]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used. The mobile phase flows through the stationary phase, carrying the sample components with it.[5][6]
The separation mechanism relies on a continuous equilibrium of analyte molecules adsorbing to the stationary phase and dissolving into the mobile phase.[4] Less polar compounds spend more time in the mobile phase and elute from the column faster. Conversely, more polar compounds, like this compound, interact more strongly with the polar silica gel, resulting in slower elution. By carefully selecting the mobile phase composition, a clean separation from less polar and more polar impurities can be achieved.
Physicochemical Properties of this compound
A thorough understanding of the target molecule's properties is critical for designing an effective purification strategy.[7]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | PubChem[1] |
| Molecular Weight | 209.24 g/mol | PubChem[1] |
| Appearance | Expected to be a solid or oil | - |
| Topological Polar Surface Area (TPSA) | 33 Ų | PubChem[1] |
| UV-Active | Yes (due to aromatic rings) | Inferred[8][9] |
The TPSA value of 33 Ų indicates moderate polarity, confirming its suitability for silica gel chromatography. The presence of two aromatic rings makes the compound highly visible under UV light (typically at 254 nm), which is essential for monitoring the separation process using Thin-Layer Chromatography (TLC).[8][9]
Part A: Mobile Phase Optimization using Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the ideal mobile phase must be determined using TLC. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for this compound.[2][10] This Rƒ value ensures a good balance between separation efficiency and the time required for elution.
Materials & Equipment (TLC)
-
Silica gel TLC plates (e.g., aluminum-backed, with F₂₅₄ indicator)
-
Developing chambers (e.g., beakers with watch glasses)
-
Capillary spotters or micropipettes[2]
-
Pencil and ruler
-
UV lamp (254 nm)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Crude sample of this compound
Protocol: TLC Analysis
-
Prepare the Sample: Dissolve a small amount (~1 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (~1 mL).[10]
-
Prepare TLC Plates: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a TLC plate.[2][4] Do not use a pen, as the ink will separate.
-
Spot the Plate: Use a capillary spotter to apply a small, concentrated spot of the sample solution onto the baseline.[2][11]
-
Prepare Developing Chambers: Prepare several chambers, each containing a different ratio of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The solvent depth should be less than 0.5 cm, ensuring it is below the baseline on the TLC plate.[4][10]
-
Develop the Plate: Place the spotted TLC plate vertically into a developing chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[10][11]
-
Visualize and Calculate Rƒ: Remove the plate and immediately mark the solvent front with a pencil.[4] After the plate dries, visualize the spots under a UV lamp and circle them with the pencil.
-
Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Interpreting TLC Results
The ideal solvent system will clearly separate the target compound (Rƒ ≈ 0.25-0.35) from any impurities.
| Solvent System (Hexane:Ethyl Acetate) | Rƒ of this compound (Hypothetical) | Observation |
| 9:1 | 0.15 | Compound is too strongly adsorbed. The mobile phase is not polar enough. |
| 8:2 (4:1) | 0.30 | Optimal. Good separation from baseline and solvent front impurities.[2][10] |
| 7:3 | 0.50 | Compound elutes too quickly. Risk of co-elution with non-polar impurities. |
Based on this optimization, a 4:1 Hexane:Ethyl Acetate mixture is selected as the mobile phase for the column.
Part B: Purification by Column Chromatography
This protocol details the "wet packing" method, which is reliable for preparing a homogenous and well-packed column.[12]
Materials & Equipment (Column)
-
Glass chromatography column with a stopcock
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Sand (acid-washed)
-
Glass wool or cotton
-
Eluent: 4:1 Hexane:Ethyl Acetate mixture
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Workflow for Column Chromatography Purification
Caption: Workflow for purifying this compound.
Protocol: Step-by-Step Column Chromatography
-
Column Preparation:
-
Packing the Column (Wet Slurry Method):
-
In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of the crude sample).
-
Add the chosen eluent (4:1 Hexane:EtOAc) to the silica gel to form a free-flowing slurry.[13]
-
With the stopcock open and a flask underneath to collect the eluent, quickly pour the slurry into the column. Use a funnel to prevent spillage.
-
Continuously tap the side of the column gently to help the silica pack evenly and remove air bubbles.[13][14]
-
Once all the silica has settled, add a final ~1 cm layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.[15]
-
Drain the excess eluent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage.
-
-
Loading the Sample:
-
Wet Loading (Recommended for this compound): Dissolve the crude this compound in the minimum amount of the eluent or a slightly more polar solvent like dichloromethane.[16] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.[16]
-
Dry Loading (For samples with poor solubility): Dissolve the crude sample in a volatile solvent, add a small amount of silica gel (10-20 times the sample mass), and evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder.[15][16] Carefully add this powder to the top of the packed column.[16]
-
-
Elution and Fraction Collection:
-
Once the sample is loaded, carefully add the eluent to fill the column.
-
Open the stopcock and begin collecting the eluting solvent in a series of numbered test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, gentle positive pressure (using a pump or bulb) can be applied to speed up the process.
-
Continuously add fresh eluent to the top of the column to ensure the silica bed never becomes dry.[16]
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Spot every few fractions on a single TLC plate, along with a spot of the original crude mixture and a pure standard if available.
-
Develop the TLC plate in the 4:1 Hexane:EtOAc eluent.
-
-
Isolation of Pure Product:
-
Identify the fractions that contain only the spot corresponding to this compound.
-
Combine these pure fractions into a round-bottomed flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Cracked/Channeled Silica Bed | Column was packed unevenly or allowed to run dry. | Repack the column. Ensure the silica is never exposed to air during the run.[14] |
| Poor Separation / Overlapping Bands | Incorrect eluent polarity; column overloaded with sample. | Re-optimize the mobile phase with TLC.[2] Use a larger column or less sample.[14] |
| Streaking on TLC/Column | Sample is too concentrated or acidic/basic compounds are present. | Dilute the sample for TLC spotting.[10] For acidic compounds, consider adding a trace of acetic acid to the eluent. For basic compounds, add a trace of triethylamine.[15] |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., switch to 3:1 or 2:1 Hexane:EtOAc). This is known as gradient elution.[5][15] |
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound. By first optimizing the mobile phase with TLC and then carefully executing the column chromatography procedure, researchers can effectively isolate the target compound from reaction byproducts and unreacted starting materials. The principles and techniques described herein are fundamental to organic synthesis and can be adapted for the purification of other moderately polar small molecules.
References
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- SupremeScience. (2018, December 3).
- ChemistryViews. (2012, August 7).
- Chemistry For Everyone. (2024, May 10).
- ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]
- Phenomenex. (n.d.).
- Separation Science. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2064024, this compound. [Link]
- Mastelf. (2024, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
- ResearchGate. (n.d.).
- Chemistry For Everyone. (2024, January 26).
- ResearchGate. (n.d.). UV absorption and emission of 2′-benzyloxy flavone. [Link]
- Chemister.ru. (n.d.). Properties of substance: benzonitrile. [Link]
- LCGC International. (n.d.).
- University of California, Los Angeles, Chemistry Department. (2020).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Magritek. (n.d.).
- Sciencemadness Wiki. (2020, February 2). Benzonitrile. [Link]
- Zenodo. (n.d.). Chromatographic analysis of benzylidenemalononitrile analogues of 2-chlorobenzylidenemalononitrile. [Link]
- Wikipedia. (n.d.). Benzonitrile. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43128063, 2-(Heptyloxy)benzonitrile. [Link]
- Organic Syntheses. (2024, June 19).
- ResearchGate. (n.d.). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. [Link]
- LCGC International. (n.d.).
- University of Rochester, Department of Chemistry. (2022, September 8). Properties of Common Organic Solvents. [Link]
- ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Dequalinium and Benzonitrile on Different Columns. [Link]
- International Journal of ChemTech Research. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. [Link]
- PubMed. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
Sources
- 1. This compound | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. silicycle.com [silicycle.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. silicycle.com [silicycle.com]
- 12. orgsyn.org [orgsyn.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Application Note: A Validated Quantitative NMR (qNMR) Protocol for the Purity Assessment of 2-(Benzyloxy)benzonitrile
Abstract
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of 2-(Benzyloxy)benzonitrile using ¹H Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Quantitative NMR has emerged as a primary analytical method for determining the purity of organic compounds, offering direct proportionality between signal intensity and the number of nuclei, thus often eliminating the need for compound-specific calibration curves.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established metrological principles. We delve into the critical parameters of method development, from the selection of an appropriate internal standard and solvent to the optimization of data acquisition and processing parameters, ensuring a robust and self-validating system.
Introduction: The Principle of qNMR
Quantitative NMR (qNMR) is a powerful analytical technique that leverages the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] Unlike chromatographic techniques, qNMR can provide absolute quantification without the need for an identical reference standard of the analyte, making it an invaluable tool for the purity assessment of novel chemical entities, active pharmaceutical ingredients (APIs), and intermediates in drug development.[3][5][6] The accuracy and reliability of qNMR are contingent upon meticulous experimental design and execution, which includes proper sample preparation, careful selection of acquisition parameters, and precise data processing.[4][7] This protocol outlines a validated approach for the purity determination of this compound.
Method Development and Rationale
The development of a robust qNMR method requires careful consideration of several key factors. The choices made at this stage directly impact the accuracy, precision, and overall validity of the results.
Analyte: this compound
-
Molecular Formula: C₁₄H₁₁NO[8][]
-
Molecular Weight: 209.24 g/mol [8][]
-
Structure:
Source: PubChem CID 2064024[8]
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and a characteristic singlet for the benzylic protons (O-CH₂-Ph) around 5.0-5.2 ppm.[10] These well-resolved signals are suitable for quantification.
Selection of the Deuterated Solvent
The choice of a deuterated solvent is critical as it must completely dissolve both the analyte and the internal standard without reacting with either.[4][7][11] Furthermore, the residual solvent peak should not overlap with signals of interest.[11] For this compound, Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual peak at ~7.26 ppm.[12] High-purity NMR solvents are essential to avoid interference from impurities.[13]
Selection of the Internal Standard
An ideal internal standard (IS) for qNMR should meet several criteria:[4][14][15]
-
High purity (certified and traceable)
-
Stable and non-reactive with the analyte and solvent
-
Possesses signals that do not overlap with the analyte's signals
-
Soluble in the chosen deuterated solvent
-
Preferably has a simple spectrum (e.g., a singlet)
For this protocol, Maleic Anhydride is a suitable internal standard. It provides a sharp singlet in the aromatic region (around 7.1 ppm in CDCl₃, though this can shift) that is typically well-separated from the analyte's signals. It is also readily available in high purity.
Experimental Workflow and Protocol
The overall workflow for the qNMR analysis is depicted below.
Caption: High-level workflow for qNMR purity determination.
Materials and Equipment
-
Analyte: this compound
-
Internal Standard: Maleic Anhydride (Certified Reference Material, >99.5% purity)
-
Solvent: Chloroform-d (CDCl₃, 99.8% deuteration)
-
Equipment:
-
Analytical balance (5-figure, readable to 0.01 mg)
-
Vortex mixer
-
High-quality 5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Step-by-Step Sample Preparation Protocol
Accuracy in sample preparation is paramount for reliable qNMR results.[5][7]
-
Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of Maleic Anhydride into a clean, dry glass vial. Record the mass precisely (m_std).
-
Weighing the Analyte: To the same vial, add approximately 15-20 mg of this compound. The goal is to achieve a near 1:1 molar ratio between the analyte and the internal standard to minimize integration errors.[4] Record the mass precisely (m_a).
-
Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial.
-
Homogenization: Cap the vial securely and vortex for at least 30 seconds to ensure complete dissolution of both the analyte and the internal standard. Visually inspect the solution to confirm there are no suspended particles.[7]
-
Transfer: Carefully transfer the solution into a high-quality NMR tube.
NMR Data Acquisition
The acquisition parameters must be set to ensure the signal integrals are truly quantitative.
Caption: Critical parameters for quantitative NMR data acquisition.
Optimized Spectrometer Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg | A simple, single-pulse experiment is best for qNMR to avoid artifacts.[4] |
| Pulse Angle (p1) | 90° | A 90° pulse ensures maximum signal generation per scan, which is optimal when combined with a sufficient relaxation delay.[4][16] |
| Relaxation Delay (d1) | ≥ 30 s | This is the most critical parameter for quantitation. The delay must be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being integrated (both analyte and standard).[4][17] A conservative value of 30s is recommended in the absence of a measured T1 value for aromatic compounds.[18][19] |
| Acquisition Time (AQ) | ≥ 3 s | A longer acquisition time ensures the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts and improving digital resolution.[4][20] |
| Number of Scans (NS) | 16 - 64 | Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% precision).[4] |
| Receiver Gain (RG) | Auto-adjust | The receiver gain should be set automatically to prevent signal clipping, which would invalidate quantification. |
Data Processing
Manual and careful processing of the acquired FID is crucial for accurate results.[4][21]
-
Apodization: Apply a gentle exponential multiplication (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.[21]
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automatic phasing is often insufficient for the precision required in qNMR.[21]
-
Baseline Correction: Apply a polynomial baseline correction across the entire spectrum, paying close attention to the regions around the integrated signals. A flat baseline is essential for accurate integration.[21]
-
Integration:
-
Manually define the integral regions for a well-resolved signal of the analyte and the signal of the internal standard. The integration window should cover at least 20 times the width of the peak at half-height.
-
For this compound, the benzylic CH₂ singlet (expected ~5.2 ppm) is an excellent choice as it corresponds to 2 protons and is typically in a clean region of the spectrum.
-
For Maleic Anhydride, integrate the singlet corresponding to its 2 protons.
-
Calculation of Purity
The purity of the analyte (Purityₐ) is calculated using the following equation:[4]
Purityₐ (%) = (Iₐ / I_std) * (N_std / Nₐ) * (Mₐ / M_std) * (m_std / mₐ) * Purity_std
Where:
-
Iₐ: Integral of the selected analyte signal.
-
I_std: Integral of the internal standard signal.
-
Nₐ: Number of protons for the integrated analyte signal (e.g., 2 for the -CH₂- group).
-
N_std: Number of protons for the integrated internal standard signal (2 for Maleic Anhydride).
-
Mₐ: Molar mass of the analyte (209.24 g/mol ).
-
M_std: Molar mass of the internal standard (98.06 g/mol ).
-
mₐ: Mass of the analyte.
-
m_std: Mass of the internal standard.
-
Purity_std: Purity of the internal standard (as a percentage).
Example Calculation Data:
| Parameter | Analyte (a) | Internal Standard (std) |
| Mass (m) | 18.55 mg | 8.15 mg |
| Molecular Weight (M) | 209.24 g/mol | 98.06 g/mol |
| Signal Protons (N) | 2 (-CH₂-) | 2 (=CH-) |
| Integral (I) | 50.10 | 51.25 |
| Purity (P) | To be determined | 99.8% |
Calculation: Purityₐ (%) = (50.10 / 51.25) * (2 / 2) * (209.24 / 98.06) * (8.15 / 18.55) * 99.8 Purityₐ (%) = 0.9776 * 1 * 2.1338 * 0.4394 * 99.8 Purityₐ (%) = 91.5%
Validation and Trustworthiness
To ensure the trustworthiness of this protocol, it should be validated according to ICH Q2(R1) or USP General Chapter <1220> guidelines.[1][22] Key validation parameters include:
-
Specificity: Ensured by selecting non-overlapping signals for the analyte and internal standard.
-
Linearity: Can be demonstrated by preparing samples with varying analyte-to-standard ratios and confirming a linear response.[1]
-
Accuracy: Assessed by analyzing a sample of this compound with a known, certified purity.
-
Precision (Repeatability & Intermediate Precision): Determined by performing multiple measurements on the same homogenous sample on the same day and on different days.
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., relaxation delay, solvent volume) and observing the impact on the results.
Conclusion
This application note details a robust and reliable qNMR protocol for determining the purity of this compound. By adhering to the principles of meticulous sample preparation, optimized data acquisition, and careful data processing, this method provides a high degree of accuracy and precision. The self-validating nature of qNMR, grounded in the direct proportionality of signal to molar concentration, establishes it as an authoritative technique for quantitative analysis in pharmaceutical and chemical research.
References
- A Guide to Quantit
- Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
- Optimal flip angle for robust practical quantitative NMR measurement using a fixed pulse length. PubMed. [Link]
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]
- Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]
- qNMR: the best pulse length for acquisition. Mestrelab Research. [Link]
- qNMR Purity Recipe Book (3 - Data Processing). Mestrelab Research. [Link]
- Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video).
- Solvents, deuterated for NMR for labor
- Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Semantic Scholar. [Link]
- qNMR Purity Recipe Book (1 - Sample Prepar
- This compound. PubChem - NIH. [Link]
- qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]
- Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]
- What is qNMR and why is it important?. Mestrelab Resources. [Link]
- Degree of Quantitation (Q) and Accuracy in qNMR. General. [Link]
- Building Block.
- Let's try doing quantit
- T1 Relaxation Measurement: The Inversion-Recovery Experiment. University of Missouri. [Link]
- Measuring relaxation times - Inversion recovery for T1. University of York. [Link]
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
- 2-Chloro-6-benzyloxybenzonitrile. PubChem. [Link]
- Estimating T1s for 1Hs in your sample on the Bruker NMR. University of Vermont. [Link]
- Validation of a Generic qHNMR Method for Natural Products Analysis. PMC - NIH. [Link]
Sources
- 1. usp.org [usp.org]
- 2. azom.com [azom.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. This compound | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. Deuterated Solvents | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. Degree of Quantitation (Q) and Accuracy in qNMR - General - qNMR Exchange [qnmr.usp.org]
- 17. Building Block. The relaxation delay [imserc.northwestern.edu]
- 18. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 21. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Procedure for Monitoring 2-(Benzyloxy)benzonitrile Reactions by Thin-Layer Chromatography (TLC)
An Application Note and Protocol from the Gemini Science Division
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, widely employed in the pharmaceutical and materials science sectors for the formation of ether linkages. A common application of this reaction is the synthesis of 2-(benzyloxy)benzonitrile from 2-cyanophenol and a benzyl halide. Accurate and real-time monitoring of this transformation is critical to maximize product yield, minimize the formation of impurities, and determine the optimal reaction endpoint.
Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly efficient method for this purpose. Its simplicity allows for frequent sampling and analysis without the need for complex instrumentation. This application note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to reliably monitor the progress of the this compound synthesis. The methodology is presented not merely as a series of steps, but as a self-validating system, with detailed explanations for the causality behind each experimental choice, ensuring both scientific integrity and reproducibility.
Chromatographic Principle: A Tale of Polarity
The success of TLC in monitoring this specific reaction hinges on the significant polarity difference between the reactants and the product. The stationary phase used is silica gel, a highly polar material.
-
2-Cyanophenol (Starting Material): This molecule contains a phenolic hydroxyl (-OH) group, which is highly polar and capable of strong hydrogen bonding with the silica gel stationary phase. This strong interaction significantly retards its movement up the TLC plate, resulting in a low Retention Factor (Rf) value.[1][2]
-
This compound (Product): In the product, the polar hydroxyl group is converted into a significantly less polar ether linkage. This change drastically reduces the molecule's interaction with the silica gel. Consequently, the product is carried much further up the plate by the mobile phase, exhibiting a much higher Rf value.
-
Benzyl Halide (Reagent): This reactant is relatively non-polar and will typically have a high Rf value, often near the solvent front.
By observing the disappearance of the low-Rf 2-cyanophenol spot and the concurrent appearance of a new, high-Rf product spot, one can visually track the conversion in near real-time.
Materials and Equipment
Proper selection of materials is paramount for reproducible results. The following table outlines the necessary components.
| Category | Item | Specification/Grade | Rationale and Purpose |
| Stationary Phase | Pre-coated TLC Plates | Silica Gel 60 F₂₅₄ on Aluminum/Glass | Standard polar stationary phase. The F₂₅₄ fluorescent indicator allows for non-destructive visualization under 254 nm UV light.[3][4] |
| Mobile Phase | Ethyl Acetate (EtOAc) | ACS Grade or higher | The polar component of the eluent, used to move analytes up the plate. |
| Hexanes (or Heptane) | ACS Grade or higher | The non-polar component of the eluent, used to moderate the overall solvent strength. | |
| Apparatus | TLC Developing Chamber | Glass tank with a tight-fitting lid | Essential for creating a saturated solvent vapor environment, which prevents uneven solvent evaporation and ensures consistent Rf values.[4] |
| Capillary Tubes | 1-5 µL, glass | For applying small, concentrated spots of the sample to the plate baseline.[5] | |
| UV Lamp | 254 nm (short-wave) capability | Primary, non-destructive method for visualizing aromatic compounds.[3] | |
| Visualization | Potassium Permanganate (KMnO₄) | Reagent Grade | Used to prepare an oxidative stain for secondary, destructive visualization. |
| Potassium Carbonate (K₂CO₃) | Reagent Grade | Component of the KMnO₄ stain solution. | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Component of the KMnO₄ stain solution. | |
| Heat Gun | Variable temperature control | Used to accelerate the color development of the chemical stain.[6] | |
| Miscellaneous | Forceps, Pencil, Ruler | Standard laboratory grade | For handling plates, marking lines (ink from pens will run with the solvent), and measuring distances for Rf calculation.[7][8] |
Detailed Experimental Protocol
This protocol is structured to ensure clarity, accuracy, and reproducibility.
Part 1: Preparation Phase
-
Mobile Phase (Eluent) Preparation:
-
Action: Prepare a 20% Ethyl Acetate in Hexanes (v/v) solution. For a 100 mL stock, combine 80 mL of hexanes with 20 mL of ethyl acetate.
-
Rationale: This solvent system provides a medium polarity that is typically effective for achieving good separation between the polar 2-cyanophenol and the non-polar this compound. This ratio can be optimized if separation is poor.
-
-
TLC Chamber Saturation:
-
Action: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Line one wall of the chamber with a piece of filter paper, ensuring it is soaked in the solvent. Place the lid on top and let the chamber stand for at least 10-15 minutes.
-
Causality: A saturated atmosphere prevents the mobile phase from evaporating off the surface of the TLC plate as it runs. This ensures a uniform solvent front and leads to consistent and reproducible Rf values, a cornerstone of reliable analysis.
-
-
TLC Plate Preparation and Spotting:
-
Action: a. Using a pencil, gently draw a baseline (origin) ~1 cm from the bottom of the TLC plate. b. Mark three lanes on the baseline: "S" for Starting Material (a solution of pure 2-cyanophenol), "R" for the Reaction mixture, and "C" for the Co-spot. c. Using a capillary tube, apply a small spot of the starting material solution to the "S" lane. d. Using a fresh capillary, apply a small spot of the reaction mixture (quenched with a drop of water/acid if necessary) to the "R" lane. e. For the "C" lane, first spot the starting material, then, using the reaction mixture capillary, carefully spot the reaction mixture directly on top of the "S" spot.
-
Rationale: The co-spot lane is a critical internal control. It definitively proves if the spot corresponding to the starting material in the "R" lane is indeed unreacted starting material. If they are the same compound, they will move as a single spot in the "C" lane.[9] Keeping spots small and concentrated prevents them from bleeding into adjacent lanes and leads to sharper separation.[8]
-
Part 2: Development and Visualization
Caption: A streamlined workflow for TLC reaction monitoring.
-
Plate Development:
-
Action: Using forceps, place the spotted plate into the pre-saturated chamber. Ensure the baseline is above the solvent level. Replace the lid and allow the eluent to travel up the plate undisturbed until it is ~1 cm from the top.
-
Action: Immediately upon removal, mark the solvent front with a pencil. Allow the plate to dry completely in a well-ventilated area.
-
-
Visualization Protocol:
-
Step 1: UV Light (Non-destructive):
-
Action: Place the dried plate under a 254 nm UV lamp.
-
Observation: Aromatic compounds will appear as dark spots against the green fluorescent background. Lightly circle these spots with a pencil.
-
-
Step 2: Potassium Permanganate Stain (Destructive):
-
Stain Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH (aq) in 200 mL of water.[10][11] Store in a dark, sealed container.
-
Action: Briefly dip the plate into the KMnO₄ stain using forceps. Blot the excess stain from the back of the plate. Gently warm the plate with a heat gun.
-
Observation: Compounds that can be oxidized will appear as yellow-to-brown spots against a purple background.[12][13] The phenolic starting material will stain very readily.
-
-
Interpreting the Results: Tracking Chemical Transformation
The progress of the reaction is determined by comparing the three lanes at various time points.
-
Rf Calculation: The Retention Factor (Rf) is a ratio that quantifies the movement of a spot.
-
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Expected Values:
-
2-Cyanophenol (S): Low Rf (e.g., 0.25)
-
This compound (Product): High Rf (e.g., 0.70)
-
-
-
Reaction Timeline Analysis:
-
t = 0 minutes: The "R" lane should show only a strong, low-Rf spot that aligns perfectly with the "S" lane.
-
Intermediate time (e.g., t = 30 min): The "R" lane will show a diminished "S" spot and the appearance of a new, strong, high-Rf product spot. The "C" lane will show two distinct spots, confirming the new spot is not the starting material.
-
Reaction Completion (e.g., t = 120 min): The "R" lane should show a complete absence of the starting material spot. Only the high-Rf product spot should be visible. The reaction can now be safely stopped and worked up.
-
Troubleshooting Common TLC Issues
| Problem | Probable Cause(s) | Strategic Solution(s) |
| Spots are streaky | Sample is too concentrated ("overloaded").[7][14] | Dilute the sample aliquot before spotting. Apply the spot multiple times, allowing it to dry in between, to keep the origin point small. |
| The compound is acidic (e.g., residual 2-cyanophenol).[15] | Add 1-2 drops of acetic acid to the mobile phase to suppress deprotonation and reduce tailing. | |
| All spots are near the bottom (Rf < 0.1) | The mobile phase is not polar enough to move the compounds. | Increase the polarity by preparing a new eluent with a higher percentage of ethyl acetate (e.g., 30-40%). |
| All spots are near the top (Rf > 0.9) | The mobile phase is too polar, moving all compounds with the solvent front. | Decrease the polarity by preparing a new eluent with a lower percentage of ethyl acetate (e.g., 10%). |
| No spots are visible | Sample is too dilute; compound is not UV-active.[7] | Re-spot the plate multiple times to increase concentration. Always use a chemical stain in addition to UV, as some compounds are not UV-active. |
References
- ChemBAM.TLC troubleshooting.
- University of California, Los Angeles (UCLA) Chemistry.TLC Stains.
- University of Rochester, Department of Chemistry.Troubleshooting Thin Layer Chromatography.
- Pirrung, M. C. (2007).The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc. (Appendix 3: Recipes for TLC Stains).
- ChemicalDesk.Com.TLC Stains Preparation.
- pharmashare.in.Troubleshooting TLC.
- Bitesize Bio.Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of Rochester, Department of Chemistry.Magic Formulas: TLC Stains.
- The Sarpong Group, University of California, Berkeley.TLC Stains.
- Utah Tech University.Williamson Ether Synthesis.
- Chemistry Hall.Thin Layer Chromatography: A Complete Guide to TLC.
- Chemistry LibreTexts.2.3F: Visualizing TLC Plates.
- University of Colorado Boulder, Organic Chemistry.Thin Layer Chromatography (TLC).
- Chemistry LibreTexts.7.8: TLC Visualization Methods.
- ResearchGate.TLC for testing the stability of -(CH2)2Ph group under Williamson ether formation conditions.
- Washington State University.Monitoring Reactions by TLC.
- University of Rochester, Department of Chemistry.How To: Monitor by TLC.
- Xu, L. F., & Zheng, T. C. (2012).Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. How To [chem.rochester.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. chembam.com [chembam.com]
- 15. pharmashare.in [pharmashare.in]
The Strategic Utility of 2-(Benzyloxy)benzonitrile in the Genesis of Complex Heterocyclic Scaffolds
Abstract
This technical guide delineates the multifaceted applications of 2-(benzyloxy)benzonitrile as a pivotal starting material in the synthesis of medicinally relevant heterocyclic compounds. The strategic placement of the nitrile and the O-benzyl protecting group offers a versatile platform for constructing complex polycyclic systems. This document provides in-depth theoretical grounding and detailed, field-tested protocols for the synthesis of key heterocyclic cores, including dibenzo[b,f]azepines, phenanthridines, and quinazolines. The methodologies are designed for researchers, medicinal chemists, and professionals in drug development, emphasizing the causality behind experimental choices and ensuring procedural robustness.
Introduction: Unveiling the Synthetic Potential of this compound
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. This compound emerges as a preeminent building block due to the orthogonal reactivity of its constituent functional groups. The nitrile group serves as a versatile precursor to amines, amides, or can participate directly in cyclization reactions. The benzyloxy group, a stable ether linkage, acts as a masked phenol, allowing for a plethora of transformations on other parts of the molecule before its strategic cleavage unveils a reactive hydroxyl group for intramolecular ring closure. This inherent duality makes this compound an ideal substrate for convergent synthetic strategies aimed at producing high-value heterocyclic frameworks that are prevalent in numerous pharmacologically active agents.
This guide will explore three distinct synthetic pathways, each culminating in a different, significant heterocyclic system. We will dissect the mechanistic underpinnings of each transformation and provide comprehensive, step-by-step protocols that have been conceived for reproducibility and scalability.
Synthesis of Dibenzo[b,f]azepine Derivatives: A Gateway to Neuroactive Compounds
The dibenzo[b,f]azepine core is the cornerstone of several blockbuster drugs, including carbamazepine and imipramine, which are utilized for their anticonvulsant and antidepressant properties.[1] A robust synthetic approach to this tricyclic system can be envisioned starting from this compound through a multi-step sequence involving a Suzuki-Miyaura coupling, nitrile reduction, and an intramolecular cyclization.
Rationale and Strategic Considerations
The key to this synthesis is the construction of a 2-amino-2'-(benzyloxy)biphenyl intermediate. The Suzuki-Miyaura coupling is the method of choice for the formation of the biaryl C-C bond due to its high functional group tolerance. Subsequent reduction of the nitrile to a primary amine sets the stage for the final ring-closing step. An intramolecular Buchwald-Hartwig amination is a powerful method for the formation of the seven-membered azepine ring.[2]
Caption: Synthetic workflow for Dibenzo[b,f]azepine.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 2-Amino-2'-(benzyloxy)biphenyl
-
Step 1: Bromination of this compound. To a solution of this compound (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours, monitoring by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the brominated intermediate.
-
Step 2: Suzuki-Miyaura Coupling. In a flame-dried Schlenk flask, dissolve the brominated intermediate (1.0 eq), 2-aminophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a degassed solvent system of toluene and aqueous sodium carbonate (2M). The reaction mixture is heated to 80-100 °C under an inert atmosphere for 12-18 hours. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford 2-amino-2'-(benzyloxy)biphenyl.
Protocol 2.2.2: Intramolecular Cyclization to Dibenzo[b,f]azepine
-
Step 1: Debenzylation. Dissolve 2-amino-2'-(benzyloxy)biphenyl (1.0 eq) in a suitable solvent like methanol. Add a catalytic amount of Pd/C (10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature. Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through Celite and concentrate the filtrate to obtain the debenzylated intermediate.
-
Step 2: Intramolecular Buchwald-Hartwig Amination. To a solution of the debenzylated intermediate (1.0 eq) in an anhydrous, degassed solvent such as toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[2] Heat the mixture to reflux under an inert atmosphere for 12-24 hours.[2] After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the dibenzo[b,f]azepine.
| Step | Key Reagents | Typical Yield (%) | Reference Method |
| Bromination | NBS, Acetic Acid | 75-85 | Standard electrophilic aromatic substitution |
| Suzuki Coupling | 2-Aminophenylboronic acid, Pd(PPh₃)₄ | 60-75 | [2] |
| Debenzylation | H₂, Pd/C | 90-98 | Standard hydrogenolysis |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, K₂CO₃ | 70-85 | [2] |
Synthesis of Phenanthridines: Core Structures of Bioactive Alkaloids
Phenanthridine and its derivatives are a class of nitrogen-containing heterocyclic compounds found in a variety of natural products with a wide range of biological activities, including antitumor and antiviral properties.[3] A plausible route to substituted phenanthridines from this compound involves the formation of a biaryl precursor followed by a radical-mediated cyclization.
Mechanistic Insight and Strategy
The synthesis hinges on creating a 2-isocyanobiphenyl intermediate from our starting material. This can be achieved via a multi-step sequence involving reduction of the nitrile to an amine, followed by diazotization and a Sandmeyer-type reaction to install an isocyanide group. The final, key step is a radical cyclization, which can be initiated photochemically or with a radical initiator, to form the phenanthridine core.[4]
Caption: Synthetic workflow for Phenanthridine.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of 2'-Isocyano-2-(benzyloxy)biphenyl
-
Step 1: Suzuki-Miyaura Coupling. Following a similar procedure to Protocol 2.2.1, couple this compound with a suitable arylboronic acid to generate the corresponding 2-(benzyloxy)biphenyl derivative.
-
Step 2: Nitrile Reduction. The nitrile group of the biphenyl derivative is reduced to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Step 3: Isocyanide Formation. The resulting aminobiphenyl is converted to the isocyanide via a two-step process. First, the amine is diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0 °C. The resulting diazonium salt is then treated with a solution of potassium cyanide in the presence of a copper(I) catalyst (Sandmeyer reaction) to yield the isocyanobiphenyl.
Protocol 3.2.2: Radical Cyclization to Phenanthridine
-
Photochemical Cyclization. Dissolve the 2'-isocyano-2-(benzyloxy)biphenyl intermediate in a degassed solvent such as tert-butanol in a quartz reaction vessel. Irradiate the solution with a medium-pressure mercury lamp (e.g., 450 W) for 3-6 hours.[5] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the phenanthridine derivative.[5]
| Step | Key Reagents | Typical Yield (%) | Reference Method |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 70-85 | [3] |
| Nitrile Reduction | LiAlH₄ | 80-90 | Standard reduction |
| Isocyanide Formation | NaNO₂, HCl; KCN, CuCN | 50-60 | Sandmeyer reaction |
| Radical Cyclization | UV irradiation | 40-60 | [4][5] |
Synthesis of Quinazolines: A Privileged Scaffold in Medicinal Chemistry
The quinazoline skeleton is a recurring motif in a multitude of compounds with diverse pharmacological activities, including anticancer and antihypertensive agents. A strategic approach to 2-substituted quinazolines can be developed from this compound by leveraging the nitrile group as a latent amino functionality.
Synthetic Rationale
This synthesis involves an initial reduction of the nitrile group to an aminomethyl group. The benzyloxy group is then cleaved to reveal a phenol, which is subsequently converted to an aniline. The resulting 2-(aminomethyl)aniline can then undergo a condensation reaction with an aldehyde or its equivalent, followed by an oxidative cyclization to furnish the quinazoline ring.
Sources
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]
Large-scale synthesis considerations for 2-(Benzyloxy)benzonitrile
An Application Note for the Scalable Synthesis of 2-(Benzyloxy)benzonitrile
Abstract
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The described methodology is centered around the Williamson ether synthesis, optimized for industrial-scale production through the implementation of Phase-Transfer Catalysis (PTC). This approach circumvents the need for expensive, anhydrous polar aprotic solvents and offers significant advantages in terms of operational safety, process efficiency, product yield, and cost-effectiveness. We will detail the reaction mechanism, provide a step-by-step protocol for a multi-kilogram scale synthesis, discuss critical process parameters, and outline essential safety considerations.
Introduction and Strategic Rationale
This compound is a valuable bifunctional molecule, serving as a versatile building block in organic synthesis.[1] Its preparation on a laboratory scale is well-documented, but scaling this synthesis presents significant challenges related to cost, safety, and waste management. The classical Williamson ether synthesis, while effective, typically requires strong bases and anhydrous polar aprotic solvents that are difficult to handle and remove at scale.[2][3]
This guide details a robust and scalable process utilizing Phase-Transfer Catalysis (PTC). PTC is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[4][5] In this synthesis, a phase-transfer catalyst transports the water-soluble 2-cyanophenoxide anion into the organic phase to react with the organic-soluble benzyl chloride. This strategy offers several key advantages for industrial application:
-
Avoidance of Hazardous Solvents: Eliminates the need for expensive and difficult-to-remove solvents like DMSO or DMF.[6]
-
Use of Inexpensive Reagents: Employs cost-effective bases such as sodium hydroxide (NaOH) and water as a co-solvent.
-
Enhanced Reaction Rates: PTC significantly increases the reaction rate under milder temperature conditions, reducing energy consumption and potential side reactions.[4]
-
Simplified Workup: The biphasic nature of the system allows for straightforward separation of the product from the aqueous waste stream, streamlining the purification process.[6]
The chosen synthetic route is the O-alkylation of 2-cyanophenol with benzyl chloride, as it represents the most direct and atom-economical approach.
Reaction Mechanism and Pathway
The synthesis proceeds via the Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[7] The mechanism involves two primary steps facilitated by the phase-transfer catalyst.
-
Phenoxide Formation: 2-Cyanophenol, being weakly acidic, is deprotonated by a strong base (NaOH) in the aqueous phase to form the sodium 2-cyanophenoxide salt.
-
Phase Transfer and SN2 Attack: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the 2-cyanophenoxide anion (ArO⁻) at the aqueous-organic interface. This forms a lipophilic ion pair (Q⁺ArO⁻) that is soluble in the organic phase.[4] This ion pair then migrates into the organic bulk, where the "naked" and highly reactive phenoxide anion performs a backside attack on the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the desired ether product, this compound.[7] The catalyst (Q⁺) then returns to the aqueous phase to repeat the cycle.
Process Workflow and Visualization
The overall manufacturing process can be visualized as a sequence of distinct unit operations, from raw material charging to the isolation of the final, purified product.
Caption: High-level workflow for the large-scale synthesis of this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target output of approximately 2.5 kg of this compound. All operations should be conducted in a well-ventilated area or a walk-in fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Cyanophenol | 611-20-1 | 119.12 | 2.00 kg | 1.00 |
| Benzyl Chloride | 100-44-7 | 126.58 | 2.33 kg (1.93 L) | 1.10 |
| Sodium Hydroxide (50% w/w) | 1310-73-2 | 40.00 | 1.43 kg (0.95 L) | 1.06 |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 0.27 kg | 0.05 |
| Toluene | 108-88-3 | 92.14 | 10.0 L | - |
| Deionized Water | 7732-18-5 | 18.02 | 10.0 L | - |
| Isopropanol | 67-63-0 | 60.10 | ~10 L (for recrystallization) | - |
| Brine (Saturated NaCl) | 7647-14-5 | - | ~4.0 L | - |
Equipment:
-
50 L glass-lined or stainless steel jacketed reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Addition funnel or metering pump for controlled liquid addition.
-
Heating/cooling circulator connected to the reactor jacket.
-
Large-volume separatory funnel or vessel for phase separation.
-
Rotary evaporator (large scale) or vacuum distillation setup.
-
Large Buchner funnel with vacuum flask for filtration.
-
Vacuum oven for drying.
Step-by-Step Procedure
-
Reactor Setup and Reagent Charging:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with 2-cyanophenol (2.00 kg, 16.79 mol), toluene (10.0 L), deionized water (10.0 L), and Tetrabutylammonium Bromide (TBAB) (0.27 kg, 0.84 mol).
-
Begin stirring at a moderate speed (e.g., 150-200 RPM) to create good mixing between the two phases.
-
Slowly add the 50% sodium hydroxide solution (1.43 kg) to the reactor. A mild exotherm may be observed. Stir for 30 minutes to ensure complete formation of the sodium 2-cyanophenoxide salt in the aqueous phase.
-
-
Benzyl Chloride Addition and Reaction:
-
Set the reactor jacket temperature to 60 °C.
-
Once the internal temperature stabilizes at 60-65 °C, begin the slow, dropwise addition of benzyl chloride (2.33 kg) over a period of 2-3 hours. Causality: This controlled addition is critical to manage the exothermic nature of the SN2 reaction and prevent a runaway reaction. Maintaining the temperature below 70 °C minimizes potential side reactions.[7]
-
After the addition is complete, maintain the reaction mixture at 65 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC System: Hexanes/Ethyl Acetate (4:1). Spot for the disappearance of 2-cyanophenol.
-
The reaction is typically complete within 4-6 hours after the benzyl chloride addition is finished.
-
-
Workup and Phase Separation:
-
Once the reaction is complete, cool the reactor contents to room temperature (20-25 °C).
-
Stop the stirrer and allow the layers to separate for 30 minutes.
-
Drain the lower aqueous layer to a designated waste container.
-
Wash the remaining organic layer in the reactor with 2.0 L of deionized water, stir for 15 minutes, allow to separate, and drain the aqueous layer.
-
Repeat the wash with 2.0 L of brine (saturated NaCl solution). Causality: The brine wash helps to break any emulsions and removes residual water from the organic phase.
-
Drain the organic layer from the reactor into a suitable container.
-
-
Product Isolation and Purification:
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude product as an oily solid.
-
Add isopropanol (~8 L) to the crude product and heat to reflux with stirring until all solids dissolve.
-
Slowly cool the solution to 0-5 °C with gentle stirring to induce crystallization.
-
Hold at 0-5 °C for at least 2 hours to maximize crystal formation.
-
Collect the solid product by filtration through a Buchner funnel. Wash the filter cake with a small amount of cold isopropanol (~2 L).
-
Dry the purified white crystalline solid in a vacuum oven at 45-50 °C until a constant weight is achieved.
-
Expected Results
| Parameter | Expected Value |
| Yield | 3.1-3.3 kg (88-94%) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 38-41 °C |
| Purity (by HPLC) | >99.0% |
Critical Safety Considerations
Scaling up chemical synthesis requires a rigorous approach to safety. The primary hazards in this process are associated with the raw materials.
-
2-Cyanophenol: Harmful if swallowed and causes serious eye damage. Avoid ingestion and contact with eyes and skin.[8]
-
Benzyl Chloride: This substance is a lachrymator (causes tearing), corrosive, toxic by all routes of exposure, and a suspected carcinogen. It must be handled in a closed system or with extreme caution in a well-ventilated fume hood.[9] Ensure all transfers are conducted carefully to avoid splashes or vapor release.
-
Sodium Hydroxide (50%): Highly corrosive and can cause severe chemical burns.[10] Always wear appropriate gloves, eye protection (goggles and face shield), and protective clothing.
-
Toluene: Flammable liquid and vapor. Keep away from ignition sources.
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): All personnel must wear chemical-resistant gloves, flame-retardant lab coats, and safety glasses with side shields. A face shield is required when handling benzyl chloride and concentrated NaOH.[11]
-
Ventilation: All operations must be performed in a properly functioning chemical fume hood or a controlled, ventilated enclosure.
-
Emergency Preparedness: Ensure safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible. Have spill kits rated for corrosive and flammable materials available.
-
Waste Disposal: Aqueous waste will be basic and contain residual salts and catalyst. Organic waste will contain solvents. All waste must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.[11]
References
- Williamson Ether Synthesis Laboratory Procedure. (n.d.). Retrieved from University of Colorado Boulder website.
- Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chen, B., et al. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. MDPI.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
- Wang, Y., et al. (2018). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
- LookChem. (n.d.). Purification of Benzonitrile.
- ResearchGate. (2025, August 7). Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes.
- ResearchGate. (2025, August 7). Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes.
- ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.
- MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
- PubMed Central. (2022, January 10). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
- RSC Publishing. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- YouTube. (2021, August 1). Synthesis of Benzonitrile.
- Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine.
- MDPI. (n.d.). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts.
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. biomedres.us [biomedres.us]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. carlroth.com [carlroth.com]
Greener Shades of Synthesis: Advanced Protocols for Substituted Benzonitriles
Introduction: The Quest for Sustainable Benzonitriles
Substituted benzonitriles are indispensable building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis, however, has traditionally relied on methods that often involve highly toxic cyanide sources, harsh reaction conditions, and significant solvent waste. The principles of green chemistry compel us to seek safer, more efficient, and environmentally benign alternatives. This guide provides detailed application notes and protocols for several cutting-edge, green synthesis routes for substituted benzonitriles, designed for researchers and professionals in drug development and chemical synthesis. We will explore methodologies that leverage non-toxic reagents, alternative energy sources, and innovative catalytic systems to minimize environmental impact while maximizing efficiency.
Methodology 1: The Power of Microwaves in Palladium-Catalyzed Cyanation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating.[3][4][5] This protocol details a microwave-assisted, palladium-catalyzed cyanation of aryl halides, a versatile method for synthesizing a wide range of substituted benzonitriles.[3]
Causality of Experimental Choices:
-
Microwave Irradiation: The rapid and uniform heating provided by microwaves overcomes the limitations of conventional heating, leading to a dramatic reduction in reaction time from hours to mere minutes.[3] This is due to the efficient interaction of the microwave energy with the polar molecules in the reaction mixture.
-
Palladium Catalysis: Palladium complexes are highly efficient catalysts for cross-coupling reactions, including cyanation. The choice of a specific palladium catalyst and ligand can be tailored to the reactivity of the aryl halide.
-
Non-Toxic Cyanide Source: To enhance the safety and environmental profile of the reaction, we will utilize potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a stable and less toxic alternative to alkali metal cyanides.[6][7][8][9]
Comparative Data of Catalytic Systems:
| Catalyst System | Cyanide Source | Substrate | Solvent | Temperature (°C) | Time | Yield (%) |
| Pd nanoparticles on ZnO | K₄[Fe(CN)₆] | Aryl bromides/chlorides | DMF | 130 | 12-17 h (conventional) | Moderate to Good |
| CN-dimeric ortho-palladated complex | K₄[Fe(CN)₆] | Aryl halides | DMF | 130 | Variable | up to 93 |
| Pd-dppf | Zn(CN)₂ | Aryl halides | DMF | 180 | 300 s (microwave) | High |
Experimental Workflow Diagram:
Caption: Microwave-assisted cyanation workflow.
Detailed Protocol: Microwave-Assisted Cyanation of Aryl Bromides
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium hexacyanoferrate(II) (0.4 mmol), palladium(II) acetate (0.02 mmol), dppf (0.04 mmol), and sodium carbonate (2.0 mmol).
-
Add DMF (3 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired substituted benzonitrile.
Methodology 2: One-Pot Synthesis from Benzaldehydes using a Recyclable Ionic Liquid
One-pot syntheses are highly desirable from a green chemistry perspective as they reduce solvent usage, energy consumption, and waste generation by avoiding the isolation of intermediates.[1] This protocol describes a one-pot conversion of benzaldehydes to benzonitriles using a novel ionic liquid that acts as a co-solvent, catalyst, and phase-separator, facilitating its own recycling.[1][10][11][12]
Causality of Experimental Choices:
-
One-Pot Approach: The direct conversion of an aldehyde to a nitrile involves an initial oximation followed by dehydration.[1] Performing these steps in a single pot without isolating the oxime intermediate is a key green feature.
-
Ionic Liquid: The use of a hydroxylamine-based ionic liquid, (NH₂OH)₂·[HSO₃-b-Py]·HSO₄, serves multiple purposes. It acts as the hydroxylamine source, a co-solvent, and a catalyst, eliminating the need for additional metal catalysts and corrosive acids like HCl that are used in traditional methods.[10][12]
-
Recyclability: The ionic liquid can be easily separated from the product by phase separation and recycled for subsequent reactions, significantly improving the atom economy and reducing waste.[1][11]
Reaction Mechanism Overview:
Caption: One-pot synthesis of benzonitriles from benzaldehydes.
Detailed Protocol: One-Pot Synthesis of Benzonitrile from Benzaldehyde
Materials:
-
Benzaldehyde (14.4 mmol)
-
(NH₂OH)₂·[HSO₃-b-Py]·HSO₄ (21.6 mmol)
-
[HSO₃-b-Py]·HSO₄ (16 mL)
-
p-Xylene (32 mL)
-
Three-necked flask (100 mL) with a stirrer and reflux condenser
Procedure:
-
In a 100 mL three-necked flask equipped with a stirrer and a reflux condenser, combine benzaldehyde (14.4 mmol), (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ (21.6 mmol), [HSO₃-b-Py]·HSO₄ (16 mL), and p-xylene (32 mL).
-
Heat the reaction mixture in an oil bath to 120 °C and maintain for 2 hours with stirring.
-
Monitor the reaction progress by taking small aliquots of the organic phase and analyzing by gas chromatography.
-
After completion, cool the reaction mixture to room temperature. The mixture will spontaneously separate into an organic phase and an aqueous ionic liquid phase.
-
Separate the organic phase containing the benzonitrile product. The product can be further purified by distillation if necessary.
-
The aqueous ionic liquid phase can be recovered by removing water under vacuum and can be reused for subsequent reactions. With this method, both the benzaldehyde conversion and benzonitrile yield can reach 100%.[10][13]
Methodology 3: Solvent-Free Mechanochemical Cyanation
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a paradigm shift in green synthesis by often eliminating the need for bulk solvents.[14][15][16] This protocol outlines a solvent-free cyanation of aryl halides using a ball mill, providing a safer and more sustainable route to benzonitriles.[17][18]
Causality of Experimental Choices:
-
Solvent-Free Conditions: By grinding the solid reactants together in a ball mill, the reaction occurs in the absence of a solvent, drastically reducing waste and simplifying product isolation.
-
Mechanocatalysis: The mechanical energy input facilitates the reaction, and in some cases, the milling balls themselves can be catalytically active.
-
Safe Cyanide Source: As with the microwave protocol, potassium hexacyanoferrate(II) is the cyanide source of choice due to its low toxicity.[17][18]
Mechanochemical Reaction Workflow:
Caption: Workflow for mechanochemical cyanation.
Detailed Protocol: Mechanochemical Cyanation of 4-Bromoanisole
Materials:
-
4-Bromoanisole (1.0 mmol)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 mmol)
-
Palladium(II) acetate (0.01 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Stainless steel milling jar and balls
-
Planetary ball mill
Procedure:
-
To a stainless steel milling jar, add 4-bromoanisole (1.0 mmol), potassium hexacyanoferrate(II) (0.5 mmol), palladium(II) acetate (0.01 mmol), dppf (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Add the stainless steel milling balls to the jar.
-
Seal the jar and place it in the planetary ball mill.
-
Mill the mixture at room temperature for 4 hours. Yields of up to 90% can be achieved in as little as 4 hours.[17]
-
After milling, open the jar and add a suitable organic solvent (e.g., ethyl acetate) to extract the product.
-
Filter the mixture to remove the inorganic solids.
-
Wash the solid residue with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Conclusion and Future Outlook
The protocols detailed in this guide represent a significant step forward in the sustainable synthesis of substituted benzonitriles. By embracing principles of green chemistry such as the use of less hazardous reagents, alternative energy sources, and waste-minimizing one-pot and solvent-free approaches, we can significantly reduce the environmental footprint of these important chemical transformations. Further research into the development of even more efficient and recyclable catalysts, as well as the expansion of these methods to a broader range of substrates, will continue to be a key focus in the field of green chemistry. The adoption of these greener methodologies in both academic and industrial settings is crucial for a more sustainable future in chemical synthesis and drug development.
References
- Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Benzonitrile Derivatives.
- Hwang, S., Preuß, P. M., Pickhardt, W., Grätz, S., & Borchardt, L. (n.d.). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Mechanochemistry.
- Schareina, T., Zapf, A., & Beller, M. (n.d.). Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Scilit.
- Zhihui, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17638.
- Weissman, S. A., et al. (2018). Improved Substrate Scope in the Potassium Hexacyanoferrate(II)-Based Cyanation for the Synthesis of Benzonitriles and Their Heterocyclic Analogues. The Journal of Organic Chemistry, 83(9), 5144-5151.
- (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.
- Hwang, S., Preuß, P. M., Pickhardt, W., Grätz, S., & Borchardt, L. (2024). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Chemical Science, 15(5), 531-535.
- Schareina, T., Zapf, A., & Beller, M. (n.d.). Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications.
- Schareina, T., et al. (2005). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Tetrahedron Letters, 46(15), 2585-2588.
- Wang, X., et al. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine & Nanotechnology, 7(3), 200-201.
- Zhihui, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar.
- Zhihui, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17638.
- Zhihui, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17638.
- Zhihui, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
- Zhihui, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17638.
- (n.d.). ResearchGate.
- (n.d.). ResearchGate.
- (n.d.). ResearchGate.
- (n.d.). Chemical Communications.
- (n.d.). Organic & Biomolecular Chemistry.
- (n.d.). PMC.
- (n.d.). PMC.
- (n.d.). PMC.
- (n.d.). PMC.
- (n.d.). PubMed Central.
- (n.d.). The Journal of Organic Chemistry.
- (n.d.). The Journal of Organic Chemistry.
- (n.d.). YouTube.
- (n.d.). Organic Chemistry Portal.
- (n.d.). Organic Chemistry Portal.
- (n.d.). Organic Letters.
- (n.d.). ACS Publications.
- (n.d.). ACS Publications.
- (n.d.). ACS Publications.
- (n.d.). Journal of the American Chemical Society.
- (n.d.). Blucher Proceedings.
- (n.d.). International Journal of Pharmaceutical Sciences.
- (n.d.). MDPI.
- (n.d.). Semantic Scholar.
- (n.d.). NIH.
Sources
- 1. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanochemistry: New Tools to Navigate the Uncharted Territory of “Impossible” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)benzonitrile
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this specific Williamson ether synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances to empower you to optimize your yield and purity.
Core Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound from 2-cyanophenol and benzyl bromide is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] In the first step, a base is used to deprotonate the hydroxyl group of 2-cyanophenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether product.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Several factors can contribute to low yields in this synthesis. The most common culprits include:
-
Incomplete Deprotonation: The phenolic proton of 2-cyanophenol must be removed to form the nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.
-
Competing Side Reactions: The Williamson ether synthesis is often plagued by competing elimination (E2) reactions, especially with sterically hindered alkyl halides.[2][3][4] Additionally, the phenoxide is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring (C-alkylation).[1][5]
-
Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction. The right solvent can stabilize the transition state and enhance the nucleophilicity of the phenoxide, while the wrong one can hinder the reaction.[6][7][8][9]
-
Reagent Decomposition: Benzyl bromide can be susceptible to decomposition, particularly at elevated temperatures.[10][11][12]
-
Moisture in the Reaction: The presence of water can consume the base and protonate the phenoxide, reducing its effectiveness as a nucleophile.[13]
Q2: I'm observing a significant amount of a byproduct that I suspect is an alkene. How can I minimize this?
The formation of an alkene byproduct is a strong indicator that the E2 elimination pathway is competing with the desired SN2 reaction.[4] This is a common issue when the alkoxide acts as a base rather than a nucleophile. To favor substitution over elimination:
-
Control the Temperature: Elimination reactions often have a higher activation energy than substitution reactions.[4] Therefore, lowering the reaction temperature will generally favor the SN2 pathway.
-
Choice of Base: While a strong base is necessary for deprotonation, an excessively strong or sterically hindered base can promote elimination. For phenols, weaker bases like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) are often sufficient and can reduce the likelihood of elimination.[4][14][15]
Q3: My TLC analysis shows multiple spots, suggesting byproducts. What are the likely side products other than the elimination product?
Besides the alkene from elimination, other common byproducts include:
-
C-Alkylated Product: The phenoxide ion can also be alkylated on the aromatic ring, leading to the formation of a benzyl-substituted cyanophenol.[1][5]
-
Dibenzyl Ether: If any water is present, benzyl bromide can react with the hydroxide ions formed to produce benzyl alcohol, which can then be benzylated to form dibenzyl ether.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of both 2-cyanophenol and benzyl bromide in the final mixture.
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions to Maximize Yield
This guide provides a systematic approach to troubleshooting and optimizing the reaction conditions for the synthesis of this compound.
Issue 1.1: Low Conversion of Starting Materials
-
Possible Cause: Insufficient deprotonation of 2-cyanophenol.
-
Troubleshooting Steps:
-
Base Selection: For phenols, moderately strong bases are typically effective. Consider the pKa of 2-cyanophenol when selecting a base. While strong bases like sodium hydride (NaH) can be used, they may also promote side reactions.[2] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a better choice for aryl ether synthesis.[14][16]
-
Base Stoichiometry: Ensure at least one equivalent of base is used. Using a slight excess (1.1-1.5 equivalents) can help drive the deprotonation to completion.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture will consume the base and quench the phenoxide.[13]
-
-
Possible Cause: Poor nucleophilicity of the phenoxide.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent is crucial for SN2 reactions.[7][8][9] Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they solvate the cation of the base but leave the phenoxide anion "naked" and more nucleophilic.[4][7] Protic solvents like ethanol or water will solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity.[7]
-
Phase-Transfer Catalysis: If using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide can be employed to shuttle the phenoxide ion into the organic phase where the benzyl bromide resides.[17][18][19]
-
Workflow for Optimizing Reaction Conditions
Caption: A systematic workflow for troubleshooting low yield.
Guide 2: Purification of this compound
Issue 2.1: Difficulty in Separating the Product from Starting Materials and Byproducts
-
Possible Cause: Similar polarities of the product and impurities.
-
Troubleshooting Steps:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. Washing the organic layer with a dilute base solution (e.g., 5% NaOH) will remove any unreacted 2-cyanophenol by converting it to its water-soluble sodium salt. Subsequent washes with water and brine will remove residual base and inorganic salts.[17]
-
Column Chromatography: If impurities persist after the workup, column chromatography is the most effective purification method. A solvent system of ethyl acetate and hexanes is typically effective for separating the desired product from less polar byproducts like dibenzyl ether and more polar impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.
-
Table 1: Optimized Reaction Parameters for this compound Synthesis
| Parameter | Recommended Condition | Rationale |
| Substrates | 2-Cyanophenol, Benzyl Bromide | Benzyl bromide is a primary halide, favoring SN2 over E2.[2][4] |
| Base | K₂CO₃ or Cs₂CO₃ (1.5 eq.) | Moderately basic, minimizes elimination side reactions.[14][16] |
| Solvent | DMF or Acetonitrile (anhydrous) | Polar aprotic solvent enhances nucleophilicity.[4][6][7] |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction without significant reagent decomposition.[3] |
| Reaction Time | 4-12 hours | Monitor by TLC for completion.[20] |
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Cyanophenol
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexanes
-
5% Sodium hydroxide solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-cyanophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous DMF to dissolve the reactants.
-
Add benzyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 5% NaOH solution (2x), followed by water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Reaction Mechanism Visualization
Caption: The SN2 mechanism for this compound synthesis.
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- The Journal of Physical Chemistry A. (2009, July 23). Steric Effects and Solvent Effects on SN2 Reactions.
- AIP Publishing. (n.d.). The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide at....
- ACS Publications. (n.d.). Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways.
- ResearchGate. (2025, August 9). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- YouTube. (2020, October 20). Williamson Ether Synthesis.
- RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- ResearchGate. (2025, August 6). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
- PrepChem.com. (n.d.). Synthesis of 2-cyanophenol.
- YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- ResearchGate. (n.d.). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride.
- ACS Publications. (n.d.). Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis.
- ResearchGate. (n.d.). Optimization parameters affecting reaction yield: Benzylamine concentration, temperature, and time.
- Google Patents. (n.d.). CN101781235B - Method for preparing 2-cyanophenol.
- RSC Publishing. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
- ResearchGate. (2017, July 23). How can I purify impure benzonitrile?
- Google Patents. (n.d.). WO2003097582A2 - Synthese de benzonitriles et de benzimidates.
- LookChem. (n.d.). Purification of Benzonitrile.
- PubChem. (n.d.). This compound.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 6. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. francis-press.com [francis-press.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. cactus.utahtech.edu [cactus.utahtech.edu]
- 18. youtube.com [youtube.com]
- 19. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Aryloxymethylbenzonitriles
Welcome to the technical support center for the synthesis of 2-aryloxymethylbenzonitriles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here, we will delve into the causality behind experimental choices and provide validated strategies to mitigate the formation of common side products.
Introduction to the Synthesis
The synthesis of 2-aryloxymethylbenzonitriles is most commonly achieved via a Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic benzylic halide, typically 2-cyanobenzyl chloride or bromide, in the presence of a base. While this method is generally robust and high-yielding, several side reactions can occur, leading to impurities that can complicate purification and reduce the overall yield. This guide will address the most frequently encountered side products in a question-and-answer format.
Core Reaction Workflow
A general workflow for the synthesis of 2-aryloxymethylbenzonitriles is depicted below. Understanding this primary pathway is essential for diagnosing deviations that lead to side product formation.
Caption: General experimental workflow for the synthesis of 2-aryloxymethylbenzonitriles.
Troubleshooting Guide & FAQs
Side Product 1: C-Alkylated Phenol
Question: I am observing an isomeric byproduct that is difficult to separate from my desired O-alkylated product. Could this be a C-alkylated species?
Answer: Yes, this is a very common issue. Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation) to form a substituted phenol.
The phenoxide ion exists in resonance, with negative charge density on both the oxygen and the ortho and para carbons of the ring. The solvent plays a critical role in determining the site of alkylation.
Caption: Competing pathways of O- and C-alkylation of the phenoxide ion.
| Parameter | Recommendation for O-Alkylation (Desired) | Rationale |
| Solvent | Use polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). | Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, sterically hindering it and making the carbon atoms more available for attack. Aprotic solvents leave the oxygen anion more exposed and nucleophilic. |
| Base | Use a moderately weak base like K₂CO₃ or Cs₂CO₃. | Stronger bases can increase the concentration of the phenoxide ion, but solvent choice is the more critical factor for regioselectivity. |
| Temperature | Maintain moderate temperatures (80-110 °C). | While higher temperatures can increase reaction rate, they can also lead to other side reactions. The O-alkylation is generally kinetically favored in aprotic solvents. |
-
¹H NMR: Look for the retention of the phenolic -OH proton signal (typically a broad singlet between 4-7 ppm, which will exchange with D₂O). The aromatic region will also show a different splitting pattern compared to the desired product.
-
IR Spectroscopy: A broad -OH stretch will be present around 3200-3600 cm⁻¹.
-
Chromatography: The C-alkylated product is generally more polar than the O-alkylated ether and will have a lower Rf value on silica gel TLC.
Side Product 2: 2-Cyanobenzyl Alcohol
Question: My reaction is sluggish, and I've isolated a significant amount of a polar byproduct which I suspect is 2-cyanobenzyl alcohol. What causes this?
Answer: The formation of 2-cyanobenzyl alcohol is a result of the hydrolysis of your starting material, 2-cyanobenzyl chloride. This occurs when water is present in the reaction mixture.
The benzylic carbon of 2-cyanobenzyl chloride is electrophilic and susceptible to nucleophilic attack by water, proceeding through an SN1 or SN2 mechanism. The presence of a base can accelerate this process by providing hydroxide ions, which are stronger nucleophiles than water.
Caption: Hydrolysis of 2-cyanobenzyl chloride to 2-cyanobenzyl alcohol.
| Parameter | Recommendation | Rationale |
| Solvent & Reagents | Use anhydrous solvents and reagents. | This is the most critical factor. Ensure your DMF or other solvent is dry. Dry potassium carbonate before use if necessary. |
| Atmosphere | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | This prevents the absorption of atmospheric moisture into the reaction mixture, especially at elevated temperatures. |
| Base Addition | Add the base to the phenol and solvent, and stir for a short period before adding the 2-cyanobenzyl chloride. | This ensures the phenoxide is formed in an anhydrous environment before the electrophile is introduced. |
-
¹H NMR: Look for a characteristic singlet for the benzylic -CH₂- protons next to the alcohol, typically around 4.7 ppm. A broad singlet for the -OH proton will also be present, which will exchange with D₂O.[1]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of 2-cyanobenzyl alcohol (C₈H₇NO, M.W. 133.15).[2]
-
Chromatography: This is a polar compound and will have a very low Rf on TLC compared to the starting material and the desired ether product.
Side Product 3: 2-Aryloxymethylbenzoic Acid
Question: After workup, my product's NMR looks clean, but I'm getting a low yield and I notice a baseline spot on my TLC. Could my product be degrading?
Answer: It is possible that your desired 2-aryloxymethylbenzonitrile product is undergoing hydrolysis to the corresponding carboxylic acid, 2-aryloxymethylbenzoic acid. This typically happens under harsh basic or acidic conditions, especially during workup.
The hydrolysis of a nitrile to a carboxylic acid is a well-known transformation that can be catalyzed by either acid or base. Under basic conditions, hydroxide attacks the electrophilic nitrile carbon, and after a series of proton transfers, an amide intermediate is formed, which is then further hydrolyzed to the carboxylate salt. Acidification during workup then yields the carboxylic acid.
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor the reaction by TLC and stop it once the starting material is consumed. | Prolonged heating in the presence of base can promote nitrile hydrolysis. |
| Workup | Use a mild workup procedure. Avoid prolonged exposure to strong acids or bases. If an acidic wash is necessary, perform it quickly and at a low temperature. | The nitrile group is generally stable, but can be labile under forcing conditions. |
| Base | Use the stoichiometric amount or a slight excess of a mild base like K₂CO₃. | Using a large excess of a strong base like NaOH could increase the rate of hydrolysis. |
-
¹H NMR: The most telling signal is the disappearance of the nitrile group in the ¹³C NMR and the appearance of a carboxylic acid proton signal in the ¹H NMR, typically a very broad singlet downfield (>10 ppm). The benzylic -CH₂- protons will also be present, likely as a singlet around 5.2 ppm.[3]
-
Mass Spectrometry: Look for the molecular ion peak corresponding to the carboxylic acid. For example, for 2-(phenoxymethyl)benzoic acid, the molecular weight is 228.24 g/mol .[4]
-
Solubility: The carboxylic acid will be soluble in aqueous base (like sodium bicarbonate solution) and will precipitate upon acidification. This can be used as a method of separation.
Experimental Protocols
Standard Protocol for the Synthesis of 2-(Phenoxymethyl)benzonitrile
This protocol is a good starting point and is designed to minimize side product formation.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), anhydrous potassium carbonate (1.1 eq.), and anhydrous DMF (5-10 mL per gram of phenol).
-
Reaction Initiation: Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 15 minutes.
-
Addition of Electrophile: Add 2-cyanobenzyl chloride (1.05 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC. The reaction is typically complete in 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry in a vacuum oven.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Protocol for Minimizing C-Alkylation
This protocol emphasizes the conditions that favor O-alkylation.
-
Solvent Choice: Strictly use a polar aprotic solvent such as anhydrous DMF or DMSO.
-
Base: Use cesium carbonate (Cs₂CO₃) as the base, which has been reported to enhance O-alkylation in some cases.
-
Temperature Control: Maintain the reaction temperature at the lower end of the effective range (e.g., 80 °C) to disfavor the higher activation energy pathway of C-alkylation.
-
Workup: Proceed with the standard workup and purification as described above.
References
- PubChem. (n.d.). 2-(Phenoxymethyl)benzoic acid. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Lewis acid-promoted site-selective cyanation of phenols.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation).
- NIST. (n.d.). Benzonitrile, 2-hydroxy-. NIST Chemistry WebBook.
- NIST. (n.d.). 2-(Phenoxymethyl)benzoic acid. NIST Chemistry WebBook.
- S. M. Reddy, et al. (2012). Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta. Ind. Eng. Chem. Res., 51(1), 13-19.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
- M. M. Heravi, et al. (2016). A green and efficient protocol for the synthesis of bis-2-nitro and bis-2-formylphenoxy alkyl ethers via tandem reaction using microwave irradiation. Organic Chemistry Research, 2(2), 125-133.
- J. L. Jeffrey, et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chem. Soc. Rev., 51, 5586-5603.
- H. Duan. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Chemistry LibreTexts. (2020). 14.11: 1H-NMR and 13C-NMR of Alcohols and Phenols.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
- Y. Luo, et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- NIST. (n.d.). Benzonitrile, 2-hydroxy-. NIST Chemistry WebBook.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- E. Biller, et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Org. Process Res. Dev., 9(2), 206-211.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- H. Duan. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ResearchGate. (n.d.). Scheme 1. Condition of synthesis: i) K2CO3, DMF, room temperature and....
- ResearchGate. (n.d.). Scheme 2: Reagents and conditions: (iii) K2CO3, DMF, 90 o C.
- ResearchGate. (n.d.). The synthesis process of dendronized SPDI: (1) K2CO3, Benzyl chloride, DMF, 75 °C.
- K. D. N. Chau, et al. (2013). Methyl esterification of carboxylic acids with dimethyl carbonate promoted by K2CO3/tetrabutylammonium chloride.
- ResearchGate. (n.d.). Synthetic procedure. Reagents used: i: benzyl bromide, K2CO3, DMF; ii:....
Sources
Troubleshooting low yield in benzonitrile synthesis from benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of benzonitrile from benzaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges associated with this transformation, ensuring higher yields and product purity. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and offer detailed protocols based on established literature.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific experimental issues in a question-and-answer format to help you quickly identify and solve problems in your synthesis.
Q1: My yield is consistently low, and I observe a significant amount of unreacted benzaldehyde by TLC/GC analysis. What is the likely cause?
A1: This issue almost certainly points to an inefficient initial oximation step, where benzaldehyde reacts with hydroxylamine to form the critical benzaldoxime intermediate. The subsequent dehydration of this oxime to benzonitrile cannot occur if the oxime is not formed in high yield first.
Causality & Expert Analysis: The formation of benzaldoxime is a nucleophilic addition-elimination reaction.[1] Its efficiency is highly dependent on several factors:
-
Reagent Stoichiometry and Quality: Hydroxylamine hydrochloride (NH₂OH·HCl) is the common nitrogen source.[2] Using a molar excess (typically 1.2 to 1.5 equivalents) is crucial to drive the reaction forward. Ensure your NH₂OH·HCl is dry and of high purity, as it can be hygroscopic.
-
pH Control: The reaction to form the oxime is often catalyzed by a mild acid.[1] However, strongly acidic conditions can protonate the hydroxylamine, reducing its nucleophilicity. Conversely, strongly basic conditions can lead to unwanted side reactions of the aldehyde. The use of NH₂OH·HCl itself provides a mildly acidic environment, but some protocols benefit from the addition of a base like pyridine or sodium carbonate to liberate the free hydroxylamine and neutralize the generated HCl.[3]
-
Solvent Choice: The solvent must effectively dissolve both benzaldehyde and the hydroxylamine salt. Polar solvents like ethanol or dimethylformamide (DMF) are common choices.[2][3] Inadequate solubility of either reactant will severely limit the reaction rate.[2]
Recommended Actions:
-
Verify Reagent Stoichiometry: Increase the molar equivalents of NH₂OH·HCl to 1.5 relative to benzaldehyde.
-
Optimize Solvent System: If using a less polar solvent, switch to ethanol or DMF to ensure all reactants are fully dissolved.
-
Monitor Intermediate Formation: Run a preliminary reaction and monitor the disappearance of benzaldehyde and the appearance of the benzaldoxime spot/peak by TLC or GC before proceeding to the dehydration step.
Q2: Benzaldehyde is consumed, but my final product contains significant amounts of benzaldoxime and the overall benzonitrile yield is poor. What's going wrong?
A2: This indicates a successful oximation but an inefficient dehydration of the benzaldoxime intermediate. The energy barrier for this elimination step has not been overcome, pointing to issues with the catalyst, dehydrating agent, or reaction temperature.
Causality & Expert Analysis: The dehydration of an aldoxime to a nitrile is the rate-limiting step and typically requires catalysis or a potent dehydrating agent.
-
Insufficiently High Temperature: Many dehydration reactions require elevated temperatures (often reflux) to proceed at a reasonable rate.[4][5] If the temperature is too low, the reaction will stall at the stable oxime intermediate.[5]
-
Ineffective Dehydrating Agent/Catalyst: While some high-temperature methods can proceed without a specific dehydrating agent, many modern, lower-temperature protocols rely on one. Common systems include:
-
Acid Catalysis: Brønsted or Lewis acids can protonate the oxime's hydroxyl group, turning it into a good leaving group (water).[1]
-
Dehydrating Reagents: Agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are effective but can be harsh.[4]
-
Catalytic Systems: More recent methods use catalysts like iodine/TBHP or various metal catalysts that facilitate the dehydration under milder conditions.[3][6]
-
-
Presence of Excess Water: If the reaction is not conducted under anhydrous conditions, the equilibrium of the dehydration step can be shifted back towards the oxime, reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents.[4]
Recommended Actions:
-
Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for the conversion of the oxime to benzonitrile. For many systems, refluxing in a solvent like ethanol or DMF is optimal.[5][6]
-
Introduce a Catalyst/Dehydrating Agent: If not already in use, consider adding a suitable catalyst. For a robust and accessible option, an iodine-catalyzed system with an oxidant like TBHP has proven effective.[3]
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous grade solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[4]
Q3: The reaction seems to work, but my isolated product is a yellow or brown oil with a persistent, unpleasant smell. How can I improve purity?
A3: This points to issues in the reaction workup and purification, likely due to the presence of side products or residual reagents. The unpleasant smell is often characteristic of isonitrile impurities.
Causality & Expert Analysis:
-
Color Impurities: Yellow or brown coloration can result from oxidation byproducts or polymerization of starting materials under harsh conditions.[7]
-
Isonitrile Formation: Traces of phenyl isocyanide (phenyl isonitrile) can form as a byproduct, especially in reactions involving cyanide salts (like the Sandmeyer reaction), and are known for their foul smell.[8]
-
Amine Impurities: If ammonia or amine-based reagents are used, residual basic impurities can remain.[7][9]
Recommended Purification Protocol: A multi-step purification procedure is often necessary to obtain high-purity, colorless benzonitrile.
-
Acid Wash: Transfer the crude product to a separatory funnel, dilute with a solvent like diethyl ether, and wash with a 5-10% solution of hydrochloric acid (HCl).[7][8] This step protonates basic impurities like amines and removes isonitriles, which are hydrolyzed under acidic conditions.[9]
-
Base Wash: Follow the acid wash with a wash using a 5-10% sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.[8][10] This removes any acidic byproducts, including potential phenol from Sandmeyer side reactions.
-
Water Wash: Wash with water or brine to remove any residual salts.[7]
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[7][10]
-
Distillation: After removing the drying agent by filtration and evaporating the solvent, purify the crude benzonitrile by fractional distillation under reduced pressure.[9][10] This is highly effective at separating the benzonitrile from less volatile colored impurities and other byproducts.[7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in benzonitrile synthesis.
Caption: A decision tree for troubleshooting low benzonitrile yield.
Frequently Asked Questions (FAQs)
Q: What are the most common methods for synthesizing benzonitrile from benzaldehyde?
A: The most prevalent and direct laboratory-scale method is the one-pot synthesis via an oxime intermediate.[2] This involves reacting benzaldehyde with a hydroxylamine source, which forms benzaldoxime in situ, followed by dehydration to yield benzonitrile.[1] This approach is favored for its operational simplicity and avoidance of highly toxic cyanide reagents.[6]
Other notable methods include:
-
Sandmeyer Reaction: This is a classic method but starts from aniline, not benzaldehyde. It involves diazotization of aniline followed by a reaction with a copper(I) cyanide salt.[4][8] It is a robust method but involves unstable diazonium intermediates and toxic cyanides.
-
Catalytic Oxidation: Modern methods have been developed using various catalytic systems, such as iodine/TBHP, to directly convert aldehydes to nitriles using an ammonia source like ammonium acetate.[3] These are often considered "greener" alternatives.
Q: How does reaction temperature impact yield and what is the optimal range?
A: Temperature is a critical parameter that significantly influences both reaction rate and final yield.[5]
-
Oximation Step: The initial formation of benzaldoxime from benzaldehyde and hydroxylamine is typically performed at moderate temperatures, from room temperature up to around 80-90 °C.[2]
-
Dehydration Step: The subsequent dehydration of the oxime to the nitrile is the more energy-intensive step and often requires higher temperatures. Many protocols report optimal yields when the reaction is heated to reflux, with temperatures reaching 120 °C or higher, depending on the solvent.[1][5]
As shown in the table below, higher temperatures generally lead to higher conversion and yield, though excessively high temperatures can cause decomposition.[4] The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing byproduct formation.
Data Summary: Impact of Reaction Conditions on Yield
The following table summarizes reported yields for benzonitrile synthesis from benzaldehyde under various catalytic systems and conditions.
| Catalyst System | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe₃O₄-CTAB NPs | NH₂OH·HCl | DMF | 80-90 | 1 | 97.0 | [2][5] |
| Chitosan-supported IL | NH₂OH·HCl | MeSO₂Cl | 70 | 1.5 | 93.0 | [2][5] |
| Ionic Liquid (IL) | (NH₂OH)₂·IL Salt | p-Xylene/IL | 120 | 2 | 100 | [1][2] |
| Iodine (I₂) / TBHP | NH₄OAc | Ethanol | 60 | 2.5 | >95 | [3] |
| Anhydrous FeSO₄ | NH₂OH·HCl | DMF | Reflux | - | 90-95 | [6] |
Experimental Protocol: One-Pot Synthesis of Benzonitrile
This protocol is a representative example of a modern, efficient one-pot synthesis of benzonitrile from benzaldehyde using hydroxylamine hydrochloride.
Materials:
-
Benzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup (separatory funnel, flasks)
-
Diethyl ether or Ethyl acetate
-
5% HCl solution
-
5% NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The reaction should be performed in a well-ventilated fume hood.
-
Charging Reagents: To the flask, add benzaldehyde (1.0 eq) and anhydrous DMF. Begin stirring to dissolve the aldehyde.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.5 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux using a heating mantle. The optimal temperature is often around 120-140 °C.[5] Monitor the reaction progress by TLC or GC until the benzaldoxime intermediate is fully converted to benzonitrile (typically 2-4 hours).
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 5% HCl, water, 5% NaHCO₃, and finally with brine.[7][8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be further purified by vacuum distillation to yield pure, colorless benzonitrile.[9]
References
- Allen, C. F. H. Benzonitrile can be prepared from benzaldehyde on treatment with. Toppr.
- LookChem. Purification of Benzonitrile. Chempedia.
- ResearchGate. (2017). How can I purify impure benzonitrile?
- Zhihui, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
- ResearchGate. Plausible mechanism for synthesis of benzonitrile from benzaldehyde and (NH2OH)2·[HSO3-b-Py]·HSO4.
- PrepChem.com. Preparation of benzonitrile.
- ResearchGate. Direct transformation of benzaldehyde into benzonitrile in the presence of the reused Expanded Perlite- Polyphosphoric Acid (EP-PPA).
- Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- RSC Publishing. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- Reddy, K. S., et al. (2022). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules.
- Wu, J., et al. (2017). A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. RSC Advances.
- Miller, C. S. (1949). p-NITROBENZONITRILE. Organic Syntheses.
- Scribd. Benzaldehyde To Benzonitrile.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 3. A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26435B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
Optimizing reaction temperature for 2-(Benzyloxy)benzonitrile synthesis
Welcome to the dedicated technical support guide for the synthesis of 2-(Benzyloxy)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable intermediate. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction dynamics, focusing on the critical parameter of temperature optimization. This guide is structured into a comprehensive FAQ section for foundational knowledge and a detailed Troubleshooting Guide to address specific experimental challenges.
Introduction: The Williamson Ether Synthesis of this compound
The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of a weakly acidic hydroxyl group, in this case, the phenol group of 2-cyanophenol, to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide—benzyl chloride or benzyl bromide—via a bimolecular nucleophilic substitution (SN2) mechanism.
The success of this synthesis hinges on a delicate balance of reaction parameters. Of these, temperature is arguably the most critical variable to control. It directly influences reaction kinetics but also governs the competition between the desired SN2 pathway and undesirable side reactions, such as elimination (E2) and decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in this reaction?
Temperature provides the necessary activation energy for the reaction to proceed. In the context of the Williamson ether synthesis, increasing the temperature accelerates the rate of the SN2 reaction between the 2-cyanophenoxide anion and the benzyl halide. However, an excessively high temperature can promote competing elimination reactions of the benzyl halide and potentially lead to the degradation of starting materials or the product.[1][2] The optimal temperature is one that ensures a reasonable reaction rate while maintaining high selectivity for the desired ether product.
Q2: What is the typical temperature range for this synthesis?
For the synthesis of aryl benzyl ethers, a temperature range of 80-110 °C is generally effective when using common polar aprotic solvents like DMF or acetonitrile with a moderate base like potassium carbonate.[3] Reactions may still proceed at lower temperatures (e.g., 50-80 °C), but will require significantly longer reaction times.[1] Temperatures exceeding 120 °C should be approached with caution as they can increase the rate of side product formation.
Q3: How does my choice of base and solvent affect the optimal temperature?
The interplay between base, solvent, and temperature is crucial.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for SN2 reactions.[1][2] They effectively solvate the cation (e.g., K⁺ from K₂CO₃) while leaving the phenoxide nucleophile relatively "bare" and highly reactive. This efficiency can sometimes allow for lower reaction temperatures compared to less polar solvents.
-
Base: A strong base like sodium hydride (NaH) will deprotonate the 2-cyanophenol more rapidly and completely than a weaker base like potassium carbonate (K₂CO₃).[1][4] With a stronger base, the reaction might proceed efficiently at a slightly lower temperature. However, stronger bases, especially if sterically hindered, can also increase the propensity for elimination side reactions at elevated temperatures.[2]
Q4: Should I use benzyl chloride or benzyl bromide?
The reactivity of the alkylating agent is dictated by the leaving group ability, following the trend: Iodide > Bromide > Chloride.[1] Benzyl bromide is more reactive than benzyl chloride and will generally allow for faster reactions or the use of lower temperatures. However, benzyl chloride is often less expensive and more commonly used. If you are using benzyl chloride and experiencing a sluggish reaction, increasing the temperature (within the optimal range) or adding a catalytic amount of sodium or potassium iodide (the Finkelstein reaction) can enhance the rate.[1]
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related solutions.
Issue 1: The reaction is very slow or has not gone to completion (confirmed by TLC).
-
Probable Cause: The reaction temperature is too low, providing insufficient energy to overcome the activation barrier. This is a common issue, especially when using less reactive alkyl halides like benzyl chloride.[3]
-
Solutions:
-
Incrementally Increase Temperature: Raise the temperature of the reaction bath by 10-15 °C increments (e.g., from 70 °C to 85 °C) and continue to monitor the reaction's progress by TLC every 1-2 hours.
-
Verify Base and Solvent: Ensure you are using a suitable polar aprotic solvent like DMF and that your base is anhydrous, particularly if using K₂CO₃. Water in the reaction can quench the generated phenoxide, stalling the reaction.[1]
-
Consider a Catalyst: If using benzyl chloride, add a catalytic amount (0.1 equivalents) of potassium iodide (KI) to the reaction mixture. This will generate the more reactive benzyl iodide in situ, which can significantly accelerate the reaction without needing to resort to excessively high temperatures.[1]
-
Issue 2: TLC analysis shows the formation of multiple side products and a low yield of the desired ether.
-
Probable Cause: The reaction temperature is too high. Elevated temperatures can promote side reactions, primarily the E2 elimination of the benzyl halide to form stilbene derivatives.[2] It can also lead to decomposition of reagents or products.
-
Solutions:
-
Reduce Reaction Temperature: Decrease the temperature to the lower end of the optimal range (e.g., 80-90 °C). While this will slow the reaction rate, it will significantly improve selectivity for the desired SN2 product.
-
Control Reagent Addition: If the reaction is highly exothermic upon addition of the benzyl halide, consider adding it dropwise at a lower temperature (e.g., 0 °C or room temperature) before slowly heating to the target reaction temperature. This prevents localized overheating that can cause side product formation.[5]
-
Evaluate Your Base: If using a very strong or bulky base, consider switching to a milder base like K₂CO₃, which is less likely to promote elimination.[2]
-
Issue 3: The final product is contaminated with benzyl alcohol.
-
Probable Cause: This contamination arises from the hydrolysis of unreacted benzyl chloride, either during the reaction if water is present or, more commonly, during the aqueous workup.[6][7] While not directly a temperature issue during the reaction itself, managing the reaction's completion can minimize the amount of unreacted benzyl chloride carried into the workup.
-
Solutions:
-
Ensure Complete Reaction: Monitor the reaction closely by TLC to ensure all the benzyl chloride has been consumed before proceeding to the workup. If the reaction stalls, a slight increase in temperature may be warranted to drive it to completion.
-
Careful Workup: Perform the aqueous quench at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.[7]
-
Purification Strategy: Benzyl alcohol and benzyl chloride can sometimes be difficult to separate from the product via column chromatography due to similar polarities.[6] A pre-chromatography wash of the organic layer with a weak base like 5% sodium bicarbonate can help remove acidic impurities, and careful selection of the chromatography solvent system is crucial.[6]
-
Data Summary: Temperature Effects
The following table summarizes the general effects of temperature on the synthesis of this compound.
| Temperature Range (°C) | Expected Outcome & Reaction Rate | Primary Risks & Considerations |
| < 60 °C | Very Slow / Stalled Reaction | Incomplete conversion of starting materials; economically unviable reaction times. |
| 60 - 80 °C | Moderate Rate, High Selectivity | Reaction may require extended periods (>12 hours) to reach completion. Good for delicate substrates.[3] |
| 80 - 110 °C | Optimal Range: Good Rate & Yield | The ideal balance for achieving high yield in a reasonable timeframe (typically 4-8 hours).[3] |
| > 110 °C | Fast Rate, Decreased Selectivity | Increased risk of elimination (E2) side products, reagent/product decomposition, and potential nitrile hydrolysis.[2] |
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the SN2 mechanism for the formation of this compound.
Caption: The two-step SN2 mechanism for the synthesis.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving issues of low product yield.
Sources
Preventing hydrolysis of the nitrile group during workup
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the preservation of the nitrile functional group during reaction workup. Nitriles are valuable synthetic intermediates, but their susceptibility to hydrolysis under common workup conditions can lead to undesired carboxylic acid or amide formation, impacting yield and purity. This document is designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs): The Chemistry of Nitrile Hydrolysis
This section addresses the fundamental principles governing the stability of the nitrile group. Understanding why and how a nitrile hydrolyzes is the first step toward preventing it.
Q1: What makes the nitrile group susceptible to hydrolysis?
The carbon atom of the nitrile group (R-C≡N) is electrophilic due to the electronegativity of the nitrogen atom. This makes it a target for nucleophiles like water or hydroxide ions.[1] The hydrolysis typically proceeds in two stages: first to an amide intermediate, and then further to a carboxylic acid (or its conjugate base).[2][3][4] Under neutral conditions, this reaction is extremely slow; however, it is significantly accelerated by acid or base catalysis.[4]
Q2: How does acid catalysis promote nitrile hydrolysis?
Under acidic conditions, the nitrogen atom of the nitrile is protonated.[1][5][6] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it much more susceptible to attack by a weak nucleophile like water.[1][5] The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium ion.[3][6] The final step, forming the ammonium ion, is a major driving force for the reaction's completion under acidic conditions.[6]
Q3: How does base catalysis promote nitrile hydrolysis?
In basic solutions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[1][3] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which tautomerizes to an amide.[2] Under harsh basic conditions (e.g., high temperature), the amide is then further hydrolyzed to a carboxylate salt and ammonia.[6][7][8] Milder basic conditions may allow for the isolation of the amide intermediate.[6][9]
Q4: Are all nitriles equally susceptible to hydrolysis?
No. The electronic properties of the "R" group and steric hindrance around the nitrile play a significant role.
-
Electronic Effects: Electron-withdrawing groups attached to the nitrile-bearing carbon can increase its electrophilicity, making it more prone to hydrolysis. Conversely, electron-donating groups can slightly decrease its reactivity.[10]
-
Steric Hindrance: Bulky groups near the nitrile can physically block the approach of nucleophiles, slowing the rate of hydrolysis.
-
Hybridization: The sp-hybridized nitrogen in a nitrile is significantly less basic (pKa of protonated benzonitrile is ~ -10) than the sp2-hybridized nitrogen of an imine or the sp3-hybridized nitrogen of an amine.[11][12] This low basicity means that more forceful conditions are required to protonate and thus activate the nitrile for hydrolysis compared to other nitrogen-containing functional groups like imines.[12]
Troubleshooting Guide: Practical Solutions for Workup
This section provides direct answers to common problems encountered during the workup of nitrile-containing compounds.
Problem 1: "My reaction was performed under acidic conditions, and my nitrile hydrolyzed during the aqueous workup. What should I do next time?"
Diagnosis: The combination of a strong acid (used as a catalyst or for quenching) and water, especially with heating, is the classic recipe for nitrile hydrolysis.[7]
Solutions:
-
Lower the Temperature: Perform all aqueous workup steps in an ice bath (0-5 °C). Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature.
-
Avoid Strong Acids: Do not use concentrated HCl or H₂SO₄ for pH adjustment or quenching.
-
Use a Milder Acidic Quench: A saturated aqueous solution of ammonium chloride (NH₄Cl), which has a pH of ~4.5-5.5, is an excellent choice for neutralizing organometallic reagents or other basic species without creating harshly acidic conditions.
-
Minimize Contact Time: Perform the extraction and phase separation as quickly as possible to reduce the time the nitrile is exposed to the aqueous acidic environment.
Problem 2: "I quenched my reaction with a strong base (NaOH/KOH) and lost my nitrile group. How can I avoid this?"
Diagnosis: Strong bases like NaOH and KOH are highly effective at promoting nitrile hydrolysis, especially if the workup involves heating or prolonged stirring.[7]
Solutions:
-
Use a Weaker Base: For neutralizing acidic reactions, use a saturated solution of sodium bicarbonate (NaHCO₃, pH ~8.3) or a phosphate buffer (pH ~7-8). These are generally not basic enough to cause rapid hydrolysis at room temperature.[10]
-
Temperature Control: As with acidic workups, keep the temperature low (0-5 °C) throughout the process.
-
Non-Aqueous Workup: If your product and impurities have suitable solubility, consider a non-aqueous workup. This involves filtering the reaction mixture (e.g., through a plug of celite or silica) and then removing the solvent under reduced pressure, bypassing the aqueous wash entirely.[10]
Problem 3: "I need to perform a liquid-liquid extraction, but I'm worried about hydrolysis. What is the safest general procedure?"
Diagnosis: The goal is to remove impurities without subjecting the nitrile to harsh pH or high temperatures.
Recommended General Protocol:
-
Cooling: Cool the reaction mixture to 0 °C.
-
Quenching: If a quench is necessary, add a saturated solution of NaHCO₃ (if quenching acid) or NH₄Cl (if quenching base) slowly until the reaction is neutralized. Monitor the pH with test strips. Aim for a pH as close to neutral (pH 7) as possible.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 2-3 times to ensure complete recovery.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove bulk water and break up emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[10]
Data Summary: Workup Conditions and Nitrile Stability
| Parameter | High Risk for Hydrolysis (Avoid) | Low Risk for Hydrolysis (Recommended) | Rationale |
| pH | < 2 (Strong Acid) or > 12 (Strong Base) | 5 - 9 (Mildly Acidic to Mildly Basic) | Strong acids and bases are potent catalysts for hydrolysis.[7][10] |
| Temperature | Reflux or > 40 °C | 0 - 25 °C (Ice Bath to Room Temp) | Reaction rates, including hydrolysis, increase with temperature.[6] |
| Acidic Reagents | Conc. HCl, Conc. H₂SO₄, 1M HCl | Saturated aq. NH₄Cl, Dilute Citric Acid | Milder reagents provide a sufficient pH adjustment without aggressive catalysis. |
| Basic Reagents | 1M NaOH, 1M KOH | Saturated aq. NaHCO₃, K₂CO₃ solution | Weaker bases are less nucleophilic and less likely to initiate hydrolysis.[10] |
| Workup Type | Prolonged aqueous stirring | Rapid liquid-liquid extraction, Non-aqueous workup | Minimizing contact time with water reduces the opportunity for hydrolysis.[10] |
Workflow & Protocols
Decision-Making Workflow for Workup Selection
Use this workflow to choose the most appropriate workup strategy for your nitrile-containing compound.
Experimental Protocols
Protocol 1: Mild Basic Workup for an Acidic Reaction Mixture
This protocol is designed to neutralize an acidic reaction mixture while minimizing the risk of base-catalyzed nitrile hydrolysis.
-
Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0-5 °C with stirring.
-
Quenching: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise. Monitor for gas evolution (CO₂). Continue addition until gas evolution ceases and the pH of the aqueous layer is between 7 and 8 (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and remove the solvent under reduced pressure.
Protocol 2: Mild Acidic Workup for a Basic or Organometallic Reaction
This protocol is ideal for quenching reactions containing strong bases, Grignard reagents, or organolithiums.
-
Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0-5 °C with stirring.
-
Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. A precipitate of metal salts may form.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether, 3 x 50 mL). If a solid emulsion forms, it may be necessary to filter the entire biphasic mixture through a pad of celite.
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the solution, and remove the solvent under reduced pressure.
References
- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. JoVE Core Organic Chemistry. [Link]
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
- Acidity-basicity of nitriles. (2017, July 15). [Link]
- The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
- Berkeley Learning Hub. (2025, March 10). Nitrile Carboxylic Acid Properties. [Link]
- Quora. (2021, June 16). What is the nature of nitrile, acidic or basic?. [Link]
- Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
- ACS Publications. (n.d.). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2025, August 6). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. [Link]
- Chemistry university. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. [Link]
- Chemguide. (n.d.). Hydrolysing Nitriles. [Link]
- Chemistry Stack Exchange. (2017, October 12). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Acidity-basicity of nitriles [qorganica.es]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Substituted Benzonitriles
Welcome to the Technical Support Center for the purification of substituted benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the common challenges encountered during the purification of this important class of organic compounds. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles that govern their success.
Introduction: The Challenge of Purifying Substituted Benzonitriles
Substituted benzonitriles are versatile building blocks in organic synthesis, finding widespread application in the pharmaceutical, agrochemical, and materials science industries. The nature and position of substituents on the benzene ring can significantly influence the molecule's physical and chemical properties, including polarity, solubility, and boiling point.[1][2][3][4] This diversity, while synthetically advantageous, presents unique challenges in purification. Common impurities can range from starting materials and reagents to side-products like positional isomers and hydrolysis products, each requiring a tailored approach for removal.[5][6][7][8][9]
This guide provides a structured approach to troubleshooting common purification issues, divided into frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My substituted benzonitrile is a yellow or brown oil/solid. What are the likely impurities?
A yellow or brown discoloration in your product is a common indicator of impurities.[5][10] Pure benzonitriles are typically colorless liquids or white solids. The color can arise from several sources:
-
Oxidized Species: Exposure to air and light can lead to the formation of colored oxidation byproducts.
-
Residual Starting Materials: Incomplete reactions can leave colored starting materials in your product.
-
Synthesis Byproducts: Depending on the synthetic route, colored side-products may be formed. For example, nitration reactions can produce colored isomers.[6]
-
Amine Impurities: The presence of aromatic amines, which are prone to oxidation, can impart color.[5]
Q2: I'm struggling to remove positional isomers of my substituted benzonitrile. What is the best approach?
Positional isomers often have very similar physical properties, making their separation challenging.[6][11] The choice of purification technique depends on whether your product is a solid or a liquid.
-
For Solids: Fractional crystallization is often the most effective method.[12] This technique relies on slight differences in solubility between the isomers in a given solvent. Careful selection of the recrystallization solvent is crucial.
-
For Liquids: Fractional distillation under reduced pressure can be effective if the boiling points of the isomers differ by at least a few degrees.[13] For isomers with very close boiling points, preparative chromatography (HPLC or flash chromatography) is the preferred method.[11][14]
Q3: My NMR spectrum shows the presence of benzamide. How can I remove it?
The presence of benzamide indicates hydrolysis of the nitrile group. This can occur during the reaction or work-up, especially in the presence of strong acids or bases and water.
-
Acid/Base Extraction: Benzamides are weakly acidic and can sometimes be removed by washing the organic layer with a dilute base, followed by a water wash. Conversely, unreacted benzonitrile can be separated from more basic impurities by an acid wash.[5][15]
-
Chromatography: Flash column chromatography on silica gel is generally effective for separating benzonitriles from the more polar benzamides.[7]
Q4: How do I choose the right purification technique for my substituted benzonitrile?
The optimal purification strategy is determined by the physical state of your compound and the nature of the impurities. The following decision tree provides a general guideline:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides & Protocols
This section provides detailed protocols for common purification techniques, along with troubleshooting tips based on real-world laboratory experience.
Guide 1: Purification of Liquid Substituted Benzonitriles by Distillation
Distillation is a primary technique for purifying liquid benzonitriles, separating components based on differences in boiling points.[13][16]
Protocol: Vacuum Distillation
This protocol is suitable for high-boiling or thermally sensitive substituted benzonitriles.
-
Drying: Dry the crude benzonitrile over a suitable drying agent (e.g., anhydrous MgSO₄, CaSO₄, or K₂CO₃).[17][18][19] Avoid drying agents like CaCl₂ if amines are present, as it can form complexes.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed. Use a magnetic stirrer and a heating mantle with a sand or oil bath for uniform heating.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the distillation flask.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
Collect the main fraction at a constant temperature and pressure. The boiling point will depend on the applied pressure.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.
-
-
Storage: Store the purified benzonitrile under an inert atmosphere (nitrogen or argon) to prevent degradation.[10]
Troubleshooting:
| Problem | Possible Cause | Solution |
| Bumping | Uneven heating or lack of boiling chips/stir bar. | Use a magnetic stir bar and ensure uniform heating with a sand or oil bath. |
| Product decomposes | Distillation temperature is too high. | Use a higher vacuum to lower the boiling point.[13] |
| Poor separation | Boiling points of components are too close. | Use a fractionating column (fractional distillation) or consider chromatography.[13] |
| Yellow distillate | Co-distilling impurities. | An initial acid or base wash may be necessary to remove certain impurities before distillation.[5] |
Guide 2: Purification of Solid Substituted Benzonitriles by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[16][20][21][22][23]
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[12][22] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable one.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves.[22]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[12]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is below the solvent's boiling point, or high impurity levels.[12] | Add more solvent, use a lower boiling point solvent, or slow down the cooling rate.[12] |
| No crystals form | The solution is not saturated, or crystallization is slow to initiate. | Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[12][20] |
| Low recovery | Too much solvent was used, or the compound is too soluble in the cold solvent.[12][22] | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.[12] |
Guide 3: Purification by Flash Column Chromatography
Flash chromatography is a versatile technique for separating compounds with different polarities.[14][24]
Protocol: Normal-Phase Flash Chromatography
-
TLC Analysis: Determine a suitable solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4. A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Pack a column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. For less soluble compounds, dry loading (adsorbing the compound onto a small amount of silica gel) is recommended.[24]
-
Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.[24]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate solvent system. | Optimize the mobile phase polarity based on TLC analysis. A shallower gradient may be required. |
| Compound stuck on the column | Compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. For very polar or basic compounds, adding a small amount of triethylamine or methanol to the eluent may be necessary.[24] |
| Tailing of spots on TLC | The compound is acidic or chelating with the silica gel. | Add a small amount of acetic acid to the mobile phase for acidic compounds. For basic compounds, add triethylamine.[24] |
Purity Assessment
After purification, it is crucial to assess the purity of your substituted benzonitrile.
| Technique | Information Provided | Common Applications |
| TLC | Quick assessment of the number of components and relative polarities. | Monitoring reaction progress and column chromatography fractions.[5] |
| GC/GC-MS | Quantitative purity assessment for volatile compounds. Identification of impurities by mass spectrometry.[10][25][26] | Analysis of liquid benzonitriles and detection of volatile impurities. |
| HPLC | High-resolution separation and quantification of components.[11][25][26][27] | Purity determination of both liquid and solid benzonitriles, especially for separating isomers. |
| NMR (¹H, ¹³C) | Structural confirmation and detection of impurities with distinct signals. | Verifying the structure of the desired product and identifying structurally similar impurities.[25][26] |
| Melting Point | A sharp melting point close to the literature value indicates high purity for a solid.[28] | Quick purity check for solid benzonitriles. |
Safety Precautions
Substituted benzonitriles should be handled with care, as they can be toxic if inhaled, ingested, or absorbed through the skin.[29][30][31][32][33]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber or polyvinyl alcohol).[29][31][33]
-
Handling: Avoid contact with skin and eyes.[29][31][33] In case of contact, wash the affected area immediately with plenty of water.[29][30][31]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[30][31][32]
-
Waste Disposal: Dispose of chemical waste according to your institution's guidelines.
By understanding the principles behind these purification techniques and anticipating potential challenges, you can significantly improve the efficiency and success of your work with substituted benzonitriles.
References
- ResearchGate. (2017, July 23). How can I purify impure benzonitrile?[Link]
- New Jersey Department of Health. (n.d.). Benzonitrile - Hazard Summary. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]
- Angene Chemical. (2021, May 1).
- Veeprho. (n.d.).
- University of California, Los Angeles. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
- University of Rochester. (n.d.).
- University of Toronto. (n.d.).
- Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]
- University of Rochester. (n.d.).
- LookChem. (n.d.). Purification of Benzonitrile - Chempedia. [Link]
- Pharmaffiliates. (n.d.). Benzonitrile-impurities. [Link]
- California State University, Sacramento. (n.d.).
- Wellesley College. (n.d.).
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
- Chromatography Today. (n.d.).
- Wikipedia. (n.d.). Benzonitrile. [Link]
- ResearchGate. (2025, August 9).
- Biotage. (2023, February 10).
- Google Patents. (n.d.).
- University of Rochester. (n.d.). Solvent: benzonitrile. [Link]
- ResearchGate. (2025, August 9). Solvent Effect on the Electronic Polarizability of Benzonitrile. [Link]
- ACS Publications. (n.d.).
- MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. [Link]
- Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
- Chemistry LibreTexts. (2022, September 24). 16.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How To [chem.rochester.edu]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. studymind.co.uk [studymind.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. Home Page [chem.ualberta.ca]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. Purification [chem.rochester.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 28. moravek.com [moravek.com]
- 29. nj.gov [nj.gov]
- 30. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 31. cdhfinechemical.com [cdhfinechemical.com]
- 32. vigon.com [vigon.com]
- 33. angenechemical.com [angenechemical.com]
Technical Support Center: Strategic Control of Dimerization in 2-(Benzyloxy)benzonitrile Reactions
Welcome to the dedicated technical support resource for managing undesired dimer formation in synthetic routes involving 2-(benzyloxy)benzonitrile. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with dimerization, leading to reduced yields and complex purification profiles. Here, we dissect the underlying causes of this common side reaction and provide actionable, field-tested strategies to ensure the selective formation of your desired monomeric product.
Frequently Asked Questions (FAQs)
Q1: What is the primary context in which dimer formation is observed with this compound?
A1: Dimerization is most frequently encountered during the reduction of the nitrile group to a primary amine (benzylamine derivative). In this reaction, the initially formed primary amine can act as a nucleophile and react with an intermediate imine species, leading to the formation of a secondary amine "dimer" byproduct.
Q2: What are the likely structures of these dimeric impurities?
A2: The most common dimer structure results from the catalytic reduction of the nitrile. The intermediate imine can be attacked by the desired primary amine product, ultimately forming a secondary amine. Another possibility, under different reaction conditions (e.g., strong base), could involve self-condensation reactions, although this is less common.
Q3: Besides nitrile reduction, are there other reactions where dimerization is a concern?
A3: While most prominent in nitrile reductions, side reactions can occur under harsh conditions. For instance, attempts at certain ortho-functionalizations in the presence of strong organometallic bases could potentially lead to intermolecular coupling, though this is less prevalent. The primary focus for dimerization control remains on the reduction of the nitrile functionality.
Q4: How does the benzyl protecting group influence dimer formation?
A4: The benzyl group is generally stable but can be cleaved under certain reductive conditions (hydrogenolysis), especially with catalysts like Palladium on Carbon (Pd/C).[1] If debenzylation occurs concurrently with nitrile reduction, it can lead to a mixture of products and potentially different dimerization pathways involving the newly formed phenolic hydroxyl group.
Troubleshooting Guide: Nitrile Reduction to Primary Amine
The reduction of this compound to 2-(benzyloxy)benzylamine is a key transformation where dimer formation is a significant challenge. The core issue is the reaction between the product amine and the intermediate imine.
Mechanism: The Pathway to Dimerization
The undesired dimerization pathway competes directly with the desired reduction pathway. Understanding this competition is key to suppression.
Sources
Technical Support Center: Degradation Pathways for 2-(Benzyloxy)benzonitrile Under Acidic Conditions
Welcome to the technical support center for 2-(benzyloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under acidic conditions. Here, we will explore the degradation pathways, potential side reactions, and strategies to control your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an acidic environment?
A1: Under acidic conditions, this compound primarily undergoes two degradation reactions:
-
Acid-catalyzed hydrolysis of the nitrile group: The cyano group (-C≡N) is hydrolyzed to a carboxylic acid (-COOH) via an intermediate amide (-CONH₂).[1][2][3][4]
-
Acid-catalyzed cleavage of the benzyl ether: The benzyloxy group (-OCH₂Ph) is cleaved, resulting in a phenol and a benzyl cation, which can then react further.[5][6][7]
The predominant pathway is often dependent on the specific reaction conditions, such as the nature of the acid, its concentration, temperature, and the presence of nucleophiles.
Q2: Which reaction is likely to occur first, nitrile hydrolysis or ether cleavage?
A2: The relative rates of nitrile hydrolysis and ether cleavage depend on the reaction conditions. Generally, strong acids and higher temperatures favor the cleavage of the benzyl ether, which can proceed via a stable benzylic carbocation.[5][6] Milder acidic conditions may favor the hydrolysis of the nitrile group. However, it is common for both reactions to occur concurrently to some extent, leading to a mixture of products.
Q3: What are the expected final products of complete degradation under vigorous acidic conditions?
A3: Complete degradation under vigorous acidic conditions (e.g., concentrated strong acid and heat) would likely lead to 2-hydroxybenzoic acid (salicylic acid) and benzyl alcohol or other products derived from the benzyl carbocation. The nitrile group would be fully hydrolyzed to a carboxylic acid, and the benzyl ether would be cleaved.
Q4: Can I selectively hydrolyze the nitrile group without cleaving the benzyl ether?
A4: Achieving selective hydrolysis of the nitrile group can be challenging but is possible under carefully controlled, milder acidic conditions.[2] This typically involves using dilute acids and lower reaction temperatures. It is crucial to monitor the reaction closely to minimize the competing ether cleavage.
Q5: What analytical techniques are recommended for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for monitoring the degradation of this compound and quantifying the formation of its degradation products.[8][9] For structural elucidation of unknown degradation products, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is invaluable.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile products.[10][11]
Troubleshooting Guides
Issue 1: Incomplete Nitrile Hydrolysis - Amide Intermediate Detected
Question: I am trying to hydrolyze the nitrile to a carboxylic acid, but my analysis shows a significant amount of the corresponding amide. How can I drive the reaction to completion?
Answer:
-
Probable Cause: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the amide as an intermediate.[1][3] The formation of the amide may be faster than its subsequent hydrolysis to the carboxylic acid under your current reaction conditions. Insufficient reaction time, temperature, or acid concentration can lead to the accumulation of the amide.
-
Solution:
-
Increase Reaction Time and Temperature: Prolonging the reaction time and/or increasing the temperature will provide the necessary energy to overcome the activation barrier for the hydrolysis of the amide.[2]
-
Increase Acid Concentration: A higher concentration of acid can more effectively protonate the amide, making it more susceptible to nucleophilic attack by water.
-
Ensure Sufficient Water: In some solvent systems, water can become a limiting reagent. Ensure that there is an adequate amount of water present to facilitate the hydrolysis.
-
Issue 2: Unexpected Debenzylation - Phenol Formation Observed
Question: I am observing the formation of 2-hydroxybenzonitrile, indicating the cleavage of the benzyl ether, which I intended to keep intact. How can I prevent this?
Answer:
-
Probable Cause: The benzyl ether linkage is susceptible to cleavage under acidic conditions, proceeding through a stable benzylic carbocation intermediate (an SN1-type mechanism).[5][6] The use of strong acids (like HBr or HI), even at moderate temperatures, can promote this cleavage.
-
Solution:
-
Use Milder Acids: Switch to a weaker acid or use a lower concentration of the strong acid.
-
Lower the Reaction Temperature: Ether cleavage is often more temperature-sensitive than nitrile hydrolysis. Running the reaction at a lower temperature can significantly reduce the rate of debenzylation.
-
Alternative Hydrolysis Methods: If acidic conditions prove too harsh for the benzyl ether, consider alternative methods for nitrile hydrolysis, such as enzymatic hydrolysis or basic hydrolysis followed by an acidic workup to protonate the carboxylate.[4][12]
-
Issue 3: Complex Product Mixture - Multiple Unidentified Peaks in Chromatogram
Question: My reaction has resulted in a complex mixture of products that I cannot easily identify. What are the likely side products?
Answer:
-
Probable Cause: The concurrent degradation of both the nitrile and the benzyl ether functionalities can lead to a variety of products. Furthermore, the reactive intermediates, such as the benzyl carbocation, can undergo secondary reactions.
-
Potential Side Products:
-
2-Hydroxybenzonitrile: From the cleavage of the benzyl ether without hydrolysis of the nitrile.
-
2-(Benzyloxy)benzamide: From the partial hydrolysis of the nitrile without cleavage of the benzyl ether.
-
2-Hydroxybenzamide: From both ether cleavage and partial nitrile hydrolysis.
-
Benzyl Alcohol: Formed from the trapping of the benzyl carbocation by water.
-
Dibenzyl Ether: Formed if the benzyl carbocation is trapped by another molecule of benzyl alcohol.
-
Products of Friedel-Crafts Alkylation: The benzyl carbocation can potentially alkylate the aromatic rings of other molecules in the reaction mixture.
-
-
Troubleshooting and Identification:
-
Systematic Variation of Conditions: Perform the reaction under a range of conditions (e.g., varying acid concentration and temperature) to observe how the product distribution changes. This can provide clues about the origin of each side product.
-
Advanced Analytical Techniques: Utilize LC-MS/MS or GC-MS to obtain mass spectral data for the unknown peaks, which will aid in their structural elucidation.[9][10]
-
Reference Standards: If possible, synthesize or purchase authentic samples of suspected side products to confirm their identity by comparing retention times and spectral data.
-
Degradation Pathways and Experimental Workflow
The following diagrams illustrate the key degradation pathways of this compound under acidic conditions and a general workflow for analyzing the reaction.
Caption: Primary degradation pathways of this compound.
Caption: General workflow for degradation studies.
Summary of Degradation Products and Conditions
| Product Name | Structure | Formation Conditions |
| 2-(Benzyloxy)benzamide | 2-(BnO)C₆H₄CONH₂ | Mild acidic conditions, partial nitrile hydrolysis. |
| 2-(Benzyloxy)benzoic Acid | 2-(BnO)C₆H₄COOH | Stronger acidic conditions, complete nitrile hydrolysis. |
| 2-Hydroxybenzonitrile | 2-(HO)C₆H₄CN | Strong acidic conditions, cleavage of the benzyl ether. |
| 2-Hydroxybenzamide | 2-(HO)C₆H₄CONH₂ | Strong acidic conditions, ether cleavage and partial nitrile hydrolysis. |
| 2-Hydroxybenzoic Acid | 2-(HO)C₆H₄COOH | Vigorous acidic conditions, complete degradation. |
| Benzyl Alcohol | PhCH₂OH | Trapping of the benzyl carbocation by water. |
References
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]
- Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]
- Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE. [Link]
- 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [Link]
- 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. [Link]
- hydrolysis of nitriles - Chemguide. [Link]
- Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. [Link]
- 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223) - Chemistry LibreTexts. [Link]
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]
- Acidic cleavage of ethers (SN2) - Master Organic Chemistry. [Link]
- The acid-catalysed hydrolysis of benzonitrile - Semantic Scholar. [Link]
- Benzonitrile | C6H5(CN) | CID 7505 - PubChem - NIH. [Link]
- The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+. [Link]
- ANALYTICAL METHODS. [Link]
- The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. | Homework.Study.com. [Link]
- EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. [Link]
- The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innov
- ANALYTICAL METHODS FOR THE DEGRAD
- Exploring the Versatility of Benzonitrile Deriv
- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google P
- The mechanism of acid catalyzed hydrolysis of benzonitrile involves - YouTube. [Link]
- Degradation of glutaronitrile and benzonitrile by mixed cultures in the...
- Hydrolysis of benzonitrile gives - Allen. [Link]
- Degradation of benzoic acid and its derivatives in subcritical w
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry |
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. scribd.com [scribd.com]
Technical Support Center: Optimizing Base Selection for Alkylation with Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing alkylation reactions using benzyl bromides. This guide is designed to provide in-depth, practical advice to overcome common challenges in the benzylation of nucleophiles such as alcohols, phenols, amines, and thiols. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of base selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My benzylation reaction is sluggish or failing to go to completion. What is the most likely cause related to my choice of base?
A1: A stalled reaction is frequently traced back to an inappropriate base, which fails to deprotonate the nucleophile effectively. The cardinal rule is that the pKa of the base's conjugate acid must be significantly higher than the pKa of the nucleophile. A good rule of thumb is a difference of at least 2-3 pKa units to ensure the equilibrium favors the deprotonated, more reactive nucleophile.
For instance, using a weak base like sodium bicarbonate (pKa of H₂CO₃ ≈ 6.4) to deprotonate a primary alcohol (pKa ≈ 16-18) will result in a negligible concentration of the alkoxide nucleophile, leading to a very slow or nonexistent reaction.[1][2]
Troubleshooting Steps:
-
Verify pKa Values: Compare the pKa of your nucleophile with the pKa of the conjugate acid of your chosen base.[1][2][3]
-
Select a Stronger Base: If the pKa difference is insufficient, switch to a stronger base. For alcohols, common effective bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[1][4]
-
Ensure Anhydrous Conditions: Many strong bases, like NaH, are highly sensitive to moisture.[5] Ensure your solvent and reagents are scrupulously dry, as water can consume the base and inhibit the reaction.[5][6][7]
Q2: I'm observing significant formation of side products, such as elimination byproducts or overalkylation. How can I improve selectivity?
A2: Side product formation is a common challenge, often influenced by the interplay between the base, substrate, and reaction temperature.
-
Elimination (E2) vs. Substitution (SN2): Benzyl bromide, as a primary halide, generally favors the SN2 pathway.[8][9][10] However, using a sterically hindered base (e.g., KOtBu) can promote the competing E2 elimination pathway, especially at elevated temperatures.[11] To favor substitution, consider a less bulky base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[11][12]
-
Overalkylation of Amines: Primary and secondary amines can undergo multiple benzylations, leading to tertiary amines or even quaternary ammonium salts.[12][13][14] To promote mono-alkylation, you can:
Q3: My starting materials (a phenol and benzyl bromide) are not very soluble in my chosen solvent, leading to a heterogeneous mixture and poor reaction. What should I do?
A3: Poor solubility is a significant kinetic barrier.[7] The choice of solvent is critical and should be guided by the polarity of the reactants and the nature of the base.
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are often excellent choices for benzylation reactions as they can dissolve a wide range of organic substrates and the resulting salts.[6][7][16]
-
Phase-Transfer Catalysis (PTC): For reactions involving an inorganic base (like NaOH or K₂CO₃) that is insoluble in the organic solvent, a phase-transfer catalyst can be highly effective.[17][18] These catalysts, typically quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts, facilitate the transfer of the nucleophilic anion from the solid or aqueous phase into the organic phase where the reaction with benzyl bromide occurs.[17][19][20] This technique often allows for milder reaction conditions and the use of less expensive inorganic bases.[18]
Troubleshooting Guides
Guide 1: Low Yield in the O-Benzylation of Alcohols
This guide provides a systematic approach to diagnosing and resolving low yields in the O-benzylation of primary and secondary alcohols.
| Observation | Potential Cause | Recommended Action & Rationale |
| High amount of unreacted alcohol | Incomplete deprotonation or insufficient base. | Use a stronger base such as NaH or KOtBu.[4][11] Ensure the base is fresh and active, and use at least 1.1 equivalents. |
| Presence of elimination byproduct (alkene) | E2 elimination is competing with SN2 substitution. | Lower the reaction temperature. Use a less sterically hindered base like NaH instead of KOtBu.[11] |
| Formation of benzyl alcohol | Hydrolysis of benzyl bromide. | Ensure all reagents and solvents are anhydrous. Water can react with both the base and the benzyl bromide.[6][12] |
| Impurity from solvent reaction | Reaction with DMF. | When using NaH in DMF, an amine side product can form.[21] If this is problematic, consider switching to THF as the solvent. |
Guide 2: Poor Selectivity in the N-Benzylation of Primary Amines
This guide focuses on troubleshooting issues related to the formation of multiple alkylation products.
| Observation | Potential Cause | Recommended Action & Rationale |
| Significant amount of dibenzylated product | The initially formed secondary amine is more nucleophilic than the starting primary amine. | Use a 2-3 fold excess of the primary amine to statistically favor mono-alkylation. Alternatively, use a base like Cs₂CO₃ which can promote mono-alkylation.[15] |
| Reaction is slow and requires high temperatures, leading to side products | The chosen base (e.g., K₂CO₃) may not be strong enough for efficient deprotonation at lower temperatures. | Switch to a more soluble or stronger base system. Consider using a phase-transfer catalyst with K₂CO₃ to increase reactivity at a lower temperature.[18] |
| Formation of quaternary ammonium salt | Excessive reaction time or temperature with a highly reactive primary amine. | Carefully monitor the reaction progress using TLC or LC-MS and stop the reaction once the starting material is consumed.[6] |
Visualizing the Process
A clear understanding of the reaction pathways is crucial for effective troubleshooting.
Caption: Troubleshooting workflow for benzylation reactions.
Key Experimental Protocols
Protocol 1: General Procedure for O-Benzylation of a Phenol using K₂CO₃
This protocol is a reliable starting point for many phenolic substrates.
-
Preparation: To a solution of the phenol (1.0 eq.) in anhydrous acetonitrile or DMF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add powdered potassium carbonate (2.0 eq.).
-
Activation: Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) while monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.[6][22]
Protocol 2: O-Benzylation of a Primary Alcohol using NaH
This protocol is suitable for less acidic nucleophiles that require a strong, non-nucleophilic base.
-
Preparation: Under an inert atmosphere, add the alcohol (1.0 eq.) to a flame-dried round-bottom flask and dissolve in anhydrous THF (0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.[11]
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05-1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[11]
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add water or a saturated aqueous solution of ammonium chloride to quench the excess NaH.
-
Workup & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as needed.[11]
Caption: The SN2 mechanism for O-benzylation.
By carefully considering the pKa values, steric factors, and solubility of your reagents, and by following these troubleshooting guides and protocols, you can significantly improve the outcome of your benzylation reactions.
References
- Studylib. SN2 Reactions: Steric Hindrance & Backside Attack Explained.
- PTC Organics, Inc. Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions?.
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
- Unknown. pka bases.cdx.
- CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by.
- Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction.
- Wikipedia. Phase-transfer catalyst.
- Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- Quora. Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?.
- ACS Publications. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations.
- ResearchGate. Optimisation parameters for the α-alkylation of propiophenone using benzyl bromide a.
- National Institutes of Health. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Wikipedia. Benzyl group.
- ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Scribd. Organic Acid-Base pKa Table | PDF.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- University of Wisconsin-Madison. Bordwell pKa Table - Organic Chemistry Data.
- Master Organic Chemistry. The pKa Table Is Your Friend.
- PTC Organics, Inc. Industrial Phase-Transfer Catalysis.
- University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis.
- Khan Academy. Reactions at the benzylic position.
- University of Rochester. How To: Troubleshoot a Reaction.
- Organic Chemistry Portal. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols.
- ResearchGate. Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [a].
- Wikipedia. Protecting group.
- Reddit. Benzylation reaction.
- Reddit. Improvement of selectivity/yield of Alkylation.
- Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols.
- YouTube. Benzyl Bromination.
- Taylor & Francis. Benzyl bromide – Knowledge and References.
- ResearchGate. (PDF) FRIEDEL-CRAFTS ALKYLATION OF ANISOLE AND BENZYL BROMIDE USING ZIF-8 AS AN EFFICIENT CATALYST.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Benzyl group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. studylib.net [studylib.net]
- 9. quora.com [quora.com]
- 10. Khan Academy [khanacademy.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Benzyl Ethers [organic-chemistry.org]
- 17. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 19. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 20. phasetransfer.com [phasetransfer.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted starting materials from 2-(Benzyloxy)benzonitrile product
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with the purification of 2-(Benzyloxy)benzonitrile. Synthesized typically via a Williamson ether synthesis from 2-cyanophenol and benzyl bromide, the crude product is often contaminated with unreacted starting materials. This document outlines logical, field-proven strategies to isolate the desired product with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
The primary impurities are typically the unreacted starting materials: 2-cyanophenol and benzyl bromide. Depending on the reaction conditions, side-products from the decomposition of benzyl bromide or over-alkylation are also possible, but the starting materials are the most common challenge.
Q2: My crude product is a sticky oil/semi-solid. How can I handle it?
This is a common observation. It often indicates the presence of impurities, particularly unreacted 2-cyanophenol, which can depress the melting point of the product. The first step should always be an aqueous workup to remove the acidic 2-cyanophenol, which often helps in obtaining a solid crude product that can be further purified.
Q3: How can I effectively monitor the removal of starting materials during purification?
Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring. By spotting the crude mixture alongside pure standards of 2-cyanophenol and benzyl bromide, you can track their removal throughout the purification process. A typical TLC system would be silica gel plates with a mobile phase like 10-20% ethyl acetate in hexanes. The product, being less polar than 2-cyanophenol but more polar than benzyl bromide, will have a distinct Rf value.
Q4: Is it possible to remove both starting materials in a single step?
While a single step is unlikely to yield a highly pure product, a well-designed column chromatography protocol can separate both starting materials from the product simultaneously. However, for efficiency and to protect the silica gel column, it is highly recommended to perform a basic aqueous wash first to remove the bulk of the acidic 2-cyanophenol.
Troubleshooting and Purification Protocols
A successful purification strategy relies on exploiting the differences in the physicochemical properties of the product and the impurities.
Physicochemical Properties Comparison
The following table summarizes key properties that inform the separation strategy.
| Property | This compound (Product) | 2-Cyanophenol (Starting Material) | Benzyl Bromide (Starting Material) |
| Molecular Formula | C₁₄H₁₁NO[1][2] | C₇H₅NO[3][4] | C₇H₇Br[5] |
| Molecular Weight | 209.24 g/mol [1][6] | 119.12 g/mol [3][7] | 171.03 g/mol [8][9] |
| Physical Form | Crystalline Solid[10] | White to light yellow crystal powder[3][11] | Colorless to pale yellow liquid[5][12][13] |
| Melting Point | ~55-58 °C (Varies) | 92-95 °C[11][14][15] | -4 to -3 °C[8][9][12] |
| Boiling Point | High (Not typically distilled) | 149 °C @ 14 mmHg[11][14][15] | 198-201 °C @ 760 mmHg[8][9][12][16] |
| Key Chemical Feature | Ether linkage, nitrile group | Acidic phenolic proton (pKa ~7.2) [11][15] | Reactive alkyl halide |
| Solubility | Soluble in organic solvents (DCM, EtOAc, Ether). Insoluble in water. | Partially soluble in water[3][7][11]; Soluble in organic solvents and aqueous base. | Miscible with most organic solvents[9][16][17]; Insoluble in water.[13][16][18] |
Purification Workflow Diagram
The logical flow for purifying the crude product is outlined below. This workflow ensures a systematic approach to removing each class of impurity.
Sources
- 1. This compound | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2 Cyano Phenol High Purity Medicine Grade at Best Price [nrlifecare.com]
- 4. chemimpex.com [chemimpex.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Cyanophenol, 99% | Fisher Scientific [fishersci.ca]
- 8. Benzyl Bromide [commonorganicchemistry.com]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
- 12. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 13. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. 2-Cyanophenol CAS#: 611-20-1 [m.chemicalbook.com]
- 16. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: Scaling Up 2-(Benzyloxy)benzonitrile Purification by Recrystallization
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the purification of 2-(Benzyloxy)benzonitrile. This guide is designed to provide practical, in-depth solutions to common challenges encountered when scaling up the recrystallization process for this key synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during process development and troubleshooting.
The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, where achieving high purity directly impacts safety and efficacy.[1] Recrystallization remains a cornerstone technique for this purpose, offering an effective method for removing impurities and isolating a desired crystalline form.[2] However, scaling this process from the bench to pilot or manufacturing scale introduces complexities related to heat and mass transfer, hydrodynamics, and process control that can significantly impact product quality.[1][3]
This guide is structured as a series of troubleshooting questions and FAQs to directly address the specific issues you may face with this compound.
Troubleshooting Guide
This section addresses specific problems that can arise during the scale-up of the recrystallization process.
Q1: During scale-up, my this compound is "oiling out" instead of forming crystals. What's causing this and how do I fix it?
A1: "Oiling out" is a common and problematic phenomenon where the solute separates from the solution as a liquid (an oil) rather than a solid.[4][5] This is particularly detrimental because the oil is often an excellent solvent for impurities, which then get trapped within the solidified mass, defeating the purpose of purification.[5][6][7]
Root Causes:
-
Low Melting Point of the Solute/Impurity Mixture: The most frequent cause is that the melting point of your compound (depressed by the presence of impurities) is lower than the temperature of the solution at the point of saturation.[6][8] As the solution cools, it becomes supersaturated while still being hot enough to melt the solute.
-
High Solute Concentration: If the solution is too concentrated, the saturation point is reached at a higher temperature, potentially above the compound's melting point.
-
Rapid Cooling: Aggressive cooling can induce precipitation so quickly that the system doesn't have the thermodynamic leisure to form an ordered crystal lattice, favoring a liquid phase separation instead.[9]
Troubleshooting Protocol:
-
Step 1: Re-dissolve and Add More Solvent: The most immediate fix is to reheat the mixture to re-dissolve the oil and then add more of the primary solvent (10-20% additional volume).[6][10] This lowers the saturation temperature, giving the compound a chance to crystallize at a temperature below its melting point.
-
Step 2: Control the Cooling Rate: Avoid crashing the solution in an ice bath directly from a high temperature. Allow the solution to cool slowly and undisturbed to room temperature. This can be achieved by leaving the flask on a cooling hotplate or insulating it.[10][11] Slow cooling is crucial for forming large, pure crystals.[11]
-
Step 3: Introduce a Seed Crystal: If slow cooling doesn't initiate crystallization, the solution may be supersaturated.[10] Introducing a tiny, pure crystal of this compound (a "seed crystal") provides a nucleation site for crystal growth to begin.[4][12]
-
Step 4: Re-evaluate the Solvent System: If oiling out persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point or a mixed solvent system (anti-solvent crystallization) might be necessary.[4][13]
Q2: My recovery of this compound is significantly lower than expected after recrystallization. What are the common causes?
A2: A low yield is a frequent issue in recrystallization, often stemming from suboptimal solvent volumes or procedural missteps.[6][10]
Root Causes & Solutions:
-
Excessive Solvent Usage: This is the most common reason for poor yield.[10][12] The goal is to use the minimum amount of hot solvent to fully dissolve the solid. Using too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: If you suspect excess solvent was used, you can evaporate a portion of it and attempt to recrystallize again.[8] You can check for dissolved product by taking a drop of the mother liquor, placing it on a watch glass, and seeing if a significant amount of solid residue remains after the solvent evaporates.[6]
-
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (to remove insoluble impurities), significant product loss can occur.[4][8]
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Using a stemless funnel can also prevent clogging.[4]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve a portion of the product.[12]
-
Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals during vacuum filtration.
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: A different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures may be required.[14]
-
Q3: The final product still contains impurities after a single recrystallization. How can I improve the purity?
A3: While recrystallization is a powerful purification technique, its effectiveness depends on the nature of the impurities and the execution of the procedure.
Strategies for Purity Enhancement:
-
Ensure Slow Crystal Growth: Rapid crystallization traps impurities within the crystal lattice.[11] A slow, controlled cooling process is paramount for allowing the selective incorporation of only the desired molecules into the growing crystal.[6]
-
Perform a Hot Filtration: If you observe insoluble material in your hot solution, these are likely impurities that should be removed via hot filtration before allowing the solution to cool.
-
Use Activated Charcoal: If your solution has a noticeable color, this may be due to highly conjugated impurities. Adding a small amount of activated charcoal to the hot solution can adsorb these impurities. Be cautious, as using too much charcoal can also adsorb your product and reduce yield.[6][9]
-
Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient to remove all impurities, especially if they are present in high concentrations. A second recrystallization of the purified material (potentially in a different solvent system) can often lead to a significant increase in purity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no universal "best" solvent, as the ideal choice depends heavily on the specific impurities present in your crude material.[14] The goal is to find a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[15]
A systematic screening process is the most reliable method.[14] Given the structure of this compound (an aromatic nitrile), good starting points for screening include:
-
Alcohols: Ethanol, Isopropanol (IPA)
-
Esters/Ketones: Ethyl acetate, Acetone
-
Aromatic Hydrocarbons: Toluene
-
Mixed Solvent Systems: A highly effective technique involves dissolving the compound in a "good" solvent (e.g., ethyl acetate) and then slowly adding a "poor" or "anti-solvent" (e.g., hexanes or heptane) until the solution becomes cloudy, then re-heating to clarify and cooling slowly.[16]
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Isopropanol | 82.6 | Polar Protic | Good general-purpose solvent for moderately polar compounds. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, often used in a mixture with water.[14] |
| Ethyl Acetate | 77.1 | Polar Aprotic | Good "good" solvent for use in an anti-solvent system with alkanes. |
| Toluene | 110.6 | Non-polar | Higher boiling point can be advantageous for dissolving stubborn solids. |
| Hexanes/Heptane | ~69 / ~98 | Non-polar | Typically used as an "anti-solvent" to induce precipitation. |
Q2: How does scaling up from the lab to a pilot plant affect the recrystallization process?
A2: Scaling up is not merely about using larger quantities; it fundamentally changes the physics of the process.[1][17]
-
Surface Area to Volume Ratio: This ratio decreases significantly upon scale-up. This means that heat transfer is less efficient. Cooling a 100 L reactor takes much longer and is less uniform than cooling a 100 mL flask. This must be accounted for to maintain controlled cooling rates.
-
Mixing and Agitation: The hydrodynamics in a large, baffled reactor are very different from a swirled flask.[3] Inefficient mixing can lead to localized supersaturation, causing rapid precipitation and impurity entrapment. The agitation rate must be carefully optimized to ensure homogeneity without causing excessive crystal breakage (secondary nucleation).
-
Process Control: At scale, manual control is replaced by automated systems. Parameters like cooling profiles, agitation speed, and anti-solvent addition rates must be precisely defined and controlled to ensure batch-to-batch consistency.[3]
Q3: What are the critical safety precautions for handling this compound?
A3: According to safety data, this compound presents several hazards. It is crucial to handle this chemical with appropriate care.
-
Primary Hazards:
-
Required Personal Protective Equipment (PPE):
-
Handling and Storage:
Experimental Protocol: Solvent Screening for Recrystallization
This protocol outlines a systematic method for identifying a suitable recrystallization solvent.
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes or vials.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., isopropanol, ethyl acetate, toluene) dropwise, starting with ~0.5 mL. Agitate each tube. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable as a single-solvent system.[14]
-
Heating: For solvents that did not dissolve the solid at room temperature, gently heat the tubes in a sand bath or heating block to the boiling point of the solvent.[21] Continue to add small portions of the solvent until the solid just dissolves. Record the approximate volume of hot solvent required.
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.
-
Ice Bath Cooling: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize precipitation.
-
Evaluation: The ideal solvent is one that dissolves the compound completely at its boiling point but yields a large quantity of crystalline precipitate upon cooling.[14]
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Brainly. [Link]
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]
- University of Colorado Boulder.
- Biocyclopedia.
- University of York.
- Mettler Toledo.
- Technobis Crystallization Systems. (2018, October 16).
- California State University, Fullerton. Recrystallization1. Department of Chemistry and Biochemistry. [Link]
- National Center for Biotechnology Information. This compound.
- Syrris.
- Desikan, S., Anderson, S., & Toma, P. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Semantic Scholar. [Link]
- Zhang, T., et al. (2020). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. [Link]
- American Chemical Society. (2024, October 3). Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design.
- University of Rochester.
- University of York. Solvent Choice. Chemistry Teaching Labs. [Link]
- YouTube. (2022, July 8).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Kiper, R. A. Properties of substance: benzonitrile. [Link]
- Cole-Parmer. Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile. [Link]
- PubMed Central. Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. [Link]
- Sciencemadness Wiki. (2020, February 2). Benzonitrile. [Link]
- University of California, Santa Cruz. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]
- Wikipedia. Benzonitrile. [Link]
- University of Michigan.
- LookChem.
- YouTube. (2012, August 7).
Sources
- 1. syrris.com [syrris.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. brainly.com [brainly.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. youtube.com [youtube.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 15. mt.com [mt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. | Semantic Scholar [semanticscholar.org]
- 18. This compound | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
2-(Benzyloxy)benzonitrile vs 2-hydroxy-3-methylbenzonitrile activity
An In-Depth Guide to the Comparative Bioactivities of 2-(Benzyloxy)benzonitrile and 2-hydroxy-3-methylbenzonitrile
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry and drug discovery, the benzonitrile scaffold is a recurring motif, valued for its metabolic stability and its ability to engage in crucial molecular interactions. This guide provides a comparative analysis of two specific benzonitrile derivatives: this compound and 2-hydroxy-3-methylbenzonitrile. While direct, head-to-head comparative studies on these exact molecules are not prevalent in publicly available literature, a wealth of information exists for their close structural analogues and derivatives.
This document is structured to provide researchers, scientists, and drug development professionals with a clear, objective comparison based on the available experimental data for these broader chemical classes. We will delve into the distinct biological activities reported for each scaffold—anti-inflammatory properties for benzyloxy-substituted compounds and antimicrobial and enzyme-inhibitory potential for hydroxy-methyl-substituted congeners. By examining the activities of their derivatives and the experimental methodologies used to assess them, this guide aims to illuminate the potential applications of each core structure and inform future research directions.
Part 1: The Profile of this compound: A Precursor to Anti-Inflammatory Agents
This compound is primarily documented as a key synthetic intermediate in the development of novel anti-inflammatory therapeutics. Its core structure, featuring a bulky, lipophilic benzyloxy group, lends itself to creating derivatives that can effectively occupy hydrophobic pockets in target proteins.
Anti-inflammatory Activity: Modulation of TSLP-Mediated Signaling
A significant application of this compound is in the synthesis of benzyloxy benzylamide derivatives designed to treat atopic dermatitis by modulating thymic stromal lymphopoietin (TSLP) signaling. TSLP is a critical cytokine that initiates and amplifies type 2 inflammation, a hallmark of allergic diseases[1].
Derivatives synthesized from this compound have been evaluated for their ability to inhibit the downstream inflammatory mediators CCL17 and IL-1β in human keratinocytes[1].
-
CCL17: This chemokine is crucial for recruiting Th2 cells to inflamed skin, thus perpetuating the allergic inflammatory cascade[1].
-
IL-1β: This pro-inflammatory cytokine contributes to TSLP-independent Th2 responses and helps sustain inflammation[1].
One notable derivative, compound 14o , emerged from these studies, demonstrating potent inhibition of both CCL17 and IL-1β mRNA expression. Mechanistically, it was shown to interfere with the dimerization of the TSLP receptor components, TSLPR and IL-7Rα, a crucial step for signal initiation[1].
Table 1: Summary of Anti-inflammatory Activity for a Key this compound Derivative
| Compound | Target | Assay | Result | Source |
| 14o (A benzyloxy benzylamide derivative) | TSLP Signaling | CCL17 & IL-1β mRNA expression in HaCaT cells | Potent Inhibition | [1] |
| 14o | TSLP Receptor Dimerization | PathHunter® Dimerization Assay | Inhibition of TSLP-induced dimerization | [1] |
Mechanistic Pathway: TSLP Signaling Inhibition
The therapeutic rationale for targeting TSLP is to block the inflammatory cascade at an early, upstream point. The diagram below illustrates this pathway and the inhibitory action of benzyloxy benzylamide derivatives.
Caption: TSLP signaling pathway and point of inhibition.
Part 2: The Profile of 2-hydroxy-3-methylbenzonitrile: Potential for Antimicrobial and Enzyme Inhibitory Activity
Direct experimental data on the biological activity of 2-hydroxy-3-methylbenzonitrile is limited. However, by examining its core structure—a hydroxylated benzonitrile—we can infer its potential activities based on extensive research into closely related congeners, particularly 2-hydroxybenzonitrile (salicylonitrile). The phenolic hydroxyl group is a key pharmacophore known to impart antimicrobial properties and the ability to interact with enzyme active sites[2].
Antimicrobial & Antifungal Potential
2-Hydroxybenzonitrile has demonstrated antimicrobial properties against a range of microorganisms, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria[2]. While the precise mechanism is not fully understood, it is likely attributed to the phenolic nature of the compound, which can disrupt microbial cell membranes and interfere with essential enzyme functions[2].
Although specific Minimum Inhibitory Concentration (MIC) values for 2-hydroxy-3-methylbenzonitrile are not available, the data from related compounds suggest a potential for moderate antimicrobial efficacy.
Table 2: Reported Antimicrobial Activity for Hydroxybenzonitrile and Related Scaffolds
| Compound/Class | Organism(s) | Activity Type | Source |
| 2-Hydroxybenzonitrile | S. aureus, E. coli, P. aeruginosa | General Antimicrobial | [2] |
| 2,5-dihydroxy-3-methyl-1,4-benzoquinone | Salmonella spp., P. aeruginosa, S. aureus | Significant Inhibition (Zones of 10-20 mm) | [3][4] |
| Sulfonic acid-based imine from 2-hydroxy-5-methylbenzaldehyde | S. aureus, E. faecalis, C. albicans | MIC values of 64-128 µg/mL | [3] |
Enzyme Inhibition: Targeting Cyclooxygenase (COX)
Derivatives of 2-hydroxybenzonitrile have been explored for their anti-inflammatory potential, specifically as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway[2][5]. COX-2 is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.
While no direct COX-2 inhibition data exists for 2-hydroxy-3-methylbenzonitrile, a structurally related cyanobenzoyl derivative has been evaluated, providing a basis for comparison against established non-steroidal anti-inflammatory drugs (NSAIDs).
Table 3: Comparative In Vitro COX-1/COX-2 Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 | - | [5] |
| Celecoxib (Reference) | COX-2 | 0.04 | 294 | [5] |
| Diclofenac (Reference) | COX-1 | 0.611 | 0.97 | [5] |
| COX-2 | 0.63 | [5] | ||
| Ibuprofen (Reference) | COX-1 | 12 | 0.15 | [5] |
| COX-2 | 80 | [5] |
Lower IC50 values indicate greater inhibitory potency. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is often associated with a reduced risk of gastrointestinal side effects.
Mechanistic Pathway: COX-2 Inhibition in Inflammation
The inhibition of COX-2 disrupts the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation. This mechanism is a cornerstone of modern anti-inflammatory therapy.
Caption: The COX-2 pathway for prostaglandin synthesis.
Part 3: Comparative Analysis and Future Directions
The distinct functionalities of the two molecules—a benzyloxy group versus a hydroxyl and methyl group—drive their differing, currently understood biological profiles.
-
This compound: The large, non-polar benzyloxy group makes this scaffold and its derivatives well-suited for targeting proteins with significant hydrophobic binding pockets. Its primary utility has been demonstrated as a synthetic precursor for potent anti-inflammatory agents that operate via protein-protein interaction disruption (TSLP receptor dimerization)[1].
-
2-hydroxy-3-methylbenzonitrile: The presence of a phenolic hydroxyl group suggests a greater potential for hydrogen bonding and antioxidant activity. This aligns with the observed antimicrobial and enzyme inhibitory activities of related hydroxybenzonitriles, which often rely on interactions with polar residues in enzyme active sites[2].
Future Research: A critical next step is the direct comparative evaluation of both parent compounds in a standardized panel of assays. A suggested workflow would be to screen both molecules for:
-
Cytotoxicity: To establish non-toxic concentration ranges for further assays.
-
Anti-inflammatory Activity: Using assays for NO, TNF-α, and IL-6 production in LPS-stimulated macrophages.
-
Antimicrobial Activity: Determining MIC values against a panel of Gram-positive and Gram-negative bacteria.
-
Enzyme Inhibition: Screening against a panel of relevant enzymes, such as COX-1/COX-2.
This systematic approach would provide the direct, quantitative data needed for a definitive comparison.
Part 4: Key Experimental Protocols
The following protocols represent robust, validated methodologies for assessing the biological activities discussed in this guide.
General Experimental Workflow for Bioactivity Screening
A logical, stepwise approach is crucial for efficiently screening novel compounds. The first step must always be to assess cytotoxicity to ensure that any observed effects in subsequent assays are not simply due to cell death.
Caption: A systematic workflow for in vitro screening.
Protocol: Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability[6].
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence[1][7].
-
Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Triton™ X-100)[8]. Incubate for 24-48 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, protected from light. Purple formazan crystals should become visible in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals[8][9]. Mix thoroughly by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm (with a reference wavelength of ~630 nm if desired) using a microplate reader[6].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the IC50 (the concentration that reduces viability by 50%).
Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[10][11][12]. The broth microdilution method is a standardized technique for determining MIC values[12].
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microplate[13]. The typical concentration range is 8 µg/mL to 1024 µg/mL[13].
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microplate[12].
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only)[12].
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours[12].
-
Data Acquisition: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth[12]. A microplate reader can also be used to measure absorbance (OD600) for a more quantitative assessment.
Conclusion
While this compound and 2-hydroxy-3-methylbenzonitrile share a common benzonitrile core, the available evidence points towards divergent biological potential, driven by their distinct functional groups. The benzyloxy moiety directs derivatives toward anti-inflammatory applications by targeting protein-protein interactions, whereas the hydroxyl group of the second scaffold suggests potential as an antimicrobial or enzyme inhibitor. This guide has synthesized the current, albeit indirect, evidence for their activities and provided the foundational experimental protocols necessary for their direct evaluation. The clear path forward for researchers is a systematic, head-to-head screening to unlock the full therapeutic potential of these two promising scaffolds.
References
- Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. [Link]
- Antimicrobial Susceptibility Testing - Apec.org. [Link]
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. [Link]
- Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis | Journal of Medicinal Chemistry - ACS Public
- Benzonitrile | C6H5(CN) | CID 7505 - PubChem - NIH. [Link]
- Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed. [Link]
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
- Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell de
- Antimicrobial Activity of 2,5-Dihydroxy-3-methyl-1,4-benzoquinone
- Antibiotic susceptibility testing using minimum inhibitory concentr
- Antimicrobial activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Antimicrobial activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone from Embelia schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
A Senior Application Scientist's Guide: Validating 2-(Benzyloxy)benzonitrile Purity by HPLC vs. GC-MS
Introduction: The Analytical Imperative for 2-(Benzyloxy)benzonitrile
In the landscape of pharmaceutical and materials science research, the purity of synthetic intermediates is not merely a quality metric; it is the foundation of downstream success. This compound, a versatile aromatic nitrile, serves as a critical building block in the synthesis of complex molecules. Its molecular structure, featuring a polar nitrile group, a semi-flexible ether linkage, and two aromatic rings, presents a unique analytical challenge. Ensuring its purity—quantifying the parent compound and identifying potential impurities from synthesis or degradation—is paramount.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. We will move beyond theoretical discussions to provide field-proven insights, detailed experimental protocols, and comparative data to empower researchers in selecting the optimal methodology for their specific needs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | PubChem [CID: 2064024] |
| Molecular Weight | 209.24 g/mol | PubChem [CID: 2064024] |
| Polarity (XLogP3) | 3.5 | Benchchem |
| Topological Polar Surface Area | 33 Ų | PubChem [CID: 2064024] |
| Volatility | Semi-volatile | Inferred from structure |
| Thermal Stability | Moderate; potential for degradation | Inferred from structure |
Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a premier technique for separating non-volatile or thermally sensitive compounds. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.[1]
Causality Behind the HPLC Approach
For this compound, its moderate polarity and strong UV absorbance due to its aromatic rings make Reversed-Phase HPLC (RP-HPLC) with a UV detector an exceptionally logical choice.
-
Mechanism of Separation: In RP-HPLC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile).[2][3] this compound, being moderately non-polar (XLogP3 of 3.5), will preferentially adsorb to the C18 stationary phase from a highly aqueous mobile phase. By gradually increasing the organic solvent (acetonitrile) concentration, we decrease the mobile phase polarity, causing the analyte to desorb and elute. This gradient elution ensures that impurities with different polarities are well-separated from the main peak.
-
Choice of Detector: The presence of two phenyl rings in the molecule creates significant chromophores, making it highly responsive to UV detection. A wavelength of 254 nm is a standard choice for aromatic compounds and is expected to provide a strong signal for sensitive quantification.
-
Why Not Normal-Phase? While possible, normal-phase HPLC (polar stationary phase, non-polar mobile phase) is often more sensitive to water content in the mobile phase, leading to less reproducible retention times. RP-HPLC is generally more robust and is the workhorse of the pharmaceutical industry for purity analysis.[4]
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for purity analysis.
Detailed Protocol: HPLC Method for this compound
1. Materials & Reagents:
-
This compound reference standard and sample lot.
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade water.
-
0.45 µm PTFE syringe filters.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: 50:50 Acetonitrile/Water
3. Sample Preparation:
-
Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in the diluent.
-
Prepare sample solutions at the same concentration (1.0 mg/mL).
-
Ensure complete dissolution, using sonication if necessary.
-
Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.
4. Validation Approach:
-
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
-
Specificity: Inject the diluent, a placebo (if applicable), and the sample to ensure no interfering peaks at the retention time of the main analyte.
-
Linearity: Prepare a series of dilutions from the stock solution (e.g., 0.05 to 1.5 mg/mL) and plot the peak area against concentration.
-
Precision (Repeatability): Perform six replicate injections of the sample solution and calculate the relative standard deviation (RSD) of the peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of reference standard into a sample mixture at three concentration levels.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] It is ideal for volatile and semi-volatile compounds that are thermally stable.[8]
Causality Behind the GC-MS Approach
-
Mechanism of Separation: In GC, a sample is vaporized in a hot inlet and separated as it travels through a capillary column.[9] Separation is based on the compound's boiling point and its interaction with the column's stationary phase. For this compound, a non-polar column (e.g., 5% phenyl polysiloxane) is suitable. The oven temperature is ramped to elute compounds in order of increasing boiling point.
-
The Criticality of Thermal Stability: The primary risk with GC for this molecule is thermal degradation. The benzyloxy group (C-O bond) can be a point of thermal liability. If the inlet temperature is too high, the molecule could cleave to form products like benzaldehyde or 2-cyanophenol, which would be incorrectly identified as impurities. Therefore, the choice of inlet temperature is a critical parameter that must be optimized to ensure volatilization without degradation.[10][11] A lower-than-typical temperature (e.g., 250 °C) is a prudent starting point.
-
Choice of Detector: Mass spectrometry provides a significant advantage over UV detection: structural information. Standard Electron Ionization (EI) at 70 eV will fragment the molecule in a reproducible pattern, creating a "mass spectrum" fingerprint.[12] This not only confirms the identity of the main peak by its molecular ion (m/z 209) and fragmentation pattern but also allows for the tentative identification of unknown impurities based on their mass spectra. This is invaluable for impurity profiling.
Experimental Workflow: GC-MS
Caption: GC-MS workflow for purity and impurity ID.
Detailed Protocol: GC-MS Method for this compound
1. Materials & Reagents:
-
This compound reference standard and sample lot.
-
GC-grade Dichloromethane (DCM) or Ethyl Acetate.
-
Helium (carrier gas), 99.999% purity.
2. Chromatographic & Spectrometric Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split mode (e.g., 50:1 split ratio), 250 °C.
-
Oven Program:
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
3. Sample Preparation:
-
Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in DCM.
-
Prepare sample solutions at the same concentration.
-
Vortex to ensure complete dissolution.
4. Validation Approach:
-
Validation follows similar principles to HPLC (ICH Q2(R1)), with an emphasis on confirming thermal stability.[13][14]
-
Thermal Stability Check: Inject the sample at varying inlet temperatures (e.g., 220 °C, 250 °C, 280 °C) to confirm that the impurity profile does not change and no degradation peaks appear at higher temperatures.[15]
-
Specificity: The mass spectrum provides a high degree of specificity. Co-eluting peaks can often be deconvoluted based on unique ions.
-
Linearity, Precision, Accuracy: Assessed similarly to HPLC, using the peak area from the Total Ion Chromatogram (TIC) or a specific extracted ion.
Part 3: Head-to-Head Comparison and Data
The choice between HPLC and GC-MS depends on the specific analytical goal: routine QC for purity or in-depth impurity profiling.
Table 2: Comparative Validation Data (Hypothetical)
| Parameter | HPLC-UV Method | GC-MS Method | Causality and Insight |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques show excellent linearity. HPLC is often slightly more precise for quantitative analysis due to the injection technique. |
| Precision (RSD) | ≤ 1.0% | ≤ 2.0% | HPLC liquid injections are typically more reproducible than GC split injections, leading to better precision. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods demonstrate high accuracy, well within typical acceptance criteria. |
| LOD / LOQ | ~ 0.01% / 0.03% | ~ 0.02% / 0.06% | HPLC-UV is highly sensitive for this chromophoric compound. GC-MS sensitivity is excellent but can be slightly lower in full scan mode. |
| Specificity | Retention Time Based | Retention Time + Mass Spectrum | GC-MS is unequivocally superior. It provides positive identification, whereas HPLC relies solely on retention time matching. |
| Impurity ID | Not Possible | Tentative ID via Library Search | A critical advantage for GC-MS. The mass spectrum of an unknown peak can be searched against libraries (e.g., NIST) for tentative identification. |
| Risk of Analyte Degradation | Very Low | Moderate | The primary drawback of GC. The analyte is exposed to high temperatures in the inlet and column, risking degradation. HPLC is non-destructive. |
| Throughput | Moderate (~22 min/run) | Moderate (~16 min/run) | The GC method can be slightly faster due to rapid temperature ramping. |
Senior Scientist's Recommendation
-
For Routine Quality Control (QC) and Release Testing: HPLC-UV is the recommended technique. Its robustness, high precision, and low risk of analyte degradation make it ideal for generating reliable, quantitative purity values (% area) in a regulated environment. The methodology aligns well with pharmacopeial standards like USP <621>.[16]
-
For Impurity Profiling, Method Development, and Troubleshooting: GC-MS is the superior tool. The ability to tentatively identify unknown peaks is invaluable for understanding the reaction byproducts, degradation pathways, and for process optimization. While quantification may be slightly less precise than HPLC, the structural information it provides is indispensable for research and development.[17]
Conclusion
Both HPLC-UV and GC-MS are powerful, validatable techniques for assessing the purity of this compound. The optimal choice is not a matter of one being universally "better," but rather which tool is appropriate for the task at hand. HPLC provides highly precise and robust quantification suitable for routine QC, while GC-MS offers unparalleled specificity and impurity identification capabilities essential for R&D and in-depth investigation. A comprehensive analytical strategy in a drug development setting would ideally leverage both: HPLC for routine purity assays and GC-MS for initial characterization, impurity identification, and investigation of out-of-spec results.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
- Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles.
- Waters Corporation. (n.d.). Target Analysis of Semivolatile Compounds Using Atmospheric Pressure GC-MS/MS.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- MtoZ Biolabs. (n.d.). What Is the Principle Behind GC-MS.
- Imarest. (n.d.). Gas Chromatography-Mass Spectrometry: Principles & Applications.
- Phenomenex. (2017). What is USP Chapter 621?.
- ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS.
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
- Drawell. (n.d.). 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS).
- Separation Science. (n.d.). Fast analysis of semi-volatile organic compounds using PTV-GC–TOF MS.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography.
- Agilent Technologies. (n.d.). Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- NAMSA. (n.d.). Determination of Extractable Semi-Volatile Organic Compounds by GC/MS.
- IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Waters Corporation. (n.d.). HPLC Separation Modes.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- ZirChrom Separations, Inc. (2004). HPLC Method Development Guide.
- Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns.
- Royal Society of Chemistry. (n.d.). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻.
- Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment.
- PubMed. (2024). Features of gas chromatographic analysis of thermally unstable compounds.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- PubMed. (2013). A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis.
- ScienceDirect. (n.d.). Features of gas chromatographic analysis of thermally unstable compounds.
- ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
Sources
- 1. usp.org [usp.org]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. What Is the Principle Behind GC-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. agilent.com [agilent.com]
- 9. Gas Chromatography-Mass Spectrometry: Principles & Applications [lambda-at.com]
- 10. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. Features of gas chromatographic analysis of thermally unstable compounds › SPbU Researchers Portal [pureportal.spbu.ru]
- 16. <621> CHROMATOGRAPHY [drugfuture.com]
- 17. namsa.com [namsa.com]
A Comparative Guide to the Reactivity of Ortho, Meta, and Para Substituted Benzonitriles
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how substituent positional isomerism impacts molecular reactivity is fundamental. Benzonitrile, a common scaffold and synthetic precursor, presents a classic case study. The placement of a substituent at the ortho, meta, or para position relative to the cyano group dramatically alters the electronic and steric environment of the molecule, thereby dictating its behavior in chemical transformations. This guide provides an in-depth comparison of the reactivity of these isomers, supported by experimental data and detailed protocols, to empower rational decision-making in synthesis and molecular design.
The Decisive Interplay of Electronic and Steric Effects
The reactivity of a substituted benzonitrile is primarily governed by the interplay of three factors: the inherent electron-withdrawing nature of the cyano group, the electronic effects (inductive and resonance) of the ring substituent, and the steric hindrance imposed by that substituent.
The cyano (-C≡N) group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. It deactivates the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic attack.[1] The substituent's position determines how its electronic effects couple with those of the cyano group, leading to significant differences in reactivity among the isomers.
-
Para-Substituted Benzonitriles : The substituent is positioned directly opposite the cyano group. This allows for the maximum expression of resonance effects, whether electron-donating or electron-withdrawing. A para electron-withdrawing group (EWG), like a nitro group (-NO₂), strongly enhances the electrophilicity of the nitrile carbon through resonance, accelerating nucleophilic attack. Conversely, an electron-donating group (EDG) at this position can destabilize anionic intermediates.
-
Meta-Substituted Benzonitriles : At the meta position, a substituent's resonance effects do not extend to the cyano group. Its influence is primarily exerted through the inductive effect—the through-bond polarization of electron density. Therefore, the impact of a substituent on the nitrile's reactivity is generally less pronounced compared to the para isomer.
-
Ortho-Substituted Benzonitriles : The ortho position presents a unique case where both electronic and steric effects are at play. Proximity to the cyano group can lead to significant steric hindrance, impeding the approach of reagents.[2] This "ortho effect" can override the expected electronic trends, often leading to anomalous reactivity that cannot be predicted by simple Hammett correlations.[3]
The following diagram illustrates the transmission of electronic effects for each isomer.
Caption: Dominant electronic and steric effects in substituted benzonitriles.
Comparative Reactivity in Key Transformations
To illustrate these principles, we will compare the reactivity of ortho, meta, and para isomers in three common transformations: hydrolysis, nucleophilic aromatic substitution, and reduction.
Hydrolysis of the Nitrile Group
The conversion of a nitrile to a carboxylic acid is a fundamental reaction that can proceed under acidic or basic conditions. The rate is highly sensitive to the electronic environment of the nitrile carbon.
Mechanism Under Acidic Conditions: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, making it more susceptible to nucleophilic attack by water.[4][5]
Mechanism Under Basic Conditions: A hydroxide ion directly attacks the electrophilic nitrile carbon.[4][5]
Experimental Observations:
Electron-withdrawing groups (EWGs) generally accelerate hydrolysis by increasing the electrophilicity of the nitrile carbon. Conversely, electron-donating groups (EDGs) slow the reaction. This trend is quantifiable using the Hammett equation, which correlates reaction rates with substituent constants (σ).[6][7] A positive reaction constant (ρ) indicates that the reaction is favored by EWGs.
| Substituent (X) | Isomer | Relative Hydrolysis Rate (Illustrative) | Key Factors |
| -NO₂ | para | Fastest | Strong -I and -R effects maximize nitrile carbon electrophilicity. |
| meta | Intermediate | -I effect dominates, less powerful than para resonance. | |
| ortho | Slowest | Significant steric hindrance impedes nucleophilic attack, overriding electronic effects. | |
| -CH₃ | para | Slowest | +I and +R effects decrease nitrile carbon electrophilicity. |
| meta | Intermediate | +I effect is weaker than para resonance. | |
| ortho | Variable | Steric hindrance can play a role, but the effect is less pronounced than with larger groups. | |
| -Cl | para | Fast | -I effect outweighs +R effect, increasing electrophilicity. |
| meta | Faster | Strong -I effect at the meta position. | |
| ortho | Slow | Steric hindrance from the chloro group impedes the approach of the nucleophile. |
Note: Relative rates are illustrative and can vary with specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
When a benzonitrile contains a good leaving group (e.g., a halogen) at a position activated by the cyano group, it can undergo nucleophilic aromatic substitution. The cyano group is a moderate activating group for SNAr, particularly when positioned ortho or para to the leaving group.[8]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.
Experimental Observations:
The reactivity order for SNAr on isomeric chloronitrobenzenes provides a good analogy for substituted chlorobenzonitriles. The presence of a strong EWG like a nitro group significantly enhances the rate.
| Substrate | Isomer | Relative SNAr Rate (Illustrative) | Rationale |
| Chloronitrobenzene | para | High | The para-nitro group effectively stabilizes the negative charge of the Meisenheimer complex through resonance. |
| meta | Very Low | The meta-nitro group cannot delocalize the negative charge via resonance, offering only inductive stabilization. | |
| ortho | Highest | The strong inductive effect of the proximate nitro group provides the greatest stabilization to the intermediate. |
This highlights that for SNAr, the ability of the substituent to stabilize the anionic intermediate is paramount. An ortho or para EWG is crucial for significant reactivity.
Reduction of the Nitrile Group
The reduction of benzonitriles to benzylamines is a valuable synthetic transformation, typically achieved with reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[8][9]
Mechanism (with LiAlH₄): The reaction involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, followed by further reduction of the resulting imine intermediate.[9]
Experimental Observations:
The reactivity in reduction is also influenced by the electronic nature of the substituents.
| Substituent (X) | Isomer | Relative Reduction Rate (Illustrative) | Key Factors |
| -NO₂ | para | Fast | The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the nitrile carbon. |
| meta | Intermediate | The inductive effect of the nitro group enhances reactivity. | |
| ortho | Slow | Steric hindrance around the nitrile group can impede the approach of the hydride reagent. | |
| -OCH₃ | para | Slow | The electron-donating methoxy group reduces the electrophilicity of the nitrile carbon. |
| meta | Intermediate | The inductive effect is less pronounced than the resonance effect at the para position. | |
| ortho | Slowest | A combination of steric hindrance and the +R effect significantly reduces reactivity. |
Experimental Protocol: Kinetic Analysis of Benzonitrile Hydrolysis via UV-Vis Spectrophotometry
This protocol provides a self-validating system for comparing the hydrolysis rates of ortho, meta, and para substituted benzonitriles.
Objective: To determine the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of isomeric benzonitriles by monitoring the reaction progress using UV-Vis spectrophotometry.
Materials:
-
Ortho, meta, and para-substituted benzonitriles (e.g., tolunitriles, chlorobenzonitriles)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Standardized Sodium Hydroxide (NaOH) solution
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Thermostatted water bath
-
Stopwatch
Procedure:
-
Preparation of Acid Solution: Prepare a stock solution of sulfuric acid (e.g., 10 M) by carefully diluting concentrated H₂SO₄. Standardize the acid solution by titration against the NaOH solution.
-
Preparation of Benzonitrile Stock Solutions: Prepare stock solutions of each benzonitrile isomer in a suitable solvent (e.g., methanol) at a known concentration (e.g., 5.0 x 10⁻² M).
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the desired wavelength for monitoring the reaction. This should be a wavelength where the product (the corresponding benzamide or benzoic acid) has a significant absorbance, and the starting nitrile has minimal absorbance.[10]
-
Kinetic Run: a. Pipette a precise volume (e.g., 3.0 mL) of the standardized sulfuric acid solution into a quartz cuvette. b. Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).[8] c. Inject a small aliquot (e.g., 5 µL) of the benzonitrile stock solution into the cuvette.[10] d. Immediately start the kinetic measurement, recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
Data Analysis: a. The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of this plot will be -kobs. b. Repeat the experiment for each isomer under identical conditions to ensure a valid comparison.
Caption: Workflow for comparative kinetic analysis of benzonitrile hydrolysis.
Conclusion
The reactivity of substituted benzonitriles is a finely tuned interplay of electronic and steric factors, dictated by the isomeric position of the substituent.
-
Para isomers allow for the full expression of resonance effects, leading to predictable and often enhanced reactivity with electron-withdrawing groups.
-
Meta isomers are primarily governed by inductive effects, resulting in more moderate reactivity changes.
-
Ortho isomers are subject to the "ortho effect," where steric hindrance can significantly impede reactions at the nitrile group, often overriding electronic predictions.
By understanding these fundamental principles and employing rigorous experimental methodologies, researchers can strategically select the appropriate isomer to achieve desired outcomes in their synthetic endeavors, ultimately accelerating the pace of discovery in drug development and materials science.
References
- Wikipedia. (2023).
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Abbas, K. A. (2014). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- Chemistry LibreTexts. (2021). 26.
- González, C. M., & Pincock, J. A. (2004). Activation energies for the singlet excited state processes of substituted benzenes: para, meta, and ortho isomers of methylbenzonitrile and methylanisole in acetonitrile. Journal of the American Chemical Society, 126(29), 8870–8871. [Link]
- Nummert, V., et al. (2005). Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent.
- Dalal Institute. (n.d.).
- YouTube. (2016). Following Kinetics using UV vis spectroscopy. [Link]
- ResearchGate. (n.d.). UV spectra for the hydrolysis of benzonitrile in 18.2 M sulfuric acid (collected every 15 min). [Link]
- Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. [Link]
- ResearchGate. (n.d.). Analysis of the Ortho Effect: Basicity of 2-Substituted Benzonitriles. [Link]
- YouTube. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-(Benzyloxy)benzonitrile Analogs as Monoamine Oxidase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(benzyloxy)benzonitrile analogs, a promising class of compounds targeting monoamine oxidase (MAO). We will explore the critical structural features that govern their inhibitory potency and selectivity for the two MAO isoforms, MAO-A and MAO-B. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological disorders.
Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3] Their dysfunction is implicated in various neurological and psychiatric conditions.[4] Selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[2][5][6] The benzyloxy pharmacophore has been identified as a key feature in the design of potent MAO inhibitors across various scaffolds.[7][8]
Core Scaffold and Key Interaction Points
The this compound scaffold serves as a foundational structure for a new generation of MAO inhibitors. The core components—the benzonitrile ring (Ring A), the benzyloxy linker, and the distal benzyl ring (Ring B)—each play a crucial role in binding to the enzyme's active site. Molecular docking studies suggest that these inhibitors occupy a hydrophobic cavity within the MAO enzyme.
The general structure can be visualized as follows:
A simplified representation of the this compound scaffold, highlighting the key rings and common points for chemical modification.
Structure-Activity Relationship Analysis
The inhibitory potency and selectivity of these analogs are highly dependent on the nature and position of substituents on both the benzonitrile (Ring A) and the benzyl (Ring B) moieties.
Substitutions on the Benzyl Ring (Ring B):
Modifications on the distal benzyl ring have a profound impact on MAO-B selectivity and potency.
-
Halogenation: The introduction of electron-withdrawing groups, particularly halogens like fluorine, at the para-position (4"-position) of the benzyl ring significantly enhances MAO-B inhibitory activity.[5][9] For instance, a 4"-fluoro substitution on a 3-benzyloxy-β-nitrostyrene analog resulted in the highest MAO-B inhibition potency (IC50 = 0.039 µM) and selectivity (SI > 166) within its series.[9] This suggests that the substituent engages in favorable interactions within the hydrophobic active site of MAO-B.
-
Positional Isomerism: The position of the substituent on Ring B is critical. For benzyloxy chalcones, a benzyloxy group at the para position of the B-ring consistently leads to higher MAO-B inhibition compared to an ortho substitution.[8]
Substitutions on the Benzonitrile Ring (Ring A):
While Ring B modifications often drive selectivity, substitutions on Ring A can further modulate potency.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the core molecule generally favors MAO-B inhibition.[5]
-
Heterocyclic Rings: Replacing the benzonitrile ring with certain heterocyclic systems can also yield potent inhibitors. In a study of benzyloxy chalcones, analogs where the A-ring was a thiophene substituent showed the most potent hMAO-B inhibition.[8]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative this compound analogs and related structures against human MAO-A and MAO-B. This data provides a clear comparison of how subtle structural changes affect potency and selectivity.
| Compound ID | Core Scaffold | Ring A Substitution | Ring B Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 9e | Benzonitrile | 3-CHO | 4-F | > 100 | 0.35 | > 285.7 | [5] |
| 10e | Benzonitrile | 3-Br | 4-F | 27.9 | 0.19 | 146.8 | [5] |
| 3h | Benzothiazole | - | 3-F | > 10 | 0.062 | > 161 | [10][11] |
| B10 | Chalcone | Thiophene | 4-Benzyloxy | 33.82 | 0.067 | 504.8 | [8] |
| FBZ13 | Chalcone | 4-Bromophenyl | 2-((3-fluorobenzyl)oxy)phenyl | > 40 | 0.0053 | > 7547 | [12] |
| Safinamide | (Reference Drug) | - | - | 9.8 | 0.0572 | 171.3 | [9][10] |
| Rasagiline | (Reference Drug) | - | - | 4.4 | 0.0953 | 46.2 | [10] |
IC50 values represent the concentration required for 50% inhibition. The Selectivity Index (SI) is calculated as (IC50 for MAO-A) / (IC50 for MAO-B).
From this data, it is evident that compounds like FBZ13 and 3h exhibit exceptionally potent and selective MAO-B inhibition, with IC50 values in the low nanomolar range, surpassing the potency of reference drugs like rasagiline.[10][12] The high selectivity index is a critical feature for developing neuroprotective agents for diseases like Parkinson's, as it minimizes the side effects associated with MAO-A inhibition.[3][4]
Mechanism of Inhibition: Reversible and Competitive
A crucial aspect of modern MAO inhibitor design is reversibility, which helps to avoid the "cheese effect"—a hypertensive crisis caused by irreversible MAO-A inhibition.[4] Kinetic studies on lead compounds from this class, such as the benzothiazole derivative 3h and the chalcone B10 , have demonstrated that they act as reversible and competitive inhibitors of MAO-B.[8][10] This indicates that they bind to the active site of the enzyme in a non-covalent manner and can be displaced by the substrate, offering a superior safety profile.
Competitive inhibitors bind reversibly to the enzyme's active site, preventing substrate binding.
Experimental Protocol: In Vitro MAO Inhibition Assay
To ensure the trustworthiness and reproducibility of the data presented, a standardized protocol for assessing MAO inhibitory activity is essential. The following is a detailed methodology based on the widely used kynuramine assay.[1][10]
Objective: To determine the IC50 values of test compounds against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (e.g., from Supersomes™).[6]
-
Potassium phosphate buffer (0.1 M, pH 7.4).
-
Test compounds dissolved in DMSO.
-
Positive controls: Clorgyline (for MAO-A) and Selegiline or Safinamide (for MAO-B).[6]
-
96-well microplates.
-
Spectrofluorometer.
Workflow:
Step-by-step workflow for the kynuramine-based MAO inhibition assay.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound dilution, and the respective MAO enzyme solution.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.[13]
-
Reaction Initiation: The enzymatic reaction is started by adding the kynuramine substrate.
-
Incubation: The reaction is allowed to proceed at 37°C.
-
Termination: The reaction is stopped by adding a strong base (e.g., NaOH).
-
Detection: The fluorescence of the product, 4-hydroxyquinoline, is measured.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). IC50 values are then determined by fitting the data to a dose-response curve using appropriate software.[14]
This self-validating system, which includes positive and negative controls, ensures the reliability of the generated inhibition data.
Conclusion and Future Directions
The this compound framework and its derivatives, such as chalcones and benzothiazoles, represent a highly promising class of selective and reversible MAO-B inhibitors. The key SAR insights are as follows:
-
Selectivity Driver: Halogen substitution, particularly fluorine, on the para-position of the distal benzyl ring is a critical determinant of high MAO-B affinity and selectivity.
-
Potency Modulators: The core aromatic system (Ring A) can be varied (e.g., to thiophene) to further enhance potency.
-
Favorable Kinetics: Lead compounds exhibit a reversible and competitive inhibition mechanism, promising a better safety profile.
Future research should focus on optimizing the pharmacokinetic properties of these analogs, particularly their blood-brain barrier permeability, to translate their potent in vitro activity into in vivo efficacy for the treatment of neurodegenerative diseases.[8]
References
- Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. PubMed Central.
- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health.
- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
- Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PubMed Central.
- Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed.
- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health.
- A Novel Class of Selective and Highly Potent Inhibitors of Monoamine Oxidase B. PubMed.
- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central.
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. PubMed.
- Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.
- structure and activity relationship of monoamine oxidase inhibitors. ResearchGate.
Sources
- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyloxynitrostyrene analogues - A novel class of selective and highly potent inhibitors of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to the In Vitro Metabolic Stability of 2-(Benzyloxy)benzonitrile: A Comparative Analysis
In the landscape of early drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential.[1][2] A compound that is rapidly metabolized may struggle to achieve and maintain therapeutic concentrations in the body, diminishing its efficacy.[1] This guide provides an in-depth, comparative analysis of the in vitro metabolic stability of 2-(Benzyloxy)benzonitrile, a versatile scaffold in medicinal chemistry. We will explore the experimental framework for assessing its stability, compare its profile to relevant alternatives, and delve into the underlying biochemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic fate of benzonitrile-containing compounds.
The Central Role of Metabolic Stability in Drug Development
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the clearance of approximately 50-60% of marketed drugs.[3] In vitro assays using liver-derived systems, such as microsomes and hepatocytes, are indispensable tools for predicting a compound's in vivo metabolic fate.[4][5][6] These assays provide key parameters like intrinsic clearance (CLint) and half-life (t½), which are crucial for early-stage compound selection and lead optimization.[1][6] Regulatory bodies like the FDA emphasize the importance of these early assessments to identify potential metabolic liabilities and drug-drug interactions.[7][8][9]
Experimental Workflow for Assessing Metabolic Stability
A robust and reproducible experimental design is paramount for obtaining meaningful metabolic stability data. The following workflow outlines the key steps for evaluating this compound.
Caption: General workflow for an in vitro metabolic stability assay using liver microsomes.
Detailed Experimental Protocol: Microsomal Stability of this compound
This protocol provides a step-by-step methodology for determining the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Control Compounds:
-
Internal Standard (IS) for LC-MS/MS analysis (structurally similar to the analyte)
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare working solutions of the test compound and controls in phosphate buffer. The final concentration in the incubation should be low (e.g., 1 µM) to ensure enzyme kinetics are not saturated.[1][11]
-
Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[12]
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the working solution of this compound or control compounds.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[1]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1] The final incubation volume is typically 200 µL.
-
-
Time-Course Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[12]
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard.[6] This stops the enzymatic reaction and precipitates the proteins.[6]
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound (this compound) at each time point using a validated LC-MS/MS method.[2][6] High-performance liquid chromatography (HPLC) with UV detection can also be used, though LC-MS/MS offers superior sensitivity and specificity.[6][13][14]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .[6]
-
Comparative Metabolic Stability: this compound vs. Alternatives
To contextualize the metabolic stability of this compound, it is essential to compare it with compounds of known metabolic fate and with structural analogs that might serve as alternative scaffolds in a drug discovery program.
Table 1: Comparative In Vitro Metabolic Stability Data
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| This compound | Data to be populated from experiment | Data to be populated from experiment | To be predicted |
| Verapamil (High Clearance) | < 10 | > 139 | High |
| Testosterone (High Clearance)[10] | < 15 | > 93 | High |
| Warfarin (Low Clearance) | > 60 | < 23 | Low |
| Carbamazepine (Low Clearance)[11] | > 60 | < 23 | Low |
| Alternative 1: 2-Phenoxybenzonitrile | Hypothetical Data | Hypothetical Data | To be predicted |
| Alternative 2: 2-(Benzylamino)benzonitrile | Hypothetical Data | Hypothetical Data | To be predicted |
Note: The values for control compounds are typical ranges. Actual experimental values may vary.
Understanding the Metabolic Pathways of Benzonitriles
The metabolic fate of this compound is likely dictated by the enzymatic machinery of the liver, primarily the cytochrome P450 system.[3][15][16] Based on the structure and known metabolic pathways of related compounds, several transformations can be anticipated.
Caption: Potential metabolic pathways for this compound.
Key Metabolic Transformations:
-
O-Debenzylation: Cleavage of the benzyl ether is a common metabolic pathway for benzyloxy-containing compounds, often mediated by CYP enzymes.[17][18] This would yield 2-hydroxybenzonitrile.
-
Aromatic Hydroxylation: CYP enzymes can introduce hydroxyl groups onto either of the aromatic rings.[19][20] The unsubstituted benzene ring of the benzyl group is a likely site for this modification.[21]
-
Nitrile Group Metabolism: While generally stable, the nitrile group can undergo metabolism. In some cases, CYP enzymes can mediate the conversion of a nitrile to an amide.[22] It can also be hydrolyzed to a carboxylic acid, though this is often a slower process.[19] Benzonitrile itself does not typically release cyanide in vivo.[20]
Strategic Modifications to Enhance Metabolic Stability
Should this compound exhibit high metabolic clearance, several medicinal chemistry strategies can be employed to improve its stability.
-
Blocking Sites of Metabolism: Introducing substituents, such as fluorine or a methyl group, at positions susceptible to hydroxylation can sterically hinder or electronically deactivate the site, thus slowing metabolism.[23] For instance, adding an electron-withdrawing group to the para-position of the benzyl ring can make it more resistant to oxidation.[21]
-
Replacing Labile Groups: The benzyloxy group itself may be a metabolic liability. Replacing the ether linkage with a more robust group, such as an amide or a direct carbon-carbon bond, could enhance stability.[21]
-
Conformational Constraint: Introducing rigidity into the molecule, for example, by incorporating the benzyl group into a ring system, can lock it into a conformation that is a poor substrate for metabolic enzymes.
Conclusion
The in vitro metabolic stability assay is a cornerstone of modern drug discovery, providing critical data to guide the selection and optimization of lead compounds. This guide has detailed the experimental approach for assessing the metabolic stability of this compound, placed its potential profile in the context of relevant alternatives, and explored the underlying metabolic pathways. By understanding the metabolic liabilities of this scaffold, researchers can make informed decisions and apply rational design principles to develop more stable and efficacious drug candidates. The principles and protocols outlined herein serve as a self-validating framework for the rigorous evaluation of any new chemical entity.
References
- Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. [Link]
- LeCluyse, E. L. (2009). In Vitro Assays for Induction of Drug Metabolism. In Methods in Molecular Biology (Vol. 481, pp. 47–58). Humana Press. [Link]
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
- Dalvie, D. (2010). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Methods in Molecular Biology (Vol. 640, pp. 169–185). Humana Press. [Link]
- Upreti, V. V., & Eddington, N. D. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1–7.8.24. [Link]
- Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
- Yin, H., & Zhu, M. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(18), 6843. [Link]
- U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
- BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?[Link]
- U.S. Food and Drug Administration. (2020, January 21). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
- Bioanalytical Solutions. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]
- Niro, J., et al. (2010). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition, 38(10), 1858–1866. [Link]
- Karki, S. B., & D'Souza, M. J. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(8), 2712–2718. [Link]
- Kumar, S., & S, S. K. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Discovery Today, 26(9), 2229–2240. [Link]
- Kent, U. M., et al. (1997). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. Chemical Research in Toxicology, 10(5), 589–599. [Link]
- Kent, U. M., et al. (1998). Mechanism-based Inactivation of Cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Journal of Biological Chemistry, 273(13), 7247–7255. [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Benzonitrile: Human health tier II assessment. [Link]
- Biochemistry Basics by Dr. Amit. (2020, May 7). Cytochrome P450 for Xenobiotic Metabolism [Video]. YouTube. [Link]
- Cyprotex. (n.d.). Microsomal Stability. [Link]
- Guengerich, F. P. (2015). Drug Metabolism: Cytochrome P450. In Comprehensive Toxicology (Second Edition, pp. 215–238). Elsevier. [Link]
- Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]
- National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 4. [Link]
- LibreTexts Chemistry. (2024, December 29). 1.
- New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]
- Optibrium. (2024, September 13). How to improve metabolic stability in drug discovery [Video]. YouTube. [Link]
- Ghosh, A., et al. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp.
- Pechlivanis, A., et al. (2023). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Analytical and Bioanalytical Chemistry, 415(15), 3075–3089. [Link]
- Tarko, T., et al. (2020). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Antioxidants, 9(9), 846. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. fda.gov [fda.gov]
- 9. bioivt.com [bioivt.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 20. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Cytotoxicity comparison of substituted 2-hydroxybenzonitrile derivatives
<E382_A0_E383_9F_E383_89_E383_90_E382_A4_E382_AA_E382_B5_E382_A4_E382_A8_E383_B3_E382_B9_E381_AE_E383_9B_E383_BC_E383_A0_E383_9A_E383_BC_E382_B8_E381_B8_E382_88_E381_86_E381_93_E381_9D> A Comparative Guide to the Cytotoxicity of Substituted 2-Hydroxybenzonitrile Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount.[1] This guide provides a comparative analysis of the cytotoxic profiles of substituted 2-hydroxybenzonitrile derivatives, a class of compounds recognized for their therapeutic potential, including anticancer and anti-inflammatory properties.[2] By examining the impact of various substituents on cytotoxicity against several human cancer cell lines, we aim to furnish a valuable resource for the rational design of novel and more effective therapeutic agents.
The core of our analysis lies in the structure-activity relationship (SAR), which explores how the nature and position of chemical groups on the 2-hydroxybenzonitrile scaffold influence its ability to induce cancer cell death.[1] Our discussion is grounded in quantitative experimental data, primarily focusing on the half-maximal inhibitory concentration (IC₅₀)—a key metric where lower values indicate higher cytotoxic potency.
Structure-Activity Relationship (SAR): The Key to Potency
The cytotoxic activity of 2-hydroxybenzonitrile derivatives is significantly modulated by the substituents on the benzene ring.[1] While the parent compound serves as a foundational scaffold, strategic chemical modifications can dramatically enhance its anticancer effects. Key observations from various studies indicate that the introduction of specific functional groups can lead to potent cytotoxic agents. For instance, certain benzofuran derivatives synthesized from 2-hydroxybenzonitrile have demonstrated notable cytotoxic effects against cancer cell lines.[2]
The following diagram illustrates the fundamental 2-hydroxybenzonitrile scaffold and highlights key positions where substitutions can influence cytotoxic activity.
Caption: Key substitution sites on the 2-hydroxybenzonitrile scaffold.
Comparative Cytotoxicity Data
The efficacy of these derivatives is highly dependent on the cancer cell type. The following table summarizes experimental data from various studies, showcasing the IC₅₀ values of different substituted nitrile derivatives against a panel of human cancer cell lines. This allows for a direct comparison of their cytotoxic performance. For reference, Doxorubicin and Cisplatin, two commonly used chemotherapy drugs, are included.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran Derivative 7 | A549 (Lung) | 3.8 ± 0.5 | [3] |
| HepG2 (Liver) | 33.2 ± 1.1 | [3] | |
| HCT116 (Colon) | >100 | [3] | |
| Benzofuran Derivative 8 | A549 (Lung) | 3.5 ± 0.6 | [3] |
| HepG2 (Liver) | 23.2 ± 2.7 | [3] | |
| PC3 (Prostate) | >100 | [3] | |
| Phenylacrylonitrile 2a | MCF-7 (Breast) | 44 | [4] |
| Phenylacrylonitrile 2b | MCF-7 (Breast) | 34 | [4] |
| 2-Aryl-1,8-naphthyridin-4-one 13 | A549 (Lung) | 2.3 | [5] |
| Caki-2 (Renal) | 13.4 | [5] | |
| Doxorubicin (Reference) | A549 (Lung) | 0.63 ± 0.2 | [3] |
| HepG2 (Liver) | 0.59 ± 0.1 | [3] | |
| Cisplatin (Reference) | A549 (Lung) | 7.10 ± 1.3 | [3] |
| HepG2 (Liver) | 13.2 ± 2.1 | [3] |
Analysis of Comparative Data:
From the data, several key insights emerge:
-
Potency and Selectivity: Certain derivatives exhibit remarkable potency, with IC₅₀ values in the low micromolar and even nanomolar range.[5][6] For example, compound 13 shows potent activity against the A549 lung cancer cell line (IC₅₀ = 2.3 µM).[5] Notably, some benzofuran derivatives showed greater cytotoxic potential in A549 cells and HepG2 cells compared to the standard chemotherapeutic agent cisplatin.[3]
-
Cell Line Specificity: The cytotoxic effect is often cell-line specific. For instance, the benzofuran derivatives 7 and 8 are highly active against A549 lung cancer cells but show significantly less activity against HCT116 colon cancer cells.[3] This highlights the importance of screening compounds against a diverse panel of cancer cell lines.
-
Safety Profile: An ideal anticancer agent should be highly toxic to cancer cells while sparing normal cells. Encouragingly, some studies have shown that active derivatives did not exhibit toxic potential for normal human umbilical vein endothelial cells (HUVEC), indicating a degree of selectivity for cancer cells.[3]
Mechanistic Insights: How Do These Derivatives Induce Cell Death?
Understanding the mechanism of action is crucial for drug development. Benzonitrile derivatives can induce cytotoxicity through various pathways:
-
Induction of Apoptosis: Many synthetic derivatives trigger programmed cell death, or apoptosis.[7] This is often achieved by activating key proteins like caspases, modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, and arresting the cell cycle at specific phases, such as G2/M.[6][7][8]
-
Tubulin Polymerization Inhibition: A significant mechanism for some 2-phenylacrylonitrile derivatives is the inhibition of tubulin polymerization.[6][9] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds arrest the cell cycle and lead to apoptosis.[6][9]
-
Generation of Reactive Oxygen Species (ROS): Some compounds exert their cytotoxic effects by inducing oxidative stress. They can increase the production of ROS within cancer cells, leading to cellular damage and death.[3]
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
To ensure data reliability and reproducibility, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[2][9]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cells (e.g., A549, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.[9]
-
Seeding: Harvest cells at 80-90% confluency and seed them into 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.[3]
-
Treatment: Prepare stock solutions of the 2-hydroxybenzonitrile derivatives in DMSO. Perform serial dilutions to achieve a range of final concentrations (e.g., 1-100 µM) and add them to the wells.[3] Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 72 hours.[3]
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[3]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[3]
Conclusion and Future Directions
Substituted 2-hydroxybenzonitrile derivatives represent a promising scaffold for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that strategic modifications, particularly the introduction of halogen and other electron-withdrawing groups, can yield compounds with potent, low-micromolar cytotoxicity against various cancer cell lines.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. Further investigation into their mechanisms of action, including their impact on specific signaling pathways and potential for overcoming drug resistance, will be critical for their advancement into preclinical and clinical development.
References
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health.
- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health.
- Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). ResearchGate.
- Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones. MDPI.
- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central.
- Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. PubMed.
- Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. MDPI.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. National Institutes of Health.
- Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. National Institutes of Health.
- Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. National Institutes of Health.
- Study of Cytotoxic Effects of Benzonitrile Pesticides. ResearchGate.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science Publisher.
- Design and synthesis of novel anticancer and antifibrosis compounds. King Abdullah University of Science and Technology.
- Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. National Institutes of Health.
- Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Antimicrobial Potential of 2-(Benzyloxy)benzonitrile and its Halogenated Derivatives: A Guide for Drug Discovery Professionals
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount to the development of a new generation of effective antimicrobial agents. Benzonitrile derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This guide provides a detailed comparative analysis of the antimicrobial activity of 2-(benzyloxy)benzonitrile and its halogenated analogues, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. The information presented herein is intended to guide researchers, scientists, and drug development professionals in the strategic design of more potent antimicrobial agents.
Introduction: The Promise of the Benzonitrile Scaffold
The benzonitrile moiety, a benzene ring substituted with a cyano group, is a versatile pharmacophore. Its derivatives have been investigated for a range of therapeutic applications. The introduction of a benzyloxy group at the 2-position of the benzonitrile core, yielding this compound, offers a foundational structure with the potential for diverse biological interactions. The subsequent halogenation of this parent compound represents a key strategy in medicinal chemistry to modulate its physicochemical properties and enhance its biological efficacy. Halogen atoms can influence a molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can significantly impact its interaction with biological targets and, consequently, its antimicrobial potency.[2][3]
Comparative Antimicrobial Activity
While direct, head-to-head comparative studies on the antimicrobial activity of this compound and its specific halogenated derivatives are not extensively documented in publicly available literature, we can infer the potential impact of halogenation by examining studies on related benzonitrile and benzyloxy structures. The following table summarizes the antimicrobial activity of various benzonitrile and related derivatives against a panel of pathogenic microbes.
| Compound/Derivative Class | Test Organism(s) | Key Findings | Reference(s) |
| Chalcones from 3-Benzyloxy-4-methoxybenzaldehyde | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | A series of chalcone derivatives showed varying degrees of antibacterial activity. The presence of the benzyloxy group was a key structural feature. | [4][5] |
| Halogenated Benzonitriles | Tetrahymena pyriformis | Structure-activity relationships indicated that halogenated benzonitriles act as non-polar narcotics, suggesting a mechanism related to membrane disruption. | [6] |
| 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) | Picornaviruses | Exhibited significant antiviral activity by inhibiting an early event in viral replication after uncoating. | [7] |
| Halogenated Thiopyrimidine-Benzenesulfonamides | E. coli, K. pneumoniae, P. aeruginosa, S. aureus, S. epidermidis, B. subtilis, C. albicans | Halogenated derivatives exhibited potent, wide-spectrum antimicrobial activity, suggesting that halogenation enhances the antimicrobial effect of the sulfonamide pharmacophore. | [8] |
| Brominated Benzonitrile Derivatives | Pathogenic Bacteria | The presence of bromine in a molecular structure can confer antimicrobial properties. | [9] |
| Chlorinated Flavanones | Staphylococcus aureus, Enterococcus faecalis, Candida albicans | 4′-chloroflavanone demonstrated the strongest antimicrobial activity, particularly against Gram-positive bacteria. | [3] |
Key Insights from the Data:
-
The benzyloxy moiety, as seen in the chalcone derivatives, contributes to the overall molecular scaffold that can exhibit antimicrobial activity.[4][5]
-
Halogenation is a recurring theme in the enhancement of antimicrobial potency across different classes of compounds.[2][3][8] Specifically, chloro and bromo substitutions have been shown to be effective.[3][9]
-
The mechanism of action for halogenated benzonitriles may involve non-specific membrane disruption, as suggested by their classification as non-polar narcotics.[6]
-
The position and type of halogen can significantly influence the spectrum and potency of antimicrobial activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To quantitatively assess and compare the antimicrobial activity of novel compounds, the determination of the Minimum Inhibitory Concentration (MIC) is a fundamental and standardized procedure. The broth microdilution method is a commonly used technique.
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium for 18-24 hours.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The broth culture is incubated until it reaches a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
The test compounds (this compound and its halogenated derivatives) are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
A series of two-fold serial dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of cell viability.
-
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a standardized inoculum ensures the reproducibility and comparability of results across different experiments and laboratories.
-
Serial Dilutions: This method allows for the precise determination of the concentration at which the compound becomes effective.
-
Controls: Positive and negative controls are essential to validate the experiment, ensuring that the medium supports growth and that there is no contamination.
Experimental Workflow for MIC Determination
Caption: The influence of halogenation on antimicrobial activity.
Conclusion and Future Directions
While direct experimental data for the antimicrobial activity of this compound and its halogenated derivatives is limited, a comprehensive analysis of related structures strongly suggests that halogenation is a viable strategy for enhancing the antimicrobial potency of this scaffold. The introduction of chlorine or bromine atoms is likely to increase the lipophilicity of the parent compound, thereby facilitating its passage across microbial membranes and potentially leading to improved activity, particularly against Gram-positive bacteria.
Future research should focus on the systematic synthesis and antimicrobial evaluation of a series of halogenated this compound derivatives. This would involve:
-
Varying the Halogen: Investigating the effects of different halogens (F, Cl, Br, I).
-
Varying the Position of Halogenation: Exploring substitution on both the benzonitrile and the benzyl rings.
-
Broad-Spectrum Screening: Testing the synthesized compounds against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects.
Such a systematic approach will provide a clearer understanding of the structure-activity relationships and pave the way for the rational design of novel and potent antimicrobial agents based on the this compound scaffold.
References
- Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro , spectroscopic, and docking studies. (2017). European Journal of Medicinal Chemistry. [Link]
- This compound. PubChem. [Link]
- Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Ciliate Tetrahymena Pyriformis. (n.d.). PubMed. [Link]
- The chemical structure of some biologically important benzonitrile derivatives. (n.d.).
- Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group. (2023). Molecules. [Link]
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
- Synthesis and spasmolytic activities of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitriles. (n.d.). PubMed. [Link]
- Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (n.d.). PubMed Central. [Link]
- Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. (2012). European Journal of Medicinal Chemistry. [Link]
- Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023). Pharmacological Reviews. [Link]
- [In vitro study of the antifungal activity of two chlorine derivatives to be used in antisepsis]. (1989). Annali di Igiene. [Link]
- Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. (2021). International Journal of Molecular Sciences. [Link]
- Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (n.d.). PubMed Central. [Link]
- Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Rel
- Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp. (2011). Marine Drugs. [Link]
- Antibacterial Marinopyrroles and Pseudilins Act as Protonophores. (n.d.). PubMed Central. [Link]
- Investigation of aryl isonitrile compounds with potent, broad-spectrum antifungal activity. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
- Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). Journal of Chemistry. [Link]
- Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. (n.d.). MDPI. [Link]
- Effect of Different Climatic Regions and Seasonal Variation on the Antibacterial and Antifungal Activity, and Chemical Profile of Helichrysum aureonitens. (2022). Plants. [Link]
- Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. (n.d.). MDPI. [Link]
- Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (n.d.). Frontiers in Microbiology. [Link]
- Impact of Nitriles on Bacterial Communities. (n.d.). Frontiers in Microbiology. [Link]
- Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). (1982). Antimicrobial Agents and Chemotherapy. [Link]
- Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. (2025). Journal of Medicinal Chemistry. [Link]
- Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. (2017).
- Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. (2015). Oriental Journal of Chemistry. [Link]
- Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. (2016). Beilstein Journal of Organic Chemistry. [Link]
- An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. (n.d.). IntechOpen. [Link]
- Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. (2015). Oriental Journal of Chemistry. [Link]
- Synergistic Interactions of Antimicrobials to Counteract the Drug-Resistant Microorganisms. (2021). Biointerface Research in Applied Chemistry. [Link]
- Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri. (2024). ChemPlusChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 6. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC and qNMR for the Quantitative Analysis of 2-(Benzyloxy)benzonitrile
In the rigorous landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is non-negotiable. 2-(Benzyloxy)benzonitrile, a key building block in the synthesis of diverse bioactive molecules, demands robust analytical methods to ensure the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide presents an in-depth, objective comparison of two premier analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices and provides the framework for self-validating protocols, grounded in authoritative standards. The goal is to equip researchers, scientists, and drug development professionals with the technical insights required to select the most appropriate methodology for their specific analytical challenges.
The Orthogonal Imperative: A Foundation of Trust
Relying on a single analytical technique for purity and content determination can introduce unforeseen biases. True analytical confidence is achieved through an orthogonal approach, employing methods that operate on fundamentally different principles.[1] HPLC separates analytes based on their differential partitioning between a mobile and stationary phase, a process governed by physicochemical properties like polarity.[2] In contrast, qNMR provides a direct, primary measure of a compound's concentration based on the intrinsic, stoichiometric relationship between the number of atomic nuclei and the integrated signal intensity.[1][3] By cross-validating results from these two distinct techniques, we establish a highly reliable and defensible quantitative assessment.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly with UV detection, is the industry-standard technique for assessing the purity of pharmaceutical intermediates.[5] Its high resolving power and sensitivity make it ideal for separating the main component from structurally similar process-related impurities and potential degradants.[5][6]
The Causality of Method Development
The primary challenge in developing an HPLC method for this compound is achieving baseline separation from potential impurities, such as positional isomers or precursors. The choice of a reversed-phase C18 column is a logical starting point due to its versatility and effectiveness in retaining moderately nonpolar aromatic compounds.[5] The mobile phase, a mixture of acetonitrile and water, is selected to provide the necessary elution strength. Acetonitrile is often preferred over methanol for aromatic compounds due to its lower viscosity and different selectivity. The addition of a small amount of acid (e.g., phosphoric or formic acid) is a common strategy to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.[2]
Experimental Protocol: HPLC-UV Analysis
This protocol is designed for the quantification of this compound and the determination of its purity by area percent. For absolute quantification, a certified reference standard and a calibration curve would be required.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
This compound sample
-
Reference standard of this compound (of known, high purity)
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile:Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution (100 µg/mL).
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (based on the UV absorbance of the benzonitrile chromophore)
-
Run Time: Sufficient to allow for the elution of all components (e.g., 15 minutes).
-
-
Analysis and Data Processing:
-
Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for consistent retention times and peak areas).
-
Inject the sample solution.
-
Integrate the peaks in the chromatogram. Purity is typically calculated using the area percent method. For assay, the peak area of the sample is compared against the peak area of the reference standard.
-
Caption: Workflow for HPLC Quantitative Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Absolute Quantification
qNMR has emerged as a powerful primary analytical method, capable of determining the absolute purity or concentration of a substance without needing an identical reference standard for the analyte.[3][7] Its principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7][8] By co-dissolving a sample with a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly.[9]
The Causality of Method Development
The success of a qNMR experiment hinges on several critical parameters.
-
Internal Standard Selection: The ideal internal standard must be of high purity (certified), stable, non-reactive with the sample, and possess a simple spectrum with at least one signal that is well-resolved from all analyte signals.[10] Dimethyl sulfone (DMSO₂) is an excellent candidate for its simple singlet peak and solubility in common NMR solvents like DMSO-d₆.[3]
-
Relaxation Delay (d1): This is arguably the most crucial parameter for accurate quantification.[1] To ensure all protons have fully returned to their equilibrium state before the next pulse, the relaxation delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. A value of 30 seconds is often a safe starting point for small molecules.[1]
-
Signal Selection: For quantification, a well-resolved singlet or a multiplet free from overlap should be chosen for both the analyte and the internal standard.[11] For this compound, the singlet corresponding to the benzylic protons (O-CH₂-Ph) around 5.0-5.2 ppm is an ideal candidate.
Experimental Protocol: ¹H-qNMR Analysis
This protocol describes the determination of the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
High-quality NMR tubes
Reagents and Materials:
-
This compound sample
-
Certified Internal Standard (e.g., Dimethyl sulfone, ≥99.5% purity)
-
Deuterated solvent (e.g., DMSO-d₆)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Dimethyl sulfone) into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Vortex to ensure complete dissolution and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions.
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds (or 5 x longest T₁)
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for accurate integration).[2]
-
Acquisition Time: ~3-4 seconds
-
-
Data Processing and Quantification:
-
Apply Fourier transform, followed by careful phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the benzylic CH₂ singlet).
-
Integrate a well-resolved signal from the internal standard (e.g., the DMSO₂ singlet).
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass (Analyte: 209.24 g/mol [12]; Dimethyl sulfone: 94.13 g/mol )
-
m: Mass weighed
-
P: Purity of the standard
-
Caption: Workflow for qNMR Quantitative Analysis.
Comparative Performance and Validation
The choice between HPLC and qNMR depends on the specific analytical objective. Both methods must be validated according to international guidelines, such as ICH Q2(R1), to demonstrate their suitability for the intended purpose.[13][14][15] Validation characteristics include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
The following table summarizes representative quantitative data and validation parameters for the analysis of this compound by HPLC and qNMR. Note: The data presented are illustrative and may vary depending on the specific experimental conditions and instrumentation.
| Parameter | HPLC-UV | ¹H-qNMR | Commentary |
| Principle | Chromatographic Separation | Nuclear Resonance | HPLC separates based on polarity; qNMR is a direct measure of nuclei.[1] |
| Quantification | Relative (vs. Standard) | Absolute (vs. Internal Std) | qNMR does not require an identical analyte standard for purity assessment.[3][7] |
| Accuracy | 98.0 - 102.0% | 99.0 - 101.0% | qNMR is often considered a primary ratio method, capable of high accuracy. |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.0% | Both methods offer excellent precision when properly controlled.[16] |
| Linearity (r²) | ≥ 0.999 | N/A (Direct Method) | HPLC requires demonstration of linearity over a range; qNMR is inherently linear.[17] |
| LOD/LOQ | Lower (ng/mL range) | Higher (µg/mL - mg/mL range) | HPLC is significantly more sensitive for detecting trace-level impurities.[1][18] |
| Specificity | High (Separation-based) | High (Structure-based) | HPLC demonstrates specificity through peak purity; qNMR through unique chemical shifts. |
| Sample Throughput | Moderate (15-20 min/sample) | Lower (5-10 min/sample acq.) | qNMR can be faster per sample, but HPLC autosamplers allow for high-throughput unattended sequences. |
| Destructive? | Yes | No | The qNMR sample can be recovered and used for further analyses.[7] |
Conclusion: A Symbiotic Approach to Quantification
Neither HPLC nor qNMR is universally superior; they are powerful, complementary tools.
HPLC is the method of choice for:
-
Trace impurity detection: Its superior sensitivity is unmatched for identifying and quantifying low-level impurities.[1]
-
Routine quality control: Automated systems allow for high-throughput analysis of multiple samples.
-
Stability-indicating assays: Its resolving power is essential for separating degradants from the parent API.
qNMR is the ideal technique for:
-
Absolute purity assignment of reference standards: As a primary method, it is used to certify the purity of the standards used to calibrate other techniques like HPLC.[3]
-
Quantification without a specific reference standard: This is invaluable when working with novel compounds or when a certified standard is unavailable or prohibitively expensive.[19]
-
Rapid, accurate assay of major components: It provides a fast and highly accurate measure of the main component's content.
Ultimately, a robust analytical strategy for this compound leverages the strengths of both methods. qNMR can be used to accurately assign the purity of a primary reference standard, which is then used to develop and validate a high-throughput, sensitive HPLC method for routine quality control and impurity profiling. This integrated, orthogonal approach ensures the highest degree of confidence in the analytical data, underpinning the quality and safety of the final pharmaceutical product.
References
- A Comparative Guide to HPLC and qNMR for Purity Assessment of N-Boc-nortropinone. (n.d.). Benchchem.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. (n.d.). Benchchem.
- A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1,4-naphthoquinone. (n.d.). Benchchem.
- An In-depth Technical Guide to the Anticipated Chemical Properties of 2-(Benzyloxy)-3-methylbenzonitrile. (n.d.). Benchchem.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA.
- Quality Guidelines. (n.d.). ICH.
- Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. (n.d.). IRE Journals.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Core principles of precise qNMR. (n.d.). Jeol USA.
- This compound. (n.d.). PubChem - NIH.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc.
- qNMR. (n.d.). BIPM.
- 2-Chloro-6-benzyloxybenzonitrile. (n.d.). PubChem.
- Determining and reporting purity of organic molecules: Why qNMR. (2025, August 6). ResearchGate.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
- Quantitative NMR (qNMR). (n.d.). FUJIFILM Wako.
- Inter-Laboratory Study: Quantitative Analysis of 2-(Benzyloxy)-3-methylbenzonitrile. (n.d.). Benchchem.
- What is qNMR and why is it important?. (n.d.). Mestrelab Resources.
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.).
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017, February 8). Sigma-Aldrich.
- A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. (n.d.). Benchchem.
- CAS 74511-44-7 this compound. (n.d.). BOC Sciences.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL.
- Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- HPLC Methods for analysis of Benzonitrile. (n.d.). HELIX Chromatography.
- Quantitative NMR Spectroscopy. (2017, November).
- (PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. (2025, August 6).
- Quantitative benchtop NMR. (2016, September 12). Magritek.
- A BRIEF REVIEW ON HPLC METHOD VALIDATION. (n.d.). Jetir.Org.
- World Journal of Pharmaceutical Research. (n.d.). AWS.
- A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an. (2021, September 27). Semantic Scholar.
- Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. (n.d.). Grupo Biomaster.
- Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid. (n.d.). Neliti.
- Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017, February 22). Austin Publishing Group.
- Benzonitrile. (n.d.). SIELC Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. irejournals.com [irejournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. enovatia.com [enovatia.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. This compound | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. fda.gov [fda.gov]
- 16. jetir.org [jetir.org]
- 17. Quantitative benchtop NMR - Magritek [magritek.com]
- 18. researchgate.net [researchgate.net]
- 19. rssl.com [rssl.com]
A Comparative Guide to the Synthetic Efficiency of 2-(Benzyloxy)benzonitrile Production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the production of key intermediates with high efficiency is paramount. 2-(Benzyloxy)benzonitrile is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, offering a critical evaluation of their efficiency based on experimental data. We will explore the classical Williamson ether synthesis, the copper-catalyzed Ullmann condensation, and the modern palladium-catalyzed Buchwald-Hartwig etherification, providing detailed protocols and comparative data to inform your synthetic strategy.
The Classical Approach: Williamson Ether Synthesis
The Williamson ether synthesis is a long-established and reliable method for the formation of ethers. In the context of this compound synthesis, this reaction can be approached in two ways: by reacting 2-cyanophenol with a benzyl halide or by reacting a 2-halobenzonitrile with benzyl alcohol. The former is generally more common and efficient due to the higher nucleophilicity of the phenoxide and the reactivity of the benzyl halide.
A particularly effective variation of this method involves the reaction of a phenol with 2-cyanobenzyl chloride. This approach has been reported to provide excellent yields for a range of 2-aryloxymethylbenzonitriles.[1]
Mechanistic Considerations
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the phenol (or alcohol) to form a more nucleophilic phenoxide (or alkoxide). This nucleophile then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the ether linkage.
Caption: SN2 mechanism of the Williamson ether synthesis.
Experimental Protocol: Synthesis from 2-Cyanophenol and Benzyl Bromide
Materials:
-
2-Cyanophenol
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 2-cyanophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
A similar procedure using 2-cyanobenzyl chloride and various phenols has been reported to yield the corresponding ethers in over 88% yield.[1]
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds, typically between an aryl halide and an alcohol or phenol. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern modifications using ligands have made this method more practical.
Mechanistic Insights
The mechanism of the Ullmann condensation is complex and still debated, but it is generally believed to involve the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired ether and regenerates the copper(I) catalyst.
Caption: Simplified catalytic cycle of the Ullmann condensation.
Experimental Protocol: Synthesis from 2-Chlorobenzonitrile and Benzyl Alcohol
Materials:
-
2-Chlorobenzonitrile
-
Benzyl alcohol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Cesium carbonate (base)
-
Toluene (solvent)
Procedure:
-
To a flame-dried Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add 2-chlorobenzonitrile (1.0 eq), benzyl alcohol (1.5 eq), and anhydrous toluene.
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Modern Approach: Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile method for the synthesis of aryl ethers under relatively mild conditions. This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and high functional group tolerance.
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig etherification is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation to form a palladium alkoxide, and finally, reductive elimination to yield the ether and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig etherification.
Experimental Protocol: Synthesis from 2-Bromobenzonitrile and Benzyl Alcohol
Materials:
-
2-Bromobenzonitrile
-
Benzyl alcohol
-
Pd₂(dba)₃ (palladium source)
-
XPhos (ligand)
-
Sodium tert-butoxide (base)
-
Toluene (solvent)
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.5 eq).
-
Add 2-bromobenzonitrile (1.0 eq) and toluene.
-
Add benzyl alcohol (1.2 eq) to the mixture.
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Comparative Analysis of Synthetic Routes
To provide a clear comparison of the efficiency of these three methods, the following table summarizes the key reaction parameters and expected outcomes.
| Feature | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Starting Materials | 2-Cyanophenol + Benzyl halide OR 2-Halobenzonitrile + Benzyl alcohol | 2-Halobenzonitrile + Benzyl alcohol | 2-Halobenzonitrile + Benzyl alcohol |
| Catalyst | None (base-mediated) | Copper (CuI, Cu₂O, etc.) | Palladium (Pd₂(dba)₃, Pd(OAc)₂, etc.) |
| Ligand | Not required | Often required (e.g., phenanthroline) | Required (e.g., phosphine ligands) |
| Base | Strong inorganic (K₂CO₃, NaOH) | Inorganic (Cs₂CO₃, K₃PO₄) | Strong, non-nucleophilic (NaOtBu) |
| Temperature | Moderate (80-110 °C) | High (110-210 °C), milder with ligands | Moderate to high (80-110 °C) |
| Reaction Time | 4-8 hours | 12-48 hours | 12-24 hours |
| Yield | Generally high (>88%)[1] | Moderate to good (variable) | Good to excellent (variable) |
| Cost | Low (common reagents) | Moderate (copper catalyst, ligand) | High (palladium catalyst, ligand) |
| Functional Group Tolerance | Good | Moderate | Excellent |
| Scalability | Excellent | Good | Moderate (cost can be a factor) |
Conclusion and Recommendations
The choice of synthetic route to this compound depends on several factors, including the desired scale of the reaction, cost considerations, and the availability of starting materials and reagents.
-
For large-scale, cost-effective synthesis , the Williamson ether synthesis , particularly the variation using 2-cyanobenzyl chloride and a phenol, stands out as the most efficient and economical choice, offering high yields under relatively mild conditions with inexpensive reagents.[1]
-
The Ullmann condensation can be a viable alternative, especially if copper catalysis is preferred over palladium. However, it often requires higher temperatures and longer reaction times, and yields can be variable depending on the specific ligand and substrate.
-
The Buchwald-Hartwig etherification offers the broadest substrate scope and highest functional group tolerance, making it an excellent choice for small-scale synthesis in a research or drug discovery setting where versatility is key. The high cost of the palladium catalyst and ligands may be a limiting factor for larger-scale production.
Ultimately, for the specific synthesis of this compound, the Williamson ether synthesis appears to be the most practical and efficient method, providing a robust and scalable route to this valuable intermediate.
References
- Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. [Link]
Sources
A Comparative Guide to the Biological Efficacy of Benzonitrile Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the microtubule cytoskeleton remains a validated and highly attractive target. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental to cell division, making them a focal point for anticancer therapies.[1] Agents that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis, and among these, a growing class of compounds, the benzonitrile derivatives, has shown considerable promise.
This guide provides an in-depth, objective comparison of the biological efficacy of various benzonitrile derivatives as tubulin polymerization inhibitors. We will delve into their mechanism of action, compare their performance with established alternatives using experimental data, and provide detailed protocols for their evaluation.
The Allure of the Colchicine Binding Site
Many benzonitrile derivatives exert their antimitotic effects by binding to the colchicine site on β-tubulin.[2] This site is distinct from the binding sites of other major classes of tubulin inhibitors like taxanes and vinca alkaloids.[3] Inhibition of tubulin polymerization at the colchicine site leads to the destabilization of microtubules, disruption of the mitotic spindle, and subsequent cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[4][5] A key advantage of targeting the colchicine site is the potential to circumvent multidrug resistance mediated by P-glycoprotein efflux pumps, a common challenge with taxanes and vinca alkaloids.[6]
Comparative Efficacy of Benzonitrile Derivatives
The potency of benzonitrile derivatives as tubulin polymerization inhibitors and their cytotoxic effects on cancer cells vary significantly based on their chemical structure. The following tables provide a comparative summary of the biological activity of several classes of benzonitrile derivatives against various cancer cell lines and in tubulin polymerization assays.
| Compound Class | Derivative Example | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| 2-Phenylacrylonitriles | 1g2a | HCT116 (Colon) | 0.0059 | [7][8] |
| BEL-7402 (Liver) | 0.0078 | [6][7][8] | ||
| Benzimidazole Acrylonitriles | Compound VI | Various | ~10-fold more potent than cisplatin | |
| Compound with Capan-1 | Capan-1 (Pancreatic) | 0.04-0.05 | [9] | |
| Compound with DND-41 | DND-41 (Leukemia) | 0.06-0.07 | [9] | |
| Benzotriazole Acrylonitriles | Compound 5 | HeLa (Cervical) | Potent (nM range) | [4] |
| Thiophene-containing Benzonitriles | St. 34 | HeLa, HL-40, MCF-7, HT-29 | <0.001 | [10] |
| St. 35 | HeLa, HL-40, MCF-7, HT-29 | <0.001 | [10] | |
| Quinoline-based Benzonitriles | St. 47 | MCF-7, HL-60, HCT-116, HeLa | <0.042 | [10] |
| Compound | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| Benzimidazole Acrylonitrile (Example) | 1.20 | [10] |
| Thiophene-containing Benzonitrile (St. 34) | 0.88 | [10] |
| Thiophene-containing Benzonitrile (St. 35) | 0.70 | [10] |
| Quinoline-based Benzonitrile (St. 42) | 2.54 | [11] |
| Quinoline-based Benzonitrile (St. 43) | 2.09 | [11] |
| Colchicine (Reference) | 2.68 - 10.6 | [11][12] |
| Combretastatin A-4 (Reference) | 0.54 - 2.12 | [10][11] |
Structure-Activity Relationship (SAR): The Blueprint for Potency
The remarkable potency of certain benzonitrile derivatives can be attributed to specific structural features. A recurring motif in many highly active compounds is the 3,4,5-trimethoxyphenyl group, which is also a key pharmacophore in the natural product combretastatin A-4.[13] This moiety is known to interact favorably with the colchicine binding site on β-tubulin.
The acrylonitrile scaffold itself plays a crucial role. The cyano group can act as a hydrogen bond acceptor, and the double bond's geometry can influence the compound's overall conformation and fit within the binding pocket.[1] Modifications to the benzonitrile ring and the addition of various heterocyclic systems (e.g., benzimidazole, benzotriazole, thiophene, quinoline) have been extensively explored to optimize potency, solubility, and selectivity.[4][9][10]
Caption: Key structural components influencing the efficacy of benzonitrile derivatives.
Mechanism of Action: From Microtubule Disruption to Apoptosis
The inhibition of tubulin polymerization by benzonitrile derivatives sets off a cascade of cellular events culminating in apoptosis.
Caption: Mechanism of action of benzonitrile tubulin inhibitors.
This process involves the activation of the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases.[14] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 lead to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[15]
Experimental Protocols for Evaluation
To rigorously assess the biological efficacy of novel benzonitrile derivatives, a series of well-defined in vitro and cell-based assays are essential.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 10% glycerol
-
GTP solution (10 mM)
-
Test compound and control compounds (e.g., colchicine, paclitaxel) dissolved in DMSO
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare working solutions of the test compound and controls in G-PEM buffer.
-
Add 10 µL of the compound solutions to the appropriate wells of the 96-well plate. Include a vehicle control (DMSO).
-
On ice, prepare the tubulin reaction mix: tubulin (final concentration 3 mg/mL), GTP (final concentration 1 mM) in G-PEM buffer with 10% glycerol.
-
To initiate polymerization, add 90 µL of the cold tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits the maximum rate of polymerization by 50%.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest both adherent and floating cells, wash with PBS, and count.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[16]
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.[14]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.[17]
Apoptosis Detection by Annexin V/PI Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide.[19]
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.[20]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer and quantify the protein concentration.[21]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[22]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax.[15]
Conclusion
Benzonitrile derivatives represent a diverse and promising class of tubulin polymerization inhibitors with potent anticancer activity. Their ability to target the colchicine binding site offers a potential advantage in overcoming certain forms of drug resistance. The continued exploration of their structure-activity relationships, guided by robust in vitro and cell-based assays, will undoubtedly pave the way for the development of novel and more effective cancer therapeutics. This guide provides a framework for the comparative evaluation of these compounds, empowering researchers to advance the field of oncology drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Bcl-2 and Bax after Treatment with a Bcl-2 Inhibitor. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Quantifying Apoptosis Induced by Tubulin Inhibitor 44 Using Annexin V Staining. BenchChem.
- Jin, Y., et al. (Year).
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
- ResearchGate. (n.d.). Western blot analysis of BAX and Bcl-2 protein expression in sham and...
- Herold-Mende, C., et al. (Year). Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines.
- ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells...
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals.
- APExBIO. (n.d.). Caspase-3 Fluorometric Assay Kit. APExBIO.
- MDPI. (Year). New Multi-Targeted Antiproliferative Agents: Design and Synthesis of IC261-Based Oxindoles as Potential Tubulin, CK1 and EGFR Inhibitors. MDPI.
- MDPI. (Year). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI.
- NIH. (Year). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). NIH.
- BenchChem. (2025).
- Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.
- ResearchGate. (n.d.). Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y.
- Sigma-Aldrich. (n.d.). Caspase-3 Activity Assay Kit, Colorimetric. Sigma-Aldrich.
- NIH. (Year). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. NIH.
- Cayman Chemical. (2024). Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical.
- ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are...
- Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit. Cell Signaling Technology.
- Jin, Y., et al. (Year). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Medicinal Chemistry.
- Jin, Y., et al. (Year). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors.
- NIH. (Year). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NIH.
- Cell Signaling Technology. (n.d.). Mitochondrial Control of Apoptosis. Cell Signaling Technology.
- NIH. (2021).
- PubMed Central. (Year). Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules.
- NIH. (Year). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PMC.
- Auctores Journals. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. UC San Diego.
- BenchChem. (2025). A Comparative Analysis of Tubulin Inhibitor 26 and Colchicine: Mechanism and Efficacy. BenchChem.
- ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the...
- PubMed Central. (Year).
- ResearchGate. (n.d.). Dose-dependent effects of compounds 50, 64, 68, and 69 on in vitro...
- BenchChem. (2025).
- NIH. (2022).
- NCI. (n.d.). NCI-60 Screening Methodology.
- NIH. (Year). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC.
- Cell Signaling Technology. (n.d.). Regulation of Apoptosis. Cell Signaling Technology.
- ResearchGate. (n.d.). Left, z-score normalized GI50 values for intra-panel versus inter-panel...
- MDPI. (Year). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI.
- Thermo Fisher Scientific. (n.d.). Intrinsic and Extrinsic Pathways of Apoptosis. Thermo Fisher Scientific.
- PubMed. (Year). Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures. PubMed.
- NIH. (Year).
Sources
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - Jin - Current Medicinal Chemistry [rjsocmed.com]
- 9. researchgate.net [researchgate.net]
- 10. kumc.edu [kumc.edu]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalytic Strategies for Benzonitrile Synthesis: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the synthesis of benzonitrile and its derivatives is a cornerstone of modern organic chemistry. These aromatic nitriles are not only valuable intermediates but also integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The selection of a synthetic route is a critical decision, balancing factors such as yield, selectivity, substrate scope, cost, and environmental impact. This guide provides an in-depth, objective comparison of the three primary catalytic strategies for benzonitrile synthesis: vapor-phase ammoxidation of toluene, transition metal-catalyzed cyanation of aryl halides, and dehydration of benzamide. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to inform your synthetic planning.
Vapor-Phase Ammoxidation of Toluene: The Industrial Workhorse
The ammoxidation of toluene is the dominant industrial method for large-scale benzonitrile production. This process involves the reaction of toluene with ammonia and oxygen (typically from air) at high temperatures over a solid-state catalyst.
Catalytic Systems and Performance
Vanadium-based mixed metal oxides are the most extensively studied and commercially employed catalysts for this transformation. The active sites for ammoxidation are believed to involve both acidic and redox centers on the catalyst surface.
A prominent example is the V-Sb-O system, often supported on materials like alumina (Al₂O₃). The addition of promoters such as Bi and Cr can further enhance catalytic activity and selectivity. Recent advancements have also explored the use of transition metal oxide clusters confined within the pores of zeolites, which can offer enhanced selectivity by suppressing complete combustion side reactions.[1]
Table 1: Comparative Performance of Ammoxidation Catalysts for Benzonitrile Synthesis
| Catalyst System | Support | Temperature (°C) | Toluene Conversion (%) | Benzonitrile Selectivity (%) | Key Features & Limitations |
| V-Sb-Bi-Cr | γ-Al₂O₃ | 350-450 | ~80-95 | ~85-95 | High activity and selectivity, established industrial process. Requires high temperatures. |
| V₂O₅ | TiO₂ (Anatase) | 380-420 | 78-95 | 75-82 | Good performance, but can be prone to over-oxidation at higher temperatures. |
| Ni, Co, V, Mo, W oxide clusters | β-Zeolite | ~430 | High | Up to 99 | Excellent selectivity due to spatial confinement in zeolite pores, suppresses combustion.[1] |
The choice of catalyst and reaction conditions is crucial for maximizing benzonitrile yield while minimizing the formation of byproducts such as benzaldehyde, benzoic acid, and combustion products (CO and CO₂).
Mechanistic Considerations
The ammoxidation of toluene is thought to proceed through a Mars-van Krevelen mechanism. The toluene is first activated on the catalyst surface, followed by oxidative dehydrogenation to form a benzyllic intermediate. This intermediate then reacts with adsorbed ammonia species to form an imine, which is further dehydrogenated to yield benzonitrile. The catalyst is then re-oxidized by gas-phase oxygen.
Figure 1: Simplified schematic of the Mars-van Krevelen mechanism for toluene ammoxidation.
Transition Metal-Catalyzed Cyanation of Aryl Halides: Versatility and Scope
For laboratory-scale synthesis and the preparation of functionalized benzonitriles, the transition metal-catalyzed cyanation of aryl halides is an exceptionally powerful and versatile method. Palladium and, more recently, nickel-based catalysts have been at the forefront of this field.
Palladium-Catalyzed Cyanation: The Gold Standard
Palladium-catalyzed cyanation has become a mature and reliable method for the synthesis of a wide array of benzonitriles.[2] The choice of palladium precursor, ligand, and cyanide source significantly impacts the reaction's efficiency.
A major advancement in this area has been the use of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is a safer alternative to highly toxic reagents like KCN or Zn(CN)₂.[2][3]
Table 2: Head-to-Head Comparison of Palladium Catalysts for Cyanation of Aryl Halides
| Palladium Precursor | Ligand | Cyanide Source | Substrate | Temperature (°C) | Yield (%) | Key Features & Limitations |
| Pd(OAc)₂ | CM-phos | K₄[Fe(CN)₆] | 4-Chloroanisole | 70 | 94 | Mild conditions for an aryl chloride, good functional group tolerance.[2] |
| Palladacycle Precatalyst | XPhos | K₄[Fe(CN)₆]·3H₂O | Ethyl 4-chlorobenzoate | 100 | 97 | Low catalyst loading, fast reaction times, broad substrate scope.[3] |
| Pd/C | dppf | Zn(CN)₂ | Aryl Bromides | 110 | up to 98 | Heterogeneous catalyst, easy to remove, but may require higher temperatures. |
The ligand plays a crucial role in the catalytic cycle, influencing the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.
Nickel-Catalyzed Cyanation: A Sustainable Alternative
Nickel-catalyzed cyanation has emerged as a more cost-effective and sustainable alternative to palladium-based systems. Nickel is more earth-abundant and less expensive than palladium. These systems have shown excellent activity for the cyanation of a broad range of aryl halides, including challenging aryl chlorides.
Figure 2: General catalytic cycle for palladium-catalyzed cyanation of aryl halides.
Dehydration of Benzamide: A Classical Transformation
The dehydration of primary amides, such as benzamide, to the corresponding nitriles is a fundamental and widely used transformation in organic synthesis. This method is particularly useful when the corresponding amide is readily available.
Dehydrating Agents and Their Efficacy
A variety of dehydrating agents can be employed for this conversion, ranging from classic strong dehydrators to milder, more modern reagents. The choice of reagent often depends on the substrate's functional group tolerance and the desired reaction conditions.
Table 3: Comparison of Dehydrating Agents for Benzamide to Benzonitrile Conversion
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Features & Limitations |
| Thionyl Chloride (SOCl₂) | Chloroform | 0 to Reflux | Variable | Good to Excellent | Readily available and effective, but generates HCl and SO₂ as byproducts.[4] |
| Phosphorus Pentoxide (P₂O₅) | Neat (Solvent-free) | 220-240 (Microwave) | 1-2.5 min | 90 | Very powerful dehydrating agent, can be harsh for sensitive substrates. |
| Phosphorus Trichloride (PCl₃) | Chloroform | 0 to Reflux | Not Specified | Good to Excellent | Effective, but also generates acidic byproducts. |
| Oxalyl Chloride/Et₃N/Ph₃PO | Dichloromethane | Room Temp | < 10 min | High | Mild conditions, fast reaction times, but requires multiple reagents. |
The mechanism of dehydration typically involves the activation of the amide carbonyl oxygen by the dehydrating agent, converting it into a good leaving group. Subsequent elimination of water then furnishes the nitrile.
Figure 3: General workflow for the dehydration of benzamide to benzonitrile.
Head-to-Head Comparison of the Three Synthetic Routes
The optimal choice of synthetic route depends heavily on the specific research or development goals. The following table provides a high-level comparison of the three primary methods for benzonitrile synthesis.
Table 4: Overall Comparison of Benzonitrile Synthesis Routes
| Feature | Ammoxidation of Toluene | Cyanation of Aryl Halides | Dehydration of Benzamide |
| Starting Materials | Toluene, Ammonia, Air | Aryl Halides, Cyanide Source | Benzamide |
| Catalyst/Reagent | Solid-state mixed metal oxides | Pd or Ni complexes with ligands | Stoichiometric dehydrating agent |
| Typical Yields | 85-99% (Selectivity) | 85-99% | 80-95% |
| Reaction Conditions | High Temperature (350-450°C), Gas Phase | Mild to Moderate Temperature (70-140°C), Liquid Phase | Variable (Room Temp to Reflux) |
| Substrate Scope | Limited to toluene and its derivatives | Very broad, excellent functional group tolerance | Dependent on availability of the corresponding amide |
| Scalability | Excellent, ideal for industrial production | Good, suitable for lab and pilot scale | Good for lab scale, can be scaled up |
| Key Advantages | Low-cost starting materials, continuous process | High versatility, mild conditions, broad scope | Simple procedure, readily available starting materials |
| Key Disadvantages | High energy input, limited to specific substrates | Higher cost of catalysts and ligands, toxicity of some cyanide sources | Use of stoichiometric, often harsh, reagents |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Chloride with K₄[Fe(CN)₆][3]
This protocol is a general method for the cyanation of (hetero)aryl chlorides using a non-toxic cyanide source.
Materials:
-
Palladacycle precatalyst (e.g., 0.2 mol%)
-
Phosphine Ligand (e.g., XPhos, 0.4 mol%)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)
-
Aryl chloride (1.0 mmol)
-
Potassium acetate (KOAc) (0.125 equiv)
-
Dioxane (2.5 mL)
-
Degassed Water (2.5 mL)
-
Screw-top test tube with a magnetic stir bar
Procedure:
-
To the screw-top test tube, add the palladacycle precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O, and the aryl chloride (if solid).
-
Seal the test tube with a Teflon-lined screw-cap and evacuate and backfill with nitrogen (repeat three times).
-
If the aryl chloride is a liquid, add it via syringe.
-
Add the dioxane and the degassed 0.05 M aqueous KOAc solution via syringe.
-
Stir the reaction mixture at 100 °C for 1-4 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Dehydration of Benzamide using Thionyl Chloride (SOCl₂)
This protocol is a classic method for the dehydration of benzamide.
Materials:
-
Benzamide
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a magnetic stir bar
Procedure:
-
In the round-bottom flask, dissolve benzamide in chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude benzonitrile.
-
Further purification can be achieved by distillation.
Conclusion
The synthesis of benzonitrile can be approached through several effective catalytic strategies, each with its own set of advantages and disadvantages. For large-scale industrial production, the ammoxidation of toluene remains the most economically viable route due to its use of inexpensive feedstocks. For laboratory synthesis, particularly for the preparation of complex and functionalized molecules, palladium- and nickel-catalyzed cyanation of aryl halides offers unparalleled versatility and functional group tolerance. The development of catalysts that can utilize non-toxic cyanide sources has significantly enhanced the safety and practicality of this method. Finally, the dehydration of benzamide provides a straightforward and reliable method when the corresponding amide is readily accessible.
As a senior application scientist, I advise researchers to carefully consider the specific requirements of their project, including scale, substrate complexity, cost, and safety, when selecting a synthetic route. The information and protocols provided in this guide are intended to serve as a valuable resource for making informed decisions in the pursuit of efficient and effective benzonitrile synthesis.
References
- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
- Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]
- Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.
- Maeda, Y., Sakuragi, K., & Kawase, M. (2025). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Advances. [Link]
- OrgoSolver. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2.
- El-Faham, A., et al. (2014). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. Molecules, 19(9), 13396-13411. [Link]
- Saeed, S., et al. (2010). ChemInform Abstract: Palladium-Catalyzed Cyanation Reaction of Aryl Halides Using K4[Fe(CN)
- Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
Navigating the Blood-Brain Barrier: A Comparative Guide to the Lipophilicity and CNS Penetration of 2-(Benzyloxy)benzonitrile and Its Analogs
In the intricate landscape of central nervous system (CNS) drug discovery, the ability of a molecule to traverse the blood-brain barrier (BBB) is a paramount determinant of its therapeutic potential. This guide offers a detailed comparison of 2-(benzyloxy)benzonitrile and its structural analogs, focusing on lipophilicity as a key predictor of CNS penetration. We will delve into the theoretical underpinnings, present comparative physicochemical data, and provide robust experimental protocols for researchers engaged in the development of novel CNS agents.
The Lipophilicity-Permeability Hypothesis: A Double-Edged Sword
The BBB is a highly selective gatekeeper, composed of tightly joined endothelial cells, that protects the brain from systemic circulation.[1] For a small molecule to passively diffuse across this lipid-rich barrier, it must possess a degree of lipophilicity, or "fat-loving" character.[1] This property, commonly quantified as the logarithm of the octanol-water partition coefficient (LogP), governs the molecule's ability to partition from the aqueous environment of the blood into the lipid membranes of the endothelial cells.
However, the relationship between lipophilicity and CNS penetration is not linear; it's a classic "Goldilocks" scenario. Insufficient lipophilicity results in poor membrane permeability, while excessive lipophilicity can lead to increased plasma protein binding, rapid metabolism, and non-specific binding within the brain tissue, all of which can diminish the unbound drug concentration at the target site.[1] For many successful CNS drugs, the optimal LogP value falls within the range of 1.5 to 2.7.[1]
Beyond LogP, other physicochemical parameters play a crucial role in CNS penetration, including:
-
Molecular Weight (MW): Smaller molecules (typically < 400-500 Da) exhibit better passive diffusion across the BBB.
-
Polar Surface Area (PSA): A lower PSA (ideally < 90 Ų) is associated with improved CNS penetration as it reduces the number of hydrogen bonds that must be broken for the molecule to enter the lipid membrane.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower number of HBDs (≤ 3) and HBAs (≤ 7) is generally favorable for CNS activity.[1]
Comparative Analysis of this compound and Analogs
To illustrate the impact of structural modifications on physicochemical properties relevant to CNS penetration, we will compare this compound with two of its analogs. The data presented in the following table is computationally derived and serves as a predictive guide. Experimental validation is crucial and methodologies for this are detailed in the subsequent sections.
| Compound | Structure | Molecular Formula | MW ( g/mol ) | XLogP3 | PSA (Ų) | HBD | HBA |
| This compound | C₁₄H₁₁NO | 209.24 | 3.1 | 33.0 | 0 | 2 | |
| 2-(Benzyloxy)-6-chlorobenzonitrile | C₁₄H₁₀ClNO | 243.69 | 3.7 | 33.0 | 0 | 2 | |
| 2-Methoxy-6-methylbenzonitrile | C₉H₉NO | 147.17 | 1.9 | 33.0 | 0 | 2 |
Analysis of Physicochemical Properties:
-
This compound: The parent compound has a calculated LogP of 3.1, which is slightly above the optimal range for CNS drugs. Its molecular weight and hydrogen bonding characteristics are within favorable limits.
-
2-(Benzyloxy)-6-chlorobenzonitrile: The addition of a chloro group in the 6-position increases the lipophilicity (XLogP3 = 3.7), likely enhancing its partitioning into lipid membranes but also potentially increasing its non-specific binding and metabolic liabilities.
-
2-Methoxy-6-methylbenzonitrile: This analog, with a methoxy and a methyl group instead of the benzyloxy group, has a significantly lower molecular weight and a calculated LogP of 1.9, which falls squarely within the desirable range for CNS penetration.
This preliminary in-silico analysis suggests that while all three compounds possess some drug-like characteristics for CNS targeting, the 2-methoxy-6-methylbenzonitrile analog appears to have the most favorable lipophilicity profile. However, these computational predictions must be substantiated by empirical data.
Experimental Workflows for Assessing Lipophilicity and CNS Penetration
To provide a practical framework for researchers, we present detailed protocols for two key assays: the shake-flask method for LogP determination and the Parallel Artificial Membrane Permeability Assay (PAMPA) for in-vitro BBB penetration assessment.
Workflow for LogP and CNS Penetration Assessment
Caption: A streamlined workflow for assessing CNS drug candidates.
Experimental Protocol 1: LogP Determination by the Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of LogP due to its direct measurement of partitioning.[2][3]
Materials:
-
n-Octanol (HPLC grade)
-
Purified water (HPLC grade)
-
Test compound
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.[3]
-
Stock Solution Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning:
-
In a centrifuge tube, combine a known volume of the pre-saturated n-octanol stock solution with a known volume of pre-saturated water.
-
Typical octanol-to-water ratios to be tested are 1:2, 1:1, and 2:1 to ensure the determined LogP is independent of the phase ratio.[3]
-
-
Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached. This can take from a few minutes to several hours depending on the compound. Gentle inversion is preferred to avoid emulsion formation.[3]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the test compound in each phase using a suitable and validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Experimental Protocol 2: In-Vitro CNS Penetration using the PAMPA-BBB Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive diffusion across the BBB.[4][5]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., porcine brain lipid extract)[5]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Plate reader for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane lipid solution and allow the solvent to evaporate.[5]
-
Compound Preparation: Prepare solutions of the test and control compounds in PBS.
-
Assay Setup:
-
Fill the acceptor plate wells with fresh PBS.
-
Add the compound solutions to the donor plate wells.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe = (-Vd * Va / (A * t * (Vd + Va))) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd and Va are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the filter.
-
t is the incubation time.
-
Ca(t) is the concentration in the acceptor well at time t.
-
Ceq is the equilibrium concentration.
-
Compounds with a Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have high BBB permeability.
In-Vivo Validation: The Gold Standard
While in-vitro assays are invaluable for screening, in-vivo studies in animal models, such as rodents, provide the most definitive data on CNS penetration. The key parameter derived from these studies is the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the equilibrium of a drug across the BBB, corrected for plasma and brain tissue binding.[6][7] A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 may indicate active efflux, and a value greater than 1 can suggest active influx.
Structure-Activity Relationship (SAR) and CNS Penetration
Caption: Relationship between structure, properties, and CNS penetration.
The comparative data of this compound and its analogs highlight key principles of SAR in CNS drug design. The introduction of a lipophilic chlorine atom increases the calculated LogP, while replacing the larger benzyloxy group with smaller methoxy and methyl groups reduces both LogP and molecular weight. These modifications demonstrate how subtle changes in chemical structure can significantly impact the physicochemical properties that govern BBB permeability.
Conclusion
The journey of a drug candidate from a promising molecule to a therapeutic agent for CNS disorders is fraught with challenges, with the blood-brain barrier being a primary obstacle. A thorough understanding and early assessment of lipophilicity and other key physicochemical properties are critical for success. While in-silico predictions provide a valuable starting point, experimental determination of LogP and in-vitro permeability assays like PAMPA are essential for validating these predictions and guiding lead optimization. Ultimately, in-vivo studies to determine the unbound brain-to-plasma concentration ratio (Kp,uu) provide the most physiologically relevant measure of CNS penetration. By integrating these computational and experimental strategies, researchers can more effectively navigate the complexities of the BBB and design novel therapeutics that reach their intended targets within the central nervous system.
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Ferreira, L. A., & et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- protocols.io. (2024). LogP / LogD shake-flask method.
- Lin, X., & et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments.
- Yoshida, S., & et al. (2021). Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios. Journal of Pharmaceutical Sciences.
- Frontiers. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- MDPI. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules.
- Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
- European Journal of Pharmaceutical Sciences. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Journal of Medicinal Chemistry. (2007). Structure–Brain Exposure Relationships.
- ResearchGate. (2018). Prediction of brain:blood unbound concentration ratios in CNS drug discovery employing in silico and in vitro model systems.
- Journal of Pharmaceutical Sciences. (2021). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development.
- Journal of Medicinal Chemistry. (2016). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers.
- FooDB. (2011). Showing Compound benzonitrile (FDB029710).
- ACS Medicinal Chemistry Letters. (2022). Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391).
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Chloro-6-benzyloxybenzonitrile.
- Drug Design and Discovery. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity.
- Journal of Medicinal Chemistry. (1994). Structure-activity Relationship Studies of Central Nervous System Agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a New Putative 5-HT1A Receptor Antagonist, and Its Analogs.
- Journal of Molecular Graphics. (1987). A common structural model for central nervous system drugs and their receptors.
- ACS Medicinal Chemistry Letters. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.
- Nurix Therapeutics. (2024). The Evolving Chemical Space of Bifunctional Degraders Targeting the CNS.
- Clinical Microbiology Reviews. (2001). Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections.
- Current Topics in Medicinal Chemistry. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs.
Sources
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Analytical Methods for Substituted Benzonitriles
Introduction: The Critical Role of Method Validation for Substituted Benzonitriles
Substituted benzonitriles are a cornerstone in modern drug discovery and development, serving as key intermediates and active pharmaceutical ingredients (APIs) in a multitude of therapeutic areas. The precise substitution on the aromatic ring dictates the molecule's pharmacological activity, but it also presents unique analytical challenges. Ensuring the identity, purity, and strength of these compounds is not merely a procedural step; it is a regulatory and scientific necessity.
This guide provides an in-depth comparison of validated analytical methods for the characterization and quantification of substituted benzonitriles. As a Senior Application Scientist, my objective is not to simply list protocols, but to illuminate the scientific rationale behind method selection and validation design. We will explore the two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), through the lens of international regulatory standards. Every protocol described herein is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Versatility
HPLC is arguably the most powerful and versatile technique for the analysis of pharmaceutical compounds, including the vast majority of substituted benzonitriles.[7] Its suitability stems from its ability to separate compounds that are non-volatile or thermally labile, which is a common characteristic of complex drug molecules.[8][9]
The Causality Behind HPLC Method Development Choices
The goal of HPLC method development is to achieve adequate separation of the target analyte from all potential impurities and degradation products. For substituted benzonitriles, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the generally non-polar nature of the aromatic ring.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC. Its long alkyl chains provide substantial hydrophobic retention for the benzene ring. The choice of a modern, high-purity silica-based C18 column minimizes peak tailing for polar substituents (like -OH or -NH2) and ensures robust, reproducible results.
-
Mobile Phase Strategy: The mobile phase composition is the primary tool for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile is often preferred over methanol for benzonitrile analysis because its lower viscosity results in higher column efficiency and lower backpressure. Furthermore, its UV transparency at lower wavelengths is advantageous.
-
Aqueous Phase & pH Control: Benzonitrile derivatives can contain acidic or basic functional groups. Buffering the aqueous portion of the mobile phase is critical to ensure a consistent ionization state for the analyte, leading to sharp, symmetrical peaks. A phosphate buffer at a pH of ~3 is a common starting point, as it protonates many basic functional groups and suppresses the ionization of acidic silanols on the column surface.[10]
-
-
Detection: The benzene ring in benzonitriles contains a strong chromophore, making UV detection highly effective and sensitive. A photodiode array (PDA) detector is superior to a single-wavelength UV detector as it provides spectral data, which is invaluable for assessing peak purity and aiding in specificity studies.
Experimental Protocol: A Self-Validating HPLC-UV Method
This protocol is designed in accordance with ICH Q2(R2) guidelines to ensure the resulting data substantiates the method's fitness for purpose.[1][11][12]
1. Equipment and Reagents:
-
HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reference standards for the target benzonitrile and any known impurities.
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic, phosphoric acid.
2. Chromatographic Conditions (Typical Starting Point):
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or apex of the analyte's UV spectrum).
-
Injection Volume: 10 µL.
3. Validation Workflow:
Caption: Workflow for HPLC method validation based on ICH guidelines.
4. Step-by-Step Validation Procedures:
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) on the drug substance. The method is specific if the main peak is resolved from all degradation peaks with a purity angle less than the purity threshold.[13][14]
-
Linearity: Prepare at least five concentrations of the reference standard across the expected range (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²) and y-intercept.
-
Accuracy: Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%) by spiking a placebo with a known amount of the drug substance. Calculate the percentage recovery at each level.
-
Precision:
-
Repeatability: Perform six replicate injections of a single standard preparation.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the Relative Standard Deviation (RSD) for each set and the combined data.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine these based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on the results, particularly system suitability parameters like peak resolution and tailing factor.[2]
Typical HPLC Validation Performance Data
| Validation Parameter | Acceptance Criteria | Typical Result for Benzonitrile Method |
| Specificity | Analyte peak resolved from all others | Pass (Resolution > 2.0) |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of target concentration | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.5%Intermediate: 0.8% |
| LOQ | Signal-to-Noise ≥ 10 | 0.05 µg/mL |
| LOD | Signal-to-Noise ≥ 3 | 0.015 µg/mL |
| Robustness | System suitability parameters met | Pass |
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) – The Specialist for Volatility
While HPLC is broadly applicable, GC is the superior technique when dealing with volatile or semi-volatile substituted benzonitriles.[15] This is often the case when analyzing for residual starting materials, low molecular weight intermediates, or certain classes of impurities. The coupling with a Mass Spectrometer (MS) provides an orthogonal detection method to UV, offering unparalleled specificity.[16]
The Causality Behind GC-MS Method Development Choices
-
Analyte Suitability: The primary prerequisite for GC analysis is that the analyte must be volatile and thermally stable.[8] Many simple substituted benzonitriles (e.g., tolunitriles, chlorobenzonitriles) are perfectly suited for GC. For less volatile or highly polar derivatives, derivatization may be required to increase volatility, but this adds complexity to the method.
-
Column Selection: The choice of a GC column's stationary phase is critical. For general-purpose analysis of aromatic compounds like benzonitriles, a mid-polarity column, such as one containing 5% phenyl / 95% dimethylpolysiloxane, offers excellent resolving power and thermal stability.
-
Temperature Programming: Unlike the isocratic or gradient elution in HPLC, GC uses a temperature program. Starting at a low temperature allows volatile components to elute first, and then gradually ramping the temperature allows higher-boiling point compounds to elute in a reasonable time with good peak shape.
-
Mass Spectrometer as a Detector: The MS detector provides a mass spectrum for each eluting peak, which is a molecular fingerprint. This allows for:
-
Positive Identification: Comparing the obtained mass spectrum to a library (like NIST) or a previously acquired standard provides definitive identification.[17]
-
Unmatched Specificity: Co-eluting peaks, which would be a single peak in an HPLC-UV chromatogram, can often be deconvoluted and identified by their unique mass spectra.
-
Experimental Protocol: A Self-Validating GC-MS Method
1. Equipment and Reagents:
-
GC system with an autosampler and a temperature-programmable oven.
-
Mass Spectrometer (e.g., single quadrupole).
-
DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reference standards and high-purity solvents (e.g., dichloromethane or ethyl acetate).
-
Ultra-high purity Helium as the carrier gas.
2. Chromatographic Conditions (Typical Starting Point):
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for identification and method development. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification once target ions are known.
3. Validation Workflow:
Caption: General workflow for GC-MS analysis of reaction products.
4. Validation Considerations: The validation parameters are the same as for HPLC (Specificity, Linearity, etc.), but their execution is adapted for GC-MS.
-
Specificity: Is unequivocally proven by the mass spectrum. A peak is specific if it has the correct retention time AND the correct mass spectrum, including the molecular ion and key fragments.
-
Linearity & Accuracy: Performed similarly to HPLC, but peak areas from the total ion chromatogram (TIC) or a specific ion (in SIM mode) are used.
-
Robustness: Key parameters to investigate include inlet temperature, oven ramp rate, and carrier gas flow rate.
Typical GC-MS Validation Performance Data
| Validation Parameter | Acceptance Criteria | Typical Result for Benzonitrile Method |
| Specificity | Correct retention time and mass spectrum match | Pass (Library match > 90%) |
| Linearity (r²) | ≥ 0.995 | 0.9985 |
| Range | LOQ to 150% of target concentration | Confirmed |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (RSD) | Repeatability: ≤ 5.0%Intermediate: ≤ 5.0% | Repeatability: 2.1%Intermediate: 3.5% |
| LOQ | Signal-to-Noise ≥ 10 | 0.1 ng/mL (in SIM mode) |
| LOD | Signal-to-Noise ≥ 3 | 0.03 ng/mL (in SIM mode) |
| Robustness | System suitability parameters met | Pass |
Pillar 3: Comparative Guide & Method Selection
Choosing the right technology is the first and most critical step in a successful validation. The decision between HPLC and GC is primarily dictated by the physicochemical properties of the analyte.
Head-to-Head Comparison: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[18] | Separation based on partitioning between a gas mobile phase and a liquid/solid stationary phase.[16] |
| Analyte Suitability | Non-volatile, thermally labile, high molecular weight compounds. Suitable for salts and charged molecules.[9] | Volatile and thermally stable compounds.[15] |
| Operating Temp. | Typically room temperature to moderate heat (e.g., 20-60 °C).[19] | High temperatures required for volatilization (e.g., 150-300 °C).[8] |
| Speed | Slower run times, typically 10-60 minutes.[19] | Faster run times, often under 15 minutes, sometimes in seconds.[8] |
| Typical Sensitivity | High (ng to pg range). | Very high, especially with specific detectors (pg to fg range). |
| Specificity (Detector) | Good with PDA (UV spectrum). Excellent when coupled with MS (LC-MS). | Excellent with FID. Unparalleled with MS (mass spectrum fingerprint). |
| Cost & Complexity | Higher cost due to expensive solvents and high-pressure pumps.[15] | Lower operational cost as gases are cheaper than solvents.[15] |
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of an analytical method for substituted benzonitriles is a systematic process that demonstrates its suitability for the intended purpose. The choice between HPLC and GC is the foundational decision, driven by the analyte's volatility and thermal stability. HPLC serves as a robust and versatile platform for a wide range of derivatives, particularly for API assays and stability testing. GC-MS offers exceptional sensitivity and specificity for volatile compounds, making it ideal for impurity profiling and the analysis of low-level components.
By grounding the experimental design in the principles of regulatory guidelines like ICH Q2(R2) and meticulously documenting each validation parameter, researchers and drug developers can ensure data integrity, meet global regulatory expectations, and ultimately, guarantee the quality and safety of the final pharmaceutical product.
References
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Highlights from FDA's Analytical Test Method Valid
- USP <1225> Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- Quality Guidelines. ICH.
- A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles. Benchchem.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. gmp-compliance.org.
- FDA Releases Guidance on Analytical Procedures.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- 〈1225〉 Valid
- Characterization of 3-Methylbenzonitrile Reaction Products: A GC-MS Compar
- Quality: specifications, analytical procedures and analytical valid
- EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- HPLC vs GC - A Beginner's Guide.
- HPLC vs GC: Wh
- Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
- Comparing High-Performance Liquid Chromatography (HPLC)
- GC Vs.
- Gas chromatography mass spectrometry basic principles. Agilent.
- HPLC Method Development: Standard Practices and New Columns. Agilent.
- Benzonitrile - NIST WebBook. National Institute of Standards and Technology.
- A BRIEF REVIEW ON HPLC METHOD VALID
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 7. jetir.org [jetir.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 10. agilent.com [agilent.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. starodub.nl [starodub.nl]
- 13. uspbpep.com [uspbpep.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. brewerscience.com [brewerscience.com]
- 16. agilent.com [agilent.com]
- 17. Benzonitrile [webbook.nist.gov]
- 18. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 19. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Guide to the Reactivity of Substituted Benzonitriles: Electron-Withdrawing vs. Donating Groups
Introduction
Benzonitrile, the simplest of the aromatic nitriles, stands as a cornerstone in the edifice of modern organic synthesis. Its utility as a precursor for pharmaceuticals, agrochemicals, and advanced materials is well-documented. The chemical behavior of this versatile molecule is governed by the powerful electron-withdrawing nature of the cyano (-C≡N) group. Through a combination of strong negative inductive (-I) and resonance (-R) effects, the nitrile moiety profoundly influences the reactivity of both the aromatic ring and the nitrile functional group itself. It deactivates the benzene ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. Concurrently, the nitrile carbon is rendered highly electrophilic, making it a target for various nucleophilic additions.
This guide provides a comparative analysis of how the strategic placement of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) on the benzonitrile scaffold allows researchers to finely tune its reactivity. We will explore the causal relationships behind these electronic effects, supported by quantitative experimental data, and provide validated protocols for key transformations. This resource is designed for researchers, scientists, and drug development professionals who seek to harness the nuanced reactivity of substituted benzonitriles in their synthetic endeavors.
The Foundation: Electronic Influence of Substituents
The reactivity of a substituted benzonitrile is a direct consequence of the interplay between the inherent electronic properties of the cyano group and the additional substituent. These effects are primarily transmitted through two mechanisms:
-
Inductive Effect (-I/+I): The polarization of a sigma (σ) bond due to the electronegativity difference between atoms. EWGs (e.g., -NO₂, -CF₃) exert a -I effect, pulling electron density away from the ring. EDGs (e.g., -CH₃) exert a +I effect, pushing electron density into the ring.
-
Resonance Effect (-R/+R): The delocalization of pi (π) electrons across the aromatic system. EWGs with π-bonds (e.g., -NO₂, -CN) pull electron density from the ring via resonance (-R effect). EDGs with lone pairs (e.g., -OCH₃, -NH₂) donate electron density into the ring via resonance (+R effect).
The following diagram illustrates this fundamental electronic push-pull dynamic.
Caption: Opposing electronic effects of EDGs and EWGs on the benzonitrile ring.
Part 1: Reactivity of the Aromatic Ring
The cyano group itself sets a baseline of low reactivity towards electrophiles and high reactivity towards nucleophiles. Appending other functional groups systematically modifies this behavior.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the aromatic ring acts as a nucleophile, attacking an electron-deficient electrophile. The strongly deactivating cyano group makes benzonitrile significantly less reactive than benzene and directs incoming electrophiles to the meta position.
-
Effect of Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring, increasing its nucleophilicity and making it more reactive towards electrophiles than unsubstituted benzonitrile. These groups are ortho, para-directors, meaning they direct the incoming electrophile to the positions ortho and para to themselves. The methoxy group is a stronger activator than the methyl group because its powerful +R effect outweighs its -I effect.
-
Effect of Electron-Withdrawing Groups (EWGs): Additional EWGs like a nitro group (-NO₂) further decrease the ring's electron density, making it even less reactive (more deactivated) than benzonitrile. These groups reinforce the meta-directing effect of the cyano group.
Quantitative Data: Relative Reactivity in EAS
| Compound | Substituent | Electronic Effect | Relative Reactivity (vs. Benzene) | Directing Effect |
| p-Methoxybenzonitrile | -OCH₃ | Strong EDG (+R > -I) | More reactive than benzonitrile | ortho to -OCH₃ |
| p-Methylbenzonitrile | -CH₃ | Weak EDG (+I) | More reactive than benzonitrile | ortho to -CH₃ |
| Benzonitrile | -CN | Strong EWG (-I, -R) | ~10⁻⁴ | meta to -CN |
| p-Nitrobenzonitrile | -NO₂ | Strong EWG (-I, -R) | Less reactive than benzonitrile | meta to -CN, meta to -NO₂ |
Note: Relative reactivity values are approximate and depend on specific reaction conditions. The trend is the key takeaway.
Caption: Generalized mechanism for the reduction of a nitrile to a primary amine.
Experimental Protocols
Trustworthiness in scientific claims is built upon reproducible methodology. The following protocols are self-validating systems for observing the principles discussed.
Protocol 1: Comparative Kinetics of Acid-Catalyzed Hydrolysis
This protocol is designed to quantify the effect of substituents on the rate of benzonitrile hydrolysis under conditions where EWGs accelerate the reaction.
-
Preparation of Acid Stock: Prepare an 18.2 M sulfuric acid solution by carefully diluting concentrated (98%) H₂SO₄ with deionized water. Caution: Always add acid to water slowly with cooling. Accurately determine the final concentration by titration against a standardized NaOH solution.
-
Preparation of Substrate Solutions: Prepare 0.05 M stock solutions of p-methoxybenzonitrile, benzonitrile, and p-nitrobenzonitrile in a minimal amount of a miscible organic solvent like methanol.
-
Reaction Setup: Place 3.0 mL of the 18.2 M H₂SO₄ solution into a quartz cuvette and allow it to equilibrate to a constant temperature of 25.0 ± 0.1 °C in a thermostated spectrophotometer cell holder.
-
Initiation and Monitoring: Inject a small aliquot (e.g., 5 µL) of one substrate stock solution into the cuvette, mix rapidly, and immediately begin monitoring the change in UV absorbance at a pre-determined wavelength where the product benzamide and starting nitrile have significantly different extinction coefficients.
-
Data Analysis: Record absorbance values over time. The reaction follows pseudo-first-order kinetics. Calculate the observed rate constant (kobs) by fitting the absorbance data to the equation At = (A₀ - A∞)e-kt + A∞.
-
Comparison: Repeat the experiment for each substituted benzonitrile and compare the calculated kobs values to validate the predicted reactivity trend (nitro > H > methoxy).
Protocol 2: Competitive Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a clear qualitative and quantitative comparison of reactivity driven by electronic effects in an SNAr reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts (e.g., 1.0 mmol each) of 4-chloro-3-nitrobenzonitrile and 4-chloro-3-methylbenzonitrile in 10 mL of anhydrous methanol.
-
Reagent Preparation: In a separate flask, prepare a solution of sodium methoxide by dissolving sodium metal (1.0 mmol, 23 mg) in 5 mL of anhydrous methanol. Caution: Sodium is highly reactive with water.
-
Initiation: Add the sodium methoxide solution to the flask containing the aryl chlorides. Stir the mixture and bring it to a gentle reflux.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Quench the aliquots with a mild acid (e.g., dilute HCl) before injection. Quantify the disappearance of the starting materials and the appearance of the corresponding methoxy-substituted products. The ratio of products formed over time will directly reflect the higher reactivity of the electron-poor substrate (4-chloro-3-nitrobenzonitrile).
Conclusion
The electronic character of the benzonitrile scaffold is not static; it is a tunable platform whose reactivity can be precisely controlled through the judicious choice of substituents. Electron-donating groups enhance the nucleophilicity of the aromatic ring for electrophilic substitution while simultaneously decreasing the reactivity of the nitrile group toward hydrolysis (in low acid concentration) and reduction. Conversely, electron-withdrawing groups deactivate the ring toward electrophiles but powerfully activate it for nucleophilic aromatic substitution, while also accelerating reactions at the electrophilic nitrile carbon. This predictable push-pull relationship between substituents provides a robust and logical framework for molecular design, enabling chemists in research and industry to rationally design synthetic routes and modulate molecular properties with confidence.
References
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2-(4-Methylphenoxy)benzonitrile. Source
- BenchChem. (2025). Reactivity of the Nitrile Group: A Comparative Analysis of 3,5-Diamino-4-methylbenzonitrile and its Analogs. Source
- ResearchGate. Hammett plot for the hydration of para-substituted benzonitriles.... Source
- ResearchGate.
- BenchChem. (2025). The Versatile Reactivity of the Nitrile Group in 2-Alkoxybenzonitriles: A Technical Guide for Drug Discovery and Development. Source
- Study.com. (n.d.). Rank the compounds in the group according to their reactivity toward electrophilic substitution. benzonitrile p-methylbenzonitrile p-methoxybenzonitrile. [Source]([Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Benzyloxy)benzonitrile
Navigating the lifecycle of specialized laboratory chemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Benzyloxy)benzonitrile, ensuring the safety of personnel and the protection of our environment. As drug development professionals, our commitment to safety and regulatory adherence is paramount, building a foundation of trust in our operational integrity.
Hazard Profile of this compound: Understanding the Risk
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. This compound is a compound that demands careful management due to its potential health and environmental effects. Its primary hazards are rooted in its toxicity and irritability.[1] Upon combustion, it may produce toxic gases, including carbon oxides and nitrogen oxides.[2]
A summary of its classification under the Globally Harmonized System (GHS) provides a clear snapshot of the risks involved.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Combustible Liquid | Category 4 | H227: Combustible liquid |
| Hazardous to the Aquatic Environment | - | Harmful to aquatic life[3][4] |
This data is aggregated from multiple sources and represents a composite hazard profile. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.
The causality behind these classifications is linked to the benzonitrile functional group. Nitriles can be metabolized to release cyanide, leading to systemic toxicity. Dermal contact can cause irritation, and the compound's nature makes it harmful if ingested or inhaled.[5]
The Regulatory Imperative: Compliance with EPA and OSHA
The disposal of this compound is not merely a matter of best practice; it is a legal requirement governed by federal and state regulations.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be characterized to determine if it is a "hazardous waste."[6][7] Due to its toxic properties, this compound and materials contaminated with it must be managed as hazardous waste.[5][8] Nitrile-containing solvent wastes may fall under EPA hazardous waste codes such as F005.[6][9]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees on the hazards of chemicals in the workplace.[10] This includes proper handling and emergency procedures, which are foundational to safe disposal practices.
Adherence to these regulations is a self-validating system; it ensures a protocol is in place that is protective, compliant, and minimizes liability.
Core Principles for Disposal
The following principles form the foundation of a safe and compliant chemical disposal workflow.
-
Waste Minimization: The most effective disposal strategy begins with generating less waste. Plan experiments to use the minimum amount of material required.
-
Segregation: Never mix this compound waste with other waste streams. Incompatible wastes can react, leading to fire, explosion, or the generation of toxic gases. Nitriles are incompatible with strong acids and oxidizing agents.[11]
-
Identification: All waste containers must be clearly and accurately labeled. Ambiguous labels are a significant safety risk.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing this compound waste from generation to final disposal.
Step 1: Waste Characterization and Segregation
-
Pure Substance: Any unused or off-spec this compound is considered hazardous waste. Keep it in its original, sealed container.
-
Contaminated Materials: This includes personal protective equipment (PPE), absorbent materials from spills, and rinsed labware. These items are also hazardous waste and must be segregated.
-
Aqueous Solutions: Do not dispose of solutions containing this compound down the drain.[12] Collect them in a dedicated, sealed waste container.
Step 2: Proper Containerization and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Avoid using containers that previously held incompatible materials.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "Waste this compound"
-
All components and their approximate concentrations if it is a mixture.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
Step 3: On-Site Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The storage area must be a secondary containment system (e.g., a chemical-resistant tray) to contain leaks.
-
Keep containers tightly closed except when adding waste.[2] Store in a cool, well-ventilated place away from heat or ignition sources.[2]
Step 4: Arranging for Final Disposal
-
Disposal of hazardous waste must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][13]
-
Never attempt to treat or dispose of the chemical yourself through incineration or chemical neutralization without proper facilities and authorization.
-
Maintain meticulous records of waste generation and disposal as required by the EPA and your institution.
Emergency Protocol: Spill Management
Accidental spills require immediate and correct action to mitigate risks.
Spill Response Workflow
Caption: Decision workflow for responding to a this compound spill.
Detailed Spill Cleanup Procedure
-
Alert & Evacuate: Immediately alert personnel in the area. Evacuate non-essential personnel.[5]
-
Protect Yourself: Don appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.[2]
-
Control Vapors & Ignition: As this compound is combustible, remove all ignition sources from the area.[5] Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an inert absorbent material like sand, vermiculite, or a commercial absorbent (e.g., Chemizorb®).[5][8]
-
Absorption: Gently cover and absorb the spill with the absorbent material, working from the outside in to minimize splashing.
-
Collection: Carefully sweep or scoop the saturated absorbent material into a designated, leak-proof hazardous waste container.[5][12]
-
Decontamination: Clean the spill area with soap and water, using wipes or paper towels. Place all cleaning materials into the hazardous waste container.
-
Disposal: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and arrange for pickup and disposal through your EHS department.
-
Final Steps: Remove and dispose of contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water.
Decontamination of Equipment
Any non-disposable equipment (glassware, stir bars, etc.) that comes into contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) into a designated hazardous waste container for halogenated solvents.
-
Wash: Wash the equipment thoroughly with soap and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
By adhering to these rigorous, well-documented procedures, we not only ensure the safety of our teams but also uphold our responsibility as stewards of a safe and sustainable scientific community.
References
- This compound Summary. (2025).
- Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978). National Institute for Occupational Safety and Health (NIOSH). [Link]
- Hazardous Substance Fact Sheet: 2-Dimethylaminoacetonitrile. New Jersey Department of Health. [Link]
- Safety Data Sheet for Benzonitrile. (2015). Chem Service, Inc. [Link]
- Nitriles Waste Comp
- Material Safety Data Sheet for 4-(Benzyloxy)benzonitrile. (n.d.). Cole-Parmer. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Chemical Spill Procedures. (n.d.). Clarkson University. [Link]
- Hazardous Substance Fact Sheet: Benzonitrile. New Jersey Department of Health. [Link]
- Occupational Safety and Health Administration (OSHA). U.S. Department of Labor. [Link]
- U.S. Environmental Protection Agency (EPA).[Link]
Sources
- 1. This compound | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. vigon.com [vigon.com]
- 5. nj.gov [nj.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. nj.gov [nj.gov]
- 9. wku.edu [wku.edu]
- 10. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. combi-blocks.com [combi-blocks.com]
A Researcher's Guide to the Safe Handling of 2-(Benzyloxy)benzonitrile
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)benzonitrile. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of its potential hazards. Our goal is to empower you with the knowledge to not only use this product effectively but to do so with the utmost confidence in your safety protocols.
Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the hazards associated with this compound is paramount. This compound is not benign and requires respectful handling to mitigate risks.
The primary hazards, as identified in its Safety Data Sheet (SDS) and aggregated data, are summarized below.[1] This initial hazard assessment is the foundation upon which all subsequent safety procedures are built. It is a regulatory requirement and a critical first step in ensuring laboratory safety.[2][3]
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Danger |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Warning |
Key takeaway: this compound is acutely toxic via multiple routes of exposure and is a significant irritant to the skin, eyes, and respiratory system.[1] The nitrile functional group warrants particular caution due to the potential for the release of hydrogen cyanide under certain conditions, such as exposure to strong acids.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is a direct response to the identified hazards.[2][5]
Core PPE Ensemble:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[6] Given the risk of serious eye damage, a face shield worn over the goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential (e.g., extractions, filtrations).
-
Hand Protection: Double-gloving with nitrile gloves is the recommended minimum. Nitrile gloves offer good resistance to a range of chemicals and are a standard in many laboratory settings.[7] However, it's crucial to remember that thin, disposable nitrile gloves are for splash protection only and should be changed immediately upon contamination.[7] For prolonged handling or immersion, heavier-duty gloves should be considered, and the manufacturer's compatibility chart should always be consulted.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. It is also advisable to wear long pants and closed-toe shoes to ensure no skin is exposed.[8]
-
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exceeding exposure limits, or if a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[5]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. mscdirect.com [mscdirect.com]
- 2. int-enviroguard.com [int-enviroguard.com]
- 3. OSHA Guidelines for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 4. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 5. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
